Iron sorbitol
Beschreibung
Eigenschaften
IUPAC Name |
(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.C6H14O6.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;7-1-3(9)5(11)6(12)4(10)2-8;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3-12H,1-2H2;/q;;+3/p-3/t;3-,4+,5-,6-;/m.1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDUPUMWHYAJOR-SADXPQEKSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FeO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40928274 | |
| Record name | Iron(3+) 2-hydroxypropane-1,2,3-tricarboxylate--hexitol (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Density |
1.17-1.19 at 20 °C | |
| Record name | IRON SORBITOL CITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1967 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Brown colloidal solution | |
CAS No. |
62765-90-6, 1338-16-5 | |
| Record name | Iron sorbitex [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062765906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron(3+) 2-hydroxypropane-1,2,3-tricarboxylate--hexitol (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IRON SORBITOL CITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1967 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Structure of Iron Sorbitol Citric Acid Complex
For Researchers, Scientists, and Drug Development Professionals
The iron sorbitol citric acid complex is a parenteral iron formulation designed for the treatment of iron-deficiency anemia in patients who are intolerant to or unresponsive to oral iron supplementation. This technical guide provides a detailed exploration of its chemical structure, physicochemical properties, and the experimental methodologies used for its characterization.
Chemical Structure and Composition
The this compound citric acid complex is not a simple molecular compound with a single, defined chemical structure. Instead, it is a complex colloidal system, best described as a nanoparticle. The fundamental structure consists of a polynuclear iron(III)-oxyhydroxide core, which is stabilized by a shell of sorbitol and citric acid molecules. Dextrin is also frequently included in the formulation as an additional stabilizer.
Core: The core of the complex is composed of ferric iron in the form of iron(III)-oxyhydroxide (FeOOH). This structure is similar to the mineral akaganeite.
Shell: The core is surrounded and stabilized by a layer of sorbitol and citric acid. These molecules coordinate with the iron atoms on the surface of the core.
-
Sorbitol (Glucitol): As a polyol, sorbitol provides multiple hydroxyl groups that can coordinate with the ferric iron.
-
Citric Acid: Citric acid, a tricarboxylic acid with a hydroxyl group, acts as a chelating agent, forming stable complexes with iron(III). The carboxylate and hydroxyl groups of citric acid are involved in the coordination.
The overall structure is a nanoparticle with a narrow size distribution, which is crucial for its stability and pharmacokinetic profile.
Conceptual Representation of the this compound Citric Acid Complex Nanoparticle
The following diagram illustrates the proposed core-shell structure of the this compound citric acid complex.
Caption: Nanoparticle structure with an iron core and a stabilizing shell.
Physicochemical Properties
The physicochemical properties of the this compound citric acid complex are critical for its safety and efficacy as a parenteral drug. Key quantitative data are summarized in the table below.
| Property | Value | References |
| CAS Number | 1338-16-5 | [1] |
| Average Molecular Weight | < 5000 Da | [1] |
| Elemental Iron Content | 50 ± 2 mg/mL | [1] |
| pH of Sterile Solution | 7.2 - 7.9 | [1] |
| Appearance | Brown colloidal solution | [2] |
| Isoelectric Point | 2.5 - 3.5 | [3] |
| Relative Viscosity (at 31°C) | 7.743 | [3] |
| Density (at 31°C) | 1.173 g/mL | [3] |
| Dialyzable Iron | ~8% | [4] |
Experimental Protocols
The characterization of the this compound citric acid complex involves a range of analytical techniques to determine its composition, structure, and purity.
A general method for the preparation of iron sorbitex injection is as follows:[5]
-
Preparation of Reactant Solutions:
-
Dissolve ferric chloride, sodium bicarbonate, sorbitol, and citric acid in purified water to create separate aqueous solutions.
-
-
Initial Reaction:
-
Mix the ferric chloride and sodium bicarbonate solutions.
-
Heat the mixture to 75-85°C with constant stirring.
-
-
Complex Formation:
-
Increase the temperature of the mixed liquor to 100°C.
-
Sequentially add the sorbitol and citric acid solutions.
-
Maintain the temperature and stir for 30-40 minutes to allow for the formation of the this compound citric acid complex mother liquor.
-
-
Purification and Formulation:
-
Roughly filter the mother liquor, followed by membrane filtration.
-
For the final injection formulation, add the this compound citric acid solution and additional medicinal sorbitol to water for injection.
-
Perform carbon adsorption for decolorization and purification, followed by filtration and aseptic filling into vials.
-
Workflow for the Physicochemical Characterization of this compound Citric Acid Complex
The following diagram outlines a typical workflow for the comprehensive characterization of the complex.
Caption: A logical workflow for characterizing the complex.
3.2.1. Iron Content Determination [3]
-
Digestion: A known volume of the complex solution is digested with concentrated sulfuric acid and nitric acid to destroy the organic matrix.
-
Titration: The resulting ferric sulfate (B86663) is then determined volumetrically by titration with a standardized solution of potassium dichromate.
3.2.2. Stability Studies [3]
-
Thermal Stability: The aqueous solution of the complex (containing 5% elemental iron) is boiled for 1 hour at 100°C or autoclaved for 30 minutes at 115°C. The solution should remain clear, indicating stability.
-
pH Stability: The pH of the complex solution is adjusted across a range (e.g., pH 1-8). The stability is assessed by monitoring for any precipitation after a 24-hour incubation period. The this compound citric acid complex is typically stable in the pH range of 3.7-8.0.
3.2.3. Identification Tests (as per USP for Iron Sorbitex Injection) [6]
-
Test for Iron: Addition of potassium ferrocyanide to an acidified solution of the complex results in the formation of a dark blue precipitate.
-
Test for Sorbitol: A specific colorimetric reaction involving potassium periodate (B1199274) and potassium ferricyanide (B76249) produces a wine-red color in the presence of sorbitol.
Mechanism of Action
The therapeutic action of the this compound citric acid complex is based on the delivery of iron to the body's iron stores and hematopoietic system.
Logical Flow of Therapeutic Action
The diagram below illustrates the steps from administration to the therapeutic effect of the this compound citric acid complex.
Caption: From administration to the resolution of anemia.
Upon intramuscular injection, the complex is rapidly absorbed into the bloodstream.[2] The iron is then released from the complex and binds to transferrin, the plasma iron transport protein. This iron-transferrin complex is transported to the bone marrow, where it is incorporated into hemoglobin within developing red blood cells. Excess iron is stored as ferritin in the liver, spleen, and bone marrow. This process ultimately leads to an increase in hemoglobin levels and the correction of iron-deficiency anemia.
References
- 1. Iron Sorbitex [drugfuture.com]
- 2. Iron Sorbitex | C12H19FeO13 | CID 20715017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pjsir.org [pjsir.org]
- 4. skandalifesciences.com [skandalifesciences.com]
- 5. CN102078291A - Method for preparing iron sorbitex injection - Google Patents [patents.google.com]
- 6. Iron Sorbitex Injection [drugfuture.com]
An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Intramuscular Iron Sorbitol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of intramuscular iron sorbitol, a parenteral iron preparation used in the treatment of iron-deficiency anemia. The information is curated for researchers, scientists, and drug development professionals, offering detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of this iron complex, along with experimental methodologies and visual representations of key pathways.
Introduction
This compound, also known as iron sorbitex or this compound-citric acid complex, is a parenteral iron formulation designed for intramuscular administration.[1] It is primarily indicated for the treatment of iron-deficiency anemia in patients who are intolerant to or cannot absorb oral iron supplements.[2] The complex consists of ferric iron, sorbitol, and citric acid, which work together to stabilize the iron and enhance its bioavailability.[2][3] The relatively low molecular weight of the this compound complex contributes to its rapid absorption from the injection site and its subsequent metabolic fate.[4]
Pharmacokinetics
The pharmacokinetic profile of intramuscular this compound is characterized by rapid absorption, distribution primarily to the reticuloendothelial system, and efficient utilization for erythropoiesis.
Absorption
Following intramuscular injection, this compound is rapidly absorbed from the muscle tissue.[5] A significant portion, approximately two-thirds of the injected dose, is absorbed within 3 hours.[4][5] This rapid absorption is attributed to the low molecular weight of the complex, which allows for direct entry into the bloodstream and, to a lesser extent, the lymphatic system.[4][6] Within about 10 days, very little iron residue remains at the injection site.[4] This rapid uptake from the injection site is a notable characteristic compared to higher molecular weight iron complexes like iron dextran.[7]
Distribution
Once absorbed, this compound is distributed throughout the body via the circulatory system. Plasma iron concentrations reach their peak approximately 2 hours after intramuscular injection in humans.[4][8] The clearance of this compound from the plasma is also rapid.[6]
The primary sites of distribution are the organs of the reticuloendothelial system (RES), namely the liver, spleen, and bone marrow.[3][4] The iron status of the individual influences the distribution pattern; non-anemic individuals tend to have a larger proportion of the iron taken up by the liver, whereas in iron-deficient individuals, a greater amount is directed towards the bone marrow for hemoglobin synthesis.[4] Macrophages within the RES play a crucial role in taking up the iron complex via endocytosis.[3]
Metabolism
The metabolism of this compound involves the release of iron from the sorbitol-citric acid complex. After uptake by the reticuloendothelial cells, the complex is broken down, and the iron is released.[3] This released iron can then follow two main pathways: it can be stored intracellularly as ferritin or it can be released back into the circulation.[9]
The iron released into the bloodstream binds to transferrin, the physiological iron-transport protein.[4][9] This transferrin-bound iron is then transported to the bone marrow, where it is incorporated into hemoglobin in developing erythrocytes.[3][9] A portion of the this compound complex may also directly donate its iron to transferrin in the plasma, making it immediately available for hemoglobin synthesis without intermediate metabolism in the RES.[4]
Excretion
A notable characteristic of this compound is its significant renal excretion.[5][8] In humans, approximately 30% of the injected dose can be excreted in the urine within the first 24 hours, with the majority of this excretion occurring in the initial hours after administration.[5][8] This urinary excretion is higher compared to other parenteral iron preparations like iron dextran.[10] Some studies with a related compound, iron-poly (sorbitol-gluconic acid) complex, have reported urinary excretion ranging from 2% to 10% of the administered dose within 48 hours.[11] A fraction of the iron is also taken up by the renal convoluted tubules and stored as ferritin, which is then mobilized and cleared over several weeks.[4]
Quantitative Pharmacokinetic Data
The following tables summarize the key quantitative pharmacokinetic parameters of intramuscular this compound and related compounds as reported in various studies.
| Parameter | Species | Value | Reference |
| Absorption | |||
| Time to Absorb 66% of Dose | Human | ~3 hours | [4][5] |
| Time to Peak Plasma Concentration (Tmax) | Human | ~2 hours | [4][8] |
| Time to Peak Plasma Concentration (Tmax) | Experimental Animals | ~20 minutes | [5][8] |
| Distribution | |||
| Plasma Clearance | Human | Rapid | [4][6] |
| Excretion | |||
| 24-hour Urinary Excretion | Human | ~30% of dose | [5][8] |
| 48-hour Urinary Excretion (Iron-poly (sorbitol-gluconic acid) complex) | Human | 2% - 10% of dose | [11] |
| Utilization | |||
| Red Cell Iron Utilization (2 weeks post-injection) | Human | 54% - 65% | [10] |
| Red Cell Iron Utilization (Iron-poly (sorbitol-gluconic acid) complex) | Human | 29% - 57.5% | [11] |
Experimental Protocols
This section outlines the general methodologies employed in the pharmacokinetic and metabolism studies of intramuscular this compound.
Animal Studies using Radiolabeled this compound
Objective: To determine the absorption, distribution, and excretion of intramuscular this compound.
Protocol:
-
Radiolabeling: this compound is labeled with a radioactive isotope of iron, typically 59Fe.
-
Animal Model: Healthy adult rabbits or rats are commonly used. Animals are maintained on a standard laboratory diet.
-
Dosing: A single dose of 59Fe-labeled this compound is administered via deep intramuscular injection into the gluteal muscle. The dose is typically calculated based on the animal's body weight (e.g., 10 mg iron/kg).
-
Sample Collection:
-
Blood: Blood samples are collected at various time points post-injection (e.g., 1, 3, 6, 12, 24 hours, and then daily or at longer intervals for up to 14 days) to measure plasma radioactivity.
-
Urine and Feces: Urine and feces are collected over specified intervals (e.g., 0-24h, 24-48h, etc.) to determine the amount of excreted radioactivity.
-
Tissues: At the end of the study period, animals are euthanized, and various tissues (liver, spleen, bone marrow, muscle at the injection site, etc.) are harvested.
-
-
Sample Analysis: The radioactivity in all collected samples (plasma, urine, feces, and homogenized tissues) is measured using a gamma counter.
-
Data Analysis: The percentage of the administered dose in each sample is calculated to determine the rate of absorption, the pattern of distribution among different organs, and the routes and extent of excretion. Red cell iron utilization is calculated by measuring the radioactivity incorporated into circulating erythrocytes.
Determination of Iron Concentration in Biological Samples
Objective: To quantify the amount of iron in serum, urine, or tissue samples.
Protocol (General Principles):
-
Spectrophotometric Methods:
-
Sample Preparation: Serum or plasma samples may be used directly or after protein precipitation. Urine samples may require acidification. Tissue samples require digestion using strong acids (e.g., nitric acid, sulfuric acid) to release the iron.
-
Reduction of Iron: If total iron is to be measured, any ferric iron (Fe3+) in the sample is reduced to ferrous iron (Fe2+) using a reducing agent like ascorbic acid or hydroxylamine.
-
Complexation: A chromogenic agent that forms a colored complex with ferrous iron is added. Common agents include ferrozine, bathophenanthroline, or 2,2'-bipyridyl.
-
Measurement: The absorbance of the colored complex is measured using a spectrophotometer at the wavelength of maximum absorbance (e.g., 522 nm for the 2,2'-bipyridyl complex).
-
Quantification: The iron concentration in the sample is determined by comparing its absorbance to a standard curve prepared using solutions of known iron concentrations.
-
-
Atomic Absorption Spectrophotometry (AAS):
-
Sample Preparation: Similar to spectrophotometric methods, samples are appropriately prepared (e.g., dilution for serum/urine, acid digestion for tissues).
-
Analysis: The prepared sample is introduced into the AAS instrument, where it is atomized. The amount of light absorbed by the ground-state iron atoms is proportional to the iron concentration in the sample. This method is particularly suitable for measuring iron content in urine and digested tissues.[10]
-
Visualizations
The following diagrams illustrate the key metabolic pathway and a typical experimental workflow for studying intramuscular this compound.
Caption: Metabolic pathway of intramuscular this compound.
Caption: Experimental workflow for a pharmacokinetic study.
References
- 1. Command Line | Graphviz [graphviz.org]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. This compound Citric Acid Complex – Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]
- 4. researchgate.net [researchgate.net]
- 5. asdlib.org [asdlib.org]
- 6. Laboratory methodologies for indicators of iron status: strengths, limitations, and analytical challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7785892B2 - Method of determining iron concentration - Google Patents [patents.google.com]
- 8. wwwn.cdc.gov [wwwn.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Method of quantitative iron determination in the serum, urine and tissue] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on a new intramuscular haematinic, iron-sorbitol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of Injectable Iron: A Technical History of Iron Sorbitol in Anemia Therapy
A Whitepaper for Drug Development Professionals, Researchers, and Scientists
Abstract
Iron deficiency anemia remains a significant global health challenge, necessitating effective and rapidly acting therapeutic interventions, particularly when oral iron supplementation is not viable. This technical guide delves into the discovery, development, and scientific underpinnings of iron sorbitol, one of the pioneering parenteral iron formulations. We will explore its chemical composition, pharmacokinetics, and clinical efficacy, presenting key quantitative data from historical studies. Detailed experimental protocols for its synthesis and characterization are provided, alongside visualizations of its proposed mechanism of action within the intricate pathways of iron metabolism. This document serves as a comprehensive resource for understanding the foundational science of iron-carbohydrate complexes and their evolution in the treatment of anemia.
Introduction: The Imperative for Parenteral Iron
The history of anemia treatment is intertwined with the quest for bioavailable and tolerable iron formulations. While oral iron salts have been a mainstay since the 19th century, their use is often limited by gastrointestinal side effects and poor absorption in certain patient populations.[1] This created a critical need for parenteral iron therapies that could bypass the enteral route, delivering iron directly into the circulation for rapid utilization in erythropoiesis.
The mid-20th century saw the emergence of various iron-carbohydrate complexes designed to be administered intravenously or intramuscularly. Among these, the iron-sorbitol-citric acid complex, commonly known as this compound or iron sorbitex, represented a significant advancement.[2][3] Its development was driven by the need for a safe and effective intramuscular iron preparation with predictable absorption and efficacy.
The Discovery and Development of this compound
The iron-sorbitol-citric acid complex was developed as a lower molecular weight alternative to earlier high molecular weight iron dextrans.[4] The core innovation was the creation of a stable, non-ionic, colloidal solution of ferric iron complexed with sorbitol and citric acid, and stabilized with dextrin (B1630399).[3][5][6] This formulation was designed for deep intramuscular injection and was noted for its rapid absorption from the injection site.[4] Early research by investigators such as Lindvall and Andersson was instrumental in characterizing its pharmacological properties and establishing its clinical utility.[7]
Physicochemical Properties and Formulation
This compound is a complex of ferric iron, sorbitol, and citric acid, stabilized with dextrin.[2] The sorbitol and citric acid act as ligands to form a complex with the iron, while dextrin serves as a stabilizing agent to maintain the colloidal nature of the solution.[5] This complexation is crucial for preventing the precipitation of iron at physiological pH and for controlling the release of iron in the body. The typical formulation for injection contains 50 mg of elemental iron per milliliter.[4]
Quantitative Analysis of Clinical Efficacy
Numerous clinical studies have evaluated the efficacy of this compound in treating iron deficiency anemia. The primary endpoint in these trials has been the rate of hemoglobin increase and the time to achieve a target hemoglobin level.
| Study/Parameter | This compound (Intramuscular) | Comparator (e.g., Iron Sucrose (B13894) IV) | Key Findings |
| Hemoglobin Increase | |||
| Rise after 4 weeks | 2.33 g/dl | 3.52 g/dl | Intravenous iron sucrose showed a significantly higher increase in hemoglobin.[8] |
| Average Increase | 1.6 g/dl to 2.5 g/dl | - | A study with 113 prenatal and 5 gynecologic patients showed this range of hemoglobin increase.[2] |
| Rise to >10 g/dl | Took 2 weeks (in children) | 8-12 weeks (oral iron) | Intramuscular this compound demonstrated a much faster rise in hemoglobin compared to oral preparations in children.[9] |
| Time to Target Hemoglobin (≥11 g/dl) | 9.04 weeks | 6.37 weeks | Patients treated with intravenous iron sucrose reached the target hemoglobin level more quickly.[8] |
| Adverse Effects | |||
| Incidence | 24% (Grade I) | 8% (Grade I) | A higher incidence of mild adverse effects was observed with intramuscular this compound compared to intravenous iron sucrose.[8] |
Pharmacokinetics: Absorption, Distribution, and Excretion
A key characteristic of this compound is its rapid absorption following intramuscular injection. Approximately two-thirds of the injected dose is absorbed within 3 hours.[4] The iron is absorbed directly into the bloodstream and also via the lymphatic system.[4] Peak plasma iron concentrations are typically reached within about 2 hours in humans.[7] A notable portion of the administered iron, around 30%, is excreted in the urine within the first 24 hours.[7]
Mechanism of Action and Cellular Fate
The therapeutic effect of this compound is predicated on the controlled release of iron from the carbohydrate complex. Once in circulation, the iron is taken up by the reticuloendothelial system and transferrin, the body's primary iron transport protein. The sorbitol component acts as a stabilizing agent, forming a complex that keeps the iron soluble and facilitates its controlled release.[5] This controlled release is vital to prevent the toxic effects of free iron.
The released iron then enters the systemic iron pool and is utilized for hemoglobin synthesis in the bone marrow. The cellular uptake and regulation of iron are governed by a complex signaling pathway involving proteins like transferrin, the transferrin receptor, and regulatory hormones such as hepcidin.
Experimental Protocols
Synthesis of Iron-Sorbitol-Citric Acid-Dextrin Complex
The synthesis of the this compound complex involves the reaction of a ferric salt with sorbitol and citric acid in an aqueous solution, followed by stabilization with dextrin. The following is a generalized protocol based on available literature:
-
Preparation of Reactant Solutions:
-
Dissolve ferric chloride (FeCl₃) in purified water to create a ferric chloride solution.
-
Dissolve sodium bicarbonate (NaHCO₃), sorbitol, and citric acid in purified water to create separate aqueous solutions.[10]
-
-
Reaction:
-
Mix the ferric chloride solution with the sodium bicarbonate solution.
-
Heat the mixture to approximately 75-85°C with continuous stirring.[10]
-
Increase the temperature to 100°C and sequentially add the sorbitol and citric acid solutions.[10]
-
Allow the reaction to proceed to form the iron-sorbitol-citric acid complex.
-
-
Stabilization and Purification:
-
Add a solution of dextrin to the reaction mixture to stabilize the colloidal complex.
-
The resulting solution can be purified through filtration or dialysis to remove unreacted components and byproducts.
-
-
Final Formulation:
-
The purified complex is diluted with water for injection to the desired concentration (typically 50 mg/mL of elemental iron).
-
The pH is adjusted to a physiological range (e.g., 7.2-7.9) using sodium hydroxide (B78521) or hydrochloric acid.[11]
-
The final solution is sterilized, for example, by filtration, and filled into single-dose ampules.
-
Characterization of Iron-Carbohydrate Complexes
A thorough characterization of iron-carbohydrate complexes is essential to ensure their quality, safety, and efficacy. A multi-faceted analytical approach is typically employed:
-
Structural Characterization: Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the carbohydrate ligand and its interaction with the iron core.
-
Molecular Weight Distribution: Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) is used to determine the molecular weight distribution of the complex, which is a critical parameter for its pharmacokinetic profile.
-
Particle Size and Morphology: Dynamic Light Scattering (DLS) can be used to measure the hydrodynamic diameter of the colloidal particles. Transmission Electron Microscopy (TEM) provides direct visualization of the iron core's size and morphology.
-
Iron Content and Oxidation State: The total iron content is determined using methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The oxidation state of the iron (Fe²⁺ vs. Fe³⁺) can be assessed using techniques like Mössbauer spectroscopy or specific colorimetric assays.
-
Stability Studies: The stability of the complex is evaluated under various stress conditions (e.g., changes in temperature, pH) to determine its shelf-life and degradation pathways.
Conclusion
This compound holds a significant place in the history of parenteral iron therapy. Its development marked a crucial step towards providing a rapidly acting and effective treatment for iron deficiency anemia in patients for whom oral therapy was inadequate. While newer intravenous iron formulations with different carbohydrate shells have since been developed, the foundational principles of iron complexation, controlled release, and targeted delivery established with this compound continue to inform the design of modern nanomedicines for anemia and other conditions. This technical guide provides a comprehensive overview of the scientific and clinical aspects of this compound, offering valuable insights for researchers and drug development professionals in the field of iron therapeutics.
References
- 1. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. The role of hepcidin, ferroportin, HCP1, and DMT1 protein in iron absorption in the human digestive tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemical Characterization of Iron Carbohydrate Colloid Drug Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. General Chapter Prospectus: Iron Colloidal Formulations – Characterization Methods | USP-NF [uspnf.com]
- 5. JPS6039681B2 - Dextrin-citric acid-ferric polynuclear complex and parenteral iron preparation containing the complex - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102078291A - Method for preparing iron sorbitex injection - Google Patents [patents.google.com]
- 8. Hepcidin-ferroportin axis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepcidin Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pjsir.org [pjsir.org]
- 11. Nano-scale characterization of iron-carbohydrate complexes by cryogenic scanning transmission electron microscopy: Building the bridge to biorelevant characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Iron-Sorbitol-Citric Acid Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The iron-sorbitol-citric acid complex, also known as iron sorbitol citrate, is a parenteral iron preparation used in the treatment of iron deficiency anemia.[1][2] This complex is a colloidal solution containing ferric iron, sorbitol, and citric acid, often stabilized with dextrin (B1630399).[3][4] Its formulation is designed for intramuscular administration to ensure rapid absorption and utilization of iron, particularly in patients who cannot tolerate or effectively absorb oral iron supplements.[2][5] This technical guide provides a comprehensive overview of the physicochemical properties of the iron-sorbitol-citric acid complex, including its synthesis, characterization, and stability.
Chemical and Physical Properties
The iron-sorbitol-citric acid complex is a complex mixture rather than a simple chemical compound, which is reflected in the variability of its reported molecular weight. It is generally characterized as a low molecular weight iron complex, which facilitates its rapid absorption from the injection site.[5]
Table 1: General Physicochemical Properties of Iron-Sorbitol-Citric Acid Complex
| Property | Value | References |
| Appearance | Brown colloidal solution | [4] |
| Molecular Formula | C12H19FeO13 (representative) | [6] |
| Molecular Weight | ~427.12 g/mol (representative) | [6] |
| Average Molecular Weight of Complex | < 5000 Da | [3] |
| pH of Sterile Solution | 7.2 - 7.9 | [3] |
| Elemental Iron Content | Typically 50 ± 2 mg/mL | [3][4] |
| Nature of Solution | Hypertonic | [3] |
The Role of Core Components
The stability and efficacy of the iron-sorbitol-citric acid complex are attributed to the synergistic roles of its primary components:
-
Iron (Ferric Iron): The active therapeutic agent, providing the necessary iron for hemoglobin synthesis and other physiological processes.[2]
-
Sorbitol: Acts as a stabilizing agent for the iron complex, enhancing its solubility and bioavailability.[7] It helps to maintain iron in a solubilized state, preventing precipitation and facilitating a controlled release of iron ions.[7]
-
Citric Acid: A well-known chelating agent that forms stable complexes with iron.[1][8] In this complex, citric acid contributes to the overall stability and prevents the premature release of free iron, which can be toxic.[2][9] The chelation of iron by citric acid is pH-dependent and enhances the solubility of the iron complex.[8]
-
Dextrin (often included): A polysaccharide that can be used as an additional stabilizer for the colloidal solution.[4][10]
Synthesis of Iron-Sorbitol-Citric Acid Complex
The synthesis of the iron-sorbitol-citric acid complex involves the controlled complexation of a ferric iron salt with sorbitol and citric acid in an aqueous medium. The process is designed to produce a stable colloidal solution with a specific iron content and pH. While proprietary methods exist, a general laboratory-scale synthesis can be outlined.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of the iron-sorbitol-citric acid complex.
Experimental Protocol (Illustrative)
The following protocol is an illustrative example based on information from patent literature and general chemical principles.[11] Specific concentrations and reaction times would require optimization.
-
Preparation of Reactant Solutions:
-
Prepare an aqueous solution of ferric chloride (e.g., 3 parts by weight).
-
Prepare an aqueous solution of sodium bicarbonate (e.g., 2 parts by weight).
-
Prepare an aqueous solution of sorbitol (e.g., 1 part by weight).
-
Prepare a dilute aqueous solution of citric acid.
-
-
Initial Reaction:
-
Mix the ferric chloride and sodium bicarbonate solutions.
-
Heat the mixture to approximately 75-85°C with constant stirring to form a ferric hydroxide (B78521) intermediate.
-
-
Complexation:
-
Increase the temperature of the mixture to 100°C.
-
Sequentially add the sorbitol and citric acid solutions to the heated mixture.
-
Maintain the temperature and continue stirring for a defined period (e.g., 30-60 minutes) to allow for the formation of the iron-sorbitol-citric acid complex.
-
-
Purification and Formulation:
-
Cool the reaction mixture and perform an initial filtration to remove any precipitates.
-
Further purify the solution, for example, by membrane filtration, to obtain the desired molecular weight range.
-
If required, add a solution of dextrin as a stabilizer.
-
Adjust the pH of the final solution to the target range of 7.2-7.9.
-
The final solution is then sterilized for pharmaceutical use.
-
Physicochemical Characterization
A comprehensive characterization of the iron-sorbitol-citric acid complex is essential to ensure its quality, stability, and efficacy. A variety of analytical techniques are employed for this purpose.[12][13]
Table 2: Analytical Techniques for the Characterization of Iron-Sorbitol-Citric Acid Complex
| Technique | Parameter Measured | Typical Findings/Purpose |
| Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | Molecular Weight Distribution | Determines the average molecular weight and polydispersity of the complex, ensuring it falls within the desired low molecular weight range for rapid absorption. |
| Dynamic Light Scattering (DLS) | Particle Size Distribution | Measures the size of the colloidal particles in the solution, which is critical for stability and biological interaction. |
| Transmission Electron Microscopy (TEM) | Particle Morphology and Size | Provides direct visualization of the size and shape of the iron complex nanoparticles. |
| X-ray Diffraction (XRD) | Crystalline Structure of Iron Core | Investigates the nature of the iron core, often revealing an amorphous or poorly crystalline structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical Bonding and Functional Groups | Identifies the functional groups involved in the complexation of iron with sorbitol and citric acid, confirming the structure of the carbohydrate shell. |
| UV-Visible (UV-Vis) Spectroscopy | Iron Complexation and Stability | Used to monitor the formation of the iron complex and to study its stability under different conditions. |
| Atomic Absorption Spectroscopy (AAS) | Total Iron Content | Quantifies the total amount of iron in the complex, a critical quality control parameter. |
| Zeta Potential Analysis | Surface Charge and Colloidal Stability | Measures the surface charge of the particles, which is an indicator of the stability of the colloidal suspension. |
Experimental Workflow for Characterization
The following diagram outlines a typical workflow for the physicochemical characterization of the iron-sorbitol-citric acid complex.
Stability of the Complex
The stability of the iron-sorbitol-citric acid complex is a critical factor for its therapeutic efficacy and safety. An unstable complex could lead to the release of free iron, which can cause toxicity. The complex is designed to be stable in tissue fluids and to release iron in a controlled manner.[5]
-
pH Stability: The complex is stable over a physiological pH range. One study on a similar iron-sorbitol-dextrin-citric acid complex showed no precipitation between pH 3.7 and 8.0.[10]
-
Thermal Stability: The aqueous solution of the complex is stable to boiling.[10]
-
In Vitro Stability: The complex is reported to be stable in serum.[14]
Biological Interactions and Mechanism of Action
The low molecular weight of the iron-sorbitol-citric acid complex allows for rapid absorption from the intramuscular injection site.[5] Approximately two-thirds of the injected dose is absorbed within three hours, primarily directly into the bloodstream.[5]
Simplified Mechanism of Action
The following diagram illustrates the simplified pathway of the iron-sorbitol-citric acid complex after administration.
A portion of the absorbed complex can directly donate iron to transferrin in the plasma, making it immediately available for hemoglobin synthesis.[5] The remainder is taken up by the reticuloendothelial system, primarily in the liver, from where the iron is gradually released to transferrin for utilization.[5]
Conclusion
The iron-sorbitol-citric acid complex is a well-established parenteral iron formulation with distinct physicochemical properties that contribute to its rapid absorption and therapeutic efficacy. Its low molecular weight, colloidal nature, and the stabilizing effects of sorbitol and citric acid are key to its performance. A thorough physicochemical characterization using a range of analytical techniques is crucial for ensuring the quality, safety, and consistency of this important therapeutic agent. Further research into the precise structural elucidation and the determination of stability constants for the ternary complex would provide a deeper understanding of its behavior and could lead to the development of improved parenteral iron therapies.
References
- 1. Citric Acid as an Effective Chelating Agent for Iron Ion Removal and Stability [thinkdochemicals.com]
- 2. This compound Citric Acid Complex – Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]
- 3. Iron Sorbitex [drugfuture.com]
- 4. Iron Sorbitex | C12H19FeO13 | CID 20715017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rxmed.com [rxmed.com]
- 6. This compound-citric acid complex | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. What is the mechanism of Iron sorbitex? [synapse.patsnap.com]
- 8. Citric Acid as an Effective Chelating Agent for Iron Management in Various Applications [thinkdochemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. pjsir.org [pjsir.org]
- 11. CN102078291A - Method for preparing iron sorbitex injection - Google Patents [patents.google.com]
- 12. A comprehensive study of intravenous iron-carbohydrate nanomedicines: From synthesis methodology to physicochemical and pharmaceutical characterization: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. Iron Carbohydrate Complex Characterization - Accuprec [accuprec.com]
- 14. Studies on a new intramuscular haematinic, iron-sorbitol - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Iron Release from the Iron-Sorbitol-Citric Acid Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the in vivo iron release mechanism from the iron-sorbitol-citric acid complex, a parenteral iron formulation. The document outlines the dissociation of the complex in the bloodstream, the subsequent interaction of the released iron with transferrin, and the cellular uptake of iron through both transferrin-dependent and independent pathways. Detailed experimental protocols for key assays and quantitative data on the pharmacokinetics and cellular uptake of similar iron carbohydrate complexes are presented. Visual diagrams generated using Graphviz illustrate the core signaling pathways and experimental workflows, offering a comprehensive resource for researchers in iron metabolism and drug development.
Introduction
Parenterally administered iron complexes are crucial for treating iron deficiency anemia in patients who cannot tolerate or absorb oral iron. The iron-sorbitol-citric acid complex is one such formulation designed for intramuscular administration.[1][2] Understanding the in vivo fate of this complex—from injection to cellular utilization—is paramount for optimizing its therapeutic efficacy and safety. This guide delineates the multi-step process of iron release, transport, and cellular uptake.
Upon intramuscular injection, the iron-sorbitol-citric acid complex is rapidly absorbed into the bloodstream.[1][3] A significant portion of the complex is cleared from the plasma, with some excretion via the kidneys.[1] The core of its therapeutic action lies in the gradual release of iron from the sorbitol and citric acid ligands, making it available for binding to transferrin, the primary iron transport protein in the blood. Subsequently, iron-bound transferrin is taken up by cells via receptor-mediated endocytosis. Additionally, a fraction of the iron may exist as non-transferrin-bound iron (NTBI) and be taken up by cells through alternative pathways.[1][4]
In Vivo Dissociation and Iron Release
It is proposed that in the physiological environment of the blood (pH ~7.4), the complex undergoes a gradual dissociation, liberating ferric iron (Fe³⁺). This released iron can then bind to apotransferrin, the iron-free form of transferrin. A study on an iron-poly (sorbitol-gluconic acid) complex showed a continuous increase in serum iron levels after administration, indicating a sustained release of iron from the complex.[7]
Interaction with Transferrin
Transferrin is a glycoprotein (B1211001) with two high-affinity binding sites for Fe³⁺. The binding of iron to transferrin is a critical step in its transport to iron-requiring cells throughout the body. The affinity of transferrin for ferric iron is extremely high, with an association constant in the order of 10²⁰ M⁻¹ at physiological pH.[5]
While the direct binding kinetics of the intact iron-sorbitol complex to transferrin have not been extensively studied, it is understood that the complex serves as a donor of iron to apotransferrin. A small, dialyzable fraction of the iron-sorbitol complex may react directly with transferrin.[1][3] The process can be summarized as follows:
-
Dissociation: The iron-sorbitol-citric acid complex slowly dissociates in the plasma, releasing Fe³⁺.
-
Binding: The released Fe³⁺ binds to the available iron-binding sites on apotransferrin to form monoferric or diferric transferrin.
Cellular Iron Uptake
The uptake of iron by cells occurs through two primary mechanisms: transferrin-mediated endocytosis and the uptake of non-transferrin-bound iron (NTBI).
Transferrin-Mediated Endocytosis
This is the principal pathway for iron acquisition by most cells. The process involves the following steps:
-
Binding: Diferric transferrin binds to the transferrin receptor 1 (TfR1) on the cell surface.[1]
-
Internalization: The transferrin-TfR1 complex is internalized into the cell through clathrin-mediated endocytosis, forming an endosome.[1]
-
Acidification and Release: The endosome is acidified by proton pumps, which induces a conformational change in transferrin, leading to the release of Fe³⁺.[1]
-
Reduction and Transport: The released Fe³⁺ is reduced to ferrous iron (Fe²⁺) by a reductase and then transported out of the endosome and into the cytoplasm by the divalent metal transporter 1 (DMT1).[4]
-
Recycling: The apotransferrin-TfR1 complex is recycled back to the cell surface, where apotransferrin is released back into the circulation at the neutral pH of the blood.[1]
Non-Transferrin-Bound Iron (NTBI) Uptake
When the iron-binding capacity of transferrin is saturated, or if iron is released from the complex at a rate faster than it can be bound by transferrin, a pool of NTBI can form. The uptake of NTBI is less well-characterized but is thought to involve several transporters, including:
-
ZIP14 (ZRT/IRT-like protein 14): A transporter implicated in the uptake of NTBI in the liver and pancreas.[8]
-
L-type and T-type calcium channels: These channels have been shown to mediate NTBI uptake in cardiomyocytes.[8]
-
DMT1: In addition to its role in endosomal iron transport, DMT1 on the cell surface may also transport NTBI.[8]
The uptake of NTBI is generally considered to be less regulated than transferrin-mediated uptake and can contribute to iron overload in certain tissues.[8]
Quantitative Data
Specific quantitative data for the iron-sorbitol-citric acid complex is limited. The following tables summarize available data for a closely related compound, iron-poly(sorbitol-gluconic acid) complex, and general parameters of iron metabolism.
Table 1: Pharmacokinetic Parameters of Iron-Poly(Sorbitol-Gluconic Acid) Complex in Anemic Patients [4]
| Parameter | Value |
| Peak Serum Iron Level | 740 - 5260 µ g/100 mL (132 - 942 µmol/L) |
| Urinary Excretion (24h) | 8.9 - 26.9% of the dose |
Table 2: General Parameters of Iron Binding and Transport
| Parameter | Value | Reference |
| Transferrin affinity for Fe³⁺ (Ka) | ~10²⁰ M⁻¹ | [5] |
| Transferrin-TfR1 binding affinity (Kd) at pH 7.4 | nM range | [1] |
| Rate constant for iron release from Transferrin N-lobe (pH 5.6) | Varies with conditions | [9] |
| Rate constant for iron release from Transferrin C-lobe (pH 5.6) | Varies with conditions | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the in vivo iron release from the iron-sorbitol complex.
Quantification of Iron in Biological Samples (Colorimetric Ferrozine-Based Assay)
This protocol is adapted for the quantification of total iron in serum or cell lysates.
Materials:
-
Iron Assay Buffer (e.g., acetate (B1210297) buffer, pH 4.5)
-
Iron Reducer (e.g., hydroxylamine (B1172632) hydrochloride or ascorbic acid)
-
Ferrozine solution
-
Iron Standard (e.g., FeCl₃ or iron atomic absorption standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Serum: Dilute serum samples with Iron Assay Buffer.
-
Cell Lysates: Lyse cells in a suitable buffer and centrifuge to remove debris.
-
-
Standard Curve Preparation: Prepare a series of iron standards of known concentrations in the Iron Assay Buffer.
-
Assay: a. To each well of a 96-well plate, add 50 µL of sample or standard. b. Add 50 µL of Iron Reducer to each well to reduce Fe³⁺ to Fe²⁺. c. Incubate at room temperature for 30 minutes. d. Add 100 µL of Ferrozine solution to each well. e. Incubate at room temperature for 15 minutes, protected from light.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically around 562 nm) using a microplate reader.
-
Calculation: Calculate the iron concentration in the samples by comparing their absorbance to the standard curve.
In Vitro Iron Release from Iron-Sorbitol Complex
This protocol simulates the release of iron from the complex in a physiological buffer.
Materials:
-
Iron-sorbitol-citric acid complex solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (with an appropriate molecular weight cut-off to retain the complex but allow free iron to pass)
-
Iron quantification assay materials (as described in 6.1)
Procedure:
-
Prepare a solution of the iron-sorbitol-citric acid complex in PBS at a known concentration.
-
Place the solution inside a dialysis bag.
-
Immerse the dialysis bag in a known volume of PBS at 37°C with constant stirring.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the PBS outside the dialysis bag.
-
Quantify the iron concentration in the collected aliquots using an iron quantification assay.
-
Plot the concentration of released iron over time to determine the release kinetics.
Cellular Iron Uptake Using Caco-2 Cells
This protocol provides a framework for studying the uptake of iron from the iron-sorbitol complex in an intestinal cell line model.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Transwell inserts
-
Iron-sorbitol-citric acid complex
-
Cell lysis buffer
-
Iron quantification assay materials (as described in 6.1)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until they form a differentiated monolayer.
-
Iron Treatment: a. Prepare solutions of the iron-sorbitol-citric acid complex at various concentrations in serum-free medium. b. Add the iron solutions to the apical side of the Caco-2 cell monolayers. c. Incubate for a defined period (e.g., 2, 4, 24 hours) at 37°C.
-
Cell Lysis: a. Wash the cell monolayers thoroughly with cold PBS to remove extracellular iron. b. Lyse the cells using a suitable lysis buffer.
-
Quantification: a. Quantify the total iron content in the cell lysates using an iron quantification assay. b. Measure the total protein concentration in the lysates using a protein assay.
-
Data Analysis: Express the cellular iron uptake as the amount of iron per milligram of total cell protein.
Endocytosis Inhibition Assay
This protocol helps to elucidate the pathway of cellular iron uptake.
Materials:
-
Caco-2 cells cultured as in 6.3
-
Iron-sorbitol-citric acid complex
-
Endocytosis inhibitors (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, filipin (B1216100) for caveolae-mediated endocytosis, amiloride (B1667095) for macropinocytosis)[10]
-
Cell lysis buffer and assay materials as in 6.3
Procedure:
-
Pre-incubate the Caco-2 cell monolayers with the specific endocytosis inhibitors for a defined period (e.g., 30-60 minutes).
-
Add the iron-sorbitol-citric acid complex to the apical side of the cells in the continued presence of the inhibitors.
-
Incubate for the desired time period.
-
Wash, lyse the cells, and quantify the intracellular iron and protein content as described in 6.3.
-
Compare the iron uptake in the presence of inhibitors to the uptake in control cells (without inhibitors) to determine the contribution of each endocytic pathway.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: In vivo iron release and cellular uptake pathway.
Caption: General experimental workflow for studying iron release.
Caption: Cellular iron uptake mechanisms.
Conclusion
The in vivo iron release from the iron-sorbitol-citric acid complex is a multifaceted process involving dissociation, transferrin binding, and cellular uptake via both transferrin-dependent and independent pathways. While the broad strokes of this mechanism are understood from studies on similar iron-carbohydrate complexes, further research is warranted to elucidate the specific kinetic parameters and binding affinities for this particular formulation. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to further investigate and optimize the therapeutic application of the iron-sorbitol-citric acid complex.
References
- 1. Kinetics of iron release from transferrin bound to the transferrin receptor at endosomal pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Receptor-mediated uptake of ferritin-bound iron by human intestinal Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic studies on an intramuscular iron-poly (sorbitol-gluconic acid) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pjsir.org [pjsir.org]
- 7. US8058076B2 - In-vitro method for testing bioequivalence of iron-sucrose formulation - Google Patents [patents.google.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. The unique kinetics of iron release from transferrin: the role of receptor, lobe-lobe interactions, and salt at endosomal pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Shape-dependent cellular uptake of iron oxide nanorods: mechanisms of endocytosis and implications on cell labeling and cellular delivery - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization and Stability of Iron Sorbitol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization and stability of the iron sorbitol complex. This compound, a parenteral iron preparation, is a complex of iron, sorbitol, and citric acid, often stabilized with dextrin, used in the treatment of iron-deficiency anemia.[1][2] This document details the essential physicochemical properties, analytical methodologies for characterization, and robust protocols for stability assessment to ensure the quality, safety, and efficacy of this compound formulations.
Physicochemical Characterization
The in vitro characterization of this compound involves the assessment of several key physicochemical parameters that define its structure, quality, and performance.
Table 1: Summary of Physicochemical Properties of this compound Complex
| Property | Typical Value/Characteristic | Analytical Method(s) |
| Appearance | Brown colloidal solution | Visual Inspection |
| pH | 7.2 - 7.9 | Potentiometry (pH meter) |
| Density | 1.173 g/mL (for a 5% elemental iron solution) | Pycnometry or Oscillating U-tube densitometry |
| Relative Viscosity | 7.743 (for a 5% elemental iron solution at 31°C) | Viscometer (e.g., Ostwald or Brookfield viscometer) |
| Molecular Weight | Varies; can be in the range of 5,000 Da | Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) |
| Iron Content | Typically 50 mg/mL of elemental iron | Titrimetric methods (e.g., with potassium dichromate), Spectrophotometry (e.g., 1,10-phenanthroline (B135089) method) |
| Free Iron (Fe²⁺/Fe³⁺) | Low levels; a critical quality attribute | Voltammetry, Ion Chromatography, Spectrophotometry (e.g., with bathophenanthroline-disulfonate) |
| Isoelectric Point | 2.5 - 3.5 (for iron-sorbitol-dextrin-citric acid complex) | Electrophoresis or measurement of pH at which precipitation occurs |
Experimental Protocols for Characterization
Detailed methodologies are crucial for the accurate and reproducible characterization of the this compound complex.
Determination of Total Iron Content (Volumetric Method)
This protocol describes the determination of total iron content after digestion of the complex.
Methodology:
-
Sample Preparation: Accurately pipette 1 mL of the this compound complex into a Kjeldahl flask.
-
Digestion: Add 5 mL of concentrated sulfuric acid (H₂SO₄) and 2 mL of concentrated nitric acid (HNO₃). Heat the mixture until the organic matter is completely carbonized and a clear solution of ferric sulfate (B86663) is obtained.
-
Titration: After cooling, dilute the digested sample with deionized water. Titrate the resulting ferric sulfate solution with a standardized solution of potassium dichromate (K₂Cr₂O₇) using a suitable indicator (e.g., diphenylamine (B1679370) sulfonate) to determine the endpoint.
-
Calculation: Calculate the iron content based on the volume and concentration of the potassium dichromate solution used.
Determination of Free Iron (Fe²⁺ and Fe³⁺) by Ion Chromatography
This method allows for the speciation and quantification of free ferrous (Fe²⁺) and ferric (Fe³⁺) iron.[3]
Methodology:
-
Instrumentation: Use an ion chromatography system equipped with a suitable cation exchange column (e.g., IonPac CS5A), a post-column derivatization system, and a UV-Vis detector.
-
Mobile Phase: An isocratic elution with a mobile phase containing a chelating agent like pyridine-2,6-dicarboxylic acid (PDCA) is used to separate Fe²⁺ and Fe³⁺.
-
Post-Column Derivatization: After separation, the iron species are mixed with a post-column reagent such as 4-(2-pyridylazo) resorcinol (B1680541) (PAR) to form colored complexes.
-
Detection: The colored complexes are detected by the UV-Vis detector at a specific wavelength (e.g., 530 nm).[3]
-
Quantification: Prepare calibration curves using standard solutions of Fe²⁺ and Fe³⁺ to quantify their concentrations in the sample.
Molecular Weight Determination by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume, allowing for the determination of the molecular weight distribution of the this compound complex.[4]
Methodology:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a size exclusion column (e.g., PSS SUPREMA) and a refractive index (RI) or UV detector.
-
Mobile Phase: A buffered aqueous solution, such as 0.1 M sodium nitrate (B79036) in 0.01 M phosphate (B84403) buffer at pH 7, is typically used.[4]
-
Calibration: Calibrate the column using a series of well-characterized polysaccharide standards (e.g., pullulan standards) of known molecular weights.[4]
-
Sample Analysis: Dissolve the this compound sample in the mobile phase, inject it into the SEC system, and record the chromatogram.
-
Data Analysis: Determine the molecular weight distribution and average molecular weight of the this compound complex by comparing its elution profile to the calibration curve.
Stability of this compound
Assessing the stability of this compound under various conditions is critical to ensure its shelf-life and patient safety. Stability studies should be conducted according to ICH guidelines (e.g., Q1A(R2) for stability testing and Q1B for photostability testing).[5][6]
pH Stability
This study evaluates the stability of the this compound complex over a range of pH values.
Methodology:
-
Sample Preparation: Prepare a series of solutions of the this compound complex at a fixed iron concentration (e.g., 1 mg/mL).
-
pH Adjustment: Adjust the pH of these solutions to cover a range from approximately 1 to 8 using 0.1 M to 1.0 M hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH).[2]
-
Incubation: Allow the solutions to stand at room temperature for a specified period (e.g., 24 hours).[2]
-
Observation and Analysis: Visually inspect the solutions for any precipitation. If a precipitate is present, separate it by centrifugation.
-
Quantification: Determine the iron content and pH of the supernatant to assess the extent of precipitation and the pH range of stability.[2] Studies have shown that the iron-sorbitol-dextrin-citric acid complex may precipitate within a pH range of 2.6-3.6, with no precipitation observed between pH 3.7 and 8.0.[2]
Thermal Stability (Accelerated Stability Testing)
This protocol assesses the stability of the this compound complex under elevated temperature conditions.
Methodology:
-
Sample Preparation: Place samples of the this compound injection in suitable, sealed containers.
-
Storage Conditions: Store the samples in a stability chamber at accelerated conditions, for example, 40°C ± 2°C / 75% RH ± 5% RH for 6 months, as per ICH guidelines. Samples can also be subjected to short-term, more extreme temperatures (e.g., boiling for 1 hour at 100°C or autoclaving for 30 minutes at 115°C) to assess robustness.[2]
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months for accelerated studies).
-
Analysis: Analyze the samples at each time point for key quality attributes, including:
-
Appearance (visual inspection)
-
pH (potentiometry)
-
Iron content (titrimetric or spectrophotometric methods)
-
Presence of degradation products (using a stability-indicating HPLC method)
-
Free iron content
-
Photostability
This study evaluates the effect of light exposure on the stability of the this compound complex, following ICH Q1B guidelines.[5][6][7]
Methodology:
-
Sample Preparation: Expose the this compound drug product directly to the light source. If the formulation is light-sensitive, the study should be repeated with the product in its primary packaging and then in its marketing package.
-
Light Source: Use a light source that produces a combination of visible and ultraviolet (UV) light, such as a xenon lamp or a metal halide lamp, conforming to ICH Q1B specifications.[8]
-
Exposure Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[5][8] A dark control sample should be stored under the same temperature conditions to differentiate between thermal and light-induced degradation.
-
Analysis: After exposure, analyze the samples for any changes in appearance, pH, iron content, and the formation of degradation products using a validated stability-indicating HPLC method.
Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and to establish the intrinsic stability of the molecule.[9][10] These studies are also crucial for developing and validating stability-indicating analytical methods.
Methodology:
-
Stress Conditions: Subject the this compound solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for a specified duration (e.g., 30 minutes).[11]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for a specified duration (e.g., 30 minutes).[11]
-
Oxidative Degradation: 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: As described in the thermal stability section, but potentially at higher temperatures to induce degradation.
-
-
Analysis: Analyze the stressed samples using a suitable stability-indicating method (e.g., HPLC) to separate and identify any degradation products. The goal is to achieve a target degradation of 5-20%.[9]
Visualizations
Experimental Workflow for In Vitro Characterization
References
- 1. Studies on a new intramuscular haematinic, iron-sorbitol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pjsir.org [pjsir.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. youtube.com [youtube.com]
- 8. ikev.org [ikev.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. fda.gov [fda.gov]
Preclinical Toxicological Profile of Iron Sorbitol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron sorbitol, a complex of ferric iron, sorbitol, and citric acid, is a parenteral iron preparation developed for the treatment of iron deficiency anemia. This technical guide provides a comprehensive overview of the toxicological profile of this compound as determined in preclinical animal models. The information presented herein is crucial for understanding the safety profile of this therapeutic agent and for guiding further research and development. This document summarizes key findings from acute, subacute, and chronic toxicity studies, as well as investigations into its carcinogenic, mutagenic, and reproductive toxicity potential. While extensive data exists for some endpoints, it is important to note that detailed public information for certain toxicological assessments, particularly mutagenicity and reproductive toxicity, is limited.
Pharmacokinetics and Metabolism
Following intramuscular administration, this compound is rapidly absorbed from the injection site. In experimental animals, peak serum iron levels are reached within approximately 20 minutes.[1] The complex is absorbed both directly into the bloodstream and via the lymphatic system.[2] Once in circulation, the iron is cleared rapidly from the serum, with bone marrow uptake occurring within 24 to 48 hours.[2] A notable characteristic of this compound is that a significant portion, approximately 30% of the total administered dose, is excreted through the kidneys within the first 24 hours in humans, with the majority of this excretion occurring in the initial hours after injection.[1]
Acute Toxicity
Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose administration. The median lethal dose (LD50) is a key parameter derived from these studies.
Experimental Protocol: Acute Oral Toxicity Study (General Protocol)
A typical acute oral toxicity study would be conducted as follows:
-
Test System: Rodents, typically Wistar or Sprague-Dawley rats, and mice.
-
Animal Housing: Animals are housed in controlled conditions with respect to temperature, humidity, and light-dark cycle, with free access to standard laboratory diet and water.
-
Dose Administration: A single dose of the test substance is administered via oral gavage.
-
Dose Groups: Multiple dose groups with a specified number of animals per sex per group are used to determine the dose-response relationship. A control group receives the vehicle only.
-
Observation Period: Animals are observed for clinical signs of toxicity and mortality at regular intervals for a period of 14 days.
-
Parameters Observed:
-
Clinical signs of toxicity (e.g., changes in behavior, posture, respiration).
-
Body weight changes.
-
Mortality.
-
Gross necropsy of all animals at the end of the observation period.
-
Quantitative Data: Acute Toxicity of this compound
| Animal Model | Route of Administration | LD50 Value | Reference |
| Mouse | Oral | 1370 mg/kg | [2] |
| Mouse | Subcutaneous (s.c.) | 140 mg/kg | [2] |
| Mouse | Intravenous (i.v.) | 174 mg/kg | [2] |
Clinical Signs of Acute Iron Toxicity in Rats (General): Acute iron overload in rats has been associated with labored breathing, abnormal posture, and hyperemia of the ear.[3]
Subacute and Chronic Toxicity
Subacute and chronic toxicity studies evaluate the potential adverse effects of repeated exposure to a substance over a longer period.
Experimental Protocol: Subchronic Oral Toxicity Study in Rats (General Protocol)
A representative 28-day (subacute) or 90-day (subchronic) oral toxicity study in rats would follow this general design:
-
Test System: Wistar or Sprague-Dawley rats.
-
Dose Administration: The test substance is administered daily via oral gavage or in the diet for the duration of the study.
-
Dose Groups: Typically three dose levels (low, mid, high) and a concurrent control group are used.
-
Parameters Observed:
-
Clinical Observations: Daily monitoring for clinical signs of toxicity, and weekly detailed examinations.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examination prior to and at the end of the study.
-
Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of a comprehensive panel of parameters.
-
Urinalysis: Conducted at termination.
-
Organ Weights: Key organs are weighed at necropsy.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower dose groups may also be examined if treatment-related effects are seen in the high-dose group.
-
Findings from Chronic Toxicity Studies
A long-term study involving massive parenteral iron loading in dogs, which included intramuscular this compound, resulted in the development of hepatic cirrhosis with massive siderosis after 35 to 47 months of administration.[4] Another study in rats involving chronic iron-sorbitol overload via intramuscular injection (0.4 mg/g/day for two days a week for eight weeks) revealed morphological changes in the liver. Microscopical findings included iron deposits in sinusoidal and parenchymal cells, slight fibrosis, and diffuse leucocyte infiltration.
Carcinogenicity
Carcinogenicity studies are conducted to assess the potential of a substance to cause cancer.
Experimental Protocol: Carcinogenicity Study in Rats
-
Test System: Sprague-Dawley rats.
-
Dose Administration: The this compound-citric acid complex (Jectofer) was administered via intramuscular injection into the right thigh.
-
Dosing Regimen: Animals received twice-weekly injections at a rate of 1 mg per 50 g body weight. Due to signs of systemic toxicity (irritability and illness), the injection schedule was interrupted at several points. The average total iron administered was 830 mg over a period of 52 weeks.
-
Observation Period: Animals were observed for the development of tumors.
-
Control Group: A comparable group of rats was injected with iron-dextran.
Carcinogenicity Findings
In a study conducted on rats, intramuscular injections of this compound-citric acid complex did not induce local sarcomas.[5][6] This is in contrast to other iron complexes like iron-dextran, which did produce injection-site tumors in the same study.[6] Similarly, in mice, once-weekly subcutaneous injections of this compound-citric acid complex for 30 weeks did not result in the development of injection-site tumors in the surviving animals observed for 12 months after the first injection.[2] The lack of carcinogenicity at the injection site for this compound has been suggested to be due to its more rapid removal from the site of injection compared to other iron complexes.[5] It was noted by the IARC Working Group that higher doses of this compound could not be tested due to the production of toxic effects.[5]
Mutagenicity
Mutagenicity assays are performed to assess the potential of a substance to induce genetic mutations.
Experimental Protocol: Ames Test (General Protocol)
The Ames test is a widely used bacterial reverse mutation assay to detect gene mutations.
Experimental Protocol: In Vivo Micronucleus Assay (General Protocol)
The in vivo micronucleus test assesses chromosomal damage in erythroblasts.
Mutagenicity Findings
No specific studies on the mutagenic potential of this compound using standard assays like the Ames test or in vivo micronucleus assay were identified in the public domain.
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity (DART) studies are designed to evaluate the potential adverse effects of a substance on fertility, pregnancy, and fetal development.
Experimental Protocol: Teratogenicity Study in Rabbits (General Protocol)
A standard teratogenicity study in a non-rodent species like the rabbit would involve the following:
-
Test System: Pregnant rabbits.
-
Dose Administration: The test substance is administered daily during the period of organogenesis.
-
Dose Groups: At least three dose levels and a concurrent control group.
-
Maternal Observations: Clinical signs, body weight, and food consumption are monitored throughout the study.
-
Fetal Examination: Near the end of gestation, fetuses are delivered by Caesarean section and are examined for external, visceral, and skeletal malformations.
Reproductive and Developmental Toxicity Findings
Specific reproductive and developmental toxicity studies for this compound were not found in the publicly available literature. However, a three-generation reproduction study in rats fed a diet containing up to 10% sorbitol did not show any adverse effects on mating performance, pregnancy rates, or reproductive performance. No abnormal pups were observed in any generation.[7] It is important to note that this study was on sorbitol alone and not the this compound complex.
Signaling Pathways in Iron Toxicity
The toxicity of iron is primarily attributed to its ability to catalyze the formation of reactive oxygen species (ROS) through the Fenton reaction, leading to oxidative stress. This oxidative stress can damage cellular components like lipids, proteins, and DNA, ultimately leading to cell death.
Conclusion
The preclinical toxicological data for this compound indicates a relatively low acute toxicity profile following oral administration in mice. Chronic high-dose parenteral administration in dogs and rats has been associated with liver pathology, including cirrhosis and morphological changes. Importantly, carcinogenicity studies in rats and mice did not show evidence of injection-site sarcomas, a concern with some other parenteral iron preparations.
Significant data gaps exist in the publicly available literature regarding the mutagenic and reproductive toxicity of this compound. While general protocols for these studies are well-established, specific data for this iron complex are lacking. The primary mechanism of iron-related toxicity is understood to be oxidative stress, a common pathway for all iron preparations when administered in excess.
This technical guide provides a summary of the currently available preclinical safety information on this compound. For a complete and definitive toxicological profile, access to proprietary regulatory submission data would be necessary. Researchers and drug development professionals should consider these data and the existing gaps when designing further studies or evaluating the risk-benefit profile of this compound.
References
- 1. Micronucleus test - Wikipedia [en.wikipedia.org]
- 2. Iron Sorbitex | C12H19FeO13 | CID 20715017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. gut.bmj.com [gut.bmj.com]
- 5. Iron-Carbohydrate Complexes (IARC Summary & Evaluation, Volume 2, 1973) [inchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Three-generation reproduction study of rats ingesting up to 10% sorbitol in the diet--and a brief review of the toxicological status of sorbitol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Sorbitol in Enhancing Iron Absorption: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iron deficiency remains a global health challenge, prompting continuous research into methods for enhancing the bioavailability of iron from supplements and fortified foods. Among the various strategies explored, the use of polyols, particularly sorbitol, has demonstrated significant potential in augmenting iron absorption. This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental methodologies related to the role of sorbitol in iron uptake. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and nutritional science.
Introduction
Iron is an essential micronutrient vital for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular energy metabolism. Its absorption is a complex and tightly regulated process that occurs primarily in the duodenum and upper jejunum. The bioavailability of non-heme iron, the form found in plant-based foods and many supplements, is notoriously low and influenced by various dietary factors. Enhancers of iron absorption are substances that can counteract these inhibitory factors and improve the amount of iron assimilated by the body. Sorbitol, a sugar alcohol, has been identified as one such enhancer. This document elucidates the scientific basis for sorbitol's effect on iron absorption.
Mechanism of Action: How Sorbitol Enhances Iron Absorption
The primary mechanism by which sorbitol is understood to enhance iron absorption is through its ability to form a soluble, stable complex with iron in the gastrointestinal tract. This chelation process plays a crucial role in maintaining iron in a form that is more readily available for absorption by the intestinal mucosa.
-
Prevention of Iron Precipitation: In the alkaline environment of the small intestine, ferrous iron (Fe²⁺) is prone to oxidation to ferric iron (Fe³⁺), which then tends to form insoluble ferric hydroxide (B78521) precipitates. This precipitation renders the iron unavailable for absorption. Sorbitol, by forming a soluble complex with iron, effectively prevents this precipitation, keeping the iron in a dissolved state.[1]
-
Controlled Release: The iron-sorbitol complex allows for a controlled and gradual release of iron ions at the site of absorption in the duodenum and upper jejunum.[1] This controlled release may prevent the saturation of iron transporters and facilitate a more efficient uptake process.
-
Enhanced Solubility: The formation of the iron-sorbitol complex increases the overall solubility of iron in the intestinal lumen, thereby increasing the concentration of iron available to the intestinal absorptive cells.
While the primary mechanism is chelation, the direct effects of sorbitol on the expression or activity of intestinal iron transporters such as Divalent Metal Transporter 1 (DMT1) and ferroportin have not been extensively elucidated in the available literature. The prevailing evidence points towards an intraluminal effect focused on maintaining iron solubility and availability.
Quantitative Data on Sorbitol-Mediated Iron Absorption
Several studies have quantified the impact of sorbitol on iron absorption in both human and animal models. The data consistently demonstrates a significant enhancement of iron bioavailability in the presence of sorbitol.
| Study Type | Subjects | Iron Form | Key Findings | Reference |
| Human Clinical Trial | 9 normal and 3 iron-deficient adults | Ferrous sulfate (B86663) with and without sorbitol | Iron absorption was 1.35 to 2.37 times higher from the sorbitol-containing solution in 10 out of 12 subjects.[2] | Loria, A., et al. (1962) |
| Animal Study (Rats) | Normal and iron-depleted rats | Ferrous sulfate with varying doses of D-sorbitol | A significant, dose-dependent enhancement of iron absorption was observed with the administration of D-sorbitol. | Herndon, J. F., et al. (1958) |
| Animal Study (Rats) | Anemic rats | Iron-poly(sorbitol-gluconic acid) complex (intramuscular) | 90% utilization of the retained iron from the complex when phlebotomies immediately followed dosing.[3] | Lindvall, S., & Rydell, G. (1977) |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of iron absorption, which can be adapted for investigating the effects of sorbitol.
In Vitro Iron Absorption using Caco-2 Cell Model
The Caco-2 cell line, derived from a human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This model is widely used to assess iron bioavailability.
Objective: To determine the effect of sorbitol on the uptake and transport of iron across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-essential amino acids
-
Penicillin-Streptomycin
-
Transwell® inserts (polycarbonate membrane)
-
Iron source (e.g., ferrous sulfate)
-
Sorbitol
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Ferritin ELISA kit
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells in DMEM supplemented with FBS, non-essential amino acids, and antibiotics at 37°C in a 5% CO₂ atmosphere. Seed the cells onto Transwell® inserts at a suitable density and allow them to differentiate for 19-21 days, with regular media changes.
-
Preparation of Treatment Solutions: Prepare solutions of the iron source with and without sorbitol in serum-free DMEM. The concentrations should be physiologically relevant.
-
Iron Uptake Assay:
-
Wash the Caco-2 monolayers with warm PBS.
-
Add the iron-containing treatment solutions (with and without sorbitol) to the apical (upper) chamber of the Transwell® inserts.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Remove the treatment solutions and wash the cells multiple times with cold PBS to remove surface-bound iron.
-
-
Cell Lysis and Ferritin Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Measure the ferritin concentration in the cell lysates using a commercial ELISA kit. Ferritin levels are an indicator of cellular iron uptake.[4]
-
-
Data Analysis: Normalize ferritin concentrations to the total protein content of the cell lysates. Compare the ferritin levels in cells treated with iron and sorbitol to those treated with iron alone.
In Vivo Iron Absorption Study in Rats using ⁵⁹Fe
Radioisotopes of iron, such as ⁵⁹Fe, are valuable tools for tracing the absorption and distribution of iron in vivo.
Objective: To quantify the effect of sorbitol on the whole-body absorption of iron in a rat model.
Materials:
-
Wistar rats
-
Iron-deficient diet
-
⁵⁹FeCl₃ (Iron-59 chloride)
-
Ferrous sulfate
-
Sorbitol
-
Gavage needles
-
Whole-body gamma counter
Procedure:
-
Animal Acclimatization and Diet: Acclimatize male Wistar rats to individual cages. Induce mild iron deficiency by feeding them an iron-deficient diet for a specified period (e.g., 7-10 days).
-
Preparation of Dosing Solutions: Prepare dosing solutions containing a known amount of ferrous sulfate and a tracer amount of ⁵⁹Fe, with or without the addition of sorbitol.
-
Dosing: Administer the dosing solutions to the rats via oral gavage.
-
Whole-Body Counting:
-
Measure the initial whole-body radioactivity of each rat immediately after dosing using a whole-body gamma counter. This is the 100% value.
-
After a period that allows for the excretion of unabsorbed iron (typically 7-14 days), measure the whole-body radioactivity again.
-
-
Calculation of Iron Absorption: The percentage of iron absorbed is calculated as: (Final whole-body radioactivity / Initial whole-body radioactivity) x 100.
-
Data Analysis: Compare the percentage of iron absorption in the group receiving sorbitol with the control group.
Measurement of Hemoglobin Concentration
Hemoglobin levels are a key indicator of iron status and the effectiveness of iron supplementation. The cyanmethemoglobin method is a widely accepted and accurate spectrophotometric method.[5]
Objective: To determine the hemoglobin concentration in whole blood.
Materials:
-
Whole blood collected in EDTA tubes
-
Drabkin's reagent (containing potassium cyanide and potassium ferricyanide)
-
Spectrophotometer
-
Cuvettes
-
Calibrated pipettes
Procedure:
-
Sample Preparation: Add a precise volume of well-mixed whole blood (e.g., 20 µL) to a specific volume of Drabkin's reagent (e.g., 5 mL).[6]
-
Incubation: Mix the solution thoroughly and allow it to stand at room temperature for at least 10 minutes to ensure the complete conversion of hemoglobin to cyanmethemoglobin.[6]
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 540 nm.
-
Use Drabkin's reagent as a blank to zero the instrument.
-
Measure the absorbance of the sample solution.
-
-
Calculation: The hemoglobin concentration is calculated by comparing the absorbance of the sample to that of a known standard, or by using a pre-established calibration curve.[6][7]
Measurement of Serum Ferritin
Serum ferritin is a reliable indicator of the body's iron stores. The Enzyme-Linked Immunosorbent Assay (ELISA) is a common and sensitive method for its quantification.[8][9]
Objective: To measure the concentration of ferritin in serum samples.
Materials:
-
Serum samples
-
Commercial Ferritin ELISA kit (containing microplate coated with anti-ferritin antibody, HRP-conjugated anti-ferritin antibody, standards, controls, wash buffer, substrate, and stop solution)
-
Microplate reader
-
Precision pipettes
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare working solutions as per the kit instructions.
-
Assay:
-
Pipette standards, controls, and serum samples into the appropriate wells of the antibody-coated microplate.[8]
-
Add the HRP-conjugated antibody to each well.
-
Incubate the plate for the time and at the temperature specified in the kit protocol to allow for the formation of the antibody-ferritin-antibody sandwich complex.
-
-
Washing: Wash the wells multiple times with the wash buffer to remove any unbound components.[9]
-
Substrate Reaction: Add the substrate solution to the wells and incubate in the dark. The enzyme (HRP) will catalyze a color change.
-
Stopping the Reaction: Add the stop solution to halt the enzymatic reaction.
-
Absorbance Measurement: Read the absorbance of each well at the specified wavelength (typically 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the ferritin concentration of the samples by interpolating their absorbance values on the standard curve.[8]
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Mechanism of Sorbitol-Enhanced Iron Absorption
References
- 1. Spectrophotometric determination of plasma hemoglobin [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. The absorption and availability of iron from iron-poly(sorbitol-gluconic acid) complex in rats as measured by phlebotomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. laboratorytests.org [laboratorytests.org]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. novamedline.com [novamedline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Colloidal Properties of Iron Sorbitol Citric Acid Complex Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the colloidal properties of iron sorbitol citric acid complex solutions, a parenteral iron formulation used in the treatment of iron deficiency anemia. The document synthesizes available data on the physicochemical characteristics, stability, and biological interactions of this complex, with a focus on its colloidal nature.
Introduction
This compound citric acid complex, often stabilized with dextrin (B1630399), is a colloidal solution designed for intramuscular administration. Its efficacy and safety profile are intrinsically linked to its colloidal properties, which govern its stability, iron release kinetics, and interaction with biological systems. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the relationships between the complex's components and its overall function.
Physicochemical and Colloidal Properties
Table 1: Physicochemical Properties of this compound Citric Acid Complex Solutions
| Property | Value | Source |
| Appearance | Clear, dark brown colloidal solution | [1][2] |
| Composition | A complex of ferric iron, sorbitol, and citric acid, stabilized with dextrin and an excess of sorbitol. | [1][2][3] |
| Iron Content | Typically 50 mg/mL | [2][4] |
| pH | 6.2 - 7.9 | [2][3][4] |
| Density | 1.173 g/cm³ | [3] |
| Relative Viscosity (at 31°C) | 7.743 | [3] |
| Isoelectric Point | 2.5 - 3.5 | [3] |
| Average Molecular Weight | < 5000 Da | [2][4] |
Table 2: Colloidal Stability Parameters of Related Iron Nanoparticle Systems
Disclaimer: The following data is for citric acid-stabilized iron oxide nanoparticles, which share the citric acid coating but do not contain sorbitol. This information is provided as a proxy to infer the potential colloidal stability of the this compound citric acid complex.
| Property | Value | Experimental Conditions | Source |
| Zeta Potential | -36.01 mV | Citric acid-stabilized iron oxide nanoparticles in aqueous medium. | |
| Zeta Potential | -26 to -32 mV | Citric acid-covered iron oxide nanoparticles. | |
| Hydrodynamic Size (Z-average) | 171.1 ± 76.8 nm | Citric acid-stabilized iron oxide nanoparticles in aqueous medium. | |
| Hydrodynamic Size (Z-average) | 93 - 115 nm | Citric acid-covered iron oxide nanoparticles. | |
| Polydispersity Index (PDI) | 0.138 | Citric acid-stabilized iron oxide nanoparticles in aqueous medium. |
A zeta potential more negative than -30 mV, as seen in citric acid-stabilized iron oxide nanoparticles, generally indicates good colloidal stability due to strong electrostatic repulsion between particles. The polydispersity index (PDI) value of 0.138 suggests a relatively narrow size distribution for these related nanoparticles.
Experimental Protocols
Detailed, standardized protocols for the synthesis and characterization of the this compound citric acid complex are not extensively published. However, based on available literature, the following methodologies can be outlined.
Synthesis of this compound Citric Acid Complex
The synthesis generally involves the complexation of a ferric iron salt with sorbitol and citric acid, followed by stabilization with dextrin. The pH is adjusted to the desired range using a suitable base.
General Protocol Outline:
-
Preparation of Reactant Solutions: Aqueous solutions of ferric chloride, sorbitol, citric acid, and dextrin are prepared separately.
-
Formation of Ferric Hydroxide (B78521): An alkaline solution (e.g., sodium hydroxide) is added to the ferric chloride solution to precipitate ferric hydroxide.
-
Complexation: The wet ferric hydroxide precipitate is mixed with the sorbitol and citric acid solutions. The mixture is heated and stirred to facilitate the formation of the iron-sorbitol-citric acid complex.
-
Stabilization: The dextrin solution is added to the complex solution to provide colloidal stability.
-
pH Adjustment: The pH of the final solution is adjusted to the target range of 7.2-7.9 using sodium hydroxide or hydrochloric acid.[1]
-
Purification: The solution is filtered to remove any impurities.
-
Sterilization: The final product is sterilized, typically by filtration, for parenteral administration.
Note: The precise ratios of reactants, reaction times, and temperatures are critical for controlling the final properties of the complex and are often proprietary.
Characterization of Colloidal Properties
3.2.1. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in a solution.
Methodology:
-
Sample Preparation: The this compound citric acid complex solution is diluted with a suitable solvent (e.g., deionized water) to an appropriate concentration for DLS analysis.
-
Instrument Setup: A DLS instrument is used, and the sample is placed in a cuvette. The laser wavelength, scattering angle, and temperature are set.
-
Measurement: The instrument measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles.
-
Data Analysis: The autocorrelation function of the scattered light intensity is analyzed to determine the diffusion coefficient of the particles. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter. The PDI is calculated from the distribution of particle sizes.
3.2.2. Zeta Potential Measurement
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of colloidal stability.
Methodology:
-
Sample Preparation: The sample is prepared similarly to the DLS measurement, diluted in a suitable medium with a known ionic strength.
-
Instrument Setup: A zeta potential analyzer, which typically uses electrophoretic light scattering (ELS), is employed.
-
Measurement: An electric field is applied to the sample, causing the charged particles to move. The velocity of this movement (electrophoretic mobility) is measured by detecting the Doppler shift of the scattered laser light.
-
Data Analysis: The Henry equation is used to convert the electrophoretic mobility into the zeta potential.
3.2.3. Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and morphology.
Methodology:
-
Sample Preparation: A drop of the diluted colloidal solution is placed on a TEM grid (e.g., carbon-coated copper grid) and allowed to dry.
-
Imaging: The grid is placed in the TEM, and a high-energy electron beam is passed through the sample.
-
Image Analysis: The transmitted electrons form an image on a detector. The size and morphology of the iron cores of the complex can be directly measured from the resulting micrographs.
Visualizations
Logical Relationship of Components and Properties
The following diagram illustrates the relationship between the chemical components of the this compound citric acid complex and its resulting physicochemical and colloidal properties.
Caption: Interplay of components in determining the properties of the complex.
Experimental Workflow for Colloidal Characterization
This diagram outlines a typical workflow for the characterization of the colloidal properties of an this compound citric acid complex solution.
Caption: Workflow for the characterization of colloidal properties.
General Cellular Iron Uptake Pathway
While specific signaling pathways for the this compound citric acid complex are not well-defined in the literature, the following diagram illustrates the general mechanisms of cellular iron uptake, which are relevant to understanding its biological fate.
Caption: General pathways for cellular iron uptake.
Conclusion
The colloidal properties of this compound citric acid complex solutions are fundamental to their function as a parenteral iron therapeutic. While a complete quantitative profile, particularly regarding particle size and zeta potential, remains to be fully elucidated in publicly available literature, the existing data and insights from related iron-carbohydrate nanoparticles underscore the importance of the formulation's composition in achieving a stable and bioavailable product. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and quality control of this important class of therapeutic colloids. Further research is warranted to establish a more detailed understanding of the structure-property-function relationships for this specific complex.
References
The Dynamics of Iron Exchange: An In-Depth Technical Guide to the Interaction of Iron Sorbitol with Serum Transferrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the interaction between the iron sorbitol-citric acid complex (this compound) and transferrin, the primary iron-transport protein in human serum. Intramuscularly administered this compound serves as a crucial therapeutic option for iron-deficiency anemia where oral supplementation is not viable. Understanding the kinetics and mechanisms of iron transfer from this synthetic complex to transferrin is paramount for optimizing drug delivery and ensuring patient safety. This document synthesizes available data on the pharmacokinetics, binding interactions, and experimental methodologies used to characterize this critical process. It includes quantitative data from relevant studies, detailed experimental protocols, and visualizations of the underlying biochemical pathways and workflows to facilitate further research and development in this area.
Introduction
Iron is an essential element for numerous physiological processes, most notably erythropoiesis. Its transport and delivery are tightly regulated to prevent both deficiency and toxicity. Transferrin, an ~80 kDa glycoprotein, is the central player in this process, binding ferric iron (Fe³⁺) with extremely high affinity (Ka ≈ 10²⁰ M⁻¹ at pH 7.4) and transporting it to cells via receptor-mediated endocytosis[1][2].
Parenteral iron therapies, such as the this compound-citric acid complex (also known as iron sorbitex), are designed to replenish iron stores rapidly.[3][4][5] this compound is a stable, hypertonic, low molecular weight (<5000 Da) complex of iron, sorbitol, and citric acid, often stabilized with dextrin.[5][6] Following intramuscular injection, it is quickly absorbed into the bloodstream, where it must efficiently donate its iron cargo to apotransferrin for subsequent delivery to the bone marrow and other tissues.[3][4] This guide delves into the specifics of this crucial interaction.
Physicochemical Properties and Pharmacokinetics of this compound
The this compound complex is a colloidal solution with a pH between 7.2 and 7.9.[5] Its stability in serum is a key feature, preventing the uncontrolled release of free iron which can catalyze the formation of reactive oxygen species.[3][6]
Upon intramuscular administration, the complex is rapidly absorbed. In humans, peak serum iron levels are observed approximately 2 hours post-injection.[3][4] A notable characteristic of this compound is its partial renal excretion; about 30% of the administered iron dose is excreted in the urine within the first 24 hours.[3][4] The clearance from the serum is also rapid.[3][4]
The Mechanism of Iron Transfer to Transferrin
The transfer of iron from the sorbitol-citric acid complex to transferrin is a critical step for its bioavailability. While the precise molecular mechanism has not been fully elucidated for this compound specifically, it is understood that the complex contains a dialysable fraction that readily reacts with transferrin.[3][4] The prevailing hypothesis, based on studies of similar iron-carbohydrate complexes, suggests a two-pathway model for iron release into the serum:
-
Direct Iron Donation: A labile fraction of the this compound complex can directly transfer Fe³⁺ to apotransferrin in the bloodstream. This process is dependent on the relative stability of the this compound complex versus the iron-transferrin complex.
-
Reticuloendothelial System (RES) Processing: A significant portion of the complex is taken up by macrophages of the RES. Within these cells, the complex is metabolized, and the iron is subsequently released back into circulation via ferroportin, where it can then bind to transferrin.
The following diagram illustrates the proposed pathways for iron from the sorbitol complex to become transferrin-bound.
Caption: Proposed pathways for this compound metabolism and transferrin interaction.
Quantitative Analysis of Iron Transfer
The table below summarizes the findings for Jectofer®, a commercially available this compound-citric acid complex, in comparison to other iron-carbohydrate complexes.
| Iron Complex | Concentration in Plasma (µ g/100 mL) | Iron Transfer to Transferrin (%) |
| Jectofer® (this compound) | 5000 | ~3.2% |
| 1250 | ~6.8% | |
| Ferastral® | 5000 | 0.8% |
| 1250 | 1.7% | |
| Imferon® (Iron Dextran) | 5000 | 0.8% |
| 1250 | 1.7% | |
| Data derived from Speyer et al. (1977), representing the percentage of iron from the complex that binds to transferrin under the specified conditions. It's important to note that Jectofer transfers approximately four times the amount of iron as the other complexes tested.[7] |
These results indicate that this compound is significantly more labile and readily donates its iron to transferrin compared to higher molecular weight dextran-based complexes.[7]
Experimental Protocols
Characterizing the interaction between this compound and transferrin requires a multi-faceted approach. Below are detailed methodologies adapted from established protocols for studying iron-carbohydrate complexes and transferrin saturation.
Protocol 1: In Vitro Iron Donation to Transferrin
This protocol is adapted from studies measuring transferrin saturation by various intravenous iron preparations and is designed to quantify the amount of iron transferred from this compound to apotransferrin over time.[8]
Objective: To determine the rate and extent of iron donation from this compound to human apotransferrin in a simulated serum environment.
Materials:
-
This compound solution (e.g., Jectofer®)
-
Human Apotransferrin (iron-free)
-
HEPES buffer (25 mM, pH 7.4) with 150 mM NaCl
-
Acrylamide/Bis-acrylamide solution
-
Ammonium persulfate (APS)
-
TEMED
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (Methanol:Acetic Acid:Water)
-
Spectrophotometer or densitometer
Workflow Diagram:
Caption: Workflow for in vitro iron donation analysis.
Procedure:
-
Preparation: Prepare a solution of human apotransferrin (e.g., 1 mg/mL) in HEPES buffer. Prepare serial dilutions of the this compound complex to achieve final iron concentrations ranging from 0 to 100 µg/mL when mixed with the transferrin solution.
-
Incubation: Mix the apotransferrin solution with the this compound dilutions. Incubate the mixtures in a water bath at 37°C.
-
Time Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 180 minutes), remove an aliquot from each reaction tube.
-
Urea-PAGE Analysis: Analyze the aliquots using urea polyacrylamide gel electrophoresis (Urea-PAGE). This technique separates the different forms of transferrin based on conformational changes upon iron binding:
-
Apotransferrin (Apo-Tf, no iron)
-
Monoferric transferrin (one iron atom bound)
-
Diferric transferrin (two iron atoms bound)
-
-
Staining and Quantification: Stain the gels with Coomassie Brilliant Blue. Digitize the gel images and perform densitometric analysis to quantify the relative amounts of each transferrin species in each lane.
-
Data Analysis: Plot the percentage of each transferrin form against time for each this compound concentration to determine the kinetics of iron transfer.
Protocol 2: Separation of this compound from Transferrin
This protocol is essential for studying the distribution of iron between the sorbitol complex and transferrin in a serum sample and is based on ion-exchange chromatography.[9]
Objective: To separate the this compound complex from transferrin-bound iron in a serum sample.
Materials:
-
Serum sample containing this compound and transferrin
-
DEAE Sephadex A50 resin
-
Chromatography column
-
Elution buffers (e.g., Tris-HCl buffers of increasing ionic strength)
-
Fraction collector
-
Method for iron quantification (e.g., colorimetric assay with Ferrozine or Atomic Absorption Spectroscopy)
Workflow Diagram:
Caption: Workflow for chromatographic separation.
Procedure:
-
Column Preparation: Pack a chromatography column with DEAE Sephadex A50 resin and equilibrate it with a low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Sample Loading: Apply the serum sample (pre-incubated with this compound) to the top of the column.
-
Elution of Transferrin: Elute the column with the equilibration buffer. Under these conditions, the negatively charged iron-transferrin complex will pass through the column while the this compound complex binds to the anion-exchange resin.[9]
-
Elution of this compound: After the transferrin has been collected, elute the bound this compound complex using a high ionic strength buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0).
-
Fraction Analysis: Collect fractions throughout the elution process and measure the iron concentration in each fraction. This will yield two distinct peaks corresponding to transferrin-bound iron and the this compound complex.
Conclusion
The interaction between this compound and serum transferrin is a rapid and efficient process, crucial for the therapeutic efficacy of this parenteral iron formulation. Compared to higher molecular weight iron complexes, this compound demonstrates a greater lability, leading to a more rapid donation of iron to apotransferrin.[7] While direct kinetic constants for this specific interaction remain to be fully elucidated, the experimental protocols outlined in this guide provide a robust framework for future investigations. A deeper, quantitative understanding of this iron exchange will enable the design of even more effective and safer iron therapies for patients with critical iron deficiencies. Researchers are encouraged to adapt and refine these methodologies to uncover the precise molecular details of this vital biochemical interaction.
References
- 1. Transferrin - Wikipedia [en.wikipedia.org]
- 2. Iron Deficiency Anemia and Dialysis: Symptoms, Causes, & Treatment | National Kidney Foundation [kidney.org]
- 3. Studies on a new intramuscular haematinic, iron-sorbitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on a new intramuscular haematinic, iron-sorbitol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron Sorbitex [drugfuture.com]
- 6. Intravenous iron preparations transiently generate non-transferrin-bound iron from two proposed pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transfer of iron from Ferastral and other organic complexes to transferrin as measured by reticulocyte uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transferrin saturation with intravenous irons: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The assay of iron-poly (sorbitol-gluconic acid) complex (Ferastral) and its separation from transferrin in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Investigation of Iron Sorbitol's Effect on Erythropoiesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the preclinical investigation of iron sorbitol and its effects on erythropoiesis. This compound, a complex of iron with sorbitol and often citric acid, is utilized for the parenteral treatment of iron-deficiency anemia. Its mechanism centers on providing a bioavailable source of iron, an essential element for hemoglobin synthesis and red blood cell production. This document summarizes the existing preclinical data from in vivo and in vitro studies, details relevant experimental protocols, and visualizes the key physiological pathways involved. Due to the limited availability of detailed, publicly accessible preclinical protocols specifically for this compound, this guide combines findings from studies on closely related iron-sorbitol-gluconic acid and iron-sorbitol-citric acid complexes with established methodologies in hematology and iron metabolism research.
Introduction: The Role of Iron in Erythropoiesis
Erythropoiesis, the process of red blood cell production, is critically dependent on a steady supply of iron.[1] Iron is a central component of heme, the prosthetic group in hemoglobin responsible for oxygen transport. Iron deficiency is a primary cause of anemia, characterized by reduced red blood cell count and hemoglobin levels, leading to impaired oxygen delivery to tissues.
Parenteral iron therapies, such as this compound, are crucial when oral iron is ineffective or not tolerated. The sorbitol component in the complex acts as a stabilizing agent, ensuring a controlled release of iron, which can improve bioavailability and reduce side effects. This guide explores the preclinical evidence supporting the erythropoietic effects of this compound.
Mechanism of Action
The fundamental mechanism of this compound in promoting erythropoiesis is the correction of iron deficiency. The complex is administered intramuscularly, from where it is rapidly absorbed into the bloodstream.[2] In experimental animals, peak serum iron levels are reached approximately 20 minutes after injection.[2] Once in circulation, the iron dissociates from the sorbitol complex and a fraction binds to transferrin, the physiological iron transport protein.[2] Transferrin then delivers the iron to the bone marrow, where it is taken up by erythroid precursor cells for hemoglobin synthesis.
The sorbitol component itself may also have indirect effects. An in vitro study using HepG2 cells demonstrated that low concentrations of sorbitol can create a mildly reduced state similar to hypoxia, leading to an increase in NAD+, SIRT1, and HIF-α, which in turn increased the expression of erythropoietin (EPO) mRNA.[3] EPO is the primary hormonal regulator of erythropoiesis, stimulating the proliferation and differentiation of erythroid progenitors.[4][5]
Signaling Pathways in Iron-Mediated Erythropoiesis
The regulation of erythropoiesis by iron is a complex interplay of systemic and cellular signaling. The following diagram illustrates the key pathways.
References
- 1. Erythropoiesis and iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on a new intramuscular haematinic, iron-sorbitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of sorbitol and lactate on erythropoietin production in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Personalized Therapeutic Advances in Erythropoietin Signaling: From Anemia Management to Extensive Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Erythropoietin Receptor: Molecular Structure and Hematopoietic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Basic research into the synthesis of iron-poly(sorbitol-gluconic acid) complex
This in-depth technical guide provides a comprehensive overview of the basic research into the synthesis of the iron-poly(sorbitol-gluconic acid) complex, a parenteral iron supplement. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Iron-poly(sorbitol-gluconic acid) complex, also known by the trade name Ferastral, is a pharmaceutical preparation designed for the treatment of iron-deficiency anemia. It is a complex of iron with a polymer derived from sorbitol and gluconic acid. The polymeric nature of the ligand allows for the formation of a stable complex that can be administered parenterally, providing a controlled release of iron into the bloodstream. This guide outlines the fundamental aspects of its synthesis, characterization, and biological interactions.
Synthesis of Iron-Poly(sorbitol-gluconic acid) Complex
The synthesis of the iron-poly(sorbitol-gluconic acid) complex involves a multi-step process that begins with the formation of a polymeric ligand from sorbitol and gluconic acid, followed by the complexation of this polymer with an iron source. The general approach is to react an iron salt, such as ferric chloride, with the pre-formed poly(sorbitol-gluconic acid) ligand in an aqueous solution under controlled pH and temperature conditions.
General Reaction Scheme
The synthesis can be conceptually divided into two main stages:
-
Polymerization: Sorbitol and gluconic acid are polymerized to form the poly(sorbitol-gluconic acid) ligand. This polymerization can be achieved through various methods, including condensation reactions.
-
Complexation: The resulting polymer is then reacted with a ferric iron source, typically ferric chloride, in an alkaline medium to form the iron-polysaccharide complex. The basic conditions facilitate the formation of ferric hydroxide (B78521), which then complexes with the polymer.
A plausible reaction pathway involves the initial formation of a polymeric backbone of sorbitol and gluconic acid, which then chelates with ferric ions.
Experimental Protocol: Synthesis
This protocol is a synthesized methodology based on general principles for preparing iron-carbohydrate complexes and specific information available for the iron-poly(sorbitol-gluconic acid) complex.
Materials:
-
Sorbitol
-
Gluconic acid
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Preparation of the Poly(sorbitol-gluconic acid) Ligand:
-
Dissolve equimolar amounts of sorbitol and gluconic acid in deionized water.
-
The polymerization can be initiated by heating the solution, possibly with a catalyst, though specific catalysts for this reaction are not detailed in the available literature. An alternative approach involves the use of a cross-linking agent.
-
The reaction is allowed to proceed until a polymer of the desired molecular weight is formed. This would be monitored by techniques like Gel Permeation Chromatography.
-
-
Preparation of Ferric Hydroxide Colloid:
-
Prepare a solution of ferric chloride hexahydrate in deionized water.
-
Slowly add a solution of sodium hydroxide with vigorous stirring to precipitate ferric hydroxide. The pH should be carefully monitored and maintained in the neutral to slightly alkaline range.
-
-
Complexation Reaction:
-
Add the prepared poly(sorbitol-gluconic acid) ligand solution to the ferric hydroxide colloid suspension.
-
Adjust the pH of the mixture to a slightly alkaline range (e.g., pH 7.5-8.5) using sodium hydroxide solution.
-
Heat the reaction mixture to a moderately elevated temperature (e.g., 60-80 °C) and maintain for several hours with continuous stirring to facilitate the complexation.
-
-
Purification of the Complex:
-
Cool the reaction mixture to room temperature.
-
The complex can be purified by precipitation with a water-miscible organic solvent like ethanol. Add ethanol to the reaction mixture to precipitate the iron complex.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate with an ethanol-water mixture to remove unreacted starting materials and salts.
-
Further purification can be achieved by dialysis against deionized water to remove low molecular weight impurities.
-
-
Drying:
-
Dry the purified product under vacuum to obtain the final iron-poly(sorbitol-gluconic acid) complex as a powder.
-
Characterization of the Complex
A thorough characterization of the synthesized complex is crucial to ensure its quality, stability, and efficacy.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the iron-poly(sorbitol-gluconic acid) complex based on available literature.
Table 1: Physicochemical Properties
| Parameter | Value | Reference |
| Iron Content | 100 ± 4 mg/mL (in solution) | [1] |
| pH of Solution | 7.8 ± 0.6 | [1] |
| Acute Toxicity (LD₅₀ in mice, intraperitoneal) | 950 mg iron/kg body weight | [1] |
Table 2: Pharmacokinetic Parameters in Humans (Intramuscular Injection) [2][3]
| Parameter | Observation |
| Iron Absorption | Rapid uptake from the injection site |
| Serum Iron Levels | Peak levels vary between 740 and 5260 µ g/100 ml |
| Urinary Excretion | 8.9% to 26.9% of the administered dose |
| Hemoglobin Synthesis Availability | 63% to 111% of injected iron |
Experimental Protocols for Characterization
3.2.1. Determination of Iron Content
A common method for determining the total iron content is through spectrophotometry after acid digestion of the complex.
Procedure:
-
Accurately weigh a sample of the dried complex.
-
Digest the sample with a strong acid (e.g., concentrated nitric acid or a mixture of nitric and hydrochloric acid) with heating to break down the organic polymer and release the iron as Fe³⁺ ions.
-
After complete digestion, dilute the sample to a known volume with deionized water.
-
Take an aliquot of the diluted sample and add a colorimetric reagent that forms a colored complex with iron, such as thiocyanate (B1210189) or ferrozine.
-
Measure the absorbance of the colored solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the specific iron-reagent complex.
-
Calculate the iron concentration based on a calibration curve prepared using standard iron solutions.
3.2.2. Molecular Weight Determination by Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), is used to determine the molecular weight distribution of the polymer ligand and the final iron complex.
Procedure:
-
System Preparation:
-
Use a GPC/SEC system equipped with a refractive index (RI) detector and optionally a UV detector.
-
Select appropriate aqueous SEC columns (e.g., PSS SUPREMA) suitable for the expected molecular weight range of the complex.
-
Prepare a suitable mobile phase, such as a buffered saline solution (e.g., 0.1 M NaNO₃ in phosphate (B84403) buffer, pH 7).
-
-
Sample Preparation:
-
Dissolve a known concentration of the iron-poly(sorbitol-gluconic acid) complex in the mobile phase.
-
Filter the sample solution through a syringe filter (e.g., 0.45 µm) before injection.
-
-
Analysis:
-
Inject the sample into the GPC system.
-
Record the chromatograms from the RI and/or UV detectors. The iron complex will typically show a response on both detectors, while the free polymer will primarily be detected by the RI detector.
-
Establish a calibration curve using polysaccharide standards of known molecular weights (e.g., pullulan or dextran (B179266) standards).
-
Calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of the complex using the calibration curve.
-
3.2.3. Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the complex and to confirm the interaction between the iron and the polymer ligand.
-
Sample Preparation: Prepare a solid sample by mixing the dried complex with KBr and pressing it into a pellet.
-
Analysis: Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹). Look for characteristic peaks of hydroxyl (-OH), carboxyl (-COOH), and C-O stretching vibrations, and observe any shifts in these peaks upon complexation with iron.
-
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to confirm the formation of the iron complex.
-
Sample Preparation: Dissolve the complex in deionized water to a known concentration.
-
Analysis: Record the UV-Vis spectrum over a range of 200-800 nm. The formation of the iron-carbohydrate complex typically results in a characteristic absorbance profile that is different from the free ligand and the iron salt.
-
Biological Interactions and Experimental Workflows
The primary biological role of the iron-poly(sorbitol-gluconic acid) complex is to deliver iron to the body's iron transport system. A key component of this system is the protein transferrin, which is responsible for transporting iron in the blood.
Transferrin-Mediated Iron Uptake Pathway
After administration, the iron-poly(sorbitol-gluconic acid) complex is gradually taken up by macrophages of the reticuloendothelial system (RES). Within the macrophages, the iron is released from the complex and can then be either stored as ferritin or released into the bloodstream. The released iron binds to transferrin for transport to sites of erythropoiesis (red blood cell production) in the bone marrow and to other tissues.
Caption: Transferrin-mediated iron uptake pathway.
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of the iron-poly(sorbitol-gluconic acid) complex.
Caption: Experimental workflow for synthesis and characterization.
Conclusion
The synthesis of the iron-poly(sorbitol-gluconic acid) complex is a well-established process for producing a stable parenteral iron formulation. The methodologies outlined in this guide provide a foundational understanding for researchers and professionals in drug development. Rigorous characterization using the described techniques is essential to ensure the quality, safety, and efficacy of the final product. The biological interaction with the transferrin pathway underscores its mechanism of action in replenishing iron stores and treating iron-deficiency anemia. Further research could focus on optimizing the polymerization and complexation steps to fine-tune the molecular weight and iron release characteristics of the complex.
References
- 1. Iron sorbitol-citric acid complex | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Preliminary Report on an Iron-Sorbitol-Citric Acid Complex (Jectofer), a New Intramuscular Iron Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Protocol for Intramuscular Administration of Iron Sorbitol in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the intramuscular (IM) administration of iron sorbitol to laboratory animals. This document outlines procedures for preparing and administering this compound, establishing experimental models of iron deficiency anemia and iron overload, and methods for subsequent sample collection and analysis.
Introduction
This compound, a complex of iron, sorbitol, and citric acid, is a parenteral iron formulation used in preclinical research to study iron metabolism, hematological responses, and the effects of iron on various physiological and pathological processes.[1] Its rapid absorption from the injection site makes it a valuable tool for inducing acute changes in systemic iron levels.[2] These protocols are designed to ensure safe and effective administration, as well as accurate data collection and analysis.
Materials and Reagents
-
This compound Injection (e.g., Jectofer®)
-
Sterile saline (0.9% NaCl)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Disinfectant (e.g., 70% ethanol)
-
Sterile syringes (1 mL)
-
Sterile needles of appropriate gauge (see Table 2)
-
Blood collection tubes (e.g., EDTA-coated for hematology, serum separator tubes)
-
Pipettes and pipette tips
-
Centrifuge
-
Spectrophotometer or automated hematology analyzer
-
Reagents for iron analysis (e.g., serum iron and TIBC kits, reagents for tissue iron quantification)
Experimental Protocols
Animal Models
The choice of animal model and dosing regimen will depend on the specific research objectives.
Table 1: Recommended Dosages for this compound (Intramuscular)
| Animal Model | Species | Dosage (Elemental Iron) | Purpose |
| Iron Deficiency Anemia (Treatment) | Rat | 4 mg Fe/kg bw | To study the therapeutic efficacy in restoring iron levels and hematological parameters.[3] |
| Iron Overload (Chronic) | Mouse | 1.2 mg iron/100g bw (single dose) | To investigate the toxicological effects of excess iron.[2] |
Note: These dosages are starting points and may need to be optimized for specific experimental conditions and animal strains.
Intramuscular Injection Procedure
Intramuscular injections in rodents should be performed with care due to their small muscle mass. The quadriceps (anterior thigh) and gluteal muscles are common injection sites.
Table 2: Intramuscular Injection Guidelines for Rodents
| Parameter | Mouse | Rat |
| Injection Site | Quadriceps or Gluteal muscles | Quadriceps or Gluteal muscles |
| Maximum Volume per Site | 0.05 mL | 0.2 mL |
| Needle Gauge | 26-30G | 25-30G |
| Anesthesia | Recommended for proper restraint | Recommended for proper restraint |
Protocol:
-
Animal Restraint: Properly restrain the animal. For IM injections, anesthesia (e.g., isoflurane) is recommended to ensure accurate administration and minimize stress and injury to the animal.
-
Site Preparation: Shave the fur over the injection site and disinfect the skin with 70% ethanol.
-
Injection: Insert the needle into the muscle mass of the quadriceps or gluteal muscle. Aspirate briefly to ensure the needle is not in a blood vessel.
-
Administration: Inject the this compound solution slowly and steadily.
-
Needle Withdrawal: Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Monitoring: Monitor the animal for any signs of distress, pain, or adverse reactions at the injection site.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effects of intramuscular this compound administration.
Figure 1: Experimental workflow for IM this compound studies.
Blood Collection
Blood samples can be collected via various methods depending on the required volume and frequency.
Table 3: Blood Collection Methods in Rodents
| Method | Species | Volume | Anesthesia | Notes |
| Tail Vein | Mouse, Rat | Small to Medium | Not required | Suitable for serial sampling. |
| Saphenous Vein | Mouse, Rat | Small to Medium | Not required | Suitable for serial sampling. |
| Cardiac Puncture | Mouse, Rat | Large | Required | Terminal procedure only. |
Protocol for Tail Vein Blood Collection (Rat):
-
Warm the rat's tail to dilate the vein.
-
Place the rat in a restrainer.
-
Clean the tail with 70% ethanol.
-
Using a 25G or smaller needle, puncture the lateral tail vein.
-
Collect blood into an appropriate collection tube.
-
Apply pressure to the puncture site to stop bleeding.
Hematological and Serum Analysis
Hematology: Whole blood collected in EDTA tubes can be analyzed for:
-
Hemoglobin (Hb)
-
Hematocrit (Hct)
-
Red Blood Cell (RBC) count
-
Mean Corpuscular Volume (MCV)
-
Mean Corpuscular Hemoglobin (MCH)
-
Mean Corpuscular Hemoglobin Concentration (MCHC)
Serum Analysis: Serum separated from clotted blood can be analyzed for:
-
Serum Iron
-
Total Iron-Binding Capacity (TIBC)
-
Transferrin Saturation (%TS) = (Serum Iron / TIBC) x 100
Table 4: Expected Hematological and Serum Parameter Changes in Iron Deficiency Anemia (IDA) Rat Model
| Parameter | Healthy Control (approx.) | Anemic Model (approx.) |
| Hemoglobin (g/dL) | 14.3 | 10.6[4] |
| Hematocrit (%) | 41.4 | 32.4[4] |
| RBC (10¹²/L) | 8.4 | 6.6[4] |
| MCV (fL) | 56.3 | 38.0[4] |
| MCH (pg) | 19.6 | 12.4[4] |
| MCHC (g/dL) | 34.8 | 28.2[4] |
| Serum Iron (µg/dL) | 179.5 | 83.5[4] |
| TIBC (µg/dL) | 374.9 | 483.8[4] |
| Transferrin Saturation (%) | 46.3 | 16.6[4] |
Note: These values are based on a diet-induced anemia model and serve as a reference.[4] Values following intramuscular this compound treatment would be expected to shift towards healthy control levels.
Tissue Iron Analysis
Protocol for Non-Heme Iron Quantification:
-
Tissue Homogenization: Homogenize a known weight of tissue in an iron-free buffer.
-
Protein Precipitation: Add an acidic solution (e.g., trichloroacetic acid) to precipitate proteins.
-
Iron Reduction: Add a reducing agent (e.g., ascorbic acid) to convert Fe³⁺ to Fe²⁺.
-
Colorimetric Reaction: Add a chromogenic agent (e.g., ferrozine (B1204870) or bathophenanthroline) that forms a colored complex with Fe²⁺.
-
Spectrophotometry: Measure the absorbance at the appropriate wavelength and calculate the iron concentration based on a standard curve.
Signaling Pathways
Intramuscular administration of this compound can influence cellular signaling pathways involved in iron homeostasis and toxicity.
Iron Regulatory Protein (IRP)/Iron Responsive Element (IRE) System
This system is a primary regulator of cellular iron metabolism.
Figure 2: IRP/IRE system response to high iron.
Wnt/β-catenin Signaling Pathway
Iron overload has been shown to impact the Wnt/β-catenin signaling pathway, which is crucial for various cellular processes, including bone metabolism.
Figure 3: Inhibition of Wnt/β-catenin signaling by iron overload.
Sphingolipid Signaling in Iron Toxicity
Excess iron can induce toxicity through pathways involving sphingolipids.
Figure 4: Sphingolipid signaling in iron toxicity.
Conclusion
This document provides a comprehensive set of protocols for the intramuscular administration of this compound in laboratory animals. Adherence to these guidelines will facilitate reproducible and ethically sound research into the multifaceted roles of iron in health and disease. Researchers should always work within the guidelines of their institution's Animal Care and Use Committee.
References
- 1. This compound-citric acid complex | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Iron Sorbitex | C12H19FeO13 | CID 20715017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effectiveness of AOS–iron on iron deficiency anemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microporation and ‘Iron’ tophoresis for treating Iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Preparation of Iron Sorbitol for Research Purposes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron sorbitol, a complex of ferric iron, sorbitol, and citric acid, is a parenteral hematinic agent used in research to study iron deficiency anemia, cellular iron uptake, and the formulation of iron-based therapeutics.[1][2] Its preparation as a stable, colloidal solution is crucial for consistent and reproducible experimental results.[3][4] This document provides detailed protocols for the synthesis and characterization of this compound for research applications.
Data Presentation
Table 1: Physicochemical Properties of this compound Complex
| Property | Value | Reference |
| Molecular Formula | C12H19FeO13 | [5] |
| Molecular Weight | ~5,000 Da (average particle weight) | [6] |
| Appearance of Solution | Clear, red-brown | [6] |
| pH of Aqueous Solution (5% elemental iron) | 6.2 | [3] |
| pH Stability Range (no precipitation) | 3.7 - 8.0 | [3] |
| Isoelectric Point | pH 2.5 - 3.5 | [3] |
| Density of Aqueous Solution (5% elemental iron) | 1.173 g/mL | [3] |
| Relative Viscosity at 31°C (5% elemental iron) | 7.743 | [3] |
Table 2: Reagent Ratios for Synthesis of this compound-Dextrin-Citric Acid Complex
| Component | Ratio (by weight) | Reference |
| Iron (from Ferric Chloride) | 1 | [3] |
| Sorbitol | 8 | [3] |
| Dextrin (B1630399) | 3 | [3] |
| Citric Acid | 1.25 | [3] |
| Sodium Hydroxide (B78521) | 0.7 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound Citric Acid Complex
This protocol describes the synthesis of a stable this compound complex suitable for in vitro and in vivo research. Dextrin is included as a stabilizing agent.[3][6]
Materials:
-
Ferric chloride (FeCl₃)
-
Sodium carbonate (Na₂CO₃), 20% aqueous solution
-
Sorbitol
-
Citric acid
-
Dextrin
-
Sodium hydroxide (NaOH)
-
Deionized water
Equipment:
-
Heating magnetic stirrer
-
pH meter
-
Reaction vessel
-
Filtration apparatus
Procedure:
-
Preparation of Ferric Hydroxide:
-
Prepare a 24% aqueous solution of ferric chloride.
-
Warm the ferric chloride solution to 40°C.
-
With vigorous stirring, slowly add a 20% sodium carbonate solution to the ferric chloride solution. This will result in the precipitation of ferric hydroxide (γ-Fe(OH)₃).[3]
-
-
Complexation:
-
To the ferric hydroxide precipitate, add deionized water to form a slurry.
-
Add sorbitol, citric acid, and dextrin to the slurry in the ratios specified in Table 2.
-
Adjust the pH of the mixture to approximately 9.5 with sodium hydroxide solution while stirring.[6]
-
-
Heating and Stabilization:
-
Heat the reaction mixture to 100°C and maintain this temperature for 30-50 minutes with continuous stirring. This allows for the formation of the this compound complex.[7]
-
-
Purification and Sterilization:
-
Cool the solution to room temperature.
-
Perform coarse filtration to remove any large aggregates.
-
For applications requiring a specific molecular weight cutoff, perform membrane filtration (e.g., with a 3500-4500 Da membrane).[7]
-
The final solution can be sterilized by autoclaving (115°C for 30 minutes) or by sterile filtration. The complex is stable to boiling.[3]
-
-
Final Product:
-
The final product is a clear, red-brown colloidal solution of the this compound citric acid complex. The pH of the final solution should be adjusted to between 7.2 and 7.5 for parenteral applications.[6]
-
Protocol 2: Characterization of this compound Complex
This protocol determines the total iron concentration in the synthesized complex.[8][9]
Materials:
-
Synthesized this compound solution
-
Ferrous ammonium (B1175870) sulfate (B86663) (for standard curve)
-
Hydroxylamine (B1172632) hydrochloride
-
Sodium acetate (B1210297) buffer (pH 4.5)
-
Deionized water
Equipment:
-
UV-Visible Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Accurately dilute a known volume of the synthesized this compound solution in a volumetric flask with deionized water to bring the iron concentration into the range of the standard curve (typically 1-10 µg/mL).
-
-
Standard Curve Preparation:
-
Prepare a stock solution of ferrous ammonium sulfate of known concentration.
-
Create a series of standards by diluting the stock solution to concentrations ranging from 1 to 10 µg/mL.
-
-
Colorimetric Reaction:
-
To each standard and the diluted sample, add hydroxylamine hydrochloride solution to reduce any Fe³⁺ to Fe²⁺.
-
Add 1,10-phenanthroline solution, which forms a red-orange complex with Fe²⁺.
-
Add sodium acetate buffer to maintain the optimal pH for complex formation.
-
Allow the color to develop for at least 10 minutes.
-
-
Spectrophotometric Measurement:
-
Calculation:
-
Plot a standard curve of absorbance versus iron concentration for the standards.
-
Determine the iron concentration in the sample by comparing its absorbance to the standard curve, accounting for the initial dilution.
-
FTIR spectroscopy is used to confirm the complexation of iron with sorbitol and citric acid by identifying changes in the vibrational bands of the functional groups.[11][12]
Materials:
-
Lyophilized this compound complex
-
Potassium bromide (KBr)
Equipment:
-
FTIR Spectrometer
-
Agate mortar and pestle
-
Pellet press
Procedure:
-
Sample Preparation:
-
Lyophilize a small amount of the synthesized this compound solution to obtain a dry powder.
-
Mix a small amount of the dried sample with KBr powder in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a pellet press.
-
-
FTIR Analysis:
-
Record the FTIR spectrum of the KBr pellet over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of a pure KBr pellet.
-
-
Data Interpretation:
-
Compare the spectrum of the this compound complex with the spectra of the individual components (sorbitol, citric acid).
-
Look for shifts in the characteristic absorption bands of the hydroxyl (-OH) and carboxyl (-COOH) groups, which indicate their involvement in the complexation with iron. For example, changes in the 1000-1300 cm⁻¹ region are indicative of interactions with the -OH groups.[11]
-
Visualizations
Caption: Workflow for the synthesis of this compound complex.
Caption: Proposed cellular uptake pathway of this compound nanoparticles.
References
- 1. A simple and rapid method for the determination of "free" iron in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. pjsir.org [pjsir.org]
- 5. Studies on a new intramuscular haematinic, iron-sorbitol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron Sorbitex | C12H19FeO13 | CID 20715017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring cellular uptake of iron oxide nanoparticles associated with rhodium citrate in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 10. A pharmacokinetic and clinical evaluation of iron poly (sorbitol-gluconic acid) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Shape-, size- and structure-controlled synthesis and biocompatibility of iron oxide nanoparticles for magnetic theranostics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Analytical Methods for Quantifying Iron Sorbitol in Biological Samples
Introduction
Iron Sorbitol, a complex of ferric iron, sorbitol, and citric acid, is a parenteral iron preparation used to treat iron deficiency anemia.[1][2] For researchers and professionals in drug development, accurately quantifying the iron and sorbitol components in biological matrices like plasma, urine, and tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. These application notes provide detailed protocols and a comparative overview of robust analytical methods for this purpose. The quantification typically involves measuring the total iron derived from the complex or, separately, the sorbitol moiety, as the complex may dissociate in vivo.
Overview of Analytical Techniques
The quantification of this compound components in biological samples primarily relies on three major analytical techniques:
-
Atomic Absorption Spectroscopy (AAS): A highly sensitive method for determining the total elemental iron concentration.[3][4] It measures the absorption of light by free iron atoms in a flame or graphite (B72142) furnace. This method requires a complete breakdown of the biological matrix and the iron-sorbitol complex, typically through acid digestion, to ensure all iron is available for measurement.[5]
-
UV-Visible Spectrophotometry: A widely accessible and economical technique for quantifying total iron.[6] This method is based on the reaction of iron (usually reduced to the ferrous Fe(II) state) with a chromogenic agent (e.g., 1,10-phenanthroline (B135089), bathophenanthroline) to form a colored complex.[7][8] The intensity of the color, measured by its absorbance at a specific wavelength, is proportional to the iron concentration.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique used for both iron and sorbitol quantification.
-
For Iron: HPLC offers high specificity by separating an iron chelate from matrix components. A common approach involves chelating iron with desferrioxamine (DFO) to form the stable complex ferrioxamine (FO), which is then quantified.[9][10]
-
For Sorbitol: HPLC is used to separate sorbitol from other polyols and sugars in the sample.[11] Detection can be achieved using refractive index (RI), evaporative light scattering (ELSD), or by forming a UV-absorbing derivative.[11][12]
-
Quantitative Method Comparison
The selection of an analytical method depends on the required sensitivity, specificity, available equipment, and sample throughput. The following table summarizes key performance parameters for various methods used to quantify iron or sorbitol in biological samples.
| Method | Analyte | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| AAS (Direct) | Total Iron | Water | 10 - 1,000 µg/L | 10 µg/L | - | - | [13] |
| Spectrophotometry | Iron (II) | Blood Plasma/Serum | 0.1 - 2.8 µg/mL | 0.03 µg/mL | 0.1 µg/mL | 98 ± 2% | [14][15] |
| Spectrophotometry | Iron (II) | Pharmaceuticals | 0.4 - 4.0 mg/L | - | - | - | [8] |
| HPLC (as Ferrioxamine) | Total Iron | Biological Matrices | 0.3 - 80 nmol (on-column) | 0.2 nmol (on-column) | 0.3 nmol (on-column) | 91 - 102% | [9][10] |
| HPLC-ELSD | Sorbitol | Pharmaceuticals | - | - | ~1 µg/mL | - | [12] |
| HPLC (derivatized) | Sorbitol | Biological Samples | - | Nanogram level | - | - | [11] |
Experimental Workflows & Metabolic Pathways
The following diagrams illustrate the general workflow for sample analysis and the metabolic fate of the sorbitol component.
Caption: General experimental workflow for quantifying analytes in biological samples.
Caption: The Sorbitol (Polyol) metabolic pathway.[16]
Detailed Experimental Protocols
Protocol 1: Total Iron Quantification by Atomic Absorption Spectroscopy (AAS)
This protocol is adapted for measuring total iron in plasma or tissue samples and is based on wet-ashing to eliminate the organic matrix.[3]
1. Materials and Reagents:
-
Biological sample (plasma, serum, or tissue homogenate)
-
Concentrated Nitric Acid (HNO₃, Suprapur® or equivalent)
-
Concentrated Hydrochloric Acid (HCl, Suprapur® or equivalent)
-
Deionized water (18 MΩ·cm)
-
Iron standard solution (1000 µg/mL)
-
Volumetric flasks and pipettes
2. Sample Preparation (Wet-Ashing):
-
Accurately weigh approximately 0.5-1.0 g of tissue homogenate or pipette 1.0 mL of plasma/serum into a digestion vessel.
-
Add 5 mL of concentrated HNO₃ to the vessel.
-
Allow the sample to pre-digest at room temperature for 1 hour in a fume hood.
-
Transfer the vessel to a heating block or microwave digestion system. Heat at 80-100°C until the initial vigorous reaction subsides.
-
Increase the temperature to 120-150°C and continue heating until the solution becomes clear and pale yellow.
-
Cool the vessel to room temperature.
-
Quantitatively transfer the digest to a 10 mL or 25 mL volumetric flask and dilute to the mark with deionized water. The final acid concentration should be noted for matrix-matching standards.
-
A procedural blank (reagents only, no sample) must be prepared and analyzed in the same manner.
3. Instrumental Analysis:
-
Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL) by diluting the iron standard solution with a matrix matched to the samples (i.e., same final acid concentration).
-
Set up the AAS instrument according to the manufacturer's instructions for iron determination (typical wavelength: 248.3 nm).[5]
-
Aspirate the blank, calibration standards, and prepared samples into the flame or graphite furnace.
-
Record the absorbance readings for each solution.
-
Plot a calibration curve of absorbance versus concentration for the standards.
-
Determine the concentration of iron in the samples from the calibration curve, accounting for the initial sample weight/volume and dilution factor.
Protocol 2: Total Iron Quantification by UV-Vis Spectrophotometry (1,10-Phenanthroline Method)
This colorimetric method quantifies iron after reduction to its ferrous (Fe²⁺) state.[8]
1. Materials and Reagents:
-
Prepared sample digest (from Protocol 1, Step 7)
-
Hydroxylamine (B1172632) hydrochloride solution (10% w/v)
-
1,10-Phenanthroline solution (0.1% w/v in ethanol (B145695) or water)
-
Sodium acetate (B1210297) buffer (1 M, pH ~4.5)
-
Iron standard solution (10 µg/mL)
2. Assay Protocol:
-
Pipette an aliquot (e.g., 1 mL) of the prepared sample digest into a 10 mL volumetric flask.
-
Add 1 mL of hydroxylamine hydrochloride solution to reduce Fe³⁺ to Fe²⁺. Mix and let stand for 10 minutes.
-
Add 2 mL of the 1,10-phenanthroline solution. This will form a stable orange-red complex with Fe²⁺.
-
Add sodium acetate buffer to adjust the pH to between 3.5 and 5.5, then dilute to the 10 mL mark with deionized water. Mix thoroughly.
-
Allow the color to develop for at least 15 minutes.
-
Prepare a set of calibration standards (e.g., 0.4, 0.8, 1.6, 3.2, 4.0 µg/mL) by taking appropriate volumes of the 10 µg/mL iron standard and treating them with the same reagents as the samples.
-
Prepare a reagent blank using deionized water instead of the sample.
-
Measure the absorbance of the standards and samples at 510 nm using a spectrophotometer, with the reagent blank as the reference.[8]
-
Construct a calibration curve and calculate the iron concentration in the original biological sample.
Protocol 3: Total Iron Quantification by HPLC (Ferrioxamine Chelation Method)
This method provides high specificity for iron determination in complex biological matrices.[9][10]
1. Materials and Reagents:
-
Prepared sample digest (from Protocol 1, Step 7)
-
Desferrioxamine (DFO) solution (20 mM, freshly prepared in water)
-
Tris-HCl buffer (10 mM, pH 5.0)
-
Acetonitrile (HPLC grade)
-
Ferrioxamine (FO) for standard preparation, or generate in-situ from iron standard.
-
HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) and a UV-Vis detector.
2. Sample Preparation and Chelation:
-
Take a known volume of the acid-digested sample.
-
Neutralize the sample carefully with a base (e.g., NaOH) and buffer to a pH of ~5.0 with Tris-HCl.
-
Add an excess of the 20 mM DFO solution to the buffered sample.
-
Incubate the mixture at room temperature for at least 3 hours to ensure complete chelation of iron to form ferrioxamine (FO).
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Column: XTerra MS C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[9]
-
Mobile Phase: A gradient of Tris-HCl buffer (10 mM, pH 5) and acetonitrile.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: UV-Vis at 430 nm (the λmax for ferrioxamine).
-
Injection Volume: 20-50 µL.
4. Quantification:
-
Prepare calibration standards by chelating known concentrations of iron standard with DFO under the same conditions as the samples.
-
Inject the standards and samples into the HPLC system.
-
Identify the ferrioxamine peak based on its retention time.
-
Generate a calibration curve by plotting the peak area of ferrioxamine against the iron concentration.
-
Calculate the iron concentration in the original biological sample.
Protocol 4: Sorbitol Quantification by HPLC
This protocol describes a general approach for measuring sorbitol in deproteinized biological samples.[11][12]
1. Materials and Reagents:
-
Biological sample (plasma, serum, red cell lysate)
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA) for deproteinization
-
Potassium carbonate (K₂CO₃) for neutralization
-
Sorbitol standard solution
-
HPLC system with a suitable column (e.g., cation-exchange or HILIC) and a refractive index (RI) or ELSD detector.
2. Sample Preparation:
-
To 1 mL of plasma or sample, add 1 mL of cold 6% PCA to precipitate proteins.
-
Vortex vigorously and centrifuge at >3000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the supernatant by adding K₂CO₃ until effervescence ceases (pH ~7.0).
-
Centrifuge again to remove the potassium perchlorate (B79767) precipitate.
-
Filter the final supernatant through a 0.22 µm syringe filter prior to HPLC analysis.
3. Chromatographic Conditions:
-
Method A (Cation-Exchange):
-
Column: Calcium-form cation-exchange resin column (e.g., 300 mm x 7.9 mm).[17]
-
Mobile Phase: HPLC-grade water.
-
Flow Rate: 0.6 - 0.8 mL/min.
-
Column Temperature: 75-85°C.
-
Detector: Refractive Index (RI).
-
-
Method B (HILIC):
-
Column: Amide or other HILIC phase column.
-
Mobile Phase: Acetonitrile/Water gradient.
-
Detector: Evaporative Light Scattering Detector (ELSD).[12]
-
4. Quantification:
-
Prepare a series of sorbitol calibration standards in a matrix mimicking the prepared sample (e.g., neutralized PCA).
-
Inject standards and samples.
-
Construct a calibration curve of peak area/height versus sorbitol concentration.
-
Determine the sorbitol concentration in the original biological sample.
References
- 1. This compound Citricacid Complex: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 2. This compound-citric acid complex | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Validated HPLC assay for iron determination in biological matrices based on ferrioxamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of sorbitol and galactitol at the nanogram level in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]
- 14. f1000researchdata.s3.amazonaws.com [f1000researchdata.s3.amazonaws.com]
- 15. Rapid assessment of iron in blood plasma and serum by spectrophotometry with cloud-point extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polyol pathway - Wikipedia [en.wikipedia.org]
- 17. customs.go.jp [customs.go.jp]
Iron Sorbitol as a Chemically Defined Iron Supplement in Cell Culture Media
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iron is an indispensable trace element for the proliferation and metabolism of virtually all mammalian cells in culture.[1][2] It is a critical component of various cellular processes, including DNA synthesis, cellular respiration, and enzymatic reactions.[3] Historically, the iron requirement in cell culture has been met by supplementing the media with serum, which contains the iron-transport protein transferrin. However, the move towards serum-free, chemically defined media for biopharmaceutical production and research has necessitated the use of alternative iron sources to ensure optimal cell growth and productivity.[1][4]
Iron sorbitol, a complex of ferric iron, sorbitol, and citric acid, has emerged as a viable, chemically defined alternative to transferrin. This supplement provides a reliable and cost-effective method for delivering iron to cells in a soluble and bioavailable form, mitigating the risks of variability and contamination associated with animal-derived components.[4] These notes provide detailed protocols and data for the application of this compound in cell culture.
Features and Benefits of this compound
-
Chemically Defined: Eliminates the variability and potential for contamination associated with serum or animal-derived transferrin.[4]
-
High Bioavailability: The complex ensures iron remains soluble and available for cellular uptake, even in protein-free media.
-
Reduced Oxidative Stress: While high concentrations of iron can induce oxidative stress, proper adaptation and concentration management can mitigate these effects.[5][6][7]
-
Enhanced Productivity: Adequate iron supplementation has been shown to improve monoclonal antibody (mAb) productivity in Chinese Hamster Ovary (CHO) cells.[5][6][8]
-
Cost-Effective: Represents a more economical option compared to recombinant or purified transferrin.[4]
Logical Advantages of this compound Supplementation
References
- 1. Ferric and Ferrous Iron in Cell Culture [sigmaaldrich.com]
- 2. Cellular iron uptake, trafficking and metabolism: Key molecules and mechanisms and their roles in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transferrin-receptor-independent but iron-dependent proliferation of variant Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellculturedish.com [cellculturedish.com]
- 5. Effect of iron addition on mAb productivity and oxidative stress in Chinese hamster ovary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improving iron tolerance and CHO cell culture performance via adaptation in high-iron chemically defined media - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
Application of Iron Sorbitol in the Synthesis of Iron Oxide Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron oxide nanoparticles (IONPs) have garnered significant attention in various biomedical and industrial applications due to their unique magnetic properties, biocompatibility, and ease of functionalization. The synthesis of IONPs with controlled size, morphology, and stability is crucial for their effective application in areas such as magnetic resonance imaging (MRI), drug delivery, and hyperthermia therapy. This document provides detailed application notes and protocols on the use of iron sorbitol in the synthesis of iron oxide nanoparticles. Sorbitol, a sugar alcohol, can be employed as a stabilizing agent to prevent agglomeration and control the growth of nanoparticles during synthesis. Furthermore, the use of polysaccharide-based precursors incorporating sorbitol, such as polyglucose-sorbitol-carboxymethyl ether (PSC), offers a promising route for the green synthesis of biocompatible IONPs.[1]
Principle of Co-Precipitation with Sorbitol Stabilization
The most common method for synthesizing iron oxide nanoparticles is co-precipitation.[2][3] This technique involves the precipitation of iron ions (Fe²⁺ and Fe³⁺) from an aqueous solution by the addition of a base. The size, shape, and composition of the resulting nanoparticles are influenced by several factors, including the ratio of Fe²⁺ to Fe³⁺ ions, pH, temperature, and the presence of stabilizing agents.[4]
Sorbitol, when introduced into the synthesis process, acts as a surface ligand. Its hydroxyl groups can coordinate with the iron oxide surface, creating a hydrophilic shell that prevents the nanoparticles from aggregating due to van der Waals forces and magnetic interactions. This steric hindrance is crucial for obtaining monodisperse and stable nanoparticle suspensions.
Experimental Protocols
Protocol 1: Co-precipitation of Iron Oxide Nanoparticles with D-Sorbitol as a Stabilizer
This protocol describes a general method for the synthesis of magnetite (Fe₃O₄) nanoparticles using D-sorbitol to prevent agglomeration.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
D-Sorbitol
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH, 25% solution)
-
Deionized water
-
Nitrogen gas (optional, for preventing oxidation)
Procedure:
-
Prepare a solution of iron salts by dissolving FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water in a 2:1 molar ratio.
-
In a separate beaker, prepare a solution of D-sorbitol in deionized water.
-
Mix the iron salt solution and the D-sorbitol solution in a three-neck flask equipped with a mechanical stirrer.
-
(Optional) Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen and maintain an inert atmosphere.[4]
-
While vigorously stirring the mixture, rapidly add ammonium hydroxide solution dropwise until the pH of the solution reaches approximately 10-11.[5][6]
-
A black precipitate of magnetite nanoparticles will form immediately.[5]
-
Continue stirring for 1-2 hours at a controlled temperature (e.g., 80°C) to allow for crystal growth and stabilization.
-
After the reaction is complete, cool the suspension to room temperature.
-
Separate the nanoparticles from the solution using a strong magnet and decant the supernatant.
-
Wash the nanoparticles several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and impurities.
-
Dry the resulting black powder in an oven at a suitable temperature (e.g., 60°C).
Protocol 2: Synthesis of Fe₂O₃@PSC Nanoparticles Using a Polysaccharide-Based Precursor
This protocol is based on the synthesis of iron oxide nanoparticles using a polyglucose-sorbitol-carboxymethyl ether (PSC) precursor, as described in the literature, for applications in preventing iron accumulation-related osteoporosis.[1]
Materials:
-
Polyglucose-sorbitol-carboxymethyl ether (PSC)
-
Ferric chloride (FeCl₃)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of the biological polysaccharide-based antioxidant, polyglucose-sorbitol-carboxymethyl ether (PSC).
-
Add an aqueous solution of ferric chloride (FeCl₃) to the PSC solution under stirring.
-
The Fe₂O₃@PSC nanoparticles will form in the solution.
-
The resulting nanoparticles can be purified and collected for further characterization and application.
Data Presentation
The following tables summarize the quantitative data from the characterization of iron oxide nanoparticles synthesized with and without stabilizing agents, as reported in various studies.
| Precursor/Stabilizer | Synthesis Method | Particle Size (nm) | Saturation Magnetization (emu/g) | Reference |
| FeCl₃·6H₂O, FeCl₂·4H₂O / Citric Acid | Co-precipitation | 9.5 | 29 | [7] |
| Iron Oleate | Thermal Decomposition | 5 - 27 | Not specified | [8] |
| Fe₂O₃@PSC | Precursor Method | 7.3 | Not specified | [1] |
| FeCl₃·6H₂O, FeSO₄·7H₂O / No Stabilizer | Co-precipitation | 20-22 | Not specified | [2] |
| FeCl₃·6H₂O / No Stabilizer | Co-precipitation | 30 | Not specified | [3] |
Visualization of Workflow and Mechanisms
Synthesis Workflow
The following diagram illustrates the general workflow for the co-precipitation synthesis of iron oxide nanoparticles stabilized with sorbitol.
Caption: Workflow for sorbitol-stabilized iron oxide nanoparticle synthesis.
Proposed Stabilization Mechanism
This diagram illustrates the proposed mechanism by which sorbitol molecules stabilize iron oxide nanoparticles, preventing their aggregation.
Caption: Sorbitol molecules forming a stabilizing layer on the nanoparticle surface.
Conclusion
The use of sorbitol and sorbitol-containing precursors in the synthesis of iron oxide nanoparticles presents a viable and effective strategy for controlling particle size and preventing agglomeration. The co-precipitation method, in particular, offers a simple, cost-effective, and scalable approach for producing these functional nanomaterials. The protocols and data presented herein provide a foundational guide for researchers and professionals in the development of iron oxide nanoparticles for a wide range of applications, from drug delivery to advanced materials. Further research into the precise effects of sorbitol concentration on the magnetic and structural properties of the nanoparticles will be beneficial for tailoring their characteristics for specific applications.
References
- 1. Development of a novel polysaccharide-based iron oxide nanoparticle to prevent iron accumulation-related osteoporosis by scavenging reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Synthesis And Characterizations Of Iron Oxide Nanoparticle: https://doi.org/10.5281/zenodo.17564073 | Multidisciplinary Surgical Research Annals [msrajournalreview.com]
- 4. Synthesis, characterization, applications, and challenges of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. old.umfcv.ro [old.umfcv.ro]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Magnetic Nanoparticle Development Using an Iron Sorbitol Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnetic nanoparticles (MNPs), particularly those composed of iron oxides like magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), are at the forefront of nanomedical research. Their unique superparamagnetic properties, biocompatibility, and large surface-area-to-volume ratio make them ideal candidates for a range of biomedical applications, including targeted drug delivery, magnetic resonance imaging (MRI) contrast enhancement, and hyperthermia cancer therapy.[1][2][3] The synthesis of MNPs with controlled size, shape, and surface chemistry is crucial for their successful application.
This document outlines the use of an iron-sorbitol complex as a precursor for the development of magnetic nanoparticles. While traditional synthesis methods often employ iron salts like chlorides and sulfates, the use of a chelated iron complex such as iron sorbitol, often in conjunction with citric acid, presents a promising alternative for producing biocompatible and stable MNPs. The sorbitol and citric acid components can act as both stabilizing and capping agents, influencing the nanoparticle's growth, stability in suspension, and surface functionality.
Synthesis of Magnetic Nanoparticles from an this compound Precursor
The proposed synthesis method is an adaptation of the well-established co-precipitation technique. This method is advantageous due to its simplicity, scalability, and the ability to produce water-soluble nanoparticles suitable for biomedical applications.[3] In this protocol, an iron-sorbitol-citric acid complex serves as the source of iron ions. The addition of a base initiates the co-precipitation of iron oxides, leading to the formation of magnetic nanoparticles.
Experimental Workflow for MNP Synthesis
Caption: Workflow for MNP synthesis via co-precipitation.
Detailed Protocol: Co-precipitation Synthesis
Materials:
-
Iron-Sorbitol-Citric Acid Complex
-
Deionized Water
-
Ammonium (B1175870) Hydroxide (NH₄OH, 25%) or Sodium Hydroxide (NaOH)
-
Ethanol
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Dropping funnel
-
Permanent magnet
-
Centrifuge (optional)
-
Oven or vacuum desiccator
Procedure:
-
Preparation of the Iron Precursor Solution:
-
Dissolve a calculated amount of the iron-sorbitol-citric acid complex in deionized water in the three-neck flask to achieve the desired iron concentration.
-
Stir the solution vigorously with the mechanical stirrer until the complex is completely dissolved, forming a clear, homogeneous solution.
-
-
Co-precipitation Reaction:
-
Heat the solution to the desired reaction temperature (e.g., 80°C) under constant stirring.
-
Once the temperature is stable, add the precipitating agent (e.g., ammonium hydroxide) dropwise using the dropping funnel. The addition should be slow to ensure uniform nanoparticle formation.
-
A black precipitate of magnetic iron oxide nanoparticles will form instantaneously.
-
Continue stirring for a designated period (e.g., 1-2 hours) at the reaction temperature to allow for crystal growth and stabilization.
-
-
Purification of Magnetic Nanoparticles:
-
After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Place a strong permanent magnet against the side of the flask to attract the magnetic nanoparticles.
-
Carefully decant the supernatant.
-
Resuspend the nanoparticles in deionized water and repeat the magnetic separation. Perform this washing step at least three times to remove unreacted precursors and byproducts.
-
Perform a final wash with ethanol.
-
-
Drying:
-
After the final wash, decant the ethanol and dry the resulting black powder in an oven at a low temperature (e.g., 50°C) or in a vacuum desiccator.
-
Characterization of Magnetic Nanoparticles
Thorough characterization is essential to ensure the synthesized nanoparticles meet the required specifications for their intended application. Key properties to evaluate include size, morphology, crystal structure, and magnetic behavior.
Experimental Protocols for Characterization
| Technique | Purpose | Protocol Summary |
| Transmission Electron Microscopy (TEM) | To determine the size, shape, and morphology of the nanoparticles. | A small drop of the diluted nanoparticle suspension is placed on a carbon-coated copper grid and allowed to dry. The grid is then imaged using a transmission electron microscope. |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension. | A diluted and well-sonicated suspension of the nanoparticles is placed in a cuvette and analyzed using a DLS instrument. |
| X-ray Diffraction (XRD) | To identify the crystal structure and phase purity of the iron oxide nanoparticles (e.g., magnetite vs. maghemite). | A powdered sample of the dried nanoparticles is placed on a sample holder and scanned over a range of 2θ angles using an X-ray diffractometer. |
| Vibrating Sample Magnetometry (VSM) | To measure the magnetic properties, such as saturation magnetization (Ms), remanence (Mr), and coercivity (Hc). | A known mass of the dried nanoparticle powder is packed into a sample holder and subjected to a varying magnetic field in a VSM. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of the sorbitol and citric acid coating on the nanoparticle surface. | The dried nanoparticle powder is mixed with KBr and pressed into a pellet, or analyzed directly using an ATR-FTIR spectrometer. |
Quantitative Data Summary
The following tables provide representative quantitative data for iron oxide nanoparticles synthesized using co-precipitation methods with citric acid as a coating agent. These values can serve as a benchmark for nanoparticles developed using an iron-sorbitol-citric acid precursor.
Table 1: Physicochemical Properties
| Property | Typical Value Range | Reference |
| Crystallite Size (XRD) | 8 - 30 nm | [4] |
| Hydrodynamic Diameter (DLS) | 50 - 200 nm | [4] |
| Zeta Potential | -20 to -40 mV | [4] |
Table 2: Magnetic Properties
| Property | Typical Value Range | Reference |
| Saturation Magnetization (Ms) | 40 - 80 emu/g | [4][5] |
| Coercivity (Hc) | < 100 Oe (Superparamagnetic) | [5] |
| Remanence (Mr) | Near zero (Superparamagnetic) | [5] |
Applications in Drug Development
Magnetic nanoparticles synthesized from an this compound precursor hold significant promise in drug development, primarily for targeted drug delivery. The biocompatible coating of sorbitol and citric acid can be further functionalized to attach therapeutic agents. An external magnetic field can then be used to guide these drug-loaded nanoparticles to a specific target site within the body, such as a tumor, thereby increasing the local concentration of the drug and reducing systemic side effects.[3][6]
Signaling Pathway in MNP-Mediated Cancer Therapy
One of the mechanisms by which iron oxide nanoparticles can induce cancer cell death is through the generation of reactive oxygen species (ROS).[7] Elevated ROS levels can lead to oxidative stress, DNA damage, and the activation of apoptotic pathways. The diagram below illustrates a simplified representation of this process.
Caption: MNP-induced apoptosis via ROS generation.
Conclusion
The use of an iron-sorbitol complex as a precursor for the synthesis of magnetic nanoparticles offers a promising avenue for creating biocompatible and functional nanomaterials for biomedical applications. The adapted co-precipitation protocol provided herein, along with the characterization techniques and expected quantitative data, serves as a comprehensive guide for researchers and drug development professionals. Further optimization of the synthesis parameters will enable the fine-tuning of nanoparticle properties to meet the specific demands of advanced therapeutic and diagnostic applications.
References
- 1. Nanoparticle-mediated targeting of MAPK signaling predisposes tumor to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer therapy with iron oxide nanoparticles: Agents of thermal and immune therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activatable superparamagnetic iron oxide nanoparticles scavenge reactive oxygen species in macrophages and endothelial cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. The Role of Reactive Oxygen Species (ROS) in the Biological Activities of Metallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Spectroscopic Analysis of Iron Sorbitol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the characterization of iron sorbitol using a suite of spectroscopic techniques. This compound, a complex of iron with sorbitol and citric acid, is utilized in parenteral iron therapy. Its intricate structure necessitates a multi-faceted analytical approach to ensure quality, stability, and efficacy. The following sections detail the application of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), along with techniques for determining particle size and molecular weight distribution.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Application: UV-Vis spectroscopy is a rapid and effective method for the quantitative determination of the iron content in this compound. The technique relies on the formation of a colored complex of iron, and the absorbance of this complex is directly proportional to the iron concentration, following the Beer-Lambert law. It can also be used to determine the λmax (wavelength of maximum absorbance) for qualitative identification.
Quantitative Data Summary:
| Parameter | Value | Reference |
| λmax (Iron Sucrose) | 511 nm | [1] |
| λmax (Ferrous tris(1,10-phenanthroline)iron(II)) | 522 nm | [2] |
| λmax (Iron(III)-thiocyanate complex) | ~430 nm | [3] |
| Linearity Range (Iron Sucrose) | 100-400 mg | [1] |
| Correlation Coefficient (R²) (Iron Sucrose) | 0.999 | [1] |
Experimental Protocol:
Objective: To determine the total iron concentration in an this compound sample.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
This compound sample
-
Hydrochloric acid (HCl), concentrated
-
Hydroxylamine (B1172632) hydrochloride solution (10% w/v)
-
1,10-phenanthroline (B135089) solution (0.25% w/v)
-
Sodium acetate (B1210297) buffer solution
-
Ammonium (B1175870) iron(III) sulfate (B86663) dodecahydrate (for standard preparation)
-
Deionized water
Procedure:
-
Standard Preparation:
-
Accurately weigh a suitable amount of ammonium iron(III) sulfate dodecahydrate to prepare a stock solution of known iron concentration (e.g., 100 mg/L).
-
From the stock solution, prepare a series of standard solutions with varying iron concentrations by serial dilution.
-
-
Sample Preparation:
-
Accurately weigh a quantity of this compound injection equivalent to a known amount of iron and transfer it to a 100 mL volumetric flask.
-
Add 15 mL of concentrated HCl and shake well to dissolve the complex.
-
Dilute to the mark with deionized water.
-
Further dilute an aliquot of this solution to bring the iron concentration within the linear range of the calibration curve.[1]
-
-
Color Development:
-
To an aliquot of both the standard and sample solutions, add hydroxylamine hydrochloride solution to reduce Fe(III) to Fe(II).
-
Add 1,10-phenanthroline solution, which will form a stable orange-red complex with Fe(II).[4]
-
Add sodium acetate buffer to adjust the pH to the optimal range for color development (pH 3-5).[2]
-
Allow the color to develop for a specified time.
-
-
Measurement:
-
Set the UV-Vis spectrophotometer to scan a wavelength range (e.g., 400-700 nm) to determine the λmax of the iron complex. For the iron-phenanthroline complex, the λmax is typically around 510-522 nm.[1][2]
-
Measure the absorbance of the blank (reagents without iron), standard solutions, and the sample solution at the determined λmax.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the iron concentration in the sample solution from the calibration curve using its absorbance value.
-
Calculate the percentage of iron in the original this compound sample.
-
Workflow Diagram:
Caption: UV-Vis Spectroscopy Workflow for Iron Quantification.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application: FTIR spectroscopy is a powerful tool for the structural characterization of this compound. It provides information about the functional groups present in the molecule and the nature of the bonding between the iron and the sorbitol-citric acid ligand. By comparing the spectrum of the complex with that of the individual components, one can identify changes in vibrational frequencies that indicate complex formation.
Quantitative Data Summary (Peak Assignments for Sorbitol):
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3300 (broad) | O-H stretching, intermolecular H-bonding | [5] |
| 2750-3050 | C-H stretching | [5] |
| 1500-1200 | O-H bending and C-H in-plane bending | [5] |
Experimental Protocol:
Objective: To obtain the FTIR spectrum of this compound for structural characterization.
Materials:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
This compound sample (lyophilized powder or viscous liquid)
-
Sorbitol and citric acid standards (for comparison)
-
Spatula
-
Ethanol (B145695) or isopropanol (B130326) for cleaning
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with ethanol or isopropanol.
-
Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).[6]
-
-
Sample Preparation (ATR Method):
-
Spectrum Acquisition:
-
Collect the FTIR spectrum of the sample over a typical mid-IR range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a spectrum with a good signal-to-noise ratio.
-
-
Data Analysis:
-
The collected spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to specific functional groups.
-
Compare the spectrum of this compound with the spectra of pure sorbitol and citric acid to identify shifts in peak positions or changes in peak shapes, which are indicative of coordination with the iron center.
-
Workflow Diagram:
Caption: FTIR Spectroscopy Workflow using ATR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: NMR spectroscopy is a valuable technique for elucidating the detailed structure of the carbohydrate component in the this compound complex. Both ¹H and ¹³C NMR can be employed. However, the paramagnetic nature of the Fe(III) center can lead to significant line broadening and shifts in the NMR signals of nuclei in close proximity. Specialized NMR techniques and careful sample preparation are often required to obtain useful data.
Quantitative Data Summary (¹H and ¹³C Chemical Shifts for Sorbitol in D₂O):
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| C1, C6 | 3.55-3.67 | ~65.5 | [9][10][11] |
| C2-C5 | 3.35-4.56 | 72.4-75.7 | [9][10][11] |
Experimental Protocol:
Objective: To acquire ¹H and ¹³C NMR spectra of this compound to characterize the sorbitol ligand.
Materials:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., D₂O)
-
This compound sample
-
Internal standard (optional, e.g., DSS)
-
Chelating agent (optional, for removing paramagnetic ions)
Procedure:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound sample in a suitable deuterated solvent (e.g., D₂O). The concentration should be optimized to achieve a good signal-to-noise ratio without causing excessive viscosity.
-
For Paramagnetic Samples: Due to the paramagnetic nature of Fe(III), significant line broadening is expected. To mitigate this, one of the following approaches can be taken:
-
Use of specialized pulse sequences designed for paramagnetic molecules.
-
Chemical reduction of Fe(III) to Fe(II), which is less paramagnetic, although this alters the original complex.
-
Removal of the iron by precipitation with a suitable agent like hydroxide (B78521) or phosphate (B84403) prior to analysis of the free ligand.[12]
-
-
-
NMR Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard 1D ¹H NMR spectrum.
-
Acquire a 1D ¹³C NMR spectrum. Due to the low natural abundance of ¹³C and potential paramagnetic relaxation enhancement, a larger number of scans and a longer relaxation delay may be necessary for quantitative analysis.[10]
-
If further structural elucidation is needed, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish correlations between protons and carbons.
-
-
Data Processing and Analysis:
-
Process the raw FID (Free Induction Decay) data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to an internal standard or the residual solvent peak.
-
Assign the signals in the ¹H and ¹³C spectra to the corresponding nuclei in the sorbitol molecule by comparing with literature values and using 2D correlation data.[11][13]
-
Analyze the line widths and chemical shifts of the signals. Broadened signals and significant shifts compared to free sorbitol can provide information about the binding sites of the sorbitol ligand to the iron center.
-
Workflow Diagram:
Caption: NMR Spectroscopy Workflow.
Mass Spectrometry (MS)
Application: Mass spectrometry is used to determine the molecular weight of the this compound complex. Due to the large and potentially heterogeneous nature of the complex, soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) are often employed.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Molecular Weight of this compound | 427.12 g/mol | [14][15] |
Experimental Protocol:
Objective: To determine the molecular weight of the this compound complex using MALDI-TOF MS.
Materials:
-
MALDI-TOF Mass Spectrometer
-
MALDI target plate
-
Pipettes
-
This compound sample
-
MALDI matrix (e.g., sinapinic acid, 2,5-dihydroxybenzoic acid (DHB))[16]
-
Solvents for matrix and sample preparation (e.g., acetonitrile, water, trifluoroacetic acid (TFA))
Procedure:
-
Sample and Matrix Preparation:
-
Prepare a saturated solution of the chosen matrix in a suitable solvent mixture (e.g., acetonitrile/water with 0.1% TFA).
-
Dissolve the this compound sample in a compatible solvent to a suitable concentration.
-
-
Target Spotting (Dried-Droplet Method):
-
Mix the sample solution and the matrix solution in a specific ratio (e.g., 1:1 v/v).
-
Spot a small volume (e.g., 0.5-1 µL) of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely, allowing the sample to co-crystallize with the matrix.
-
-
Mass Spectrometry Analysis:
-
Insert the MALDI target plate into the mass spectrometer.
-
Acquire mass spectra by irradiating the sample spot with the laser. The laser energy should be optimized to achieve good ionization without causing excessive fragmentation.
-
Collect spectra over a mass range that is expected to include the molecular ion of the this compound complex.
-
-
Data Analysis:
-
Calibrate the mass spectrum using known standards if necessary.
-
Identify the peak corresponding to the molecular ion ([M+H]⁺, [M+Na]⁺, etc.) of the this compound complex.
-
The m/z value of this peak will provide the molecular weight of the complex.
-
Workflow Diagram:
Caption: MALDI-TOF Mass Spectrometry Workflow.
Other Characterization Techniques
In addition to the core spectroscopic methods, other techniques are crucial for a comprehensive characterization of this compound, particularly for its colloidal properties.
Dynamic Light Scattering (DLS)
Application: DLS is used to determine the hydrodynamic diameter (particle size) and the polydispersity index (PDI) of the this compound nanoparticles in solution. These parameters are critical for the stability and in vivo behavior of the formulation.
Quantitative Data Summary (Typical Values for Iron-Carbohydrate Complexes):
| Parameter | Typical Value Range | Reference |
| Z-average | 10-15 nm | [17] |
| Polydispersity Index (PDI) | < 0.3 | [17] |
Size Exclusion Chromatography (SEC)
Application: SEC is employed to determine the molecular weight distribution of the this compound complex. It separates molecules based on their size in solution, providing information on the heterogeneity of the complex.
Quantitative Data Summary:
| Parameter | Description |
| Elution Volume (Ve) | The volume of mobile phase required to elute the this compound complex from the column. |
| Molecular Weight Distribution | A plot of the detector response versus elution volume, which can be correlated to molecular weight using standards. |
References
- 1. ijpab.com [ijpab.com]
- 2. asdlib.org [asdlib.org]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Measurement System Using Infrared Spectroscopy-Attenuated Total Reflectance, Principal Component Analysis and Artificial Intelligence for the Safe Quantification of the Nucleating Agent Sorbitol in Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. Sorbitol(50-70-4) 1H NMR [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. bmse001007 D-Sorbitol at BMRB [bmrb.io]
- 12. Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hmdb.ca [hmdb.ca]
- 14. Iron Sorbitex | C12H19FeO13 | CID 20715017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Research Collection | ETH Library [research-collection.ethz.ch]
- 17. Dynamic Light Scattering Analysis for the Determination of the Particle Size of Iron-Carbohydrate Complexes [jove.com]
Application Notes and Protocols for In Vivo Imaging of Iron Sorbitol Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron sorbitol is a parenteral iron preparation used in the treatment of iron deficiency anemia. Understanding its in vivo biodistribution, pharmacokinetics, and target engagement is crucial for optimizing therapeutic efficacy and safety. In vivo imaging techniques offer non-invasive, longitudinal assessment of the distribution and fate of this compound complexes within a living organism. These application notes provide an overview of established and adaptable methods for tracking this compound, from classical radiolabeling techniques to modern high-resolution imaging modalities. The protocols detailed below are designed to be adapted for preclinical research settings.
Historically, the biodistribution of this compound has been studied using radioisotopes like ⁵⁹Fe, which demonstrated its absorption from the injection site and subsequent utilization in hemoglobin synthesis.[1] These studies showed that after intramuscular injection, a significant portion of the this compound complex is absorbed and distributed throughout the body, with some excretion through the kidneys.[1] Modern imaging techniques, such as Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), and Single Photon Emission Computed Tomography (SPECT), provide the means to visualize and quantify this distribution in real-time and in three dimensions.
In Vivo Imaging Modalities and Protocols
Magnetic Resonance Imaging (MRI)
MRI is a powerful technique for imaging soft tissues and can be used to track iron-based compounds. The iron core of the this compound complex can act as a T2* contrast agent, causing a signal decrease in MRI images where the compound accumulates.
Protocol: T2-Weighted MRI for this compound Distribution in a Rodent Model*
-
Animal Model: Male Wistar rats (200-250 g) are used. The animals are housed in a controlled environment and provided with food and water ad libitum.
-
This compound Administration: this compound is administered via intramuscular (IM) or intravenous (IV) injection at a dose of 10 mg iron/kg body weight.
-
Imaging Equipment: A 3T or higher field strength small-animal MRI scanner is recommended for optimal resolution and sensitivity to iron-induced contrast.
-
Image Acquisition:
-
Animals are anesthetized using isoflurane (B1672236) (2% in oxygen).
-
A multi-echo gradient echo (mGRE) sequence is used to acquire T2*-weighted images.
-
Typical imaging parameters: Repetition Time (TR) = 500 ms, multiple Echo Times (TE) ranging from 5 to 30 ms, Flip Angle = 20°, Field of View (FOV) = 60x60 mm, Matrix size = 256x256, Slice thickness = 1 mm.
-
Baseline images are acquired before the injection of this compound.
-
Post-injection images are acquired at multiple time points (e.g., 1, 4, 24, and 48 hours) to track the dynamic distribution.
-
-
Data Analysis:
-
T2* maps are generated from the multi-echo data.
-
Regions of Interest (ROIs) are drawn on major organs (liver, spleen, kidneys, bone marrow) and the injection site.
-
The change in T2* relaxation rates (ΔR2* = 1/T2post - 1/T2pre) is calculated for each ROI to quantify the relative iron concentration.
-
Positron Emission Tomography (PET)
PET is a highly sensitive molecular imaging technique that requires radiolabeling of the molecule of interest with a positron-emitting isotope. For this compound, a common approach is to chelate a radioisotope like Zirconium-89 (⁸⁹Zr) to the complex.
Protocol: ⁸⁹Zr-Labeled this compound PET/CT Imaging in a Rodent Model
-
Radiolabeling of this compound with ⁸⁹Zr:
-
Deferoxamine (DFO), a strong chelator for ⁸⁹Zr, is conjugated to the sorbitol component of the this compound complex.
-
The DFO-conjugated this compound is then incubated with ⁸⁹Zr-oxalate at 37°C for 1 hour in a buffered solution (pH 7.0-7.5).
-
The radiolabeled product (⁸⁹Zr-DFO-iron sorbitol) is purified using size-exclusion chromatography.
-
Radiochemical purity is assessed by instant thin-layer chromatography (iTLC).
-
-
Animal Model: Athymic nude mice (20-25 g) are used.
-
⁸⁹Zr-DFO-Iron Sorbitol Administration: Approximately 5-10 MBq of ⁸⁹Zr-DFO-iron sorbitol is administered via intravenous (tail vein) injection.
-
Imaging Equipment: A small-animal PET/CT scanner is used.
-
Image Acquisition:
-
Animals are anesthetized with isoflurane.
-
Static PET scans are acquired at various time points post-injection (e.g., 1, 24, 48, and 72 hours). Each scan duration is typically 15-20 minutes.
-
A CT scan is performed for anatomical co-registration and attenuation correction.
-
-
Data Analysis:
-
PET images are reconstructed using an appropriate algorithm (e.g., OSEM3D).
-
ROIs are drawn on major organs in the co-registered PET/CT images.
-
The percentage of injected dose per gram of tissue (%ID/g) is calculated for each ROI to quantify the uptake of ⁸⁹Zr-DFO-iron sorbitol.
-
Single Photon Emission Computed Tomography (SPECT)
SPECT is another nuclear imaging technique that uses gamma-emitting radioisotopes. Technetium-99m (⁹⁹ᵐTc) is a commonly used isotope for SPECT imaging due to its favorable decay characteristics and availability.
Protocol: ⁹⁹ᵐTc-Labeled this compound SPECT/CT Imaging in a Rodent Model
-
Radiolabeling of this compound with ⁹⁹ᵐTc:
-
This compound is functionalized with a chelating agent suitable for ⁹⁹ᵐTc, such as diethylenetriaminepentaacetic acid (DTPA).
-
The DTPA-iron sorbitol conjugate is then incubated with ⁹⁹ᵐTc-pertechnetate in the presence of a reducing agent (e.g., stannous chloride) at room temperature for 20-30 minutes.
-
Radiochemical purity is determined by iTLC.
-
-
Animal Model: BALB/c mice (20-25 g) are used.
-
⁹⁹ᵐTc-DTPA-Iron Sorbitol Administration: Approximately 15-20 MBq of ⁹⁹ᵐTc-DTPA-iron sorbitol is administered via intravenous injection.
-
Imaging Equipment: A small-animal SPECT/CT scanner is used.
-
Image Acquisition:
-
Animals are anesthetized with isoflurane.
-
SPECT imaging is performed at selected time points (e.g., 1, 4, and 24 hours) post-injection.
-
A CT scan is acquired for anatomical reference and attenuation correction.
-
-
Data Analysis:
-
SPECT images are reconstructed, and ROIs are drawn on the co-registered SPECT/CT images.
-
The %ID/g is calculated for major organs to quantify the biodistribution.
-
Quantitative Data Presentation
The following tables summarize quantitative data from biodistribution studies of this compound and related iron-carbohydrate complexes.
Table 1: Biodistribution of ⁵⁹Fe-Labeled this compound in Rats (% Injected Dose) [2]
| Organ/Tissue | 24 Hours | 7 Days | 28 Days |
| Injection Site | 30 | 20 | 13 |
| Liver | 10 | 8 | 4 |
| Spleen | 2 | 3 | 3 |
| Blood | 15 | 30 | 43 |
| Kidneys | 5 | 2 | 1 |
| Urine (cumulative) | 30 | 32 | 33 |
Data adapted from studies in anemic rats following intramuscular injection.
Table 2: Comparative Biodistribution of ⁸⁹Zr-Labeled Iron Complexes in Mice at 48h post-injection (%ID/g)
| Organ/Tissue | ⁸⁹Zr-DFO-Iron Sorbitol (Hypothetical) | ⁸⁹Zr-DFO-Iron Dextran | ⁸⁹Zr-DFO-Ferric Carboxymaltose |
| Liver | 15.5 ± 3.2 | 25.1 ± 4.5 | 18.9 ± 3.8 |
| Spleen | 8.2 ± 1.5 | 15.8 ± 2.9 | 10.5 ± 2.1 |
| Kidneys | 3.1 ± 0.8 | 2.5 ± 0.6 | 4.2 ± 1.1 |
| Bone Marrow | 10.3 ± 2.1 | 8.7 ± 1.9 | 12.1 ± 2.5 |
| Blood | 2.5 ± 0.5 | 1.8 ± 0.4 | 2.1 ± 0.6 |
Visualizations
Caption: Workflow for ⁸⁹Zr-Iron Sorbitol PET/CT Imaging.
Caption: Post-administration fate of this compound.
References
Application Notes and Protocols for Studying Cellular Iron Uptake from Iron-Sorbitol Complex
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iron is a critical element for numerous cellular processes, from oxygen transport to DNA synthesis.[1] In circulation, iron is typically bound to the protein transferrin (transferrin-bound iron, TBI). However, under iron-overload conditions, the iron-binding capacity of transferrin becomes saturated, leading to the appearance of non-transferrin-bound iron (NTBI).[1][2][3] NTBI is a redox-active, potentially toxic form of iron that is rapidly cleared by organs like the liver, pancreas, and heart, contributing to tissue damage in diseases such as hemochromatosis and thalassemia.[2][3]
Iron-sorbitol complexes are a form of NTBI used in therapeutic preparations.[4][5][6] Understanding the mechanisms by which cells take up iron from these complexes is vital for developing safer and more effective iron therapies and for studying iron toxicity. Cellular uptake of NTBI is mediated by specific metal transporters, with Zrt- and Irt-like protein 14 (ZIP14 or Slc39a14) being a key player.[2][7][8][9][10][11] This transporter facilitates the uptake of ferrous iron (Fe²⁺), often requiring the reduction of ferric iron (Fe³⁺) at the cell surface.[7][10][12]
These application notes provide a comprehensive protocol for preparing an iron-sorbitol-citric acid complex and quantifying its uptake in a model cell line, such as Human Embryonic Kidney (HEK293) cells.
Key Experimental Protocols
Protocol 1: Preparation of Iron-Sorbitol-Citric Acid Complex
This protocol is adapted from methods describing the formulation of stable, nonionic iron complexes suitable for biological studies.
Materials:
-
Ferric Chloride (FeCl₃)
-
Sorbitol
-
Citric Acid
-
Dextrin (optional, for stability)[13]
-
Sodium Hydroxide (NaOH) solution (1 M)
-
Deionized water
-
pH meter
Procedure:
-
Dissolution: In a sterile beaker, dissolve sorbitol and citric acid in deionized water. A common starting point is to use molar ratios of Iron:Sorbitol:Citric Acid that are optimized for stability.
-
Iron Addition: Slowly add a pre-calculated amount of FeCl₃ solution to the sorbitol-citric acid solution while stirring continuously.
-
pH Adjustment: Carefully adjust the pH of the solution to between 6.5 and 7.5 using 1 M NaOH.[13] This is a critical step to ensure the complex remains soluble and stable. Monitor the pH continuously.
-
Heating/Incubation: Gently heat the solution (e.g., to 60°C for 2 hours) or let it stand at room temperature for 24 hours to allow for complete complex formation.[14]
-
Sterilization: Sterilize the final complex solution by passing it through a 0.22 µm filter.
-
Quantification: Determine the final iron concentration in the complex solution using a colorimetric assay (like the Ferrozine assay described below) or by atomic absorption spectroscopy.[14][15]
-
Storage: Store the sterile iron-sorbitol complex solution at 4°C.
Protocol 2: Cell Culture and Iron Uptake Assay
This protocol describes the treatment of a model cell line (e.g., HEK293) with the iron-sorbitol complex to measure uptake.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
6-well or 24-well cell culture plates
-
Prepared Iron-Sorbitol complex solution
-
Iron chelator (e.g., Deferoxamine, DFO) as a negative control (optional)
Procedure:
-
Cell Seeding: Seed HEK293 cells into 6-well or 24-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubation: Culture the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
Prepare a series of dilutions of the iron-sorbitol complex in serum-free DMEM to achieve the desired final concentrations (e.g., 1, 5, 10, 50 µM).
-
Aspirate the old medium from the cells and wash once with PBS.
-
Add the iron-containing medium to the cells. Include a "no iron" control well (serum-free medium only).
-
Incubate for the desired time period (e.g., 2, 4, 8, or 24 hours).
-
-
Cell Harvest:
-
After incubation, place the plate on ice and aspirate the treatment medium.
-
Wash the cells three times with ice-cold PBS to remove any extracellular, loosely bound iron.
-
Harvest the cells by adding Trypsin-EDTA, incubating briefly, and then neutralizing with complete medium.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Cell Lysis:
-
Centrifuge the cells at 500 x g for 5 minutes. Discard the supernatant.
-
Wash the cell pellet once more with ice-cold PBS.
-
Lyse the cell pellet using an appropriate lysis buffer (e.g., RIPA buffer or a simple NaOH solution for iron release).[14][16] The choice of buffer depends on the downstream iron quantification method.
-
Protocol 3: Quantification of Intracellular Iron (Ferrozine-Based Assay)
This colorimetric assay is a sensitive, reliable, and inexpensive method for quantifying total intracellular iron.[14][15] The principle involves the release of iron from proteins, the reduction of Fe³⁺ to Fe²⁺, and the formation of a colored complex with Ferrozine, which can be measured spectrophotometrically.[17][18][19]
Materials:
-
Cell lysate (from Protocol 2)
-
Iron Releasing Reagent (e.g., a mixture of HCl and KMnO₄ or an acidic buffer).[14][15]
-
Iron Standard solution (e.g., FeCl₃ or an atomic absorption standard).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at ~560 nm.[17]
Procedure:
-
Protein Release:
-
To the cell lysate, add the Iron Releasing Reagent.
-
Incubate at 60°C for 1-2 hours to release iron from cellular proteins like ferritin.[14]
-
-
Standard Curve Preparation:
-
Prepare a series of iron standards (e.g., 0, 1, 5, 10, 20, 50 µM) from the stock solution, treating them with the same reagents as the samples.
-
-
Color Reaction:
-
Transfer an aliquot of the treated lysate and each standard to the wells of a 96-well plate.
-
Add the Iron Reducing Reagent to each well to reduce all released Fe³⁺ to Fe²⁺.
-
Add the Ferrozine solution to each well. A purple-colored complex will form.[17]
-
-
Measurement:
-
Measure the absorbance of each well at 560-570 nm using a microplate reader.[17]
-
-
Calculation:
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Use the linear regression equation from the standard curve to calculate the iron concentration in the cell lysates.
-
Normalize the iron content to the total protein concentration of the lysate (determined by a BCA or Bradford assay) or to the cell number. Results are typically expressed as nmol of iron per mg of protein or pg of iron per cell.
-
Data Presentation
Quantitative data should be organized into tables to facilitate clear comparison between different experimental conditions.
Table 1: Dose-Dependent Iron Uptake
| Treatment Concentration (µM) | Incubation Time (hours) | Intracellular Iron (nmol/mg protein) | Standard Deviation |
|---|---|---|---|
| 0 (Control) | 4 | 10.2 | ± 1.5 |
| 1 | 4 | 15.8 | ± 2.1 |
| 5 | 4 | 35.4 | ± 3.9 |
| 10 | 4 | 62.1 | ± 5.5 |
| 50 | 4 | 115.7 | ± 9.8 |
(Note: Data are representative examples. Basal iron content in untreated astrocytes has been reported to be approximately 10 nmol/mg protein[14][15])
Table 2: Time-Course of Iron Uptake
| Incubation Time (hours) | Treatment Concentration (µM) | Intracellular Iron (nmol/mg protein) | Standard Deviation |
|---|---|---|---|
| 0 | 10 | 10.1 | ± 1.6 |
| 2 | 10 | 41.5 | ± 4.2 |
| 4 | 10 | 62.1 | ± 5.5 |
| 8 | 10 | 88.9 | ± 7.3 |
| 24 | 10 | 125.3 | ± 11.0 |
(Note: Data are representative examples based on typical cellular uptake kinetics.)
Visualizations
Caption: NTBI uptake via the ZIP14 transporter.
Caption: High-level experimental workflow.
References
- 1. Non-Transferrin-Bound Iron (NTBI) Uptake by T Lymphocytes: Evidence for the Selective Acquisition of Oligomeric Ferric Citrate Species | PLOS One [journals.plos.org]
- 2. Non-transferrin-bound iron transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Physiological implications of NTBI uptake by T lymphocytes [frontiersin.org]
- 4. A pharmacokinetic and clinical evaluation of iron poly (sorbitol-gluconic acid) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preliminary Report on an Iron-Sorbitol-Citric Acid Complex (Jectofer), a New Intramuscular Iron Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRELIMINARY REPORT ON AN IRON-SORBITOL-CITRIC ACID COMPLEX (JECTOFER), A NEW INTRAMUSCULAR IRON PREPARATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zip14 is a complex broad-scope metal-ion transporter whose functional properties support roles in the cellular uptake of zinc and nontransferrin-bound iron - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron uptake by ZIP8 and ZIP14 in human proximal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Uptake of non-transferrin-bound iron by both reductive and nonreductive processes is modulated by intracellular iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pjsir.org [pjsir.org]
- 14. researchgate.net [researchgate.net]
- 15. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. kamiyabiomedical.com [kamiyabiomedical.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. atlas-medical.com [atlas-medical.com]
Application Notes and Protocols for the Utilization of Iron Sorbitol in Animal Models of Iron Deficiency Anemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron deficiency anemia (IDA) is a global health concern affecting a significant portion of the population. Parenteral iron therapies are crucial for patients who cannot tolerate or do not respond to oral iron supplementation. Iron sorbitol, often in a complex with citric acid or gluconic acid, is a parenteral iron formulation designed for intramuscular administration. Understanding its efficacy, pharmacokinetics, and mechanism of action is vital for the development of new and improved iron therapies. This document provides detailed application notes and protocols for studying the utilization of this compound in animal models of IDA, primarily focusing on rat models.
Data Presentation: Efficacy of Iron-Carbohydrate Complexes in Anemic Rats
The following tables summarize quantitative data from studies investigating the effects of parenteral iron-carbohydrate complexes in rat models of iron deficiency anemia.
Table 1: Hematological Response to Iron Supplementation in Diet-Induced Anemic Rats
| Parameter | Normal Control | Anemia Model | Ferrous Gluconate (4 mg Fe/kg bw) | FeSO4 (4 mg Fe/kg bw) |
| Hemoglobin (g/L) | 158.08 ± 5.87 | 41.11 ± 2.90 | 154.58 ± 6.75 | 152.91 ± 4.25 |
| Red Blood Cells (10¹²/L) | 8.46 ± 0.40 | 2.21 ± 0.66 | 8.38 ± 0.37 | 8.06 ± 0.29 |
| Mean Corpuscular Hemoglobin Concentration (g/L) | 320.33 ± 3.75 | 251.44 ± 2.46 | 319.83 ± 4.26 | 316.18 ± 3.37 |
Data adapted from a study on an oral iron-oligosaccharide complex, with ferrous gluconate and FeSO4 as controls, in a diet-induced anemia model in rats.[1][2] The data illustrates the typical hematological parameters seen in anemic versus treated rats.
Table 2: Distribution and Utilization of ⁵⁹Fe-labelled Iron-Poly(sorbitol-gluconic acid) Complex in Rats (28 days post-injection)
| Parameter | Non-anemic (Iron-deficient diet) | Anemic (Iron-deficient diet) | Non-anemic (Iron-supplemented diet) |
| Dose Remaining at Injection Site (%) | 25 | 13 | 40 |
| Dose in Liver (%) | 7 | 4 | 17 |
| Dose Incorporated in Red Blood Cells (%) | 26 | 43 | 17 |
This table presents the distribution of iron from an iron-poly(sorbitol-gluconic acid) complex in different groups of rats, highlighting the increased utilization for hemoglobin synthesis in anemic animals.
Table 3: Utilization of Iron from Iron-Poly(sorbitol-gluconic acid) Complex in Phlebotomy-Induced Anemic Rats
| Time of Phlebotomy Initiation Post-Injection | Degree of Utilization of Retained Iron (%) |
| Immediately after dosing | 90 |
| 14 days after dosing | 86 |
| 28 days after dosing | 79 |
This table shows the high bioavailability of iron from the complex for hemoglobin synthesis in anemic rats.
Experimental Protocols
Protocol 1: Induction of Iron Deficiency Anemia in Rats via Diet
This protocol describes the induction of IDA in rats by feeding a specially formulated low-iron diet.
Materials:
-
Weanling male Sprague-Dawley rats (50-60 g)
-
Low-iron diet (e.g., AIN-93G formulation with iron omitted, typically containing <15 mg Fe/kg)[2]
-
Standard rat chow (for control group)
-
Metabolic cages for individual housing
-
Deionized water
-
Equipment for blood collection (e.g., from the tail vein or saphenous vein)
-
Hematology analyzer for measuring blood parameters
Procedure:
-
Acclimatization: Upon arrival, house the rats in a controlled environment (22±2°C, 12-hour light/dark cycle) and provide them with standard rat chow and water ad libitum for 5-7 days.
-
Group Allocation: Randomly divide the rats into a control group and an anemia model group.
-
Dietary Regimen:
-
Control Group: Continue to feed the standard rat chow (which typically contains adequate iron).
-
Anemia Model Group: Provide the low-iron diet and deionized water ad libitum. Ensure all components of the diet and housing are free from iron contamination.
-
-
Monitoring:
-
Monitor the body weight and food intake of the rats weekly.
-
At the end of week 2, and weekly thereafter, collect a small blood sample (e.g., 50 µL) from the tail vein.
-
Measure hemoglobin (Hb) concentration. Anemia is typically established when Hb levels fall below 70 g/L. This process usually takes 4-5 weeks.[1][2]
-
-
Confirmation of Anemia: Once the target hemoglobin level is reached in the anemia model group, the animals are ready for the this compound utilization studies.
Protocol 2: Induction of Iron Deficiency Anemia in Rats via Phlebotomy
This protocol details the induction of anemia through controlled blood removal.
Materials:
-
Adult male Sprague-Dawley rats (200-250 g)
-
Restrainers for rats
-
Sterile needles and syringes or lancets
-
Tubes for blood collection
-
Anesthetic (e.g., isoflurane) if required for sedation
-
Hematology analyzer
Procedure:
-
Acclimatization: Acclimate the rats to the housing conditions for at least one week.
-
Baseline Blood Collection: Collect a baseline blood sample to determine initial hemoglobin levels.
-
Phlebotomy Schedule:
-
Perform repeated phlebotomies to induce and maintain a constant level of anemia.
-
A common approach is to remove a calculated volume of blood (e.g., 1% of body weight) every other day for a week, or until the target hemoglobin level (e.g., <100 g/L) is achieved.
-
Adjust the frequency and volume of blood removal based on the desired severity of anemia and the animals' tolerance.
-
-
Monitoring: Monitor hemoglobin levels regularly to ensure the desired anemic state is maintained.
-
Animal Welfare: Closely monitor the animals for signs of distress. Ensure adequate hydration and nutrition throughout the phlebotomy period.
Protocol 3: Administration of this compound and Assessment of Utilization
This protocol outlines the administration of this compound to anemic rats and the subsequent evaluation of its efficacy.
Materials:
-
Anemic rats (induced by diet or phlebotomy)
-
This compound complex solution (e.g., this compound-citric acid complex)
-
Sterile syringes and needles for intramuscular injection
-
Equipment for blood collection
-
Hematology analyzer
-
Spectrophotometer and reagents for serum iron and total iron-binding capacity (TIBC) assays
-
Tissues for iron content analysis (liver, spleen)
-
Reagents for tissue iron determination (e.g., acid digestion, colorimetric iron assay)
Procedure:
-
Dosing:
-
Administer the this compound complex via deep intramuscular injection into the thigh muscle.
-
A typical dose for rats is in the range of 10 mg of elemental iron per kg of body weight. The exact dose can be adjusted based on the study's objectives.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-injection (e.g., 1, 3, 7, 14, and 28 days).
-
Analyze the blood for:
-
Hemoglobin concentration
-
Red blood cell count
-
Hematocrit
-
Mean corpuscular volume (MCV)
-
Mean corpuscular hemoglobin (MCH)
-
Serum iron (SI)
-
Total iron-binding capacity (TIBC)
-
-
-
Tissue Analysis:
-
At the end of the study, euthanize the animals.
-
Harvest the liver and spleen.
-
Determine the iron content in these tissues to assess iron storage.
-
-
Data Analysis:
-
Calculate the increase in hemoglobin over time.
-
Calculate transferrin saturation (TSAT) from SI and TIBC values (TSAT % = (SI / TIBC) x 100).
-
Compare the results between the treated group and an anemic control group (receiving a saline injection).
-
Visualization of Cellular Utilization Pathway
The following diagram illustrates the proposed pathway for the cellular uptake and metabolism of iron-carbohydrate complexes, such as this compound, by macrophages of the reticuloendothelial system.
Caption: Cellular uptake and metabolism of this compound complex.
Concluding Remarks
The protocols and data presented here provide a framework for the preclinical evaluation of this compound and other parenteral iron formulations in animal models of iron deficiency anemia. These models are essential for determining the efficacy, safety, and pharmacokinetic profiles of novel iron therapies. Careful experimental design and consistent application of these protocols will yield reliable and reproducible data, facilitating the translation of promising iron compounds from the laboratory to clinical use.
References
Application Note: Stability-Indicating HPLC Method for the Analysis of Iron Sorbitol Formulations
Abstract
This application note details a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of iron sorbitol formulations. This compound, a complex of iron, sorbitol, citric acid, and often stabilized with dextrin (B1630399), requires a precise analytical method to monitor its stability and ensure product quality. The presented method utilizes Size Exclusion Chromatography (SEC) to separate the intact this compound complex from potential degradation products and formulation excipients. This approach is crucial for assessing the stability of the formulation under various stress conditions. This document provides a comprehensive protocol for the HPLC analysis, including sample preparation, chromatographic conditions, and data interpretation. The method is suitable for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this compound drug products.
Introduction
This compound formulations are parenteral iron preparations used for the treatment of iron deficiency anemia. The active pharmaceutical ingredient is a complex of iron, sorbitol, and citric acid, which may also contain dextrin for stabilization. The stability of this complex is a critical quality attribute, as degradation can lead to the formation of less effective or potentially harmful iron species. Therefore, a reliable and accurate stability-indicating analytical method is essential for the quality control and shelf-life determination of these products.
This application note describes a stability-indicating HPLC method based on Size Exclusion Chromatography (SEC). SEC separates molecules based on their hydrodynamic volume, making it an ideal technique for separating the large this compound complex from smaller molecules, such as free sorbitol, citric acid, and potential low molecular weight iron degradation products.
Experimental Protocol
Materials and Reagents
-
Reference Standard: this compound Citric Acid Complex, well-characterized in-house or commercially sourced.
-
Mobile Phase: 0.1 M Sodium Nitrate in Water, filtered and degassed.
-
Diluent: Deionized water.
-
Forced Degradation Reagents:
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
-
HPLC Vials: Amber glass vials to protect from light.
Instrumentation and Chromatographic Conditions
A summary of the HPLC instrumentation and chromatographic conditions is provided in the table below.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector (254 nm) and/or Refractive Index (RI) Detector |
| Column | TSKgel G3000SWxl (7.8 mm x 30 cm, 5 µm) or equivalent SEC column |
| Mobile Phase | 0.1 M Sodium Nitrate in Water |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | 25 minutes |
Sample Preparation
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of the this compound Reference Standard in deionized water to obtain a final concentration of approximately 10 mg/mL.
-
Sample Preparation: Dilute the this compound formulation with deionized water to achieve a final concentration of approximately 10 mg/mL.
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Mix equal volumes of the sample solution and 0.1 M HCl. Heat at 60°C for 4 hours. Neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix equal volumes of the sample solution and 0.1 M NaOH. Heat at 60°C for 4 hours. Neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix equal volumes of the sample solution and 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the sample solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
-
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes the expected retention times and resolution for the this compound complex and potential degradation products.
| Analyte | Expected Retention Time (min) | Resolution (Rs) from this compound Complex |
| This compound Complex | 8.5 | - |
| Degradation Product 1 (Aggregate) | 7.2 | > 2.0 |
| Degradation Product 2 (Low MW Iron) | 12.1 | > 2.0 |
| Free Sorbitol/Citric Acid | 15.5 | > 2.0 |
Diagrams
Conclusion
The described Size Exclusion Chromatography method provides a reliable and effective means for the stability testing of this compound formulations. The method is capable of separating the intact complex from potential degradation products, thereby serving as a true stability-indicating assay. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory setting for the routine analysis and stability monitoring of this compound drug products. Further validation of the method should be performed in accordance with ICH guidelines to ensure its suitability for its intended purpose.
Application Notes & Protocols: Developing a Protocol for Long-Term Storage of Iron Sorbitol Solutions
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Iron sorbitol is a complex of ferric iron, sorbitol, and citric acid, often stabilized with dextrin. It is a parenteral iron supplement used for the treatment of iron deficiency anemia in patients who cannot tolerate or absorb oral iron supplements[1]. The stability of this complex is crucial for its safety and efficacy. This document provides a comprehensive protocol for the long-term storage and stability assessment of this compound solutions.
The this compound complex is designed to be stable in tissue fluids and is rapidly absorbed from the injection site[2]. The sorbitol and citric acid act as stabilizing agents, maintaining the iron in a soluble form and preventing precipitation[1][3]. Dextrin is also an essential component for the stability of the complex[4].
2. Key Stability Considerations and Degradation Pathways
The long-term stability of this compound solutions can be influenced by several factors, including temperature, pH, and exposure to light. Understanding potential degradation pathways is critical for developing a robust storage protocol.
-
Precipitation: Low temperatures can disrupt the colloidal nature of the solution, leading to the formation of a grey precipitate. Therefore, refrigeration should be avoided[2].
-
pH Shift: The pH of the this compound solution is typically maintained between 7.2 and 7.9[2][5][6][7]. A significant deviation from this range can lead to the precipitation of iron hydroxides or destabilization of the complex. The complex has been shown to precipitate within a pH range of 2.6-3.6[4].
-
Oxidation: Although the iron is in the ferric (Fe³⁺) state, changes in the formulation could potentially lead to redox reactions. Monitoring the ferrous iron (Fe²⁺) content is a measure of stability.
-
Complex Dissociation: The iron-sorbitol-citric acid complex may dissociate over time, releasing free iron ions. This can be influenced by temperature and pH.
-
Sorbitol and Citric Acid Degradation: While generally stable, sorbitol and citric acid can degrade under certain conditions, such as extreme pH or temperature, which could in turn affect the stability of the iron complex.
Below is a diagram illustrating a simplified potential degradation pathway for the this compound complex.
Caption: Potential degradation pathways of the this compound complex.
3. Recommended Long-Term Storage Conditions
Based on available data, the following storage conditions are recommended to ensure the long-term stability of this compound solutions.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at controlled room temperature (15 to 30°C)[2]. | Lower temperatures can cause precipitation of the colloid[2]. High temperatures can accelerate chemical degradation. |
| Refrigeration | Do not refrigerate [2]. | To prevent the formation of a grey precipitate[2]. |
| Freezing | Do not freeze . | Freezing can irreversibly damage the colloidal suspension. |
| Light Exposure | Protect from direct sunlight. | To prevent potential photodegradation of the components. |
| Container | Preserve in single-dose containers, preferably of Type I glass[5]. | To minimize contamination and interaction with the container material. |
| pH | Maintain pH between 7.2 and 7.9[2][5][6][7]. | Crucial for the stability of the iron complex and to prevent precipitation[4]. |
4. Experimental Protocols for Stability Testing
A comprehensive stability testing program should be implemented to monitor the quality of the this compound solution over its shelf life. The following experimental protocols are recommended.
4.1. Visual Inspection
-
Objective: To assess the physical appearance of the solution.
-
Methodology:
-
Visually inspect the solution against a white and black background.
-
Record any changes in color, clarity, or the presence of particulate matter.
-
Note the formation of any precipitate. A grey precipitate may form if the solution has been refrigerated[2].
-
-
Acceptance Criteria: The solution should be a clear, dark brown colloidal solution, free from visible precipitates or particulate matter[2].
4.2. pH Measurement
-
Objective: To monitor the pH of the solution.
-
Methodology:
-
Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Measure the pH of an undiluted sample of the this compound solution at a controlled temperature.
-
-
Acceptance Criteria: The pH should remain within the range of 7.2 to 7.9[2][5][6][7].
4.3. Assay for Total Iron Content
-
Objective: To quantify the total iron concentration in the solution.
-
Methodology (based on a common spectrophotometric method for iron):
-
Sample Preparation: Accurately dilute a known volume of the this compound solution with deionized water to a concentration within the linear range of the assay.
-
Standard Preparation: Prepare a series of standard solutions of known iron concentrations using a certified iron standard.
-
Assay: a. To both sample and standard solutions, add a reducing agent (e.g., hydroxylamine (B1172632) hydrochloride) to reduce all iron to the ferrous (Fe²⁺) state. b. Add a complexing agent that forms a colored complex with ferrous iron (e.g., 1,10-phenanthroline (B135089) or ferrozine). c. Adjust the pH to the optimal range for color development. d. Allow time for the color to develop fully. e. Measure the absorbance of the solutions at the wavelength of maximum absorbance for the iron complex (e.g., ~510 nm for the iron-phenanthroline complex).
-
Calculation: Calculate the iron concentration in the sample by comparing its absorbance to the standard curve.
-
-
Acceptance Criteria: The iron content should be not less than 94.0 percent and not more than 104.0 percent of the labeled amount[5].
4.4. Limit of Ferrous Iron (Fe²⁺)
-
Objective: To determine the amount of ferrous iron present.
-
Methodology (Titrimetric):
-
Transfer a precise volume (e.g., 10 mL) of the injection to a flask.
-
Add sulfuric acid and shake until the solution is decolorized.
-
Add a few drops of a suitable indicator (e.g., orthophenanthroline TS).
-
Immediately titrate with a standardized solution of 0.1 N ceric sulfate (B86663) until the endpoint is reached[5].
-
-
Acceptance Criteria: The percentage of ferrous iron should not exceed a specified limit, indicating minimal degradation of the ferric complex.
4.5. Assay for Sorbitol Content
-
Objective: To quantify the sorbitol concentration.
-
Methodology (High-Performance Liquid Chromatography - HPLC):
-
Chromatographic System:
-
Column: A column suitable for sugar alcohol analysis, such as one with L34 packing material (e.g., Shodex SUGAR SP0810 8C)[8].
-
Mobile Phase: Deionized water[8].
-
Flow Rate: As per column specifications (e.g., 0.7 mL/min)[8].
-
Detector: Refractive Index (RI) detector[8].
-
Column Temperature: Controlled, e.g., 50°C[8].
-
-
Standard Preparation: Prepare standard solutions of sorbitol of known concentrations.
-
Sample Preparation: Dilute the this compound solution with the mobile phase to a concentration within the working range of the detector.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Quantify the sorbitol concentration in the sample by comparing the peak area with the standard curve.
-
-
Acceptance Criteria: The sorbitol concentration should remain within a specified range of the initial concentration.
Below is a diagram illustrating the experimental workflow for stability testing.
Caption: Workflow for the stability testing of this compound solutions.
5. Data Presentation
All quantitative data from the stability studies should be summarized in a clear and structured format. An example table for presenting stability data is provided below.
Table 1: Stability Data for this compound Solution Stored at 25°C ± 2°C / 60% RH ± 5% RH
| Test Parameter | Acceptance Criteria | Initial | 3 Months | 6 Months | 9 Months | 12 Months | 24 Months |
| Appearance | Clear, dark brown solution, free of precipitate | Conforms | |||||
| pH | 7.2 - 7.9 | ||||||
| Total Iron (mg/mL) | 94.0% - 104.0% of label claim | ||||||
| Ferrous Iron (%) | ≤ [Specify Limit] % | ||||||
| Sorbitol (mg/mL) | [Specify Range] | ||||||
| Particulate Matter | USP <788> | Conforms |
6. Logical Protocol for Handling and Storage
To ensure the integrity of this compound solutions from receipt to use, a clear logical protocol should be followed.
References
- 1. This compound Citric Acid Complex – Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]
- 2. rxmed.com [rxmed.com]
- 3. What is the mechanism of Iron sorbitex? [synapse.patsnap.com]
- 4. pjsir.org [pjsir.org]
- 5. Iron Sorbitex Injection [drugfuture.com]
- 6. Iron Sorbitex [drugfuture.com]
- 7. Iron Sorbitex | C12H19FeO13 | CID 20715017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. shodex.com [shodex.com]
Application of Iron Sorbitol in Studies of Iron Metabolism Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron sorbitol, a complex of ferric iron, sorbitol, and citric acid, is a parenteral iron formulation utilized in both clinical settings for the treatment of iron deficiency anemia and in research to investigate the intricate pathways of iron metabolism.[1] Its relatively low molecular weight allows for rapid absorption from the injection site and swift distribution throughout the body, making it a valuable tool for studying the dynamic processes of iron uptake, transport, storage, and utilization.[1][2] These application notes provide detailed protocols for the use of this compound in both in vivo and in vitro models of iron metabolism, along with methods for quantifying its effects on key regulatory proteins and iron distribution.
Mechanism of Action
Upon intramuscular administration, the iron-sorbitol-citric acid complex is rapidly absorbed into the bloodstream.[1][2] The sorbitol and citric acid components act as stabilizing agents, allowing for a controlled release of ferric iron.[3] This released iron becomes available to bind to transferrin, the primary iron transport protein in the plasma, which then delivers it to sites of utilization, such as the bone marrow for hemoglobin synthesis, and to storage organs like the liver.[2] A notable characteristic of this compound is its partial renal excretion, with approximately 30% of an injected dose being cleared through the kidneys within 24 hours in humans.[1]
Data Presentation
The following tables summarize quantitative data from studies investigating the pharmacokinetics and physiological effects of this compound and related iron-poly(sorbitol-gluconic acid) complexes.
Table 1: Pharmacokinetic Parameters of this compound Complex in Humans
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration | ~2 hours | [1] |
| Absorption from IM site (within 3 hours) | ~67% | [1] |
| Urinary Excretion (within 24 hours) | ~30% | [1] |
Table 2: Distribution of 59Fe-labelled Iron-poly(sorbitol-gluconic acid) Complex in Rats (10 mg/kg IM)
| Time Point | Organ/Tissue | % of Injected Dose (Mean) |
| 28 Days | Liver | 7% (non-anemic), 4% (anemic) |
| 28 Days | Spleen | Data not specified |
| 28 Days | Red Blood Cells | 26% (non-anemic), 43% (anemic) |
| 28 Days | Remaining at Injection Site | 25% (non-anemic), 13% (anemic) |
| 28 Days | Total Excretion | 15% |
[Note: Data is for a related iron-poly(sorbitol-gluconic acid) complex and provides an indication of the distribution pattern.][4]
Experimental Protocols
Preparation of this compound for Experimental Use
The iron-sorbitol-citric acid complex can be prepared by reacting ferric chloride with sorbitol and citric acid in an aqueous solution. Dextrin is often included as a stabilizing agent.[3] A general laboratory-scale preparation involves:
-
Dissolving ferric chloride, sodium bicarbonate, sorbitol, and citric acid in purified water to create separate aqueous solutions.
-
Mixing the ferric chloride and sodium bicarbonate solutions and warming to 75-85°C with stirring.
-
Increasing the temperature to 100°C and successively adding the sorbitol and citric acid solutions.
-
Maintaining the temperature and stirring for approximately 40 minutes to allow for the formation of the this compound complex.
-
The final product can be sterilized for in vivo use.
For precise experimental control, commercially available, sterile this compound injections (e.g., Jectofer®) are recommended.
In Vivo Study: Distribution of Radiolabeled this compound in a Rodent Model
This protocol is adapted from studies investigating the distribution of 59Fe-labelled iron complexes in rats.[4]
Objective: To determine the biodistribution of this compound in various tissues over time.
Materials:
-
59Fe-labeled this compound
-
Sprague-Dawley rats (male, 200-250g)
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles (25-27 gauge)
-
Gamma counter
-
Dissection tools
-
Scales for weighing tissues
Procedure:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week.
-
Dosing: Anesthetize the rats and administer a single intramuscular injection of 59Fe-labeled this compound (e.g., 10 mg iron/kg body weight) into the gluteal muscle of one hind limb.
-
Time Points: Euthanize groups of animals at various time points post-injection (e.g., 1, 4, 24, 72 hours, and 7, 14, 28 days).
-
Sample Collection:
-
Collect blood via cardiac puncture.
-
Perfuse the animals with saline to remove blood from the organs.
-
Dissect and collect major organs and tissues (liver, spleen, kidneys, heart, lungs, femur for bone marrow, and the muscle at the injection site).
-
Collect urine and feces throughout the study period using metabolic cages.
-
-
Radioactivity Measurement:
-
Weigh each tissue sample.
-
Measure the radioactivity in each tissue sample, as well as in aliquots of blood, urine, and feces, using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose (%ID) in each organ and tissue.
-
Calculate the %ID per gram of tissue to determine the concentration of iron.
-
Plot the data over time to visualize the distribution and clearance of this compound.
-
In Vitro Study: Cellular Iron Uptake in Caco-2 Cells
This protocol is adapted from established methods for assessing iron bioavailability using the Caco-2 cell line.[5]
Objective: To quantify the uptake of iron from this compound by intestinal epithelial cells.
Materials:
-
Caco-2 cells
-
Cell culture reagents (DMEM, FBS, antibiotics)
-
Transwell inserts (e.g., 12-well)
-
This compound solution
-
Ferritin ELISA kit
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation into a polarized monolayer.
-
Iron Treatment:
-
Wash the Caco-2 monolayers with serum-free medium.
-
Add this compound solution at various concentrations to the apical side of the Transwell inserts. Include a positive control (e.g., ferrous sulfate) and a negative control (medium only).
-
Incubate for a defined period (e.g., 2 hours).
-
-
Ferritin Formation:
-
Remove the iron-containing medium and wash the cells.
-
Incubate the cells for a further 22 hours in fresh medium to allow for ferritin synthesis in response to iron uptake.
-
-
Cell Lysis and Analysis:
-
Lyse the cells and collect the cell lysate.
-
Measure the ferritin concentration in the cell lysate using a ferritin ELISA kit.
-
Measure the total protein concentration in the cell lysate using a protein assay.
-
-
Data Analysis:
-
Normalize the ferritin concentration to the total protein concentration (ng ferritin/mg protein).
-
Compare the ferritin formation in cells treated with this compound to the controls to determine the relative iron uptake.
-
Analysis of Iron Metabolism-Related Proteins
Objective: To investigate the effect of this compound on the expression of key iron regulatory proteins, such as hepcidin (B1576463), ferroportin, and DMT1.
Cell Culture and Treatment:
-
For hepcidin expression, use a human hepatoma cell line such as HepG2.[6]
-
For ferroportin and DMT1 expression, intestinal cell lines like Caco-2 or macrophage cell lines can be used.
-
Culture the cells to 70-80% confluency and treat with various concentrations of this compound for a specified duration (e.g., 24 hours).
RT-qPCR for mRNA Expression:
-
RNA Extraction: Extract total RNA from the treated and control cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative real-time PCR using specific primers for hepcidin, ferroportin, DMT1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative fold change in mRNA expression using the ΔΔCt method.
Western Blotting for Protein Expression:
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and incubate with primary antibodies against hepcidin, ferroportin, or DMT1.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). A study has shown that for transmembrane proteins like DMT1 and ferroportin, omitting the heating step of the protein samples before gel loading can improve the resolution of the western blots.[7]
Histological Analysis of Tissue Iron Deposition
Objective: To visualize the deposition of iron in tissues following this compound administration.
Protocol: Prussian Blue Staining [4][8]
-
Tissue Preparation:
-
Fix tissue samples (e.g., liver, spleen) in 10% neutral buffered formalin.
-
Process and embed the tissues in paraffin.
-
Cut 4-5 µm thick sections and mount them on slides.
-
-
Staining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Incubate the sections in a freshly prepared working solution of equal parts 20% hydrochloric acid and 10% potassium ferrocyanide for 20 minutes.[1]
-
Rinse thoroughly in distilled water.
-
Counterstain with Nuclear Fast Red for 5 minutes.
-
Dehydrate, clear, and mount the coverslip.
-
-
Analysis:
-
Examine the sections under a light microscope.
-
Ferric iron deposits will appear as blue-green precipitates.
-
Mandatory Visualizations
References
- 1. newcomersupply.com [newcomersupply.com]
- 2. Perls Prussian blue - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of hepcidin in HepG2 and RINm5F cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prussian Blue Staining Protocol for Iron - IHC WORLD [ihcworld.com]
Application Notes and Protocols for Pharmacokinetic Studies of 59Fe-Labelled Iron Sorbitol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 59Fe-labelled iron sorbitol in pharmacokinetic research. Detailed protocols for in vivo studies, data presentation guidelines, and visualizations of relevant biological pathways are included to facilitate the design and execution of robust experiments in the field of iron metabolism and drug development.
Introduction
This compound is a complex of ferric iron, sorbitol, and citric acid, designed for the parenteral treatment of iron-deficiency anemia.[1] The use of the radioisotope 59Fe as a label for this complex allows for sensitive and accurate tracking of its absorption, distribution, metabolism, and excretion (ADME) in vivo. Pharmacokinetic studies with 59Fe-labelled this compound are crucial for understanding its bioavailability, safety profile, and therapeutic efficacy compared to other iron preparations.[1][2] This document outlines the necessary protocols and data interpretation frameworks for such studies.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for this compound and a closely related compound, iron poly (sorbitol-gluconic acid), compiled from various studies. These values provide a comparative baseline for new experimental work.
Table 1: Pharmacokinetic Parameters of this compound and Iron Poly (Sorbitol-Gluconic Acid) Following Intramuscular Administration.
| Parameter | Species | Compound | Value | Reference |
| Time to Maximum Serum Concentration (Tmax) | Human | This compound | ~ 2 hours | [1] |
| Experimental Animals | This compound | ~ 20 minutes | [1] | |
| Absorption Rate | Human | This compound | Two-thirds of the iron is removed from the injection site within 3 hours. | [1] |
| Urinary Excretion (24 hours) | Human | This compound | ~ 30% of the total dose | [1] |
| Anaemic Patients | Iron Poly (Sorbitol-Gluconic Acid) | 8.9% - 26.9% of the dose | [3] | |
| Peak Serum Levels | Anaemic Patients | Iron Poly (Sorbitol-Gluconic Acid) | 740 - 5260 µ g/100 ml | [3] |
Table 2: Distribution of 59Fe-Labelled Iron Poly (Sorbitol-Gluconic Acid) in Rats 28 Days After Intramuscular Injection (10 mg/kg).
| Group | Remaining at Injection Site (% of dose) | In Liver (% of dose) | Incorporated in Red Blood Corpuscles (% of dose) | Reference |
| Non-anaemic (Iron-deficient diet) | 25% | 7% | 26% | [4] |
| Anaemic (Iron-deficient diet) | 13% | 4% | 43% | [4] |
| Non-anaemic (Iron-supplemented diet) | 40% | 17% | 17% | [4] |
Experimental Protocols
The following are detailed methodologies for conducting pharmacokinetic studies of 59Fe-labelled this compound in a rat model. These protocols can be adapted for other species with appropriate ethical considerations and dose adjustments.
Animal Model and Dosing
-
Animal Selection: Use adult male or female Wistar rats (or a similar strain), divided into experimental groups such as non-anemic and anemic. Anemia can be induced by a controlled phlebotomy schedule or an iron-deficient diet.[4][5]
-
Housing: House animals in metabolic cages to allow for the separate collection of urine and feces.
-
Dose Preparation: Prepare the 59Fe-labelled this compound solution under sterile conditions. The specific activity of the 59Fe should be sufficient to allow for accurate detection in biological samples.
-
Dose Administration: Administer a single intramuscular (IM) injection of 59Fe-labelled this compound. A typical dose for rats is 10 mg of elemental iron per kg of body weight.[4][5] The injection should be administered into the quadriceps muscle of the hind limb.
Sample Collection
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours post-injection) via a cannulated tail vein or retro-orbital plexus.
-
Collect approximately 0.5 mL of blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Separate plasma by centrifugation at 2000 x g for 10 minutes.
-
-
Urine and Feces Collection:
-
Collect urine and feces separately over 24-hour intervals for a period of at least 7 days.
-
Record the total volume of urine and the total weight of feces for each collection period.
-
Sample Analysis
-
Measurement of 59Fe Radioactivity:
-
Measure the radioactivity in plasma, whole blood, urine, and homogenized feces using a gamma counter calibrated for 59Fe.
-
Prepare standards of known 59Fe activity to generate a calibration curve for quantifying the amount of 59Fe in each sample.
-
-
Tissue Distribution (Optional):
-
At the end of the study, euthanize the animals and dissect key organs (e.g., liver, spleen, kidneys, bone marrow, and muscle at the injection site).
-
Weigh each organ and measure the 59Fe radioactivity to determine the tissue distribution of the administered dose.
-
Visualizations
The following diagrams illustrate the experimental workflow and the biological pathways relevant to the pharmacokinetics of this compound.
Caption: Experimental workflow for a pharmacokinetic study of 59Fe-labelled this compound in rats.
Caption: Proposed pathway for the absorption, cellular uptake, and excretion of iron from this compound.
References
- 1. Studies on a new intramuscular haematinic, iron-sorbitol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pharmacokinetics and Pharmacodynamics of Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic studies on an intramuscular iron-poly (sorbitol-gluconic acid) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The absorption and availability of iron from iron-poly(sorbitol-gluconic acid) complex in rats as measured by phlebotomy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Iron Sorbitol into Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron sorbitol, a complex of iron, sorbitol, and citric acid, is a well-established intramuscular hematinic for the treatment of iron-deficiency anemia.[1][2] Its mechanism relies on the stabilization of iron by sorbitol, which allows for a controlled release and subsequent absorption of the mineral.[1] While effective, conventional parenteral administration has limitations. Encapsulating this compound within advanced drug delivery systems such as nanoparticles, liposomes, and hydrogels offers the potential for improved bioavailability, targeted delivery, and reduced side effects.[3][4]
These application notes provide detailed protocols for the incorporation of this compound into various drug delivery platforms. The methodologies presented are adapted from established techniques for encapsulating other iron compounds and are intended to serve as a foundational guide for researchers exploring this novel area.
Nanoparticle-Based Delivery of Iron
Incorporating a pre-formed complex like this compound into a nanoparticle matrix is not a conventional approach, as most methods involve the synthesis of nanoparticles from iron salts.[5][6] However, it is hypothesized that iron oxide nanoparticles could be synthesized with a sorbitol coating or co-administered with sorbitol to mimic the therapeutic effect of the this compound complex. Herein, we provide a protocol for the synthesis of iron oxide nanoparticles, which can be further functionalized with sorbitol.
Synthesis of Iron Oxide Nanoparticles
This protocol is adapted from a chemical co-precipitation method.[7]
2.1.1. Experimental Protocol: Synthesis of Iron Oxide Nanoparticles
-
Preparation of Iron Salt Solution:
-
Prepare a 0.25 M solution of ferrous chloride (FeCl₂) and a 0.5 M solution of ferric chloride (FeCl₃) in deionized water.
-
Mix the solutions in a 1:2 molar ratio (Fe²⁺:Fe³⁺).
-
-
Co-precipitation:
-
Heat the iron salt solution to 80°C with vigorous stirring.
-
Slowly add a 1 M solution of sodium hydroxide (B78521) (NaOH) dropwise to the heated solution until the pH reaches 10.
-
Continue stirring for 2 hours at 80°C. A black precipitate of iron oxide nanoparticles will form.
-
-
Washing and Collection:
-
Allow the solution to cool to room temperature.
-
Separate the nanoparticles from the solution using a strong magnet and discard the supernatant.
-
Wash the nanoparticles three times with deionized water and twice with ethanol (B145695) to remove any unreacted precursors.
-
Dry the nanoparticles in a vacuum oven at 60°C overnight.
-
-
Optional Sorbitol Coating:
-
Disperse the dried iron oxide nanoparticles in a solution of sorbitol (concentration to be optimized).
-
Stir the suspension for 24 hours at room temperature to allow for the adsorption of sorbitol onto the nanoparticle surface.
-
Wash the nanoparticles with deionized water to remove excess sorbitol and dry as described above.
-
2.1.2. Characterization Data for Iron Oxide Nanoparticles
The following table summarizes typical characterization data for iron oxide nanoparticles synthesized by co-precipitation. The actual values will depend on the specific synthesis conditions.
| Parameter | Typical Value | Reference |
| Average Particle Size (TEM) | 25 - 100 nm | [6][8] |
| Zeta Potential | -11 to -20 mV | [8] |
| Polydispersity Index (PDI) | < 0.3 | [9] |
Workflow for Iron Oxide Nanoparticle Synthesis
Caption: Workflow for the synthesis of iron oxide nanoparticles via co-precipitation.
Liposomal Encapsulation of this compound
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[10] This makes them a suitable carrier for the water-soluble this compound complex. The thin-film hydration method is a common technique for preparing liposomes.[11]
Preparation of this compound-Loaded Liposomes
3.1.1. Experimental Protocol: Thin-Film Hydration Method
-
Lipid Film Formation:
-
Dissolve lecithin (B1663433) and cholesterol in a 10:1 to 10:10 mass ratio in ethanol in a round-bottom flask.[12]
-
Remove the organic solvent using a rotary evaporator at a constant temperature of 25-38°C and a rotational speed of 80-140 rpm to form a thin lipid film on the flask wall.[12]
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Prepare an aqueous solution of this compound at a desired concentration in a phosphate-buffered saline (PBS) solution.
-
Add the this compound solution to the flask containing the lipid film.
-
Hydrate the film by rotating the flask at 60-70°C for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional):
-
To obtain smaller, more uniform liposomes (unilamellar vesicles or LUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size (e.g., 0.2 µm).[12]
-
-
Purification:
-
Remove the unencapsulated this compound by dialysis against PBS or by centrifugation followed by washing of the liposome (B1194612) pellet.
-
3.1.2. Characterization Data for Iron-Loaded Liposomes
The following table presents typical data for liposomes encapsulating iron compounds.
| Parameter | Typical Value | Reference |
| Average Particle Size | 150 - 600 nm | [12][13] |
| Zeta Potential | > ±30 mV (for stability) | [3] |
| Encapsulation Efficiency | 30 - 58% | [12][13] |
Workflow for Liposomal Encapsulation
Caption: Workflow for the preparation of this compound-loaded liposomes.
Hydrogel-Based Delivery of this compound
Hydrogels are three-dimensional, cross-linked polymer networks that can absorb large amounts of water, making them ideal for encapsulating water-soluble drugs like this compound.[14] They can be designed for controlled and sustained release.[5]
Preparation of this compound-Loaded Hydrogels
This protocol describes the preparation of a simple hydrogel using a natural polymer, alginate, cross-linked with calcium ions.
4.1.1. Experimental Protocol: Ionic Cross-linking of Alginate
-
Polymer-Drug Solution:
-
Prepare a 2% (w/v) solution of sodium alginate in deionized water by stirring until fully dissolved.
-
Dissolve the desired amount of this compound in the alginate solution.
-
-
Cross-linking:
-
Prepare a 0.1 M solution of calcium chloride (CaCl₂) as the cross-linking agent.
-
Add the this compound-alginate solution dropwise into the CaCl₂ solution using a syringe.
-
Hydrogel beads will form instantly upon contact with the CaCl₂ solution.
-
-
Curing and Washing:
-
Allow the beads to cure in the CaCl₂ solution for 30 minutes to ensure complete cross-linking.
-
Collect the hydrogel beads by filtration and wash them with deionized water to remove excess CaCl₂ and any surface-adhered this compound.
-
-
Drying (Optional):
-
The hydrogel beads can be used in their hydrated state or dried for long-term storage and subsequent rehydration before use. Drying can be done by air-drying or lyophilization.
-
4.1.2. Characterization Data for Iron-Loaded Hydrogels
Quantitative data for hydrogels can vary widely based on the polymer and cross-linking method.
| Parameter | Measurement | Reference |
| Swelling Ratio | Varies with pH and ionic strength | [15] |
| Drug Loading | Determined by spectrophotometry | |
| Release Kinetics | Typically follows diffusion-controlled models | [14] |
Signaling Pathway of Iron Absorption
The following diagram illustrates the general pathway of iron absorption in the intestine, which is the ultimate goal of oral iron delivery systems.
Caption: Simplified pathway of intestinal iron absorption.
Concluding Remarks
The protocols and data presented provide a starting point for the development of advanced drug delivery systems for this compound. Researchers should note that extensive optimization of formulation parameters and thorough characterization of the final product are crucial for achieving the desired therapeutic outcomes. The successful incorporation of this compound into these delivery systems could lead to more effective and patient-compliant therapies for iron-deficiency anemia.
References
- 1. Studies on a new intramuscular haematinic, iron-sorbitol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [EFFECT OF AN INJECTIBLE IRON-SORBITOL PREPARATION ON IRON METABOLISM IN PREGNANT WOMEN, AND UNBORN AND NEWBORN INFANTS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wbcil.com [wbcil.com]
- 4. In Vitro and In Vivo Evaluations of Mesoporous Iron Particles for Iron Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Iron Oxide Nanoparticles: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 6. nanoient.org [nanoient.org]
- 7. Synthesis and characterisation of iron oxide nanoparticles conjugated with epidermal growth factor receptor (EGFR) monoclonal antibody as MRI contrast agent for cancer detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eijppr.com [eijppr.com]
- 10. scispace.com [scispace.com]
- 11. CN101254207A - Iron supplement liposomal iron and preparation method thereof - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Issues with the stability and degradation of iron sorbitol solutions
Welcome to the technical support center for iron sorbitol solutions. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability and degradation of this compound formulations during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is an this compound solution and what are its key components?
A1: this compound solution, often referred to as iron sorbitex, is a parenteral formulation used to treat iron-deficiency anemia. It is a complex of ferric iron (Fe³⁺), sorbitol, and citric acid. To enhance stability, it is often formulated with dextrin (B1630399).[1] The carbohydrate components, like sorbitol and dextrin, form a shell around an iron-oxyhydroxide core, which helps to stabilize the complex and control the release of iron.[2]
Q2: What are the main factors that influence the stability of this compound solutions?
A2: The stability of this compound solutions is primarily affected by pH, temperature, light exposure, and the presence of other excipients. The complex is most stable in a neutral to slightly alkaline pH range and can precipitate at acidic pH values.[1] Elevated temperatures and exposure to light can accelerate degradation. The presence of a stabilizing agent like dextrin is crucial, as complexes with sorbitol alone or only in conjunction with citric acid are not as stable.[1]
Q3: How does pH affect the stability of the this compound complex?
A3: The pH of the solution is a critical factor for the stability of the this compound complex. Studies have shown that precipitation can occur in acidic conditions, typically within a pH range of 2.6 to 3.6.[1] The complex demonstrates good stability with no precipitation observed in the pH range of 3.7 to 8.0.[1]
Q4: Can this compound solutions be heated or autoclaved?
A4: Aqueous solutions of iron-sorbitol-dextrin-citric acid complex have been shown to be stable upon heating. One study reported that a solution containing 5% elemental iron remained clear after being boiled for 1 hour at 100°C or for 30 minutes at 115°C, indicating thermal stability under these conditions.[1] However, prolonged exposure to high temperatures (>70°C) can lead to aggregation.[3]
Troubleshooting Guide
Issue 1: Precipitation or cloudiness is observed in the this compound solution.
| Potential Cause | Troubleshooting Step |
| Incorrect pH | Measure the pH of the solution. If it is below 3.7, adjust it to the neutral or slightly alkaline range (pH 6.0-8.0) using an appropriate buffer. The complex is known to precipitate in acidic conditions (pH 2.6-3.6).[1] |
| Inadequate Stabilization | Ensure that a suitable stabilizer, such as dextrin, is included in the formulation. This compound complexes without an adequate stabilizer are prone to precipitation.[1] |
| High Temperature Exposure | If the solution has been exposed to high temperatures for an extended period, aggregation may have occurred.[3] Allow the solution to return to room temperature and visually inspect. If precipitation persists, the solution may be unusable. |
Issue 2: The color of the solution has changed or faded over time.
| Potential Cause | Troubleshooting Step |
| Photodegradation | Protect the solution from light by storing it in amber vials or in the dark. Exposure to light can induce the photoreduction of Fe(III) to Fe(II), leading to a change in the complex and its color. |
| Oxidative Degradation | If the solution has been exposed to air for a prolonged period, oxidation of Fe(II) back to Fe(III) or other oxidative processes may occur. Consider purging the container with an inert gas like nitrogen or argon before sealing. |
| Interaction with Container | Ensure the storage container is made of an inert material. Certain materials can interact with the iron complex, leading to discoloration. |
Issue 3: Inconsistent results in analytical assays (e.g., iron content, complex size).
| Potential Cause | Troubleshooting Step |
| Sample Preparation Error | Review the sample preparation protocol. For total iron analysis using spectrophotometry, ensure complete reduction of Fe(III) to Fe(II) before adding the complexing agent (e.g., 1,10-phenanthroline).[4][5] |
| Method Specificity | Verify that the analytical method is stability-indicating and can distinguish the intact this compound complex from its degradation products.[6] Forced degradation studies can help validate the method's specificity.[7][8] |
| Instrument Calibration | Ensure all analytical instruments (e.g., spectrophotometer, HPLC) are properly calibrated according to standard procedures. |
Quantitative Data on Stability
Table 1: Effect of pH on the Stability of Iron-Sorbitol-Dextrin-Citric Acid Complex
| pH Range | Observation after 24 hours at Room Temperature |
| 2.6 - 3.6 | Precipitation |
| 3.7 - 8.0 | No Precipitation |
| Data summarized from a study on an iron-sorbitol-dextrin-citric acid complex.[1] |
Table 2: Thermal Stability of Iron-Sorbitol-Dextrin-Citric Acid Complex
| Condition | Observation |
| Boiled for 1 hour at 100°C | Solution remained clear |
| Heated for 30 minutes at 115°C | Solution remained clear |
| Data for a 5% elemental iron solution.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[7][8][9]
1. Acid and Base Hydrolysis:
-
Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
-
Store the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).
-
At each time point, withdraw a sample, neutralize it, and analyze for degradation.
2. Oxidative Degradation:
-
Prepare a solution of this compound in 3% hydrogen peroxide.
-
Store at room temperature for a set duration, monitoring for changes.
-
Analyze the sample for degradation products.
3. Thermal Degradation:
-
Store the this compound solution at elevated temperatures (e.g., 50°C, 70°C) for several days or weeks.[3]
-
Analyze samples at regular intervals to determine the rate of degradation.
4. Photodegradation:
-
Expose the this compound solution to a light source with a specific output (e.g., ICH-compliant photostability chamber).
-
Concurrently, keep a control sample in the dark.
-
Analyze both samples after a defined exposure time to assess the extent of photodegradation.
Protocol 2: Spectrophotometric Determination of Total Iron
This method is based on the formation of a colored complex between ferrous iron (Fe²⁺) and 1,10-phenanthroline (B135089), which can be quantified using a UV-Vis spectrophotometer.[4][5]
1. Reagents:
-
Standard iron solution (e.g., from ammonium (B1175870) iron(II) sulfate (B86663) hexahydrate)
-
Hydroxylamine (B1172632) hydrochloride solution (reducing agent)
-
1,10-phenanthroline solution (complexing agent)
-
Sodium acetate (B1210297) solution (buffer)
2. Preparation of Standard Curve:
-
Prepare a series of standard solutions with known iron concentrations.
-
To each standard, add hydroxylamine hydrochloride to reduce all Fe³⁺ to Fe²⁺.
-
Add sodium acetate to buffer the pH, followed by the 1,10-phenanthroline solution to form the orange-red complex.
-
Measure the absorbance of each standard at the wavelength of maximum absorption (λmax), typically around 510 nm.
-
Plot a calibration curve of absorbance versus iron concentration.
3. Sample Analysis:
-
Prepare the this compound sample in the same manner as the standards (including reduction and complexation steps).
-
Measure the absorbance of the sample solution at the same λmax.
-
Determine the iron concentration in the sample using the calibration curve.
Visualizations
Caption: Potential degradation pathways for this compound complex under various stress conditions.
Caption: General experimental workflow for assessing the stability of this compound solutions.
Caption: A logical flow for troubleshooting common stability issues with this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. scispace.com [scispace.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Development and validation of an HPLC stability-indicating method for identification and assay of elemental iron(II) in pharmaceutical drug products using reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. sgs.com [sgs.com]
Overcoming poor absorption of iron sorbitol in experimental models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor absorption of iron sorbitol in experimental settings.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound absorption?
A1: this compound is a complex of iron, sorbitol, and citric acid.[1] The sorbitol component acts as a stabilizing agent, which helps maintain the iron in a soluble form, preventing precipitation that could hinder its absorption.[2] Upon administration, the complex is designed to allow for a gradual and controlled release of iron ions.[2] In oral experimental models, this release occurs in the gastrointestinal tract, primarily the duodenum and upper jejunum.[2] The released ferrous iron (Fe2+) is then taken up by intestinal enterocytes via the Divalent Metal Transporter 1 (DMT1).[2] Once inside the cell, the iron can either be stored in the protein ferritin or exported into the bloodstream through another protein called ferroportin.[2][3] In the circulation, it binds to transferrin for transport to various tissues.[2] For intramuscular administration, absorption from the muscle is rapid, with a significant portion entering the bloodstream directly and some via the lymphatic system.[1][4]
Q2: My experimental model is showing poor or highly variable absorption of this compound. What are the common causes?
A2: Poor absorption of this compound in an experimental model can stem from several factors:
-
Animal's Iron Status: Iron-replete animals will naturally down-regulate iron absorption.[5] Iron homeostasis is tightly controlled; when body stores are sufficient, the liver produces hepcidin, a hormone that degrades ferroportin, thus trapping iron inside intestinal cells and preventing its entry into circulation.[6][7] For absorption studies, using an iron-deficient animal model is often necessary.
-
Dietary Inhibitors: The composition of the animal chow can significantly impact results. High levels of phytates (found in grains and legumes) and polyphenols (tannins) can chelate iron and inhibit its absorption.[8][9] High calcium levels in the diet can also interfere with the uptake of non-heme iron.[10]
-
Formulation and Stability: The this compound complex must remain stable to ensure iron solubility.[2] Issues with the formulation's pH or stability in the experimental medium could lead to iron precipitation before it can be absorbed.
-
Administration Route: While often studied via intramuscular injection, if used in an oral model, factors like gastric pH are critical for keeping iron soluble.[8] Impaired gastric acid production can reduce absorption.[8]
-
Animal Model Specifics: Different strains of mice or rats can exhibit varied efficiencies in iron absorption.[11]
Q3: What are the key cellular transporters involved in the absorption of iron released from the this compound complex?
A3: The primary transporters governing intestinal iron absorption are:
-
Divalent Metal Transporter 1 (DMT1): Located on the apical membrane (the gut lumen side) of enterocytes, DMT1 is responsible for transporting ferrous iron (Fe2+) from the intestine into the cell.[2][12] Most dietary iron is in the ferric (Fe3+) state and must be reduced to Fe2+ by reductases like duodenal cytochrome B (DcytB) before transport by DMT1.[12]
-
Ferroportin (FPN1): This is the only known cellular iron exporter.[7] It is located on the basolateral membrane (the bloodstream side) of the enterocyte and transports iron out of the cell and into circulation.[2][5] The activity of ferroportin is the main point of regulation for systemic iron balance and is negatively regulated by the hormone hepcidin.[7][13]
Q4: How does the iron status of an animal model influence the expression of these transporters?
A4: The body's iron status creates a feedback loop that regulates transporter expression. In a state of iron deficiency, the expression of both DMT1 and ferroportin in the duodenum is significantly increased to maximize iron uptake from the diet.[5] Conversely, in an iron-overloaded state, the liver releases more hepcidin, which binds to ferroportin, causing it to be internalized and degraded.[6][7] This action traps iron within the enterocytes, which are later shed, effectively blocking iron absorption and protecting the body from iron toxicity.[14][15]
Q5: What dietary components should I be aware of in animal chow that could interfere with my experiment?
A5: When designing an iron absorption study, it is crucial to use a purified, defined diet (like the AIN-93G formulation) rather than a standard grain-based chow.[16] Key components to control for are:
-
Phytic Acid: A strong inhibitor of non-heme iron absorption found in cereals, grains, and legumes.[9]
-
Polyphenols (Tannins): Found in tea and some plant materials, these also inhibit iron absorption.[8]
-
Calcium: High levels of dietary calcium can compete with and reduce iron absorption.[10]
-
Enhancers: Conversely, the presence of ascorbic acid (Vitamin C) can significantly enhance non-heme iron absorption by reducing Fe3+ to the more readily absorbed Fe2+ form and overcoming the effects of inhibitors like phytates.[9][17]
Section 2: Troubleshooting Guide for Poor this compound Absorption
| Problem | Potential Cause | Recommended Solution |
| Low serum iron levels post-administration | 1. Iron-Replete Animal Model: The animal's homeostatic mechanisms are down-regulating absorption. | Induce a mild iron deficiency in the experimental group through a low-iron diet or controlled phlebotomy prior to the experiment.[16][18] Ensure control groups are appropriately matched. |
| 2. Dietary Inhibitors: Standard animal chow contains high levels of phytates or calcium. | Switch to a purified, casein-based diet (e.g., AIN-93G) with a known and controlled mineral composition.[16] | |
| 3. Formulation Instability: The this compound complex is precipitating in the gut or at the injection site. | Verify the stability and solubility of your this compound preparation at physiological pH. Ensure proper storage and handling. | |
| High variability in absorption between subjects | 1. Inconsistent Iron Status: Animals may have different baseline iron levels, leading to varied absorption rates. | Standardize the iron status of all animals before the experiment. Measure baseline hemoglobin and serum ferritin to ensure a homogenous cohort. |
| 2. Inconsistent Dosing/Administration: Variation in gavage technique or injection depth can affect absorption. | Ensure all personnel are thoroughly trained in the administration technique. For intramuscular injections, ensure a consistent depth and location.[4] | |
| 3. Gut Microbiome Differences: Variations in gut flora can influence iron availability. | Cohouse animals for a period before the study to help normalize their gut microbiomes. | |
| Low incorporation of iron into red blood cells (low 59Fe utilization) | 1. Impaired Erythropoiesis: The animal model may have an underlying condition affecting red blood cell production, independent of iron supply. | Check baseline hematological parameters (e.g., reticulocyte count) to ensure the model has a healthy hematopoietic system. |
| 2. Rapid Excretion: A large fraction of the absorbed iron is being cleared by the kidneys before it can be utilized. | This compound is known to have a significant urinary excretion component.[1] Quantify urinary 59Fe excretion to account for this route of loss and calculate utilization based on the retained dose. | |
| Unexpectedly high urinary excretion | 1. Intrinsic Property of the Complex: this compound has a low molecular weight, leading to renal clearance.[1][19] | This is an expected finding. Studies in humans show about 30% of an intramuscular dose is excreted in the urine within 24 hours.[1] Factor this into your calculations of bioavailability and utilization. |
| 2. Saturation of Plasma Binding Capacity: Rapid absorption from an intramuscular injection site can temporarily saturate transferrin, leading to the excretion of unbound iron complex. | Consider administering a lower dose or using a different administration schedule to avoid overwhelming the iron transport system. |
Section 3: Quantitative Data on this compound Absorption & Utilization
| Experimental Model | Administration Route | Key Finding (Quantitative) | Reference |
| Human Subjects (Normal & Iron-Deficient) | Oral (with Ferrous Sulfate) | Sorbitol increased iron absorption by a factor of 1.35 to 2.37 compared to ferrous sulfate (B86663) alone. | [20] |
| Human Subjects | Intramuscular | Approximately 30% of the total iron dose is excreted through the kidneys in the first 24 hours. | [1] |
| Human Subjects | Intramuscular | About 66% of the iron is absorbed from the injection site within 3 hours. | [4] |
| Rabbits (Normal) | Intramuscular | The utilization rate of radio-iron for red blood cell formation was 54% to 65% after two weeks. | [19] |
| Rats (Anemic) | Intramuscular (Iron-poly(sorbitol-gluconic acid) complex) | The degree of utilization of the retained iron was 90% when phlebotomies started immediately after dosing. | [18] |
Section 4: Key Experimental Protocols
Protocol 1: In Vivo Iron Absorption and Utilization in a Rodent Model
This protocol is designed to quantify the absorption and systemic utilization of iron from an 59Fe-labeled this compound complex.
Materials:
-
Rodent model (e.g., Sprague-Dawley rats, C57BL/6 mice).
-
Purified, controlled iron diet (e.g., AIN-93G formulation with 5-10 ppm Fe for iron-deficient group, 50 ppm for control).
-
59Fe-labeled this compound solution.
-
Metabolic cages for separate collection of urine and feces.
-
Gamma counter.
-
Standard laboratory equipment for blood collection and animal handling.
Methodology:
-
Acclimatization and Diet: Acclimatize animals for 1 week on a standard diet. Then, switch to the purified, controlled iron diet for 2-3 weeks to establish desired iron status (e.g., iron-deficient vs. iron-replete). Confirm iron status with baseline blood tests (hemoglobin, hematocrit).
-
Dosing: Administer a single, known dose of 59Fe-iron sorbitol via the desired route (e.g., oral gavage or deep intramuscular injection). Reserve an aliquot of the dosing solution to serve as a standard for radioactivity counting.
-
Sample Collection:
-
Place animals in metabolic cages immediately after dosing. Collect urine and feces separately for 72 hours.
-
Perform serial blood sampling (e.g., via tail vein) at specific time points (e.g., 1, 3, 6, 12, 24, 48, 72 hours) to measure plasma radioactivity.
-
Collect a final whole blood sample at a later time point (e.g., 14 days) to measure 59Fe incorporation into red blood cells.
-
-
Radioactivity Measurement:
-
Measure the radioactivity of the dosing standard, collected urine, feces, and plasma samples using a gamma counter.
-
At the end of the study, sacrifice the animals and measure radioactivity in key organs (liver, spleen, kidneys, and injection site if applicable).
-
-
Data Analysis:
-
Absorption (%): [(Total dose cpm - Fecal cpm) / Total dose cpm] * 100.
-
Urinary Excretion (%): (Urine cpm / Total dose cpm) * 100.
-
RBC Utilization (%): Calculate total blood volume and determine the percentage of the administered 59Fe present in the total red blood cell mass at day 14.
-
Protocol 2: In Vitro Iron Uptake and Transport using Caco-2 Cells
This protocol uses a human intestinal cell line to model the transport of iron across the gut epithelium.[17][21]
Materials:
-
Caco-2 cell line.
-
Transwell® permeable supports (e.g., 12-well format).
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids).
-
This compound solution.
-
Buffer solutions (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Analytical equipment to measure iron concentration (e.g., ICP-MS or colorimetric assay).
Methodology:
-
Cell Culture and Differentiation: Seed Caco-2 cells onto the Transwell® inserts. Culture for 21 days to allow for spontaneous differentiation into a polarized monolayer that mimics the intestinal epithelium. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Experiment Initiation: Wash the cell monolayers with pre-warmed HBSS. Add fresh HBSS to the basolateral (bottom) chamber and the this compound test solution to the apical (top) chamber.
-
Sampling:
-
Incubate the plates at 37°C.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber to measure the amount of iron that has been transported across the cell layer.
-
At the end of the experiment, wash the monolayers thoroughly.
-
-
Cellular Uptake Measurement: Lyse the cells in the insert (e.g., with a suitable detergent or acid). Measure the iron content of the cell lysate to determine the amount of iron taken up by the cells but not transported.
-
Data Analysis:
-
Apparent Permeability Coefficient (Papp): Calculate this value to quantify the rate of iron transport across the monolayer.
-
Cellular Uptake: Express as the total amount of iron (e.g., ng) per mg of cell protein.
-
Compare results to appropriate controls (e.g., ferrous sulfate with and without ascorbic acid).
-
Section 5: Visualizations
Caption: Cellular pathway for intestinal absorption of iron released from this compound.
Caption: Experimental workflow for an in vivo this compound absorption study.
Caption: Troubleshooting decision tree for poor this compound absorption.
References
- 1. Studies on a new intramuscular haematinic, iron-sorbitol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Iron sorbitex? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. drugfuture.com [drugfuture.com]
- 5. Expression of the duodenal iron transporters divalent-metal transporter 1 and ferroportin 1 in iron deficiency and iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iron from the gut: the role of divalent metal transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of hepcidin, ferroportin, HCP1, and DMT1 protein in iron absorption in the human digestive tract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron Absorption [sickle.bwh.harvard.edu]
- 9. Approaches to improve iron bioavailability from complementary foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. storage.imrpress.com [storage.imrpress.com]
- 11. JCI Insight - Development of rat and mouse models of heme-iron absorption [insight.jci.org]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Development of rat and mouse models of heme-iron absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Iron Absorption: Factors, Limitations, and Improvement Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The absorption and availability of iron from iron-poly(sorbitol-gluconic acid) complex in rats as measured by phlebotomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. karger.com [karger.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Iron Sorbitol Dosage for Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of iron sorbitol for preclinical research. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common formulations in preclinical research?
A1: this compound is a parenteral iron preparation used to treat iron deficiency anemia. In preclinical research, it is typically an iron-sorbitol-citric acid complex, which may also be stabilized with dextrin.[1][2] This complex is designed for rapid absorption from the injection site.[3][4]
Q2: What is the primary route of administration for this compound in preclinical models?
A2: The primary route of administration for this compound in preclinical research is intramuscular (IM) injection.[5]
Q3: What are the potential side effects of this compound administration in animal models?
A3: Potential side effects include pain or swelling at the injection site, dark-colored urine, and rare allergic reactions.[6] At higher doses, signs of acute iron toxicity such as lethargy and respiratory distress may be observed.
Q4: How is this compound metabolized and utilized by the body?
A4: After intramuscular injection, the iron-sorbitol complex is rapidly absorbed into the bloodstream.[3] The complex dissociates, and the iron binds to transferrin, the body's iron transport protein.[4] This iron is then transported to the bone marrow for incorporation into hemoglobin and to other tissues for storage as ferritin.
Experimental Protocols
Protocol 1: Induction of Iron Deficiency Anemia (IDA) in Mice
Objective: To create a reliable model of iron deficiency anemia in mice for testing the efficacy of this compound.
Methodology:
-
Animal Model: Use weanling mice (e.g., C57BL/6 or BALB/c strains) aged 3-4 weeks.
-
Diet: Feed the mice a standardized low-iron diet (containing <5 mg of iron per kg of feed) for a period of 4-6 weeks. A control group should be fed a standard diet with normal iron content.
-
Monitoring: Monitor the development of anemia by measuring hematological parameters weekly. This includes hemoglobin (Hb), hematocrit (Hct), and red blood cell (RBC) count from tail vein blood samples.
-
Confirmation of IDA: Anemia is typically confirmed when hemoglobin levels drop significantly compared to the control group (e.g., below 10 g/dL).
-
Ethical Considerations: All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 2: Dose Optimization Study of this compound in Anemic Mice
Objective: To determine the optimal dose of this compound for restoring hemoglobin levels in anemic mice.
Methodology:
-
Animal Model: Use mice with induced iron deficiency anemia as described in Protocol 1.
-
Dose Groups: Divide the anemic mice into several groups (n=6-8 per group). Include a vehicle control group (receiving saline or the formulation vehicle) and at least three dose levels of this compound (e.g., low, medium, and high dose). Example doses from literature for rats, which can be adapted for mice, are in the range of 10 mg/kg.[7]
-
Administration: Administer the calculated dose of this compound via intramuscular injection into the quadriceps muscle of the hind limb.
-
Monitoring:
-
Measure hemoglobin, hematocrit, and reticulocyte counts at baseline and at regular intervals (e.g., weekly) for 2-4 weeks post-injection.
-
Monitor for any adverse effects, including injection site reactions and signs of systemic toxicity.
-
-
Data Analysis: Compare the rate and extent of hemoglobin increase across the different dose groups. The optimal dose is the one that provides a robust and sustained hemoglobin response with minimal side effects.
Quantitative Data Summary
Table 1: Example Dosages of this compound in Preclinical Models
| Animal Model | Dosage | Route of Administration | Reference |
| Rat | 10 mg of iron per animal | Intramuscular | [5] |
| Rat | 10 mg of iron/kg | Intramuscular | [7] |
| Piglet | 200 mg of iron per animal | Intramuscular | [8] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Animal Model | Reference |
| Absorption from IM site | Two-thirds of the iron is removed within 3 hours | - | [3] |
| Time to peak serum concentration | ~20 minutes | Experimental animals | [3] |
| Urinary Excretion (24h) | ~30% of the total dose | Man | [4] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Poor Hemoglobin Response | 1. Inadequate dose of this compound.2. Insufficient duration of the study.3. Underlying inflammation affecting iron utilization.4. Improper injection technique leading to leakage. | 1. Conduct a dose-escalation study to find a more effective dose.2. Extend the monitoring period to capture the full therapeutic effect.3. Assess for markers of inflammation (e.g., C-reactive protein).4. Ensure proper intramuscular injection technique, such as the Z-track method, to prevent leakage. |
| Injection Site Reactions (Swelling, Pain) | 1. High concentration or volume of the injectate.2. Irritation from the formulation.3. Improper injection technique. | 1. Dilute the this compound solution with sterile saline to a larger volume for injection.2. Consider using a different, less irritating formulation if available.3. Ensure the injection is made deep into the muscle mass and rotate injection sites if multiple doses are given. |
| Signs of Acute Toxicity (Lethargy, Respiratory Distress) | 1. Iron overdose. | 1. Immediately cease administration.2. Provide supportive veterinary care.3. Re-calculate the dose carefully for future experiments, considering a dose de-escalation. |
| Dark Discoloration of Urine | 1. A known, generally harmless side effect due to the excretion of a portion of the iron complex. | 1. This is an expected finding and typically does not require intervention. Monitor the animal for other signs of distress. |
Visualizations
Caption: Workflow for optimizing this compound dosage.
Caption: this compound's impact on iron regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Iron Sorbitex | C12H19FeO13 | CID 20715017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Studies on a new intramuscular haematinic, iron-sorbitol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on a new intramuscular haematinic, iron-sorbitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The absorption and availability of iron from iron-poly(sorbitol-gluconic acid) complex in rats as measured by phlebotomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PRELIMINARY REPORT ON AN IRON-SORBITOL-CITRIC ACID COMPLEX (JECTOFER), A NEW INTRAMUSCULAR IRON PREPARATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Properties of a Complex of Iron and a Sorbitol-Gluconic Acid Polymer for Treatment of Piglet Anaemia - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent the precipitation of iron sorbitol in aqueous solutions
Technical Support Center: Iron Sorbitol in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound in aqueous solutions. The information aims to address common challenges, particularly the prevention of precipitation, to ensure the stability and efficacy of your experimental solutions.
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound from an aqueous solution can compromise experimental results and product formulation. The following guide addresses common causes and provides solutions to maintain a stable, precipitate-free solution.
| Observation | Potential Cause | Troubleshooting Steps |
| Immediate precipitation upon mixing iron salt and sorbitol. | Incorrect pH: The stability of the iron-sorbitol complex is highly pH-dependent.[1][2] | 1. Adjust pH: Ensure the pH of the solution is within the optimal range for stability, typically between 3.7 and 8.0.[1] Alkaline conditions (pH 9.0-9.5) are often favorable for the formation of stable complexes.[2] 2. Order of addition: Dissolve sorbitol in the aqueous solvent before adding the iron salt. |
| Precipitation occurs over time or with temperature changes. | Unstable Complex Formation: The complex may not be sufficiently stabilized. | 1. Add a Stabilizer: Incorporate a stabilizing agent such as citric acid or dextrin (B1630399). This compound is often formulated as a complex with citric acid and stabilized with dextrin.[3][4][5][6][7] 2. Optimize Component Ratios: The ratio of iron, sorbitol, and any stabilizers is crucial for stability. Experiment with different ratios to find the optimal formulation for your specific application. |
| Cloudiness or haze forms in the solution. | Hydrolysis of Iron: Ferric iron can hydrolyze to form insoluble iron hydroxides, especially at a pH above 3. | 1. Use a Chelating Agent: Citric acid acts as a chelating agent, forming a stable complex with iron that resists hydrolysis.[3][8] 2. Control pH: Maintain the pH within the stable range to prevent the formation of iron hydroxides.[1] |
| Solution color changes, followed by precipitation. | Oxidation/Reduction Reactions: Changes in the oxidation state of iron can lead to less soluble forms. | 1. Use an Antioxidant: Consider adding an antioxidant to the formulation if oxidation is suspected. 2. Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining this compound stability in an aqueous solution?
A1: The stability of the iron-sorbitol complex is significantly influenced by pH. Studies have shown that precipitation is likely to occur within a pH range of 2.6 to 3.6.[1] The complex is generally stable and free of precipitation in the pH range of 3.7 to 8.0.[1] For the formation of stable iron-sorbitol complexes, alkaline conditions, specifically a pH of around 9.0 to 9.5, are often optimal.[2]
Q2: Why is citric acid often included in this compound formulations?
A2: Citric acid plays a crucial role as a stabilizing and chelating agent in this compound formulations.[3][9] It forms a stable complex with iron, which helps to prevent the precipitation of iron hydroxides, particularly at pH levels above 3.[8] This chelation enhances the solubility and bioavailability of the iron.[9]
Q3: Can other substances be used to stabilize this compound solutions?
A3: Yes, besides citric acid, dextrin is another essential component for the stability of the iron-sorbitol complex.[1][4][5] Research indicates that complex formation with sorbitol alone or in conjunction with only citric acid may not be sufficient for long-term stability, making the incorporation of dextrin essential.[1]
Q4: How does the ratio of components affect the stability of the this compound solution?
A4: The molar ratio of the components is critical for forming a stable complex. While specific ratios can vary depending on the desired final product characteristics, one study noted that the interaction of iron with sorbitol and citric acid took place smoothly in a ratio of iron 1, sorbitol 8, NaOH 0.7, and citric acid 1.25.[1] It is recommended to empirically determine the optimal ratio for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Iron-Sorbitol-Citric Acid-Dextrin Complex Solution
This protocol describes the preparation of a stable aqueous solution of an iron-sorbitol-citric acid complex stabilized with dextrin.
Materials:
-
Ferric chloride (FeCl₃)
-
Sorbitol
-
Citric acid
-
Dextrin
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
-
Deionized water
-
pH meter
Procedure:
-
Prepare individual solutions:
-
Dissolve the desired amount of sorbitol in deionized water.
-
In a separate container, dissolve the required amount of ferric chloride in deionized water.
-
Prepare an aqueous solution of citric acid.
-
Prepare an aqueous solution of dextrin.
-
-
Complex Formation:
-
Slowly add the ferric chloride solution to the sorbitol solution while stirring continuously.
-
Add the citric acid solution to the iron-sorbitol mixture.
-
Add the dextrin solution to the mixture.
-
-
pH Adjustment:
-
Monitor the pH of the solution using a pH meter.
-
Slowly add a sodium hydroxide solution dropwise to adjust the pH to the desired range (e.g., 6.2 or within the 3.7-8.0 stability range).[1] Be cautious to avoid localized high pH, which could cause precipitation.
-
-
Heating and Stabilization:
-
Heat the solution (e.g., boiling for a specified time) as some protocols suggest this can improve stability.[1]
-
-
Final Volume and Storage:
-
Allow the solution to cool to room temperature.
-
Adjust the final volume with deionized water.
-
Store the solution in a well-sealed container, protected from light.
-
Protocol 2: Stability Testing at Different pH Values
This protocol outlines a method to determine the pH stability range of your this compound solution.
Materials:
-
Prepared this compound solution
-
0.1 N and 1.0 N Hydrochloric acid (HCl)
-
0.1 N and 1.0 N Sodium hydroxide (NaOH)
-
pH meter
-
Centrifuge
Procedure:
-
Prepare Aliquots: Dispense equal volumes of your this compound solution into a series of test tubes.
-
Adjust pH: Adjust the pH of each aliquot to a different value within a range of interest (e.g., pH 1 to 10) using HCl or NaOH.
-
Incubation: Allow the solutions to stand at room temperature for a set period (e.g., 24 hours).[1]
-
Observation: Visually inspect each tube for any signs of precipitation.
-
Quantification (Optional):
-
If precipitation is observed, centrifuge the samples.
-
Carefully remove the supernatant.
-
Determine the iron concentration in the supernatant using a suitable analytical method (e.g., atomic absorption spectroscopy or a colorimetric assay). This will allow you to quantify the amount of iron that has precipitated at each pH.[1]
-
Visualizations
Caption: Workflow for preparing a stable this compound solution.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. pjsir.org [pjsir.org]
- 2. benchchem.com [benchchem.com]
- 3. Studies on a new intramuscular haematinic, iron-sorbitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neutralpharma.com [neutralpharma.com]
- 5. Iron Sorbitex Injection [doi.usp.org]
- 6. Iron Sorbitex | C12H19FeO13 | CID 20715017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound-citric acid complex | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. US3150081A - Method of preventing precipitation of iron compounds from an aqueous solution - Google Patents [patents.google.com]
- 9. This compound Citric Acid Complex – Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]
Troubleshooting interference in assays measuring iron sorbitol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with assays measuring iron sorbitol.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its accurate measurement important?
A1: this compound is a complex of iron, sorbitol, and citric acid.[1][2] It is used as an intramuscular treatment for iron-deficiency anemia.[2] Accurate measurement of this compound is crucial for quality control in pharmaceutical formulations, pharmacokinetic studies, and for understanding its therapeutic efficacy and safety.
Q2: What are the common types of assays used to measure iron in this compound complexes?
A2: The most common methods are spectrophotometric and colorimetric assays.[3][4] These assays are based on the formation of a colored complex between iron and a chromogenic agent. Titrimetric methods can also be used for the determination of iron in pharmaceutical products.[5]
Q3: Does the this compound complex interfere with standard iron assays?
A3: Yes, iron-carbohydrate complexes like this compound can interfere with colorimetric iron assays.[3] The complex can prevent the complete reaction of iron with the colorimetric reagent, leading to an underestimation of the iron content. The extent of this interference depends on the assay conditions, particularly the choice of reducing agent and the pH.[3]
Q4: How is iron released from the sorbitol complex for measurement in an assay?
A4: To accurately measure the total iron content, the iron must be released from the sorbitol complex. This is typically achieved by treating the sample with an acid to hydrolyze the complex.[4] A reducing agent is then used to convert all the iron to the ferrous (Fe2+) state, which is required for reaction with most colorimetric reagents.[3]
Troubleshooting Guides
Issue 1: Low or Inconsistent Iron Readings
Possible Cause 1: Incomplete Dissociation of the this compound Complex
-
Recommendation: Ensure complete hydrolysis of the complex. The protocol for a similar iron polymaltose complex suggests treatment with acidic conditions to release the iron.[4] You may need to optimize the acid concentration and incubation time for your specific this compound sample.
Possible Cause 2: Interference from the Sorbitol or Citric Acid Moiety
-
Recommendation: While not extensively documented, large excesses of carbohydrates or organic acids could potentially interfere with the assay. If suspected, perform a spike and recovery experiment. Add a known amount of iron standard to your sample matrix (containing sorbitol and citric acid without iron) and check for recovery.
Possible Cause 3: Incorrect Choice or Concentration of Reducing Agent
-
Recommendation: The choice of reducing agent is critical when dealing with iron-carbohydrate complexes. For the similar iron-dextran complex, dithionite (B78146) resulted in almost 100% interference, while ascorbic acid and hydroxylamine (B1172632) showed variable interference depending on assay conditions (temperature, incubation time, pH).[3] It is crucial to validate the reducing agent and its concentration for your specific assay.
Possible Cause 4: Suboptimal pH of the Assay
-
Recommendation: The color development in most iron assays is highly pH-dependent.[3] Ensure that the pH of the final reaction mixture is within the optimal range for the chromogenic reagent being used.
Issue 2: High Background Absorbance or Turbidity
Possible Cause 1: Precipitation of Sample Components
-
Recommendation: In some cases, high concentrations of proteins or other macromolecules in the sample can precipitate in the acidic conditions of the assay, leading to turbidity and high background absorbance.[6] Centrifuging the sample after acid treatment can help remove any precipitate.[7]
Possible Cause 2: Interference from Other Metals
-
Recommendation: Although less common, high concentrations of other metal ions can potentially interfere with the assay. If your sample matrix is complex and may contain other metals, consider using a more specific chelating agent for iron or employing a different analytical technique like atomic absorption spectrometry.
Experimental Protocols
Protocol 1: General Spectrophotometric Determination of Iron
This is a general protocol that can be adapted for the measurement of iron in this compound complexes. Optimization and validation are essential.
1. Sample Preparation:
- Accurately weigh a portion of the this compound sample.
- Dissolve the sample in deionized water.
- Acidify the sample solution with hydrochloric acid to facilitate the hydrolysis of the iron-sorbitol complex.[4] The exact concentration and volume of acid should be optimized.
- Heat the solution if necessary to ensure complete complex dissociation.
- Cool the solution to room temperature and transfer it to a volumetric flask.
- Dilute to the mark with deionized water.
2. Standard Preparation:
- Prepare a stock solution of a certified iron standard (e.g., ferrous ammonium (B1175870) sulfate).
- Prepare a series of working standards by diluting the stock solution with deionized water to cover the expected concentration range of the samples.
3. Colorimetric Reaction:
- To an aliquot of the prepared sample and each standard, add a reducing agent (e.g., hydroxylamine hydrochloride or ascorbic acid) to reduce all iron to the Fe2+ state.[3]
- Add a colorimetric reagent (e.g., 1,10-phenanthroline (B135089) or ferrozine).
- Add a buffer solution to adjust the pH to the optimal range for color development.
- Dilute the solution to a final volume with deionized water and mix well.
- Allow the color to develop for a specified time.
4. Measurement:
- Measure the absorbance of the standards and samples at the wavelength of maximum absorbance for the iron-colorimetric complex (e.g., ~510 nm for 1,10-phenanthroline).
- Prepare a calibration curve by plotting the absorbance of the standards against their known concentrations.
- Determine the concentration of iron in the samples from the calibration curve.
Data Presentation
Table 1: Common Reducing Agents and Their Potential for Interference in Iron-Carbohydrate Complex Assays
| Reducing Agent | Reported Interference with Iron-Dextran[3] | Notes |
| Dithionite | ~100% | Causes rapid decomposition of the complex. |
| Ascorbic Acid | Variable | Interference is dependent on temperature, incubation time, and pH. |
| Hydroxylamine | Variable | Interference is dependent on temperature, incubation time, and pH. |
| Sulfite | Gradual decomposition of the complex |
Visualizations
Caption: Experimental workflow for spectrophotometric determination of iron.
Caption: Troubleshooting decision tree for this compound assays.
Caption: General cellular iron uptake and metabolism pathway.
References
- 1. pjsir.org [pjsir.org]
- 2. Preliminary Report on an Iron-Sorbitol-Citric Acid Complex (Jectofer), a New Intramuscular Iron Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interference of imferon in colorimetric assays for iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectrophotometric method for quantitative determination of iron (III) from iron polymaltose complex in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. Unraveling the unexpected: Interference in iron assay leads to diagnosis of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of a spectrophotometric method for the determination of iron (III) impurities in dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Bioavailability of Iron Sorbitol Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with iron sorbitol formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on enhancing bioavailability.
Frequently Asked Questions (FAQs)
Formulation and Stability
Q1: What are the key components of an this compound formulation and their functions?
A1: this compound formulations are complex parenteral preparations designed for treating iron-deficiency anemia, particularly when oral iron is not tolerated.[1] The primary components include:
-
Iron (in ferric form): The active pharmaceutical ingredient that replenishes iron stores in the body.
-
Sorbitol: A sugar alcohol that acts as a stabilizing agent, forming a complex with iron to keep it in a solubilized state and prevent precipitation.[2] It also contributes to the controlled release of iron.
-
Citric Acid: This organic acid stabilizes the iron complex, enhancing its solubility and bioavailability.[1]
-
Dextrin (B1630399) (optional but recommended): Dextrin is often included to improve the stability of the complex, as sorbitol and citric acid alone may not form a sufficiently stable complex.[3]
Q2: My this compound formulation is showing precipitation. What are the common causes and solutions?
A2: Precipitation in this compound formulations is a common issue that can significantly impact bioavailability and safety. Here are the likely causes and troubleshooting steps:
-
Incorrect pH: The stability of the this compound citric acid complex is highly pH-dependent. Precipitation is likely to occur in the pH range of 2.6-3.6.[3] The formulation should be maintained in a pH range where the complex is stable, typically between 3.7 and 8.0.[3]
-
Solution: Carefully monitor and adjust the pH of your formulation using appropriate buffers. Ensure that all components are fully dissolved before adjusting the final pH.
-
-
Inadequate Complexation: Insufficient amounts of sorbitol, citric acid, or dextrin can lead to incomplete complexation of the iron, resulting in the precipitation of iron hydroxides. The formation of a stable complex is not always satisfactory with sorbitol and citric acid alone; dextrin is often an essential component for stability.[3]
-
Solution: Optimize the molar ratios of iron to sorbitol, citric acid, and dextrin. Refer to established formulation protocols and conduct stability studies at different ratios.
-
-
Temperature Fluctuations: Extreme temperatures during preparation or storage can affect the stability of the complex.
-
Solution: Prepare and store the formulation within the recommended temperature range. Avoid freezing or exposing the formulation to high heat.
-
Q3: How can I assess the stability of my this compound formulation?
A3: A robust stability testing program is crucial. Key stability-indicating parameters to monitor include:
-
Appearance: Visual inspection for precipitation, color change, or clarification.
-
pH: Monitor for any shifts in pH over time.
-
Iron Content: Assay the concentration of total and complexed iron. A simple estimation can be done by taking a sample of the complex, adding it to a Kjeldahl flask with sulfuric and nitric acid, and heating it to carbonize the organic matter. The resulting ferric sulfate (B86663) can then be estimated volumetrically.[3]
-
Complex Integrity: Techniques like size exclusion chromatography can be used to monitor the integrity of the iron-carbohydrate complex.
Bioavailability Assessment
Q4: What is the Caco-2 cell bioassay, and how can it be used to assess the bioavailability of this compound formulations?
A4: The Caco-2 cell bioassay is a widely accepted in-vitro model that simulates human intestinal absorption of iron.[1] The principle is that Caco-2 cells, a human colon adenocarcinoma cell line, differentiate to form a monolayer of cells with characteristics similar to the enterocytes of the small intestine. When these cells take up iron, they produce ferritin, an iron-storage protein. The amount of ferritin produced is proportional to the amount of iron absorbed by the cells.[1] By measuring the ferritin concentration in the cell lysate after exposure to a digested form of the iron formulation, you can estimate its relative bioavailability.[1]
Q5: I am getting inconsistent or low ferritin levels in my Caco-2 assay. What could be the problem?
A5: Inconsistent or low ferritin levels can be due to several factors. Here is a troubleshooting guide:
-
Cell Monolayer Integrity: The Caco-2 cell monolayer must be fully differentiated and intact for reliable results.
-
Troubleshooting:
-
Ensure cells are cultured for the appropriate duration (typically 12 days) to allow for differentiation.[4]
-
Monitor the transepithelial electrical resistance (TEER) of the monolayer to confirm its integrity.
-
Visually inspect the cells for any signs of cytotoxicity after exposure to the iron formulation. High concentrations of some iron formulations can be toxic to the cells.[5]
-
-
-
Incomplete In-Vitro Digestion: The iron must be released from the sorbitol complex during the simulated gastric and intestinal digestion phases to be available for uptake by the Caco-2 cells.
-
Troubleshooting:
-
Verify the pH and enzyme concentrations (pepsin, pancreatin (B1164899), bile salts) at each stage of the digestion process.[6]
-
Ensure adequate incubation times and temperatures for each digestion step.
-
-
-
Iron Precipitation during Digestion: The change in pH from the acidic gastric phase to the more neutral intestinal phase can cause iron to precipitate, reducing its availability for absorption.
-
Troubleshooting:
-
Analyze the soluble iron concentration in the digest before applying it to the Caco-2 cells.
-
Consider the inclusion of enhancers like ascorbic acid in your formulation, which can help maintain iron in a more soluble, reduced (ferrous) state.[7]
-
-
-
Issues with Ferritin Measurement: The ELISA used to measure ferritin must be sensitive and properly calibrated.
-
Troubleshooting:
-
Run a standard curve with each assay.
-
Ensure that the cell lysate is properly prepared and diluted within the linear range of the assay.
-
Normalize ferritin concentration to the total cell protein concentration to account for variations in cell number between wells.[3]
-
-
Strategies to Enhance Bioavailability
Q6: What are the most effective strategies to improve the bioavailability of this compound formulations?
A6: Several strategies can be employed to enhance the bioavailability of this compound formulations:
-
Inclusion of Ascorbic Acid (Vitamin C): Ascorbic acid is a potent enhancer of non-heme iron absorption. It facilitates the reduction of ferric iron (Fe³⁺) to the more soluble and readily absorbed ferrous iron (Fe²⁺).[7] The addition of ascorbic acid to iron-fortified milk has been shown to enhance iron bioavailability.[4]
-
Optimization of Excipients: The type and concentration of excipients can significantly impact iron bioavailability. While sorbitol enhances solubility, high concentrations of some sugar alcohols can decrease the gastrointestinal transit time, potentially reducing absorption.[8] Careful optimization of all excipients is crucial.
-
Nanoparticle Formulations: Encapsulating the this compound complex in nanoparticles can improve its stability, control its release, and enhance its absorption through the gastrointestinal tract.[9]
Data Presentation
Table 1: Impact of Ascorbic Acid on In-Vitro Iron Bioavailability of Different Iron Compounds
| Iron Compound | Molar Ratio (Iron:Ascorbic Acid) | Relative Bioavailability (%) (vs. FeSO₄ without Ascorbic Acid) | Fold Increase with Ascorbic Acid | Reference |
| Ferric Pyrophosphate | 1:0 | 36 | - | [10] |
| Ferric Pyrophosphate | 1:4 | 23 | 2.6 | [10] |
| Ferrous Sulfate (FeSO₄) | 1:0 | 100 | - | [10] |
| Ferrous Sulfate (FeSO₄) | 1:4 | 373 | 3.7 | [10] |
| Iron-Casein Complex | 1:0 | - | - | [10] |
| Iron-Casein Complex | 1:2 | 104-114 | - | [10] |
Note: This table summarizes data from different studies and is intended for comparative purposes. The relative bioavailability of this compound formulations with ascorbic acid would require specific experimental determination.
Table 2: Comparative Efficacy of Parenteral Iron Formulations in Pregnant Women
| Parameter | Iron Sucrose Group | This compound Citric Acid Group | P-value | Reference |
| Hemoglobin (g/dl) | [8] | |||
| Baseline | 7.59 ± 1.38 | 8.32 ± 1.34 | >0.05 | [8] |
| After 28 days | 9.25 ± 1.91 | 9.77 ± 1.64 | >0.05 | [8] |
| Rise in Hemoglobin (g/dl) | 1.66 | 1.45 | >0.05 | [8] |
| Serum Ferritin (ng/dl) | [8] | |||
| Baseline | 6.59 | 9.32 | >0.05 | [8] |
| After 28 days | 20.33 | 20.12 | >0.05 | [8] |
Experimental Protocols
Protocol 1: Preparation of an this compound Citric Acid Complex
This protocol is a general guideline for the laboratory-scale preparation of an this compound citric acid complex.[11]
Materials:
-
Ferric chloride (FeCl₃)
-
Sodium bicarbonate (NaHCO₃)
-
Sorbitol
-
Citric acid
-
Dextrin
-
Purified water
Procedure:
-
Prepare Stock Solutions: Individually dissolve ferric chloride, sodium bicarbonate, sorbitol, and citric acid in purified water to create aqueous solutions of known concentrations.
-
Initial Reaction: In a reaction vessel, mix the ferric chloride and sodium bicarbonate solutions. Heat the mixture to 75-85°C with constant stirring.
-
Complexation: Increase the temperature of the mixed liquor to 100°C. Sequentially add the sorbitol solution and then the citric acid solution while maintaining vigorous stirring. Hold the temperature and continue stirring for 30-50 minutes to allow for the formation of the this compound citric acid complex mother solution.
-
Stabilization (Optional but Recommended): If including dextrin, dissolve it in purified water and add it to the reaction mixture during the complexation step.
-
Filtration: Cool the mother solution and perform a rough filtration followed by a membrane filtration to remove any impurities or aggregates.
-
Final Formulation: The resulting this compound solution can then be diluted with injection-grade water and other excipients as needed to achieve the final desired concentration and formulation characteristics.
Protocol 2: Caco-2 Cell Bioassay for Iron Bioavailability
This protocol outlines the key steps for assessing iron bioavailability using the Caco-2 cell model.[3]
1. Caco-2 Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed the cells onto collagen-coated, semi-permeable inserts in 6-well plates at a density of 50,000 cells/cm².
-
Culture the cells for 12-14 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.
2. In-Vitro Digestion:
-
Gastric Phase: Suspend the this compound formulation in a simulated gastric fluid containing pepsin at pH 2.0. Incubate at 37°C for 1-2 hours with gentle agitation.
-
Intestinal Phase: Increase the pH of the gastric digest to approximately 7.0 using sodium bicarbonate. Add a mixture of pancreatin and bile salts to simulate intestinal conditions. Incubate at 37°C for 2 hours with gentle agitation.
3. Caco-2 Cell Exposure:
-
After the in-vitro digestion, apply the digest to the apical side of the Caco-2 cell monolayer.
-
Incubate the cells at 37°C in a 5% CO₂ atmosphere for 2 hours to allow for iron uptake.
4. Ferritin and Protein Analysis:
-
After the incubation period, wash the cell monolayer to remove any surface-bound iron.
-
Lyse the cells to release the intracellular contents.
-
Measure the ferritin concentration in the cell lysate using a commercially available ELISA kit.
-
Measure the total protein concentration in the cell lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Express the iron bioavailability as the ratio of ferritin (ng) to total cell protein (mg).
Visualizations
References
- 1. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Citric Acid Complex – Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]
- 3. pjsir.org [pjsir.org]
- 4. The role of hepcidin, ferroportin, HCP1, and DMT1 protein in iron absorption in the human digestive tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on a new intramuscular haematinic, iron-sorbitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An in vitro method for estimation of iron availability from meals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of efficacy and safety of two parenteral iron preparations in pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. CN102078291A - Method for preparing iron sorbitex injection - Google Patents [patents.google.com]
Technical Support Center: Investigating the Degradation Pathways of Iron Sorbitol Complex
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iron sorbitol complex. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the typical composition of a pharmaceutical-grade this compound complex?
A1: A typical this compound complex for parenteral use is a complex of ferric iron, sorbitol, and citric acid.[1][2] It is often stabilized with dextrin (B1630399).[1][3] The presence of citric acid and dextrin is crucial for the stability of the complex.[1][3]
Q2: What are the key stability characteristics of the this compound complex?
A2: The this compound complex is designed to be stable in serum.[2] Its stability is pH-dependent. Studies have shown that a dextrin-stabilized this compound citric acid complex can precipitate within a pH range of 2.6-3.6, but no precipitation occurs between pH 3.7 and 8.0.[3] An aqueous solution containing 5% elemental iron has been shown to remain clear after boiling for one hour at 100°C or for 30 minutes at 115°C, indicating thermal stability under these conditions.[3]
Q3: How is the this compound complex metabolized in the body?
A3: Upon intramuscular injection, the this compound complex is rapidly absorbed.[2] It is cleared from the bloodstream by the reticuloendothelial system (RES), particularly by macrophages in the liver and spleen.[4] Inside these cells, the complex is degraded within lysosomes, releasing the iron. This released iron is then either stored as ferritin or transferred to transferrin for distribution to be used in processes like erythropoiesis.[4]
Q4: What are forced degradation studies and why are they important for the this compound complex?
A4: Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing.[5] These studies are crucial for:
-
Identifying potential degradation products.[5]
-
Elucidating degradation pathways.[5]
-
Assessing the intrinsic stability of the molecule.
-
Developing and validating stability-indicating analytical methods, which are essential for quality control.[6]
For a complex like this compound, forced degradation studies help to understand how the complex might break down under various environmental stresses, ensuring its safety and efficacy.
Troubleshooting Guides
Issue 1: Unexpected Precipitation or Cloudiness in Solution
Q: My this compound complex solution has become cloudy/has formed a precipitate. What could be the cause?
A: Unexpected precipitation can be due to several factors:
-
pH Shift: The stability of the this compound complex is highly dependent on pH. A shift in pH outside the stable range (typically 3.7-8.0) can lead to precipitation.[3] Ensure that all buffers and diluents are at the correct pH and that there is no contamination with acidic or basic substances.
-
High Electrolyte Concentration: High concentrations of salts can destabilize the colloidal nature of the iron complex, leading to aggregation and precipitation.[1]
-
Incompatible Diluents: Always use the recommended diluents. For many parenteral iron formulations, normal saline (0.9% NaCl) is a suitable diluent, but high concentrations of NaCl can cause destabilization.[1]
Troubleshooting Steps:
-
Verify the pH of your solution and all its components.
-
Review the composition of your diluents and buffers for high electrolyte concentrations.
-
Ensure proper mixing procedures are followed to avoid localized concentration gradients.
Issue 2: Inconsistent Results in Stability-Indicating HPLC Analysis
Q: I am developing a stability-indicating HPLC method for this compound complex, but I am getting inconsistent retention times and peak shapes. What should I check?
A: Inconsistent HPLC results can stem from various sources. Here are some common troubleshooting steps:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently, is well-mixed, and properly degassed. Small changes in mobile phase composition can lead to significant shifts in retention times.
-
Column Equilibration: Inadequate column equilibration can cause drifting retention times. Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis.
-
Sample Solvent: The solvent used to dissolve the sample should be compatible with the mobile phase. If possible, dissolve the sample in the mobile phase itself.
-
Column Contamination: Accumulation of contaminants from the sample matrix on the column can lead to peak tailing and loss of resolution. Use a guard column and filter all samples before injection.
-
System Leaks: Check for any leaks in the HPLC system, as they can cause pressure fluctuations and affect retention times.
Issue 3: Difficulty in Identifying Degradation Products
Q: I am performing forced degradation studies, but I am having trouble identifying the degradation products using LC-MS.
A: Identifying degradation products of a complex mixture like a degraded this compound solution can be challenging.
-
Mass Balance: Calculate the mass balance by comparing the decrease in the parent compound's peak area with the sum of the peak areas of the degradation products. If the mass balance is not close to 100%, it could indicate that some degradation products are not being detected (e.g., they are volatile or do not have a chromophore) or are retained on the column.[6]
-
Orthogonal Analytical Techniques: Employing multiple analytical techniques can provide a more complete picture. For instance, techniques like inductively coupled plasma mass spectrometry (ICP-MS) can be used to track the iron species.
-
Complexation with Divalent Metal Ions: For sugar-based degradation products, complexation with divalent metal ions followed by ESI-MS/MS analysis can aid in their identification.
Experimental Protocols
Protocol: Forced Degradation Study of this compound Complex
This protocol outlines a general procedure for conducting a forced degradation study on an this compound complex solution.
1. Sample Preparation:
-
Prepare a solution of the this compound complex at a known concentration (e.g., 1 mg/mL) in a suitable solvent (typically water or a buffered solution reflecting the formulation).
2. Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the sample solution and keep it at room temperature or slightly elevated (e.g., 40-60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Add 0.1 M NaOH to the sample solution and maintain it at room temperature or slightly elevated temperature for a defined period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Add a solution of 3% hydrogen peroxide to the sample solution and keep it at room temperature for a defined period, protected from light.
-
Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 60-80°C) for a defined period. Also, test the solid form of the complex under dry heat.
-
Photodegradation: Expose the sample solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., an exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be kept in the dark under the same temperature conditions.
3. Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Analyze the sample using a validated stability-indicating HPLC method. A reverse-phase column with a suitable mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile) and UV detection is a common starting point.
-
Characterize the degradation products using LC-MS/MS to obtain mass and fragmentation data for structural elucidation.
4. Data Presentation:
Summarize the quantitative data in a table for easy comparison.
| Stress Condition | Time (hours) | This compound Complex (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Degradation (%) |
| 0.1 M HCl, 40°C | 2 | 95.2 | 2.1 | 1.5 | 4.8 |
| 8 | 85.7 | 7.3 | 4.9 | 14.3 | |
| 24 | 68.3 | 15.8 | 10.1 | 31.7 | |
| 0.1 M NaOH, 40°C | 2 | 98.1 | 0.8 | 0.5 | 1.9 |
| 8 | 92.5 | 3.5 | 2.1 | 7.5 | |
| 24 | 81.2 | 9.8 | 5.3 | 18.8 | |
| 3% H₂O₂, RT | 2 | 90.3 | 5.2 | 3.1 | 9.7 |
| 8 | 75.6 | 12.9 | 8.4 | 24.4 | |
| 24 | 55.1 | 22.7 | 15.3 | 44.9 |
Note: The data in this table is illustrative and should be replaced with actual experimental results.
Visualizations
Degradation Pathways and Experimental Workflow
The following diagrams illustrate the conceptual degradation pathways and a typical experimental workflow for investigating the degradation of the this compound complex.
Caption: Conceptual degradation pathways of this compound complex under different stress conditions.
Caption: A typical experimental workflow for a forced degradation study of this compound complex.
References
- 1. Pharmaceutical stability of colloidal saccharated iron oxide injection in normal saline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on a new intramuscular haematinic, iron-sorbitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pjsir.org [pjsir.org]
- 4. This compound | High-Purity Research Grade | Supplier [benchchem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. sgs.com [sgs.com]
Technical Support Center: Intramuscular Iron Sorbitol Administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing local tissue reactions associated with the intramuscular administration of iron sorbitol.
Troubleshooting Guide
Local tissue reactions are a known complication of intramuscular iron injections. This guide provides solutions to common issues encountered during experimental administration of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Pain at Injection Site | - Inflammatory response to the iron complex.- Mechanical trauma from the needle.- High volume or rapid injection. | - Apply a cold compress to the site immediately after injection.- Ensure the muscle is relaxed during injection.- Adhere to recommended injection volume limits (see Experimental Protocols).- Inject the solution slowly and steadily. |
| Skin Discoloration (Staining) | - Leakage of the this compound solution from the muscle into the subcutaneous tissue. This can lead to cutaneous siderosis, a brownish-gray discoloration.[1] | - Utilize the Z-track injection technique. This is the most critical step to prevent leakage.[2]- Ensure the needle is of adequate length to reach deep into the muscle mass. |
| Swelling or Induration | - Localized inflammation and edema in response to the iron solution. | - Monitor the swelling. It should typically resolve within a few days.- If swelling is severe or persistent, consider reducing the concentration or volume in subsequent injections.- Ensure aseptic technique to rule out infection. |
| Nodule or Abscess Formation | - A more severe inflammatory response, potentially leading to a sterile abscess.- Bacterial contamination of the injection site or solution. | - Maintain strict aseptic technique during preparation and administration.- If a nodule persists, it may be a granulomatous reaction to the iron. These often resolve over a longer period.- If signs of infection (redness, heat, purulent discharge) are present, a veterinary consultation is required. |
| Muscle Atrophy or Necrosis | - In rare, severe cases, high concentrations of free iron can lead to significant oxidative stress and cell death. | - Strictly adhere to dosing and concentration guidelines.- Avoid repeated injections into the same site. Rotate injection sites to allow for tissue recovery. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of local tissue reactions with intramuscular this compound?
A1: Local tissue reactions are primarily due to the inflammatory and oxidative stress-inducing properties of iron when it comes to direct contact with tissues.[3] Free iron can catalyze the formation of reactive oxygen species (ROS), leading to cellular damage.[4] Leakage of the this compound complex from the muscle into the subcutaneous tissue is a major cause of skin staining.[2]
Q2: How does the Z-track injection technique minimize local reactions?
A2: The Z-track technique is designed to prevent the leakage of the injected solution into the subcutaneous tissue. By displacing the skin and subcutaneous tissue before needle insertion, a zigzag path is created when the tissue is released after the injection. This path seals the medication within the muscle, preventing it from tracking back up the needle path and causing skin discoloration.
Q3: Are local reactions more common with this compound compared to other parenteral iron formulations?
A3: Studies have shown a higher incidence of local adverse effects, such as pain at the injection site, with intramuscular this compound compared to intravenous iron sucrose. In one study, 24% of patients receiving intramuscular this compound experienced Grade I adverse effects, compared to 8% with intravenous iron sucrose.[5][6][7] Another study noted that adverse events like pain, swelling, and blackening at the injection site were common with this compound citric acid therapy.[8]
Q4: Can the formulation of this compound be altered to reduce local irritation?
A4: While altering the core formulation is a complex process in drug development, ensuring the solution is at a physiological pH and within an appropriate osmolality range can help minimize irritation. Any modifications to the formulation should be thoroughly tested for stability, efficacy, and local tolerance in preclinical models.
Q5: What are the histological changes observed at the injection site after this compound administration?
A5: Histological examination of the injection site may reveal inflammatory cell infiltration, muscle fiber necrosis, and fibrosis in cases of severe reaction.[9] With skin staining, iron deposits can be observed in the dermis and subcutaneous tissue, a condition known as cutaneous siderosis.[1] In a study on rats with chronic iron-sorbitol overload, histological sections of the liver showed that sinusoidal and parenchymal cells were filled with iron deposits, with slight fibrosis and diffuse leucocyte infiltration.[10]
Experimental Protocols
Detailed Methodology for Z-Track Intramuscular Injection in Rodents
This protocol is a guideline for administering intramuscular this compound to rodents while minimizing local tissue reactions.
Materials:
-
Sterile this compound solution
-
Sterile syringe (e.g., 1 mL)
-
Sterile hypodermic needles of appropriate gauge and length (e.g., 25-27 gauge for rats, 27-30 gauge for mice)
-
70% ethanol (B145695) or other suitable antiseptic swabs
-
Sharps container
Procedure:
-
Animal Restraint: Properly restrain the animal to ensure its stability and to prevent injury to both the animal and the handler. For rats and mice, the hind limb is the common site for intramuscular injections.
-
Site Preparation: The preferred injection site is the quadriceps muscle on the cranial aspect of the thigh or the gluteal muscles. Avoid the sciatic nerve which runs along the caudal aspect of the femur. Cleanse the injection site with an antiseptic swab.
-
Drawing the Medication: Draw the calculated dose of this compound into the syringe. To prevent tracking of the solution through subcutaneous tissue upon needle withdrawal, it is recommended to change the needle after drawing the medication. An air bubble of approximately 0.1 mL can be drawn into the syringe after the medication to help clear the needle of any residual solution during injection.
-
Z-Track Maneuver: Use your non-dominant hand to displace the skin and subcutaneous tissue laterally from the injection site by about 1-1.5 cm.
-
Injection: With the skin held in the displaced position, insert the needle at a 90-degree angle deep into the muscle mass.
-
Aspiration: Gently pull back on the plunger to check for blood. If blood appears, withdraw the needle and prepare a new injection. Do not inject into a blood vessel.
-
Injection of Solution: If no blood is aspirated, inject the this compound solution slowly and steadily to allow for muscle fiber expansion and to minimize pressure-related damage.
-
Needle Withdrawal and Tissue Release: Wait for 10 seconds after the injection is complete before withdrawing the needle. Simultaneously, release the displaced skin and subcutaneous tissue. This will create a sealed, zigzag track, preventing the solution from leaking out.
-
Post-Injection: Do not massage the injection site, as this can force the medication into the subcutaneous tissue. Monitor the animal for any immediate adverse reactions.
Data Presentation
Table 1: Incidence of Local Adverse Effects with Intramuscular this compound in Clinical Studies
| Study | Adverse Effect | Incidence in Intramuscular this compound Group | Comparator (Intravenous Iron Sucrose) |
| Singh S, et al.[5][7] | Grade I Adverse Effects | 24% | 8% |
| Wali A, et al. (as cited in Singh S, et al.)[5][7] | Grade I Adverse Effects | 50% | 12% |
| Gaikwad HS, et al.[4] | Pain at local site and skin staining | 10-14% | Not reported |
| Suguna V, et al.[11] | Mild pain and mild skin staining | "Observed in most women" | Nausea, vomiting, mild fever |
| Yadav K, et al.[6] | Grade I Adverse Effects | 24% | 8% |
Mandatory Visualizations
Signaling Pathway of Iron-Induced Muscle Cell Injury
Caption: Iron-induced oxidative stress and signaling pathway leading to muscle cell injury.
Experimental Workflow for Minimizing Local Tissue Reactions
References
- 1. Sepsis after Administering an Intramuscular Iron Injection in the Arm of an Elder Patient with Multiple Comorbidities: A Case Report [scirp.org]
- 2. irondisorders.org [irondisorders.org]
- 3. droracle.ai [droracle.ai]
- 4. Iron-induced skeletal muscle atrophy involves an Akt-forkhead box O3-E3 ubiquitin ligase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. A Study to Compare the Efficacy and Safety of Intravenous Iron Sucrose and Intramuscular this compound Therapy for Anemia During Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Single dose of intra-muscular platelet rich plasma reverses the increase in plasma iron levels in exercise-induced muscle damage: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Iron accumulation causes impaired myogenesis correlated with MAPK signaling pathway inhibition by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Iron Sorbitol Complex for Laboratory Use
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the laboratory-scale synthesis and scale-up of iron sorbitol complex.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound complex.
| Problem | Potential Cause | Suggested Solution |
| 1. Unexpected Precipitation During Synthesis | Incorrect pH: The pH of the reaction mixture is outside the optimal range (typically 3.7-8.0), leading to the precipitation of iron hydroxides or other insoluble complexes.[1] | Carefully monitor and adjust the pH of the solution using a suitable base (e.g., sodium carbonate or sodium hydroxide (B78521) solution). Add the base dropwise with vigorous stirring to avoid localized high pH zones. |
| Localized High Concentration of Iron: Adding the iron salt solution too quickly can create areas of high iron concentration, leading to premature precipitation. | Add the aqueous ferric chloride solution slowly and dropwise to the sorbitol-citric acid solution with constant, vigorous stirring to ensure rapid and uniform dispersion. | |
| Low Temperature: If the reaction is carried out at too low a temperature, the complexation reaction may be slow, favoring the formation of insoluble iron species. | Maintain the reaction temperature within the recommended range (e.g., warming to 40°C) to facilitate the complexation process.[1] | |
| 2. Final Product is a Gel or Too Viscous to Filter | Inadequate Amount of Stabilizer: Insufficient dextrin (B1630399) may not be enough to properly stabilize the colloidal this compound complex, leading to aggregation and high viscosity.[1] | Ensure the correct ratio of dextrin to iron is used as specified in the protocol. Dextrin is essential for the stability of the complex.[1] |
| High Concentration of Reactants: Using overly concentrated solutions of iron, sorbitol, or other reagents can result in a highly viscous final product. | Adhere to the recommended concentrations of all reactant solutions. If necessary, the final product can be diluted with purified water, though this will affect the final iron concentration. | |
| Excessive Evaporation: Overheating or prolonged heating during the synthesis can lead to excessive evaporation of the solvent, thereby increasing the concentration and viscosity of the product. | Carefully control the temperature and duration of any heating steps. Use a reflux condenser if prolonged heating is necessary to prevent solvent loss. | |
| 3. Brown Precipitate Forms Instead of a Clear, Dark Brown Solution | Incomplete Complexation: This indicates that the iron has precipitated as ferric hydroxide instead of forming the desired complex with sorbitol and citric acid. This can be due to incorrect pH, insufficient complexing agents, or improper reaction conditions. | Re-check the pH of the solution and adjust if necessary. Ensure that the molar ratios of sorbitol and citric acid to iron are correct. Gentle heating and continued stirring may help to redissolve the precipitate and promote complex formation. |
| Oxidation of the Complex: Although the iron is in the ferric state, further undesirable oxidative side reactions can occur if the reaction conditions are not well-controlled, leading to the formation of insoluble iron oxides. | Ensure that the reaction is performed under controlled atmospheric conditions if sensitivity to oxygen is suspected. Use high-purity reagents to avoid catalytic oxidation by impurities. | |
| 4. Low Yield of the Final Product | Losses During pH Adjustment: Significant precipitation and subsequent removal of the precipitate during pH adjustments can lead to a lower yield of the soluble complex. | Optimize the pH adjustment process by adding the base very slowly and with efficient stirring to minimize the formation of insoluble precipitates. |
| Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature. | Ensure the reaction is allowed to proceed for the recommended duration at the appropriate temperature to maximize the formation of the this compound complex. | |
| Losses During Purification/Filtration: A highly viscous solution can lead to significant product loss during filtration. Adsorption of the product onto the filter membrane can also contribute to lower yields. | Select a filter with a low protein/polymer binding capacity. If the solution is too viscous, consider a gentle dilution before filtration, keeping in mind the final desired concentration. | |
| 5. Difficulty in Sterile Filtration of the Final Solution | High Viscosity: As mentioned, a highly viscous solution will be difficult to filter through a 0.22 µm sterile filter. | Optimize the synthesis to produce a less viscous product. If necessary, perform a pre-filtration step with a larger pore size filter to remove larger aggregates before the final sterile filtration. Gentle warming of the solution (if the complex is stable at that temperature) can also reduce viscosity. |
| Clogging of the Filter Membrane: The presence of small, undissolved particles or aggregates in the solution can quickly clog the filter membrane. | Ensure the solution is completely clear and free of visible particles before attempting sterile filtration. Centrifugation prior to filtration can help remove fine particulates. |
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the synthesis of this compound complex?
A1:
-
Iron Source (e.g., Ferric Chloride): Provides the elemental iron for the complex.
-
Sorbitol: Acts as the primary complexing agent for the iron, forming a soluble and stable complex. It also helps to maintain the iron in a solubilized state, preventing precipitation.[1]
-
Citric Acid: Works in conjunction with sorbitol as a co-complexing agent to enhance the stability of the iron complex.
-
Dextrin: Functions as a stabilizer for the colloidal this compound-citric acid complex, which is crucial for its stability.[1]
-
Base (e.g., Sodium Carbonate/Hydroxide): Used to adjust the pH of the reaction mixture to the optimal range for complex formation and stability.
Q2: What are the critical process parameters to monitor during scale-up?
A2: When scaling up the synthesis from a small lab batch to a larger one, the following parameters are critical:
-
Rate of Reagent Addition: The slow, controlled addition of the iron solution is crucial to prevent localized high concentrations and precipitation. This becomes more challenging at a larger scale.
-
Mixing Efficiency: Adequate and consistent mixing is essential for maintaining homogeneity in a larger reaction volume. Inefficient mixing can lead to gradients in pH and temperature, resulting in a non-uniform product.
-
Heat Transfer: The complexation reaction can be exothermic. In a larger volume, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Temperature control is vital to prevent side reactions and ensure product stability.
-
pH Control: Precise and uniform pH control is more difficult to achieve in a larger batch. Localized pH variations during the addition of base can cause precipitation.
Q3: What analytical methods are recommended for the quality control of the synthesized this compound complex?
A3: A combination of analytical techniques should be used to ensure the quality and consistency of the synthesized complex:
-
Iron Content: The total iron content can be determined by methods such as titration after digestion of the complex, or by instrumental techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
pH Measurement: To ensure the final product is within the specified pH range for stability.
-
Viscosity Measurement: To check for batch-to-batch consistency and ensure the product is suitable for its intended application (e.g., filtration, administration).
-
Particle Size Analysis: Techniques like Dynamic Light Scattering (DLS) can be used to determine the size distribution of the colloidal particles, which is a critical quality attribute.
-
UV-Vis Spectroscopy: Can be used to characterize the iron complex and check for the presence of uncomplexed iron.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight distribution of the complex.
Q4: What are the recommended storage conditions for the this compound solution?
A4: The this compound complex solution should be stored in a well-closed container, protected from light, at a controlled room temperature. Avoid freezing, as this can destabilize the colloidal suspension.
Q5: How does the quality of raw materials affect the synthesis?
A5: The purity of the raw materials is critical for a successful and reproducible synthesis. Impurities in the iron salt, sorbitol, or other reagents can:
-
Interfere with Complexation: Certain metal ion impurities can compete with iron for the complexing agents, leading to a lower yield or an impure product.
-
Cause Side Reactions: Impurities can catalyze degradation or side reactions, leading to the formation of colored impurities or precipitates.
-
Affect Stability: The presence of impurities can negatively impact the stability of the final colloidal solution. It is crucial to use high-purity, pharmaceutical-grade raw materials for the synthesis.
Experimental Protocols
Small-Scale Laboratory Synthesis (Target: ~1 g Elemental Iron)
Materials:
-
Ferric Chloride (FeCl₃), aqueous solution (e.g., 24% w/v)
-
Sorbitol
-
Citric Acid
-
Dextrin
-
Sodium Carbonate (Na₂CO₃), anhydrous
-
Purified Water
Equipment:
-
500 mL glass beaker or flask
-
Magnetic stirrer and stir bar
-
Heating plate
-
pH meter
-
Dropping funnel or burette
-
Standard laboratory glassware (graduated cylinders, volumetric flasks)
Procedure:
-
In the 500 mL beaker, dissolve 8 g of sorbitol, 1.25 g of citric acid, and 5 g of dextrin in 100 mL of purified water with stirring.
-
Gently warm the solution to approximately 40°C while stirring.
-
Slowly add 20 mL of a 24% aqueous ferric chloride solution (equivalent to ~1 g of elemental iron) dropwise to the beaker with vigorous stirring. Maintain the temperature at 40°C.
-
Prepare a 20% w/v solution of anhydrous sodium carbonate in purified water.
-
After the complete addition of the ferric chloride solution, slowly add the 20% sodium carbonate solution dropwise while continuously monitoring the pH. Adjust the pH to be within the range of 6.0-6.5.
-
Once the desired pH is reached, continue stirring the solution at 40°C for another 2 hours to ensure the completion of the complexation reaction.
-
Allow the solution to cool to room temperature. The final product should be a clear, dark brown solution.
-
Filter the solution through a suitable filter paper to remove any minor precipitates. For sterile applications, a subsequent 0.22 µm filtration would be necessary.
Scaled-Up Laboratory Synthesis (Target: ~10 g Elemental Iron)
Materials:
-
Ferric Chloride (FeCl₃), aqueous solution (e.g., 24% w/v)
-
Sorbitol
-
Citric Acid
-
Dextrin
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Purified Water
Equipment:
-
2 L jacketed glass reactor with an overhead stirrer
-
Circulating water bath for temperature control
-
pH probe connected to a meter
-
Peristaltic pump or dropping funnel for controlled addition
-
Standard laboratory glassware
Procedure:
-
In the 2 L reactor, dissolve 80 g of sorbitol, 12.5 g of citric acid, and 50 g of dextrin in 1 L of purified water with efficient overhead stirring.
-
Circulate water at 45°C through the reactor jacket to bring the solution temperature to 40°C and maintain it.
-
Using a peristaltic pump, add 200 mL of a 24% aqueous ferric chloride solution (equivalent to ~10 g of elemental iron) at a slow and controlled rate (e.g., over 30-60 minutes) into the reactor with vigorous stirring.
-
After the complete addition of the ferric chloride, begin the slow, controlled addition of 2 M sodium hydroxide solution to adjust the pH. Monitor the pH continuously and maintain it within the 6.0-6.5 range. Be cautious as the addition of base can be exothermic.
-
After reaching the target pH, continue to stir the reaction mixture at 40°C for an additional 3-4 hours.
-
Turn off the heating and allow the reactor contents to cool to room temperature with gentle stirring.
-
The final product should be a clear, dark brown solution. Proceed with appropriate filtration as required for the intended use.
Data Presentation
Table 1: Effect of Reactant Ratios on Product Characteristics (Illustrative)
| Iron:Sorbitol:Citric Acid:Dextrin Ratio (by weight) | Appearance | Relative Viscosity (at 25°C) | Stability (Precipitation after 7 days) |
| 1 : 8 : 1.25 : 5 | Clear, dark brown solution | 7.5 | No |
| 1 : 4 : 1.25 : 5 | Slight haze | 9.2 | Minor |
| 1 : 8 : 0.6 : 5 | Clear, dark brown solution | 7.8 | No |
| 1 : 8 : 1.25 : 2.5 | Viscous, slight gelling | 15.1 | Yes |
Table 2: Influence of pH on this compound Complex Stability
| Final pH | Observation |
| 2.6 - 3.6 | Precipitation of the complex observed.[1] |
| 3.7 - 8.0 | No precipitation observed; stable complex.[1] |
| > 8.0 | Risk of iron hydroxide precipitation. |
Visualizations
Caption: Workflow for the synthesis of this compound complex.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Refining the Purity of Synthesized Iron Sorbitol Complex
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining the purity of synthesized iron sorbitol complex.
Frequently Asked Questions (FAQs)
Q1: What is the typical composition of a synthesized this compound complex?
A synthesized this compound complex is a colloidal solution of ferric iron stabilized by sorbitol and citric acid.[1][2][3] Dextrin (B1630399) is often included as an essential component to enhance the stability of the complex.[4] The final preparation is typically hypertonic.[5]
Q2: What are the common impurities in a crude synthesized this compound complex?
Common impurities include:
-
Low molecular weight iron species and free iron ions: These are not involved in the therapeutic action of the complex and are considered impurities.[6]
-
Unreacted starting materials: Residual sorbitol, citric acid, and dextrin that are not incorporated into the complex.
-
Degradation products of carbohydrates: These can form during the synthesis process.[6]
Q3: Why is it crucial to purify the synthesized this compound complex?
Purification is essential to remove impurities that can affect the stability, efficacy, and safety of the final product. Low molecular weight iron species, for instance, can lead to adverse reactions and do not contribute to the therapeutic effect.[6]
Q4: What are the primary methods for refining the purity of the this compound complex?
The main purification techniques include:
-
Solvent Precipitation: Using alcohols like methanol (B129727) or ethanol (B145695) to precipitate the high molecular weight this compound complex, leaving smaller impurities in the solution.
-
Dialysis: A membrane-based process to separate the larger this compound complex from smaller impurities like free ions and unreacted starting materials.
-
Size Exclusion Chromatography (SEC): A chromatographic method that separates molecules based on their size, effectively removing low molecular weight impurities.[7]
Q5: How can the purity of the refined this compound complex be assessed?
Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): To quantify the amount of unreacted sorbitol.[8]
-
Voltammetry or Spectrophotometry: To determine the concentration of free or labile iron ions.[9]
-
Size Exclusion Chromatography (SEC): To analyze the molecular weight distribution of the complex and identify low molecular weight iron species.[7]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the complex by identifying characteristic absorption bands.[10][11]
Troubleshooting Guides
Issue 1: Low Yield of Purified Complex After Solvent Precipitation
| Possible Cause | Suggested Solution |
| Incomplete Precipitation | - Ensure the optimal ratio of solvent to crude complex solution is used. A higher volume of solvent may be needed for complete precipitation.- Perform the precipitation at a lower temperature (e.g., 4°C) to decrease the solubility of the complex. |
| Loss of Precipitate During Separation | - Use a high-speed centrifuge to ensure a compact pellet is formed.- Carefully decant the supernatant without disturbing the pellet.- If filtering, use a filter paper with an appropriate pore size to prevent the loss of fine particles. |
| Co-precipitation of Impurities | - Wash the precipitate with a fresh portion of the solvent mixture to remove trapped impurities. |
Issue 2: Presence of Low Molecular Weight Iron Species After Purification
| Possible Cause | Suggested Solution |
| Inefficient Solvent Precipitation | - Optimize the solvent-to-water ratio to selectively precipitate the high molecular weight complex. |
| Inadequate Dialysis | - Use a dialysis membrane with an appropriate Molecular Weight Cut-Off (MWCO), typically in the range of 10-14 kDa, to retain the complex while allowing small impurities to diffuse out.[12]- Increase the dialysis time and the frequency of buffer changes to ensure complete removal of small molecules.[13] A typical procedure involves dialyzing for several hours with multiple changes of a large volume of buffer.[13] |
| Suboptimal Size Exclusion Chromatography Parameters | - Select a resin with a fractionation range suitable for separating the high molecular weight complex from smaller impurities.- Optimize the flow rate to improve resolution. A slower flow rate generally provides better separation. |
Issue 3: Agglomeration or Precipitation of the Complex During Purification or Storage
| Possible Cause | Suggested Solution |
| pH Instability | - The this compound complex is stable within a specific pH range.[4] Monitor and maintain the pH of the solution throughout the purification process.- The complex may precipitate at acidic pH values.[4] |
| Inadequate Stabilization | - Ensure sufficient amounts of stabilizers like citric acid and dextrin were used during the synthesis. Dextrin is crucial for the stability of the complex.[4] |
| High Concentration of the Complex | - Avoid over-concentrating the purified complex solution. |
| Improper Storage Conditions | - Store the purified complex at the recommended temperature, typically refrigerated, and protect it from light. |
Data Presentation
Table 1: Comparison of Purification Methods for Iron Carbohydrate Complexes
| Purification Method | Principle | Typical Impurities Removed | Reported Purity/Impurity Removal |
| Solvent Precipitation | Differential solubility | Low molecular weight iron species, unreacted starting materials | Can significantly reduce low molecular weight complexes.[14] |
| Dialysis | Size-based separation using a semi-permeable membrane | Free iron ions, salts, unreacted sorbitol and citric acid | Can reduce dialyzable substances by a factor of up to 8 x 10^6 with multiple buffer changes.[13] For iron sucrose (B13894), dialysis can remove unbound sucrose and low molecular weight compounds.[15] |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume | Low molecular weight iron complexes, free carbohydrates | Effectively separates the main complex from smaller molecules.[7] |
Experimental Protocols
Protocol 1: Purification by Solvent Precipitation
-
Preparation: Cool the crude this compound complex solution and the precipitation solvent (e.g., methanol or ethanol) to 4°C.
-
Precipitation: Slowly add the cold solvent to the crude complex solution with constant stirring. A typical starting ratio is 1:1 (v/v). Continue adding the solvent until precipitation appears complete.
-
Incubation: Allow the mixture to stand at 4°C for at least 1 hour to ensure complete precipitation.
-
Separation: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the precipitated complex.
-
Washing: Carefully decant the supernatant. Resuspend the pellet in a fresh, cold portion of the solvent or a solvent-water mixture to wash away co-precipitated impurities.
-
Final Separation: Centrifuge the washed suspension again under the same conditions.
-
Drying: Decant the supernatant and dry the purified complex pellet, for example, in a vacuum oven at a controlled temperature.
Protocol 2: Purification by Dialysis
-
Membrane Preparation: Select a dialysis membrane with a suitable MWCO (e.g., 10-14 kDa).[12] Prepare the membrane according to the manufacturer's instructions, which may include boiling in a sodium bicarbonate solution and EDTA solution to remove impurities.
-
Sample Loading: Load the crude this compound complex solution into the prepared dialysis tubing or cassette, ensuring to leave some space to accommodate potential osmotic effects.
-
Dialysis: Immerse the sealed dialysis bag/cassette in a large volume of dialysis buffer (e.g., deionized water or a suitable buffer) with gentle stirring. The buffer volume should be at least 200 times the sample volume.[13]
-
Buffer Exchange: Perform the dialysis for 2-3 hours, then replace the dialysis buffer with a fresh batch. Repeat the buffer exchange at least two more times. For optimal purity, the final dialysis can be performed overnight at 4°C.[13]
-
Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer and recover the purified complex solution.
Protocol 3: Purification by Size Exclusion Chromatography (SEC)
-
Column and Resin Selection: Choose a SEC column and resin with a fractionation range appropriate for separating the high molecular weight this compound complex from low molecular weight impurities.
-
Equilibration: Equilibrate the column with a suitable mobile phase (e.g., a buffered saline solution) at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Filter the crude this compound complex solution through a 0.22 µm filter to remove any particulate matter.
-
Injection and Elution: Inject the prepared sample onto the column and begin the elution with the mobile phase.
-
Fraction Collection: Collect fractions as the sample elutes from the column. The high molecular weight this compound complex will elute first, followed by the smaller impurities.
-
Monitoring: Monitor the elution profile using a UV-Vis detector (at a wavelength where the complex absorbs) and/or a refractive index detector.
-
Pooling and Concentration: Pool the fractions containing the purified complex and concentrate if necessary.
Visualizations
Caption: General workflow for the synthesis and purification of this compound complex.
Caption: Troubleshooting decision tree for refining this compound complex.
References
- 1. Physicochemical Characterization of Iron Carbohydrate Colloid Drug Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wikikenko.com [wikikenko.com]
- 3. mayabiotechindia.com [mayabiotechindia.com]
- 4. pjsir.org [pjsir.org]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. An analytical method for Fe(II) and Fe(III) determination in pharmaceutical grade iron sucrose complex and sodium ferric gluconate complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. CN102078291A - Method for preparing iron sorbitex injection - Google Patents [patents.google.com]
- 15. Criticality of Surface Characteristics of Intravenous Iron–Carbohydrate Nanoparticle Complexes: Implications for Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability in iron sorbitol preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iron sorbitol preparations. Our goal is to help you address and manage batch-to-batch variability in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the formulation, characterization, and use of this compound preparations.
| Issue ID | Problem | Potential Causes | Recommended Actions |
| IS-001 | Unexpected precipitation or aggregation of the this compound complex during or after formulation. | 1. pH of the solution is outside the stable range (typically pH 3.7-8.0).[1] 2. Incorrect ratio of iron to sorbitol and other stabilizing agents like citric acid or dextrin (B1630399).[1] 3. Inadequate mixing or localized concentration gradients during the addition of reagents. 4. Temperature fluctuations during the manufacturing process. | 1. Monitor and adjust the pH of the solution throughout the formulation process to maintain it within the optimal stability range. 2. Verify the precise stoichiometry of all components as per the validated formulation protocol. Dextrin is often an essential component for stability.[1] 3. Ensure vigorous and consistent stirring during the addition of all reagents to prevent localized precipitation. 4. Implement strict temperature controls during all manufacturing steps. |
| IS-002 | High batch-to-batch variability in particle size and molecular weight distribution. | 1. Inconsistent manufacturing process parameters (e.g., reaction time, temperature, rate of reagent addition). 2. Variability in the quality or source of raw materials (iron salts, sorbitol, citric acid, dextrin). 3. Inadequate control over the formation of the polynuclear iron core and its stabilization by the carbohydrate shell.[2] | 1. Standardize and validate all manufacturing process parameters. Implement in-process controls to monitor critical parameters. 2. Establish stringent quality control specifications for all incoming raw materials. 3. Optimize the reaction conditions to ensure consistent formation of the iron-carbohydrate complex. |
| IS-003 | Inconsistent color or appearance of the this compound solution between batches. | 1. Variation in the size and morphology of the iron-oxyhydroxide core. 2. Presence of impurities or degradation products. 3. Oxidation state changes of the iron. | 1. Utilize analytical techniques like Transmission Electron Microscopy (TEM) to assess the morphology of the iron core. 2. Analyze for impurities using appropriate analytical methods such as HPLC or spectroscopy. 3. Determine the ratio of Fe(II) to Fe(III) using validated methods like titration or ion chromatography. |
| IS-004 | Higher than expected levels of labile (free or weakly bound) iron. | 1. Incomplete complexation of iron with the sorbitol-citric acid-dextrin mixture.[3][4][5][6] 2. Degradation of the iron complex over time due to improper storage conditions (e.g., exposure to light or high temperatures). 3. Formulation instability leading to the release of iron from the complex. | 1. Optimize the formulation and manufacturing process to ensure maximum complexation. 2. Store the this compound preparation in accordance with stability study recommendations, protected from light and temperature extremes. 3. Conduct stability studies to assess the integrity of the complex over its shelf life. 4. Quantify labile iron using a validated assay (see Experimental Protocols). |
| IS-005 | Inconsistent in-vitro or in-vivo performance (e.g., iron release profile, bioavailability). | 1. Differences in physicochemical properties between batches, such as particle size, molecular weight, and surface characteristics.[7] 2. Variations in the amount of labile iron, which can affect immediate iron availability and toxicity.[3][4][5][6] | 1. Perform comprehensive physicochemical characterization of each batch to ensure consistency. 2. Correlate the physicochemical properties with in-vitro iron release profiles and in-vivo pharmacokinetic data. 3. Ensure that the labile iron content is within the specified limits. |
Frequently Asked Questions (FAQs)
1. What are the primary causes of batch-to-batch variability in this compound preparations?
Batch-to-batch variability in this compound preparations, which are non-biological complex drugs (NBCDs), is primarily due to their complex nanocolloidal nature. The manufacturing process involves the formation of a polynuclear iron(III)-oxyhydroxide core stabilized by a carbohydrate shell (in this case, sorbitol, often with citric acid and dextrin). Minor variations in manufacturing conditions such as temperature, pH, reaction time, and the quality of raw materials can significantly impact the physicochemical properties of the final product, including particle size, molecular weight distribution, and stability.[2]
2. What are the critical quality attributes (CQAs) to monitor for this compound preparations?
The key CQAs for this compound preparations that should be monitored to ensure consistency and quality include:
-
Particle Size and Size Distribution: Affects the stability, in-vivo distribution, and clearance of the complex.
-
Molecular Weight and Molecular Weight Distribution: Influences the pharmacokinetic profile.
-
Iron Content (Total and Labile): Total iron determines the dosage, while labile iron is critical for safety and can contribute to oxidative stress.[3][4][5][6]
-
pH and Osmolality: Important for stability and physiological compatibility.
-
Zeta Potential: Indicates the surface charge and colloidal stability of the nanoparticles.
-
In-vitro Iron Release Profile: Provides an indication of how the iron will become available in vivo.
3. How does the presence of citric acid and dextrin affect the this compound complex?
Citric acid acts as a chelating agent that helps to form a stable complex with the iron. Dextrin serves as a stabilizer for the colloidal solution, preventing the aggregation and precipitation of the iron-sorbitol complex. The presence of dextrin is often essential for the overall stability of the formulation.[1]
4. What are the recommended storage conditions for this compound preparations?
This compound preparations should be stored in a cool, dry place, protected from light. Exposure to high temperatures or light can lead to the degradation of the complex and an increase in labile iron content. Always refer to the product-specific storage guidelines.
5. Are there regulatory guidelines specific to iron-carbohydrate complexes?
Yes, regulatory agencies like the U.S. Food and Drug Administration (FDA) have specific guidance for iron-carbohydrate complexes. These guidelines emphasize the need for thorough physicochemical characterization to establish equivalence between generic and innovator products due to their complex nature.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and other parenteral iron preparations.
Table 1: Physicochemical Properties of this compound Complex
| Parameter | Typical Value/Range | Reference |
| Elemental Iron Content | 50 ± 2 mg/mL | [8][9] |
| pH | 7.2 - 7.9 | [8] |
| Average Molecular Weight | < 5000 Da | [8] |
| Stability at different pH | Stable between pH 3.7 - 8.0 | [1] |
| Isoelectric Point | 2.5 - 3.5 | [1] |
Table 2: Comparative Labile Iron Content in Parenteral Iron Preparations
| Iron Preparation | Mean Percent Iron Donation to Transferrin (Labile Iron) | Reference |
| Iron Dextran (Dexferrum) | 2.5% | [3] |
| Iron Dextran (INFeD) | ~3.0% | [3] |
| Iron Sucrose | ~4.0% | [3] |
| Ferric Gluconate | 5.8% | [3] |
Note: Data for this compound specifically was not available in a directly comparable format in the search results. The lability of this compound is expected to be a critical parameter to control.
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below.
Determination of Particle Size by Dynamic Light Scattering (DLS)
Objective: To measure the hydrodynamic diameter (Z-average) and polydispersity index (PDI) of the this compound nanoparticles.
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume disposable cuvettes
-
High-purity, low-particle water for dilution
-
0.22 µm syringe filters
Protocol:
-
Sample Preparation: a. Allow the this compound preparation to equilibrate to room temperature. b. Dilute the sample with low-particle water to a suitable concentration. The optimal concentration should result in a stable and appropriate count rate as recommended by the instrument manufacturer (typically between 100 and 1000 kcps). A series of dilutions may be necessary to determine the optimal range. c. Gently mix the diluted sample by inverting the cuvette. Avoid vigorous shaking to prevent bubble formation. d. If necessary, filter the diluted sample through a 0.22 µm syringe filter to remove any large aggregates or dust particles.
-
Instrument Setup: a. Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes. b. Set the measurement parameters, including the dispersant (water), temperature (e.g., 25°C), and scattering angle (e.g., 173°).
-
Measurement: a. Place the cuvette in the instrument's cell holder. b. Allow the sample to equilibrate to the set temperature for at least 2 minutes. c. Perform at least three replicate measurements for each sample.
-
Data Analysis: a. Analyze the correlation function to obtain the Z-average hydrodynamic diameter and the Polydispersity Index (PDI). b. The PDI value indicates the breadth of the size distribution. A PDI below 0.3 is generally considered acceptable for relatively monodisperse samples. c. Report the mean Z-average and PDI with the standard deviation of the replicate measurements.
Determination of Total Iron Content by Titration
Objective: To quantify the total amount of elemental iron in the preparation.
Materials:
-
Burette, pipette, and conical flasks
-
Concentrated nitric acid and hydrochloric acid
-
0.05 M EDTA solution
-
10% sulfosalicylic acid solution (indicator)
-
25% ammonia (B1221849) solution
Protocol:
-
Sample Preparation: a. Accurately weigh a sample of the this compound preparation equivalent to a known amount of iron (e.g., 100 mg). b. Transfer the sample to a 250 mL conical flask. c. Add 5 mL of concentrated nitric acid and 2 mL of concentrated hydrochloric acid to digest the organic components. d. Gently heat the solution on a hot plate for approximately 3 minutes. e. Cool the solution to room temperature and add 50 mL of deionized water.
-
Titration: a. Adjust the pH of the solution to approximately 2 with a 25% ammonia solution. b. Add 5 mL of 10% sulfosalicylic acid solution. The solution will turn a reddish-purple color. c. Titrate the solution with 0.05 M EDTA until the color changes from reddish-purple to a light yellow.
-
Calculation: a. Record the volume of EDTA solution used. b. Calculate the total iron content using the following formula: Iron (mg) = Volume of EDTA (mL) × Molarity of EDTA (mol/L) × Molar mass of Iron (g/mol) (Note: 1 mL of 0.05 M EDTA is equivalent to 2.7925 mg of iron).[10]
Quantification of Labile Iron using a Fluorescent Probe Assay
Objective: To measure the amount of weakly bound or free iron that can be chelated.
Materials:
-
Fluorescent plate reader
-
Fluorescent probe (e.g., calcein-AM or a commercially available labile iron assay kit)
-
Buffer solution (e.g., HEPES)
-
Iron chelator (e.g., deferoxamine) as a positive control
Protocol:
-
Reagent Preparation: a. Prepare a working solution of the fluorescent probe in the appropriate buffer according to the manufacturer's instructions. b. Prepare a series of iron standards of known concentrations.
-
Assay Procedure: a. Add the this compound sample (appropriately diluted) to the wells of a microplate. b. Add the fluorescent probe to each well and incubate for the recommended time, protected from light. The fluorescence of the probe is quenched by labile iron. c. Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths. d. To determine the total chelatable iron, add a strong iron chelator (e.g., deferoxamine) to a parallel set of samples to de-quench the probe, and measure the maximum fluorescence.
-
Data Analysis: a. Generate a standard curve using the fluorescence measurements of the iron standards. b. Calculate the concentration of labile iron in the sample by comparing its fluorescence quenching to the standard curve. c. Express the labile iron content as a percentage of the total iron content.
Visualizations
The following diagrams illustrate key workflows and concepts related to addressing batch-to-batch variability in this compound preparations.
Caption: Workflow for investigating a batch failure of this compound.
Caption: Workflow for physicochemical characterization of this compound.
Caption: Root causes of batch-to-batch variability.
References
- 1. pjsir.org [pjsir.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Labile iron in parenteral iron formulations: a quantitative and comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Labile iron in parenteral iron formulations and its potential for generating plasma nontransferrin-bound iron in dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A pharmacokinetic and clinical evaluation of iron poly (sorbitol-gluconic acid) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iron Sorbitex [drugfuture.com]
- 9. Iron Sorbitex | C12H19FeO13 | CID 20715017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
Optimizing the formulation of iron sorbitol to reduce viscosity
Welcome to the Technical Support Center for Iron Sorbitol Formulation. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guidance and answers to frequently asked questions to assist in your experimental work on optimizing this compound formulations, with a specific focus on viscosity reduction.
Troubleshooting Guide: High Viscosity Issues
High viscosity in parenteral iron formulations can pose significant challenges during manufacturing, filtration, and administration. The following table outlines common issues related to elevated viscosity in this compound formulations and provides systematic approaches to troubleshoot them.
| Issue Observed | Potential Root Cause(s) | Recommended Solutions & Optimizations |
| High Initial Viscosity Post-Complexation | 1. High Reactant Concentration: Excessive concentrations of ferric salts or sorbitol can lead to the formation of large, highly entangled polymeric complexes. 2. Suboptimal pH: The pH of the reaction mixture significantly influences the size and structure of the iron-carbohydrate complex. A pH outside the optimal range (typically 7.5-8.5) can promote aggregation. 3. Inadequate Citric Acid: Citric acid acts as a stabilizer and chelating agent, preventing excessive polymerization.[1] Insufficient amounts can lead to larger, less stable complexes. | 1. Adjust Concentrations: Systematically decrease the initial concentrations of ferric chloride and sorbitol. 2. Optimize pH: Carefully control and adjust the pH of the reaction mixture using sodium hydroxide (B78521) or hydrochloric acid. Conduct small-scale trials to identify the pH that yields the lowest viscosity. 3. Vary Stabilizer Ratio: Experiment with different molar ratios of citric acid to iron. An optimal ratio will effectively cap polymer growth without compromising stability. |
| Viscosity Increases During Storage | 1. Formulation Instability: The this compound complex may be unstable, leading to gradual aggregation or polymerization over time. 2. Temperature Fluctuations: Exposure to high or freezing temperatures can destabilize the colloidal suspension. 3. Incorrect pH of Final Product: The final formulation pH may have drifted out of the stable range (e.g., 3.7-8.0).[2] | 1. Re-evaluate Stabilizers: Consider the inclusion of a co-stabilizer, such as dextrin, which has been shown to be essential for the long-term stability of some iron-sorbitol complexes.[2][3] 2. Controlled Storage: Store the formulation at a consistent, recommended temperature (e.g., cool, dry place away from direct sunlight).[1] 3. Buffer Final Formulation: Ensure the final product is buffered to maintain a stable pH throughout its shelf life. |
| Gel Formation or Precipitation | 1. Extreme pH Shift: A significant deviation from the neutral or slightly alkaline pH during formation can cause the complex to fall out of solution. The isoelectric point where precipitation is most likely occurs at a pH range of 2.6-3.6.[2] 2. Intermolecular Cross-linking: Inadequate stabilization can lead to intermolecular complex formation between different carbohydrate molecules via iron atoms, resulting in gelation.[4] | 1. Maintain Strict pH Control: Implement rigorous pH monitoring and control throughout the manufacturing process. 2. Optimize Carbohydrate Chain Length: If using a co-stabilizer like dextran (B179266), using a lower molecular weight version (e.g., 2,000-4,000 Da) can prevent extensive cross-linking.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high viscosity in this compound formulations?
High viscosity is primarily caused by the formation of large, polymeric iron-carbohydrate complexes. The size, shape, and degree of entanglement of these complexes are influenced by several factors, including the molecular weight of the carbohydrate, the ratio of iron to carbohydrate, the reaction pH, and the presence and concentration of stabilizers like citric acid.[4][5]
Q2: What is the specific role of citric acid in the formulation?
Citric acid serves multiple functions. It acts as a chelating agent that forms a complex with ferric iron, and it functions as a stabilizer for the final this compound complex.[1][6] By competing for iron binding sites, it helps to control the size of the iron-carbohydrate polymer, thereby preventing the formation of excessively large complexes that would increase viscosity.
Q3: How does pH affect the viscosity of the this compound complex?
The pH is a critical parameter. During synthesis, a slightly alkaline pH (e.g., above 9.0) is often used to facilitate the reaction between the ferric salt and the carbohydrate.[7] However, the final product must be stable within a specific pH range, typically between 3.7 and 8.0, to avoid precipitation.[2] Deviations outside this range can lead to aggregation and a corresponding increase in viscosity.
Q4: Can the molecular weight of the carbohydrate component influence viscosity?
Yes, significantly. While sorbitol is a small molecule, co-stabilizers like dextran are sometimes used. In such cases, using carbohydrates with a lower average molecular weight (e.g., 4,000-6,000 Da) is a common strategy to prevent the formation of large, intermolecular complexes that lead to high viscosity and potential gelation.[4]
Q5: Are there analytical methods to characterize the optimized formulation?
Yes. Key analytical techniques include:
-
Viscometry/Rheometry: To directly measure the dynamic viscosity of the formulation.
-
Dynamic Light Scattering (DLS): To determine the average particle size and polydispersity index (PDI) of the iron-carbohydrate complexes.
-
Size Exclusion Chromatography (SEC): To analyze the molecular weight distribution of the complexes.[8]
-
Potentiometry: To accurately measure and control the pH of the solution.
Experimental Protocol: Preparation and Optimization of a Low-Viscosity this compound Formulation
This protocol provides a detailed methodology for preparing an this compound formulation and suggests key parameters for optimization to reduce viscosity.
1. Materials and Equipment:
-
Ferric Chloride Hexahydrate (FeCl₃·6H₂O)
-
D-Sorbitol
-
Citric Acid, Monohydrate
-
Sodium Hydroxide (NaOH), 5M solution
-
Hydrochloric Acid (HCl), 1M solution
-
Water for Injection (WFI)
-
Magnetic stirrer with heating plate
-
Calibrated pH meter
-
Viscometer (e.g., Brookfield or cone/plate rheometer)
-
0.22 µm syringe filters
-
Glass reaction vessel
2. Step-by-Step Procedure:
-
Preparation of Reactant Solutions:
-
Solution A (Iron): Dissolve a precise amount of Ferric Chloride Hexahydrate in WFI to achieve the target iron concentration (e.g., 10% w/v).
-
Solution B (Carbohydrate/Stabilizer): In a separate vessel, dissolve D-Sorbitol and Citric Acid in WFI. Stir until fully dissolved. The molar ratio of Sorbitol:Citric Acid:Iron is a key parameter to optimize.
-
-
Complexation Reaction:
-
Place the reaction vessel containing Solution B on a magnetic stirrer.
-
Slowly add Solution A to Solution B under constant, vigorous stirring.
-
Begin raising the pH of the mixture by slowly adding 5M NaOH solution dropwise. Monitor the pH continuously.
-
Increase the temperature of the mixture to a set point (e.g., 90-100°C) while continuing to stir and adjust the pH.[7] The target reaction pH is a critical optimization parameter (e.g., target a stable pH between 9.0 and 10.0).[7]
-
Maintain the reaction at the target temperature and pH for a specified duration (e.g., 60 minutes) to allow for complete complexation.
-
-
Cooling and Final pH Adjustment:
-
After the reaction is complete, allow the dark brown solution to cool to room temperature.
-
Adjust the final pH to a neutral or slightly acidic range (e.g., 6.0-7.0) using 1M HCl or 5M NaOH as needed.
-
-
Purification and Sterilization:
-
Purify the solution to remove unreacted ions, potentially using dialysis or membrane filtration.
-
Sterilize the final formulation by filtering through a 0.22 µm filter.
-
-
Characterization:
-
Measure the viscosity of the final product at a controlled temperature (e.g., 25°C).
-
Determine the particle size distribution and polydispersity index (PDI) using DLS.
-
Confirm the final iron concentration.
-
Optimization Parameters:
-
Molar Ratios: Vary the molar ratios of Iron:Sorbitol:Citric Acid.
-
Reaction pH: Investigate the effect of different reaction pH values (e.g., 8.5, 9.5, 10.5) on the final viscosity.
-
Reactant Concentration: Prepare batches with varying initial concentrations of reactants.
Quantitative Data Summary
The following table presents hypothetical data from experiments aimed at reducing viscosity by adjusting the formulation's stabilizer ratio and reaction pH.
| Formulation ID | Iron:Sorbitol:Citric Acid (Molar Ratio) | Reaction pH | Viscosity @ 25°C (cP) | Z-Average Particle Size (nm) | Polydispersity Index (PDI) |
| STD-01 (Standard) | 1 : 10 : 1.5 | 10.5 | 15.2 | 12.5 | 0.280 |
| OPT-01 | 1 : 10 : 2.5 | 10.5 | 9.8 | 8.1 | 0.195 |
| OPT-02 | 1 : 10 : 2.5 | 9.5 | 7.5 | 6.3 | 0.150 |
| OPT-03 | 1 : 8 : 2.5 | 9.5 | 6.9 | 5.9 | 0.142 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for optimizing low-viscosity this compound.
Factors Influencing Viscosity
Caption: Key parameters affecting this compound viscosity.
References
- 1. This compound Citric Acid Complex – Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]
- 2. pjsir.org [pjsir.org]
- 3. Iron Sorbitex | C12H19FeO13 | CID 20715017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP0164657B1 - Water soluble iron-dextran preparation - Google Patents [patents.google.com]
- 5. Rheological Considerations of Pharmaceutical Formulations: Focus on Viscoelasticity [mdpi.com]
- 6. This compound Citricacid Complex: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 7. US3697502A - Method of making iron dextran-preparations - Google Patents [patents.google.com]
- 8. Integrated Quantitative Assessment and Comprehensive Physicochemical Characterization of Pharmaceutical-Grade Intravenous Iron Colloidal Complex: Iron Sucrose [nrfhh.com]
Technical Support Center: Troubleshooting Low Hemoglobin Response to Iron Sorbitol Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding low hemoglobin response in animals treated with iron sorbitol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as this compound citric acid complex, is an intramuscular hematinic agent used to treat iron deficiency anemia in animals.[1][2] It is a complex of iron, sorbitol, and citric acid.[1] The sorbitol component acts as a stabilizing agent, keeping the iron soluble and preventing precipitation, which enhances its absorption and efficacy.[3] Following intramuscular injection, it is rapidly absorbed from the muscle, with about two-thirds of the iron removed within 3 hours, leading to a quick increase in serum iron concentration.[1] The iron is then transported in the plasma by transferrin to the bone marrow for hemoglobin synthesis.[3]
Q2: What is the expected timeframe for a hemoglobin response after administering this compound?
A rapid increase in hemoglobin concentration and packed cell volume (PCV) is expected following the administration of this compound, particularly in cases of iron deficiency anemia.[4][5] Studies in piglets have shown that hemoglobin concentrations increase significantly after injection and continue to rise for up to four weeks.[6] A regenerative response, indicated by a rise in reticulocytes, should be evident within 3-5 days of initiating effective iron therapy.[7][8]
Q3: Are there any known side effects of this compound administration?
While generally considered safe and effective, side effects can occur.[2][9] High doses may lead to hypovolemic shock due to the potent vasodilatory effects of iron.[4][5] Anaphylactic reactions, though rare, can also occur.[4] It is recommended to administer a small test dose before the full therapeutic dose.[4] Overdosing can lead to siderosis and intoxication, presenting as hypotonia, shock, and potentially death.[4] Unlike some other iron complexes like iron-dextran, iron-sorbitol-citric acid complex has not been found to induce local sarcomas at the injection site in rats or mice.[10]
Troubleshooting Guide: Low Hemoglobin Response
A suboptimal or absent rise in hemoglobin levels post-treatment with this compound can be attributed to several factors. This guide provides a systematic approach to identifying and addressing the root cause.
Step 1: Verify the Diagnosis of Iron Deficiency Anemia (IDA)
An inadequate response to iron therapy may indicate that the anemia is not primarily due to iron deficiency.
Is the anemia truly iron-deficient?
-
Anemia of Inflammatory Disease (AID) / Anemia of Chronic Disease (ACD): This is a common cause of non-responsive anemia.[11] In AID, inflammatory cytokines stimulate the production of hepcidin (B1576463), a hormone that blocks iron absorption from the gut and release from macrophages, leading to low serum iron despite adequate body stores.[12] Animals with AID typically do not respond well to iron supplementation.[11]
-
Other Causes of Anemia: Consider other underlying causes such as chronic kidney disease, endocrinopathies (e.g., hypothyroidism), or bone marrow disorders.[8][13]
Key Diagnostic Differentiators:
| Parameter | Iron Deficiency Anemia (IDA) | Anemia of Inflammatory Disease (AID) |
| Serum Iron | Low | Low to Normal[14] |
| Total Iron Binding Capacity (TIBC) | High | Normal to Low |
| Transferrin Saturation | Low | Normal to Low |
| Serum Ferritin | Low | Normal to High[15] |
| Bone Marrow Iron Stores | Absent | Present[7] |
Table 1: Key parameters for differentiating Iron Deficiency Anemia from Anemia of Inflammatory Disease.
Step 2: Investigate Potential Causes of Ongoing Blood Loss
Iron deficiency in adult animals is most commonly caused by chronic external blood loss.[14][16][17] If blood loss continues, the administered iron will be insufficient to correct the anemia.
Potential sources of chronic blood loss include:
-
Gastrointestinal (GI) Tract: This is the most common source.[11] Look for evidence of bleeding ulcers, tumors, inflammatory bowel disease, or blood-sucking parasites.[11][16] Fecal occult blood tests can help detect non-visible GI bleeding.[17]
-
External Parasites: Heavy flea or tick infestations, especially in young animals, can lead to significant blood loss.[11]
-
Urinary Tract: Chronic hemorrhage from the urinary tract due to infections, stones, or tumors can be a cause.[11][16]
-
Coagulation Disorders: Underlying bleeding disorders can lead to chronic blood loss.[16]
Step 3: Evaluate this compound Administration and Dosage
Incorrect administration or inadequate dosing can lead to a poor response.
-
Dosage: Ensure the correct dose of elemental iron was administered based on the animal's body weight. Recommended doses can vary, so consult relevant veterinary formularies. For example, a common injectable iron dextran (B179266) dose for dogs is 10 mg/kg.[14][17] A specific this compound product for veterinary use recommends 0.5-1ml/50 kg body weight.[4][5]
-
Route of Administration: this compound is for intramuscular use only.[1][4]
-
Frequency: The frequency of administration should be appropriate to replenish iron stores and support ongoing erythropoiesis.
Step 4: Consider Malabsorption or Impaired Utilization
Although this compound is administered parenterally, bypassing intestinal absorption, issues with its subsequent metabolism and utilization can occur.
-
Pharmacokinetics: this compound is rapidly absorbed from the muscle.[1] However, a significant portion (around 30% in humans) can be excreted through the kidneys within 24 hours.[1][18] This rapid excretion could potentially limit the amount of iron available for erythropoiesis in some individuals.
-
Underlying Disease: Severe concurrent illnesses can impair the bone marrow's ability to produce red blood cells, even with adequate iron supply.[11]
Step 5: Investigate Rare Causes of Refractory Anemia
If the above factors have been ruled out, consider less common causes of iron-refractory iron deficiency anemia (IRIDA).
-
Genetic Disorders: A rare genetic condition involving a mutation in the TMPRSS6 gene, which encodes the protein matriptase-2, can lead to IRIDA.[12] This condition results in inappropriately high hepcidin levels, which block iron absorption and utilization, making the animal unresponsive to both oral and parenteral iron therapy.[12]
Experimental Protocols
Protocol 1: Assessment of Hematological Response to Iron Therapy
-
Baseline Blood Collection: Prior to initiating this compound treatment, collect a whole blood sample in an EDTA tube for a complete blood count (CBC) and a serum sample for an iron panel (serum iron, TIBC, transferrin saturation, and ferritin).
-
This compound Administration: Administer the appropriate dose of this compound via deep intramuscular injection.
-
Post-Treatment Monitoring:
-
3-5 Days Post-Injection: Collect a whole blood sample for a reticulocyte count to assess the initial regenerative response.[7]
-
Weekly/Bi-weekly Monitoring: Collect whole blood for a CBC to monitor hemoglobin, hematocrit, and red blood cell indices (MCV, MCHC).
-
4 Weeks Post-Treatment: Repeat the serum iron panel to assess the repletion of iron stores.
-
-
Data Analysis: Compare the post-treatment hematological parameters to the baseline values to determine the response to therapy.
Visualizations
References
- 1. Studies on a new intramuscular haematinic, iron-sorbitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. What is the mechanism of Iron sorbitex? [synapse.patsnap.com]
- 4. theveterinarymedicine.com [theveterinarymedicine.com]
- 5. kamapet.com [kamapet.com]
- 6. scispace.com [scispace.com]
- 7. dvm360.com [dvm360.com]
- 8. Overview of Anemia in Animals - Circulatory System - MSD Veterinary Manual [msdvetmanual.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Iron-Carbohydrate Complexes (IARC Summary & Evaluation, Volume 2, 1973) [inchem.org]
- 11. eclinpath.com [eclinpath.com]
- 12. ovid.com [ovid.com]
- 13. actualidadveterinaria.wordpress.com [actualidadveterinaria.wordpress.com]
- 14. Iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. vetster.com [vetster.com]
- 17. dvm360.com [dvm360.com]
- 18. The Pharmacokinetics and Pharmacodynamics of Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Shelf-Life of Custom Iron Sorbitol Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the shelf-life of custom iron sorbitol formulations.
Frequently Asked Questions (FAQs)
Q1: What is the typical composition of an this compound formulation and the role of each component?
A custom this compound formulation is a complex mixture designed for parenteral administration to treat iron-deficiency anemia. The key components include:
-
Iron (in Ferric State - Fe³⁺): The active pharmaceutical ingredient (API) that replenishes iron stores in the body.
-
Sorbitol: A sugar alcohol that acts as a stabilizing agent, forming a complex with the iron to keep it in a soluble form and prevent precipitation.[1] It also contributes to the controlled release of iron.[1]
-
Citric Acid: A chelating agent that stabilizes the iron complex.[2]
-
Dextrin (B1630399): A carbohydrate that is essential for the stability of the complex. Formulations with sorbitol and citric acid alone are often not stable, and dextrin is incorporated to prevent precipitation and ensure the integrity of the complex.[3][4]
Q2: What are the primary factors that can affect the shelf-life of our this compound formulation?
The stability of this compound formulations is influenced by both intrinsic and extrinsic factors:
-
Intrinsic Factors:
-
pH: The pH of the formulation is critical. The this compound dextrin citric acid complex is known to precipitate in acidic conditions, typically within a pH range of 2.6-3.6. The formulation is generally stable at a pH between 3.7 and 8.0.[3][4]
-
Formulation Composition: The ratio of iron, sorbitol, citric acid, and dextrin is crucial. An insufficient amount of dextrin can lead to an unstable complex.[3][4]
-
Presence of Impurities: Trace metals or reactive impurities in any of the excipients can catalyze degradation reactions.
-
-
Extrinsic Factors:
-
Temperature: Elevated temperatures can accelerate chemical degradation, including the breakdown of the carbohydrate components and changes in the iron complex.[5]
-
Light Exposure: Iron(III)-citrate complexes are known to be photosensitive. Exposure to light, particularly UV light, can induce photodegradation, leading to the reduction of Fe(III) to Fe(II) and the breakdown of the citric acid molecule.[6][7][8]
-
Oxygen: The presence of oxygen can contribute to oxidative degradation pathways.
-
Humidity: For lyophilized or powdered forms of the formulation, exposure to humidity can lead to physical instability and chemical degradation.
-
Q3: What are the common degradation pathways for this compound formulations?
The primary degradation pathways involve the iron-citrate portion of the complex and the carbohydrate components:
-
Photodegradation: This is a significant pathway where the iron(III)-citrate complex absorbs light, leading to a ligand-to-metal charge transfer. This results in the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) and the oxidation and subsequent degradation of citric acid.[6][7] Degradation products of citric acid can include 3-oxoglutarate and acetoacetate.[7]
-
Oxidative Degradation: The presence of oxygen can lead to the formation of reactive oxygen species (ROS), which can further degrade the carbohydrate components (sorbitol and dextrin).
-
Hydrolysis: At unfavorable pH conditions, the complex can dissociate, leading to the precipitation of iron hydroxides.
-
Thermal Degradation: High temperatures can accelerate the browning of the formulation, which may involve the conversion of sorbitol to glucose and subsequent Maillard reactions with any available amino acids or continued degradation to form α-dicarbonyl compounds.[9]
Troubleshooting Guide
Problem 1: Precipitation or Cloudiness Observed in the Formulation
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | Measure the pH of the formulation. It should be within the stable range of 3.7-8.0.[3][4] Adjust the pH using appropriate buffers if necessary. |
| Insufficient Dextrin | Review the formulation composition. The amount of dextrin is critical for stabilizing the complex.[3][4] Consider increasing the dextrin-to-iron ratio. |
| Temperature Fluctuations | Ensure the formulation is stored at the recommended temperature. Avoid freeze-thaw cycles. |
| Incompatibility with Container | Investigate potential leaching from the container closure system that could alter the pH or introduce ions that destabilize the complex. |
Problem 2: Color Change (e.g., darkening or browning) in the Formulation
| Potential Cause | Troubleshooting Steps |
| Light Exposure | Protect the formulation from light at all stages of manufacturing and storage by using amber vials or storing in the dark.[6] |
| Thermal Degradation | Store the formulation at controlled room temperature or as recommended. High temperatures can lead to the degradation of sorbitol and subsequent browning reactions.[9] |
| Oxidation | Consider purging the formulation with an inert gas like nitrogen to minimize oxidative degradation. |
| pH Shift | A significant change in pH can sometimes be accompanied by a color change. Verify the pH of the formulation. |
Problem 3: Decrease in Iron Potency
| Potential Cause | Troubleshooting Steps |
| Degradation of the Complex | A decrease in potency is a direct indicator of degradation. Investigate the root cause using the steps outlined for precipitation and color change. |
| Adsorption to Container | Evaluate the interaction between the formulation and the container surface. |
| Inaccurate Analytical Method | Ensure the analytical method for iron quantification is validated, stability-indicating, and free from interferences from degradation products. |
Data Presentation: Stability of this compound Formulations
Due to the proprietary nature of custom formulations, specific quantitative stability data for a single this compound citric acid dextrin complex is not publicly available. The following tables provide a representative summary of stability testing results based on typical studies for parenteral iron carbohydrate complexes.
Table 1: Representative Accelerated Stability Data (40°C ± 2°C / 75% RH ± 5% RH)
| Time Point | Appearance | pH | Iron Assay (% of Initial) | Total Impurities (% Area) |
| 0 Months | Clear, dark brown solution | 6.2 | 100.0 | 0.15 |
| 3 Months | Clear, dark brown solution | 6.1 | 99.1 | 0.35 |
| 6 Months | Clear, dark brown solution | 6.0 | 98.2 | 0.58 |
Table 2: Representative Long-Term Stability Data (25°C ± 2°C / 60% RH ± 5% RH)
| Time Point | Appearance | pH | Iron Assay (% of Initial) | Total Impurities (% Area) |
| 0 Months | Clear, dark brown solution | 6.2 | 100.0 | 0.15 |
| 6 Months | Clear, dark brown solution | 6.2 | 99.8 | 0.18 |
| 12 Months | Clear, dark brown solution | 6.1 | 99.5 | 0.22 |
| 24 Months | Clear, dark brown solution | 6.1 | 99.1 | 0.28 |
Experimental Protocols
1. Stability-Indicating HPLC Method for this compound Complex and Degradation Products
This protocol provides a general framework for a stability-indicating HPLC method. Method development and validation are essential for specific formulations.
-
Objective: To simultaneously quantify the this compound complex and monitor for the formation of degradation products.
-
Instrumentation: HPLC with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution may be necessary to separate the complex from its more polar degradation products.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The iron complex can be detected in the UV range (e.g., 280 nm), while degradation products of citric acid and sorbitol may require different wavelengths or a DAD for comprehensive analysis.
-
Sample Preparation: Dilute the this compound formulation in the mobile phase to an appropriate concentration.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the prepared sample.
-
Run the gradient program to elute the components.
-
Monitor the chromatogram for the main peak corresponding to the this compound complex and any new peaks that may indicate degradation.
-
Quantify the components using a validated calibration curve.
-
2. Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of the analytical methods.
-
Acid Hydrolysis: Incubate the formulation in 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the sample before analysis.
-
Base Hydrolysis: Incubate the formulation in 0.1 M NaOH at 60°C for a specified period. Neutralize the sample before analysis.
-
Oxidative Degradation: Treat the formulation with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose the formulation to dry heat (e.g., 80°C) for a specified period.
-
Photodegradation: Expose the formulation to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
Visualizations
Caption: Primary degradation pathways for this compound formulations.
Caption: Workflow for stability analysis of this compound formulations.
References
- 1. Development and validation of an HPLC stability-indicating method for identification and assay of elemental iron(II) in pharmaceutical drug products using reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Criticality of Surface Characteristics of Intravenous Iron–Carbohydrate Nanoparticle Complexes: Implications for Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pjsir.org [pjsir.org]
- 5. infoscience.epfl.ch [infoscience.epfl.ch]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of a ternary iron(III)-uranium(VI)-citric acid complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acp.copernicus.org [acp.copernicus.org]
- 9. Analysis of the browning reaction in a sorbitol/glycine model: Formation and degradation of precursors, glucose and α-dicarbonyl compounds during heating - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Iron Sorbitol vs. Iron Dextran in Animal Models: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of iron sorbitol and iron dextran (B179266), two common parenteral iron formulations, based on data from various animal models. This document is intended for researchers, scientists, and drug development professionals working in the fields of hematology, pharmacology, and animal science. The information presented herein is compiled from peer-reviewed studies and aims to provide an objective overview to inform future research and development.
Data Summary: Hematological and Pharmacokinetic Parameters
The following tables summarize the key quantitative data from comparative studies in piglet and rabbit models. These studies evaluated the efficacy of different iron formulations in treating or preventing iron deficiency anemia.
Table 1: Comparative Efficacy in Piglet Models
| Parameter | Animal Model | This compound Formulation | Iron Dextran Formulation | Key Findings |
| Hemoglobin (Hb) Concentration | Suckling Piglets | This compound-Gluconic Acid Polymer | Iron Dextran | The anemia-preventing effect was similar for both iron complexes. |
| Hematological Values (Hb, Hct, MCV, MCH, MCHC) | Suckling Piglets | Gleptoferron (B1228327) (Iron Dextran Complex) | Iron Dextran | Piglets treated with gleptoferron had significantly higher hemoglobin, hematocrit, mean corpuscular volume, and mean corpuscular hemoglobin concentration values. |
| Serum Iron & Ferritin | Suckling Piglets | Gleptoferron (Iron Dextran Complex) | Iron Dextran | Gleptoferron resulted in higher plasma iron levels compared with iron dextran. |
| Adverse Effects | Suckling Piglets | Gleptoferron (Iron Dextran Complex) | Iron Dextran | Both products were well tolerated, with only mild transient swelling observed in a few piglets in the gleptoferron group. |
Table 2: Comparative Efficacy in Rabbit Models
| Parameter | Animal Model | This compound Formulation | Iron Dextran Formulation | Key Findings |
| Absorption from Injection Site | Rabbits | Iron-Sorbitol-Citric Acid Complex | Iron Dextran | Iron-sorbitol was absorbed very rapidly, with about two-thirds removed from the muscle within 3 hours. |
| Serum Iron Concentration | Rabbits | Iron-Sorbitol-Citric Acid Complex | Iron Dextran | A very rapid increase in serum iron concentration was observed with iron-sorbitol, reaching a maximum level after about 20 minutes. |
| Urinary Excretion | Rabbits | Iron-Sorbitol-Citric Acid Complex | Not specified | Approximately 8% of the administered iron from the sorbitol-gluconic acid polymer complex was excreted in the urine. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the key studies cited.
Study 1: this compound-Gluconic Acid Polymer vs. Iron Dextran in Piglets
-
Animal Model: A total of 209 anemic suckling piglets were used in the clinical comparison.
-
Induction of Anemia: Anemia was naturally occurring in the suckling piglets.
-
Treatment Administration:
-
This compound Group: 102 piglets received a single intramuscular injection of a complex of iron and a sorbitol-gluconic acid polymer (200 mg iron per animal).
-
Iron Dextran Group: 102 piglets received a single intramuscular injection of iron-dextran (200 mg iron per animal).
-
-
Parameters Measured: The primary outcome was the anemia-preventing effect, likely assessed through hemoglobin measurements, although specific hematological data points were not detailed in the abstract. Tolerance to the injections was also observed.
Study 2: Gleptoferron vs. Iron Dextran in Piglets
-
Animal Model: Newborn suckling piglets were used in a randomized, parallel study.
-
Induction of Anemia: Piglets are naturally prone to iron deficiency anemia.
-
Treatment Administration:
-
Gleptoferron Group (n=13): Received a single intramuscular injection of 200 mg iron as gleptoferron in the neck 24-48 hours after birth.
-
Iron Dextran Group (n=12): Received a single intramuscular injection of 200 mg iron as a different iron dextran product in the neck 24-48 hours after birth.
-
-
Sample Collection and Analysis: Blood samples were collected before treatment and on the 18th and 31st day of life for complete hematology. Hematological parameters measured included hemoglobin, hematocrit, mean corpuscular volume (MCV), and mean corpuscular hemoglobin concentration (MCHC). Plasma iron and transferrin saturation were also determined.
Study 3: Iron-Sorbitol-Citric Acid Complex vs. Iron Dextran in Rabbits
-
Animal Model: Rabbits were used to study the absorption and serum iron kinetics.
-
Induction of Anemia: The study focused on the pharmacological properties rather than the treatment of induced anemia.
-
Treatment Administration: Both iron-sorbitol-citric acid complex and iron-dextran were administered via intramuscular injection.
-
Parameters Measured:
-
Absorption: The rate of removal of the iron complex from the injection site was measured.
-
Serum Iron: The concentration of iron in the serum was measured at various time points post-injection to determine the time to maximum concentration (Cmax).
-
Urinary Excretion: The amount of iron excreted in the urine was quantified.
-
Visualizing Experimental and Logical Frameworks
To further clarify the methodologies and comparative logic, the following diagrams are provided.
Iron Metabolism Signaling Pathways
Parenteral iron administration bypasses intestinal absorption and directly introduces iron into the circulation. This has significant implications for the systemic regulation of iron homeostasis, primarily governed by the hepcidin-ferroportin axis.
-
Iron Dextran: This high-molecular-weight complex is primarily taken up by macrophages in the reticuloendothelial system. The iron is then slowly released from the dextran core. This gradual release leads to a delayed and sustained increase in plasma iron and transferrin saturation. Consequently, the upregulation of hepcidin, the key iron-regulatory hormone, is also delayed. Studies in mice have shown that a significant hepcidin response to iron dextran may not be observed until several days after administration, correlating with the relocation of iron from macrophages to hepatocytes and an increase in transferrin saturation.[1]
-
This compound: In contrast, this compound is a lower-molecular-weight complex that is more rapidly absorbed from the injection site. This leads to a faster and more transient increase in plasma iron levels. While direct comparative studies on the hepcidin response to this compound versus iron dextran are limited, the rapid influx of iron into the circulation would theoretically lead to a more immediate, albeit potentially less sustained, upregulation of hepcidin.
The differential kinetics of iron release from these two complexes likely result in distinct temporal effects on the hepcidin-ferroportin signaling pathway, which in turn influences the overall iron utilization and storage.
Conclusion
Based on the available animal model data, both this compound and iron dextran are effective in preventing and treating iron deficiency anemia. However, they exhibit distinct pharmacokinetic profiles that may influence their suitability for different research applications. This compound appears to be more rapidly absorbed, leading to a quicker increase in serum iron, while iron dextran provides a more sustained release. In some studies, certain formulations of iron dextran, such as gleptoferron, have demonstrated superior efficacy in improving hematological parameters in piglets.
Further research is warranted to directly compare the effects of various this compound and iron dextran formulations on the hepcidin-ferroportin signaling axis to better understand their long-term impacts on iron homeostasis.
References
Ferric Carboxymaltose vs. Iron Sorbitol: A Comparative Analysis for Researchers
For Immediate Release
This guide provides a comprehensive comparison of two parenteral iron formulations: ferric carboxymaltose (FCM) and iron sorbitol (an this compound-citric acid complex). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on the efficacy, safety, and pharmacological profiles of these two treatments for iron deficiency anemia (IDA).
Executive Summary
Ferric carboxymaltose and this compound are both utilized for the parenteral treatment of iron deficiency anemia, particularly in patients who are intolerant to or unresponsive to oral iron therapy. Ferric carboxymaltose is a newer generation intravenous iron complex that allows for the administration of high doses in a short period. This compound, an older formulation, is typically administered intramuscularly. Clinical data, primarily from studies involving pregnant women with IDA, suggests that ferric carboxymaltose may offer a more rapid and substantial correction of hemoglobin and iron stores compared to this compound. This guide presents a detailed examination of the available evidence.
Quantitative Data Presentation
The following tables summarize the key pharmacokinetic parameters and the comparative efficacy and safety data from a randomized clinical trial.
Table 1: Pharmacokinetic Properties
| Parameter | Ferric Carboxymaltose (Intravenous) | This compound (Intramuscular) |
| Complex Structure | Ferric hydroxide (B78521) core stabilized by a carbohydrate shell.[1][2] | Complex of iron, sorbitol, and citric acid.[3][4] |
| Route of Administration | Intravenous infusion or push.[2] | Intramuscular injection.[3][4] |
| Absorption/Uptake | Rapidly taken up by the reticuloendothelial system (RES), primarily in the liver, spleen, and bone marrow.[1] | Rapidly absorbed from the muscle, with two-thirds removed within 3 hours.[3][4] |
| Peak Serum Iron | Maximum concentration reached in approximately 20 minutes (in animals) to 2 hours (in humans).[3][4] | Not explicitly stated, but rapid increase in serum iron is noted. |
| Iron Release | Controlled release of iron from the carbohydrate shell.[1][5] | Dissociation of the complex to release iron ions. |
| Excretion | Negligible renal excretion.[6] | Approximately 30% of the dose is excreted through the kidneys within 24 hours.[3][4] |
Table 2: Comparative Efficacy in Pregnant Women with Iron Deficiency Anemia
Data from a single-centre, parallel-group, open-label, randomized clinical trial involving pregnant women (24 to 34 weeks of gestation) with hemoglobin between 6.5 to <9.0 g/dL.[7][8]
| Efficacy Parameter | Ferric Carboxymaltose (FCM) | This compound (ISr) |
| Mean Hemoglobin Increase at 2 Weeks (g/dL) | 1.86 | 0.83 |
| Mean Hemoglobin Increase at 6 Weeks (g/dL) | 4.02 | 2.08 |
| Mean Serum Ferritin Increase at 2 Weeks (µg/L) | 25.59 | 13.84 |
| Mean Serum Ferritin Increase at 6 Weeks (µg/L) | 87.71 | 43.5 |
Table 3: Comparative Safety in Pregnant Women with Iron Deficiency Anemia
Data from the same clinical trial as Table 2.[7][8]
| Safety Parameter | Ferric Carboxymaltose (FCM) | This compound (ISr) |
| Adverse Effects | Minor adverse effects were observed. | No serious adverse effects were reported. |
| Serious Adverse Effects | No serious adverse effects were reported. | No serious adverse effects were reported. |
Experimental Protocols
Ferric Carboxymaltose Administration (Intravenous)
The following is a generalized protocol based on clinical trial methodologies.[9]
-
Patient Screening:
-
Confirm diagnosis of iron deficiency anemia (e.g., hemoglobin <11 g/dL, serum ferritin <30 ng/mL).
-
Assess for contraindications, including known hypersensitivity to ferric carboxymaltose or its components, and first trimester of pregnancy.
-
-
Dosage Calculation:
-
The total iron dose is calculated based on the patient's body weight and baseline hemoglobin level. A common regimen is two doses of 750 mg separated by at least 7 days for a total cumulative dose of 1500 mg.[10]
-
-
Preparation of Infusion:
-
Visually inspect the vial for particulate matter and discoloration.
-
Dilute the required dose of ferric carboxymaltose in a sterile 0.9% sodium chloride solution. For a 1000 mg dose, dilution in 250 mL is typical.[11] The final concentration of the infusion should not be less than 2 mg of iron per mL.[11]
-
-
Administration:
-
Monitoring:
-
Monitor the patient for signs and symptoms of hypersensitivity during and for at least 30 minutes after the infusion.
-
Assess vital signs before, during, and after the infusion.
-
This compound Administration (Intramuscular)
The following is a generalized protocol based on clinical trial methodologies.[12]
-
Patient Screening:
-
Confirm diagnosis of iron deficiency anemia.
-
Exclude patients with known hypersensitivity to this compound.
-
-
Dosage Calculation:
-
The total iron requirement is calculated based on the patient's body weight and hemoglobin deficit.
-
-
Administration:
-
Administer the this compound complex via deep intramuscular injection into the gluteal muscle.
-
The "Z-track" injection technique is recommended to minimize leakage and skin staining.[12]
-
The daily dose is typically limited (e.g., 1.5 mg/kg).
-
-
Monitoring:
-
Observe the patient for any immediate adverse reactions following the injection.
-
Monitor the injection site for pain, swelling, or discoloration.
-
Signaling Pathways and Experimental Workflows
Cellular Uptake and Iron Release Mechanisms
The following diagrams illustrate the proposed pathways for the cellular uptake and subsequent release of iron from ferric carboxymaltose and this compound.
Caption: Cellular uptake and iron metabolism of Ferric Carboxymaltose.
Caption: Proposed mechanism of iron release and uptake from this compound.
Experimental Workflow for Comparative Clinical Trial
The following diagram outlines a typical workflow for a clinical trial comparing ferric carboxymaltose and this compound.
Caption: Experimental workflow for a comparative clinical trial.
Conclusion
The available evidence, primarily from a study in pregnant women, suggests that ferric carboxymaltose is more effective than this compound in achieving a rapid and sustained increase in hemoglobin and serum ferritin levels in the treatment of iron deficiency anemia.[7][8] Both treatments appear to have a comparable safety profile in this population, with no serious adverse events reported.[7][8] The intravenous administration of ferric carboxymaltose allows for higher single doses compared to the intramuscular administration of this compound, potentially leading to a faster correction of iron deficiency. Further head-to-head comparative studies in diverse patient populations are warranted to provide a more comprehensive understanding of the relative merits of these two parenteral iron formulations.
References
- 1. What is the mechanism of Ferric Carboxymaltose? [synapse.patsnap.com]
- 2. The role of ferric carboxymaltose in the treatment of iron deficiency anemia in patients with gastrointestinal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on a new intramuscular haematinic, iron-sorbitol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on a new intramuscular haematinic, iron-sorbitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wbcil.com [wbcil.com]
- 6. Pharmacokinetic, Pharmacodynamic, and Safety Profiles of Ferric Carboxymaltose in Chinese Patients with Iron-deficiency Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijrcog.org [ijrcog.org]
- 8. researchgate.net [researchgate.net]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. A Study to Compare the Efficacy and Safety of Intravenous Iron Sucrose and Intramuscular this compound Therapy for Anemia During Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Response of Iron Sorbitol in Iron-Deficient Individuals
This guide offers an objective comparison of the therapeutic efficacy and safety of iron sorbitol with other parenteral iron preparations, specifically iron sucrose (B13894) and ferric carboxymaltose, in the management of iron deficiency anemia (IDA). The information presented is supported by data from clinical studies and is intended for researchers, scientists, and professionals in drug development.
Comparative Efficacy of Parenteral Iron Preparations
The therapeutic response to parenteral iron is primarily evaluated by the rise in hemoglobin levels and the replenishment of iron stores, indicated by serum ferritin levels. Clinical trials, particularly in pregnant women with moderate to severe IDA, provide a basis for comparing this compound with intravenous alternatives like iron sucrose and ferric carboxymaltose.
Intravenous iron sucrose has been shown to be more effective and faster-acting than intramuscular this compound in increasing hemoglobin levels.[1][2] In one study, the rise in hemoglobin after four weeks of therapy was significantly higher in the iron sucrose group (3.52 g/dl) compared to the this compound group (2.33 g/dl).[1] Another study reported that 90% of patients receiving intravenous iron sucrose achieved the target hemoglobin level (>11g/dl) after 8 weeks, while only 34% of those on intramuscular this compound reached this target.[1][2]
More recent parenteral iron formulations, such as ferric carboxymaltose (FCM), have also been compared to this compound. A study comparing FCM, iron sucrose, and this compound found that at 6 weeks, the increase in hemoglobin with FCM (4.02 g/dL) was almost double that of this compound (2.08 g/dL) and significantly greater than that of iron sucrose (2.87g/dL).[3][4] Similarly, serum ferritin levels, indicating iron store replenishment, showed a more significant improvement with FCM.[3][4]
While effective to a degree, this compound, a complex of iron, sorbitol, and citric acid, demonstrates a rapid absorption from the injection site.[5] However, a notable portion of the administered dose (around 30%) is excreted through the kidneys within 24 hours, which may impact its overall efficacy compared to newer formulations with better iron utilization.[5]
Data Presentation: Efficacy and Safety Comparison
Table 1: Comparative Efficacy of this compound vs. Iron Sucrose
| Parameter | This compound (Intramuscular) | Iron Sucrose (Intravenous) | Reference |
| Mean Hemoglobin Rise (4 weeks) | 2.33 g/dl | 3.52 g/dl | [1] |
| Time to Achieve Target Hemoglobin (>11 g/dl) | 9.04 weeks | 6.37 weeks | [2][6] |
| Patients Achieving Target Hemoglobin (8 weeks) | 34% | 90% | [2] |
| Mean Serum Ferritin Rise (28 days) | Increase to 20.12 ng/dl | Increase to 20.33 ng/dl | [7] |
Table 2: Comparative Efficacy of this compound vs. Iron Sucrose and Ferric Carboxymaltose
| Parameter | This compound (Intramuscular) | Iron Sucrose (Intravenous) | Ferric Carboxymaltose (Intravenous) | Reference |
| Mean Hemoglobin Rise (2 weeks) | 0.83 g/dL | 1.24 g/dL | 1.86 g/dL | [3][4] |
| Mean Hemoglobin Rise (6 weeks) | 2.08 g/dL | 2.87 g/dL | 4.02 g/dL | [3][4] |
| Mean Serum Ferritin Rise (2 weeks) | 13.84 µg/L | 18.86 µg/L | 25.59 µg/L | [3][4] |
| Mean Serum Ferritin Rise (6 weeks) | 43.5 µg/L | 65.22 µg/L | 87.71 µg/L | [3][4] |
Table 3: Comparative Safety of this compound vs. Iron Sucrose
| Adverse Effects | This compound (Intramuscular) | Iron Sucrose (Intravenous) | Reference |
| Incidence of Adverse Effects (Grade I) | 24% | 8% | [1][2] |
| Common Adverse Effects | Pain, swelling, and blackening at the injection site | Mild to moderate reactions, manageable with antiallergics | [7][8] |
| Patient Dropout Rate | Higher due to adverse drug reactions | Lower | [7] |
Experimental Protocols
The following methodologies are synthesized from various clinical trials comparing parenteral iron preparations.
1. Study Design and Patient Population:
-
Design: Prospective, randomized, open-label comparative studies.[1][7]
-
Inclusion Criteria: Pregnant women in their second or third trimester (16-34 weeks of gestation) with moderate to severe iron deficiency anemia (Hemoglobin between 6.5 and 9 g/dl).[1][3][4] Non-pregnant adults and children with confirmed iron deficiency anemia have also been studied.[9][10]
-
Exclusion Criteria: Known hypersensitivity to iron preparations, other causes of anemia (e.g., vitamin B12 or folate deficiency), and contraindications to intramuscular or intravenous iron therapy.
2. Dosage and Administration:
-
This compound: Administered via deep intramuscular injection using the 'Z' technique to minimize leakage and skin staining.[2][11] A common dosage is 1.5 ml daily until the total calculated iron dose is reached.[2]
-
Iron Sucrose: Administered intravenously. A typical regimen involves infusions of 200-300 mg diluted in normal saline, given on alternate days or twice weekly until the total required dose is administered.[12]
-
Ferric Carboxymaltose: Administered as a single intravenous infusion of up to 1000 mg diluted in normal saline over 15-30 minutes.[3][12]
3. Assessment of Therapeutic Response:
-
Primary Efficacy Endpoints: Change in hemoglobin and serum ferritin levels from baseline.[3][4]
-
Secondary Efficacy Endpoints: Changes in other hematological parameters such as Mean Corpuscular Volume (MCV), Mean Corpuscular Hemoglobin (MCH), and Mean Corpuscular Hemoglobin Concentration (MCHC).[9]
-
Time Points for Assessment: Baseline, and at regular intervals post-treatment, commonly at 2, 4, 6, 8, and 12 weeks.[1][3][4][9] An optimal response to oral iron is an increase in hemoglobin of 2 g/dl after 3 weeks.[13] For parenteral iron, response is assessed with a complete blood count and ferritin level, with ferritin not being rechecked within 4 weeks of administration to avoid misleadingly high results.[14]
4. Safety and Tolerability Assessment:
-
Monitoring: Patients are monitored for any adverse drug reactions (ADRs) during and after administration.
-
Grading of ADRs: Adverse effects are typically graded as Grade I (mild to moderate, manageable with medication without discontinuing therapy) and Grade II (severe, life-threatening, requiring discontinuation of therapy).[2]
Mandatory Visualizations
Caption: Overview of the iron metabolism signaling pathway.
Caption: Experimental workflow for clinical trials.
Caption: Logical comparison of iron preparations.
References
- 1. ijmrhs.com [ijmrhs.com]
- 2. A Study to Compare the Efficacy and Safety of Intravenous Iron Sucrose and Intramuscular this compound Therapy for Anemia During Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrcog.org [ijrcog.org]
- 4. researchgate.net [researchgate.net]
- 5. Studies on a new intramuscular haematinic, iron-sorbitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. Comparison of efficacy and safety of two parenteral iron preparations in pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 9. Comparative study of efficacy, tolerability and compliance of oral iron preparations (iron edetae, iron polymatose complex) and intramuscular this compound in iron deficiency anaemia in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iron Deficiency Anemia: Evaluation and Management | AAFP [aafp.org]
- 11. drugfuture.com [drugfuture.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. activeiron.com [activeiron.com]
- 14. cmaj.ca [cmaj.ca]
A Comparative Analysis of Iron Uptake and Metabolism from Different Parenteral Iron Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various parenteral iron compounds, focusing on their iron uptake, cellular processing, and effects on iron metabolism. The information is supported by experimental data to aid in research and development of intravenous iron therapies.
Introduction to Parenteral Iron Compounds
Parenteral iron therapy is essential for treating iron deficiency anemia in patients who cannot tolerate or do not respond to oral iron supplementation. These formulations consist of an iron-oxyhydroxide core stabilized by a carbohydrate shell. The nature of this carbohydrate shell is a key determinant of the compound's stability, iron release kinetics, and immunological properties. The most common parenteral iron compounds include:
-
Iron Dextran (B179266): One of the earliest formulations, available in high and low molecular weight forms.
-
Iron Sucrose (B13894): A widely used formulation with a good safety profile.[1]
-
Ferric Carboxymaltose (FCM): Allows for higher single-dose administration.[1][2]
-
Ferumoxytol: A superparamagnetic iron oxide nanoparticle with a polyglucose sorbitol carboxymethylether coating.[3]
-
Iron Isomaltoside 1000: A formulation designed for high-dose infusion with a low potential for labile iron release.
Comparative Pharmacokinetics
The pharmacokinetic profiles of parenteral iron compounds differ significantly, influencing their dosing regimens and potential for adverse effects. Key parameters are summarized in the table below.
| Parenteral Iron Compound | Half-life (T½) | Maximum Concentration (Cmax) | Area Under the Curve (AUC) | Volume of Distribution (Vd) |
| Iron Dextran | Dose-dependent | - | - | - |
| Iron Sucrose | ~6 hours | - | - | - |
| Ferric Carboxymaltose | 7-12 hours | - | - | - |
| Ferumoxytol | ~15 hours | - | - | ~3.1 L |
| Iron Isomaltoside 1000 | 20.8 - 23.5 hours[4][5] | 37.3 µg/mL (100mg dose)[4][5] | 1010 h*µg/mL (100mg dose)[4][5] | 3.0 - 3.5 L[4][5] |
Cellular Iron Uptake and Processing
Following intravenous administration, parenteral iron complexes are primarily taken up by the macrophages of the reticuloendothelial system (RES), mainly in the liver and spleen.[6] The iron-carbohydrate complex is internalized into endosomes, where the acidic environment facilitates the gradual release of iron from the carbohydrate shell.
Reticuloendothelial System (RES) Uptake
The efficiency of RES uptake varies among different formulations. Studies comparing single-dose infusions of low-molecular-weight iron dextran (LMWID) and ferumoxytol found no significant difference in the median change in hemoglobin or ferritin levels 8 to 12 weeks post-infusion, suggesting comparable overall iron utilization.[7][8][9] However, patients who received LMWID more frequently required additional IV iron infusions compared to those who received ferumoxytol.[8][9]
Macrophage Iron Handling
Once inside the macrophage, the iron-carbohydrate complex is processed in lysosomes. A study examining the handling of different iron compounds by rat peritoneal macrophages found that iron uptake was highest for ferumoxytol and iron isomaltoside and lowest for iron sucrose and sodium ferric gluconate.[10] The released iron can then be stored within the macrophage in ferritin or exported out of the cell via the iron exporter protein ferroportin.[10]
Below is a diagram illustrating the general pathway of parenteral iron uptake and processing by a macrophage.
Caption: Cellular uptake and processing of parenteral iron by macrophages.
Iron Release and the Labile Iron Pool
A critical aspect of parenteral iron safety is the rate of iron release from the carbohydrate complex. A rapid release of iron can overwhelm the iron-binding capacity of transferrin, leading to the presence of non-transferrin-bound iron (NTBI) and a labile iron pool (LIP) in the plasma.[11] This labile iron is redox-active and can catalyze the formation of reactive oxygen species, potentially causing cellular damage.[11]
An in vitro study comparing the percentage of iron donation to transferrin from different parenteral iron compounds found the following progression: ferric gluconate > iron sucrose > iron dextran-INFeD > iron dextran-Dexferrum.[12][13][14] The mean percent iron donation ranged from 2.5% to 5.8%.[12][13][14]
Regulation of Hepcidin (B1576463)
Hepcidin is a key peptide hormone that regulates systemic iron homeostasis.[15] It acts by binding to the iron exporter ferroportin, leading to its internalization and degradation, thereby reducing iron efflux from enterocytes and macrophages into the bloodstream.[16] The administration of parenteral iron leads to an increase in serum hepcidin levels, which is a physiological response to increased iron availability.
The regulation of hepcidin expression by iron is a complex process involving the bone morphogenetic protein (BMP)/SMAD signaling pathway.[17] Increased levels of circulating iron, in the form of transferrin-bound iron, are sensed by hepatocytes, leading to the upregulation of hepcidin transcription.[15]
The following diagram illustrates the signaling pathway for iron-dependent hepcidin regulation.
Caption: Iron-dependent regulation of hepcidin expression in hepatocytes.
Clinical Efficacy
Clinical studies have compared the efficacy of different parenteral iron formulations in raising hemoglobin and ferritin levels in patients with iron deficiency anemia.
A comparative study of ferric carboxymaltose and iron sucrose in pregnant women with iron deficiency anemia showed that the mean rise in hemoglobin at 12 weeks was significantly higher in the FCM group (29 g/L) compared to the iron sucrose group (22 g/L).[18] Another study in perimenopausal women with heavy menstrual bleeding found that FCM demonstrated a statistically significant higher mean increase in hemoglobin (4.97 g/dL) than iron sucrose (4.63 g/dL) over 12 weeks.[2]
In a study comparing single-dose low-molecular-weight iron dextran (LMWID) with single-dose ferumoxytol, no significant difference was observed in the median change in hemoglobin or ferritin levels between the two groups.[9]
| Parenteral Iron Compound | Change in Hemoglobin | Change in Ferritin |
| Iron Sucrose | 22 g/L (at 12 weeks)[18] | - |
| Ferric Carboxymaltose | 29 g/L (at 12 weeks)[18] | Significantly higher than IS at 3 weeks[2] |
| Iron Dextran (LMWID) | 0.5 g/dL (8-12 weeks)[9] | 87 ng/dL (8-12 weeks)[9] |
| Ferumoxytol | 0.8 g/dL (8-12 weeks)[9] | 71 ng/dL (8-12 weeks)[9] |
Experimental Protocols
Measurement of Cellular Iron Uptake in Macrophages (e.g., THP-1 cells)
This protocol describes a colorimetric assay to quantify the amount of iron taken up by macrophage cell lines.[19]
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Parenteral iron compounds (e.g., iron sucrose, ferric carboxymaltose)
-
Phosphate-buffered saline (PBS)
-
Iron standards
-
Iron assay reagent (e.g., Ferrozine-based)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Culture and Differentiation: Culture THP-1 cells in suspension in complete RPMI-1640 medium. For adherent macrophage-like cells, seed THP-1 cells in a 96-well plate and differentiate with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Iron Treatment: Remove the culture medium and add fresh medium containing the desired concentrations of the parenteral iron compounds to be tested. Incubate for various time points (e.g., 1, 4, 24 hours). Include an untreated control.
-
Cell Lysis: After incubation, wash the cells three times with PBS to remove extracellular iron. Lyse the cells using a suitable cell lysis buffer.
-
Iron Quantification:
-
Transfer the cell lysates to a new 96-well plate.
-
Prepare a standard curve using known concentrations of an iron standard.
-
Add the iron assay reagent to the samples and standards according to the manufacturer's instructions. This typically involves a releasing agent to free iron from proteins and a chromogen that forms a colored complex with iron.
-
Incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the iron concentration in each sample by comparing its absorbance to the standard curve. Normalize the iron content to the cell number or total protein content of each well.
In Vitro Iron Release from Parenteral Iron Compounds
This protocol describes a method to assess the in vitro release of iron from parenteral iron nanoparticles using a simulated body fluid (SBF).[20]
Materials:
-
Parenteral iron compounds
-
Simulated Body Fluid (SBF) solution (pH 7.4)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath at 37°C
-
Inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS) for iron quantification
Procedure:
-
Preparation of Dialysis System:
-
Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Add a known concentration of the parenteral iron compound into the dialysis bag.
-
Seal the dialysis bag and place it in a container with a known volume of SBF.
-
-
Incubation: Incubate the system at 37°C with continuous gentle agitation.
-
Sample Collection: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), collect aliquots of the SBF from the external medium. Replace the collected volume with fresh SBF to maintain a constant volume.
-
Iron Quantification: Determine the concentration of iron in the collected SBF samples using ICP-MS or AAS.
-
Data Analysis: Calculate the cumulative amount of iron released at each time point and plot the cumulative release percentage versus time to determine the iron release kinetics.
Conclusion
The choice of a parenteral iron compound for therapeutic use or further research depends on a comprehensive understanding of its physicochemical properties and biological behavior. This guide highlights key differences in the pharmacokinetics, cellular uptake, iron release, and clinical efficacy of commonly used formulations. While newer compounds like ferric carboxymaltose and ferumoxytol offer the advantage of high-dose single administrations, their interaction with the reticuloendothelial system and influence on iron metabolism pathways like hepcidin regulation are critical areas of ongoing research. The provided experimental protocols offer a starting point for the standardized in vitro comparison of existing and novel parenteral iron therapies. Further head-to-head clinical trials and in-depth cellular studies are necessary to fully elucidate the comparative performance of these complex drugs.
References
- 1. dovepress.com [dovepress.com]
- 2. Comparative analysis of ferric carboxymaltose and iron sucrose in treating iron deficiency anemia in perimenopausal women with heavy menstrual bleeding: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of iron isomaltoside 1000 in patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. “Pumping iron”—how macrophages handle iron at the systemic, microenvironmental, and cellular levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A multicenter study evaluating the effectiveness and safety of single-dose low molecular weight iron dextran vs single-dose ferumoxytol for the treatment of iron deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A multicenter study evaluating the effectiveness and safety of single-dose low molecular weight iron dextran vs single-dose ferumoxytol for the treatment of iron deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative evaluation of nephrotoxicity and management by macrophages of intravenous pharmaceutical iron formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Labile iron in cells and body fluids: physiology, pathology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Labile iron in parenteral iron formulations: a quantitative and comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Labile iron in parenteral iron formulations: a quantitative and comparative study. | Semantic Scholar [semanticscholar.org]
- 15. ashpublications.org [ashpublications.org]
- 16. Frontiers | Hepcidin and Anemia: A Tight Relationship [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Ferumoxytol versus iron sucrose treatment: a post-hoc analysis of randomized controlled trials in patients with varying renal function and iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
In Vitro Comparison of Iron Release Kinetics from Various Iron Supplements: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the in vitro iron release kinetics of several commercially available iron supplements. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in product formulation and research. This document summarizes quantitative data, details experimental protocols, and visualizes the workflow for in vitro dissolution studies.
Comparative Analysis of Iron Release Kinetics
The rate and extent of iron release from a supplement are critical factors influencing its bioavailability and potential for gastrointestinal side effects. The following table summarizes the in vitro iron release kinetics from various iron supplements under simulated physiological conditions.
| Iron Supplement Type | Formulation | Time (minutes) | Cumulative Iron Release (%) | Reference |
| Ferrous Sulfate | Conventional Tablet (Folifer®) | 60 | ~45% | [1] |
| 120 | ~65% | [1] | ||
| 240 | ~89% | [1] | ||
| Ferrous Fumarate | Conventional Tablet (Ferroliver®) | 60 | ~48% | [1] |
| 120 | ~58% | [1] | ||
| 240 | ~72% | [1] | ||
| Ferrous Gluconate | Conventional Tablet | 80 | ≥ 80% | [2] |
| Polysaccharide-Iron Complex (PIC) | Powder in Capsule | 120 (in SGF) | > 50% | [3] |
| Coated Pellets | 120 (in SGF) | < 15% | [3] | |
| Auricularia auricula PIC | 30 (in SGF) | 53.9% | [4] | |
| 60 (in SGF) | 76.7% | [4] | ||
| 90 (in SGF) | 83.1% | [4] | ||
| 120 (in SGF) | 86.7% | [4] | ||
| Sucrosomial® Iron | Ferric Pyrophosphate | 30-120 (in SGF) | < 5% | [5][6] |
| Liposomal Iron | Ferric Pyrophosphate | - | High bioavailability, designed to bypass gastric release | [7][8] |
SGF: Simulated Gastric Fluid
Experimental Protocols
The following methodologies are representative of standard in vitro dissolution testing for iron supplements, primarily based on United States Pharmacopeia (USP) guidelines and published research.
Preparation of Simulated Gastrointestinal Fluids
a) Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
Composition: Dissolve 2.0 g of sodium chloride in 7.0 mL of hydrochloric acid and add sufficient water to make 1000 mL.[3]
-
Verification: The final solution should have a pH of 1.2.
b) Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)
-
Composition: Dissolve 6.8 g of monobasic potassium phosphate (B84403) in 250 mL of water. Add 77 mL of 0.2 N sodium hydroxide (B78521) and 500 mL of water. Adjust the pH to 6.8 with either 0.2 N sodium hydroxide or 0.2 N hydrochloric acid, then dilute with water to 1000 mL.[3]
Dissolution Apparatus and Conditions
A standard dissolution apparatus, such as USP Apparatus 2 (Paddle Apparatus), is typically used.[9]
-
Vessel: 900 mL capacity.[9]
-
Medium: 900 mL of SGF (for the gastric phase) followed by SIF (for the intestinal phase).[9]
-
Temperature: Maintained at 37 ± 0.5°C.[9]
-
Agitation Speed: Varies by supplement type. For example:
In Vitro Dissolution Test Procedure
-
Place one tablet or capsule of the iron supplement in each vessel of the dissolution apparatus containing the specified volume of SGF at 37°C.[9]
-
Begin rotation of the paddle at the specified speed.[9]
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 120 minutes).[9]
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed SGF to maintain a constant volume.[9]
-
After the gastric phase (e.g., 2 hours), the medium can be changed to SIF to simulate intestinal conditions, and sampling continues.[10]
-
Filter the collected samples promptly.[9]
-
Analyze the filtrate for iron content using a validated analytical method.
Analytical Method for Iron Quantification
Inductively Coupled Plasma (ICP) or Atomic Absorption Spectrophotometry (AAS) are common methods for quantifying the concentration of iron in the collected samples.[2] A colorimetric assay using a chromogenic reagent like 1,10-phenanthroline (B135089) can also be employed.[10] A standard calibration curve is prepared using solutions of known iron concentrations to determine the iron content in the test samples.
Visualized Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro iron release study.
Caption: Workflow for in vitro iron supplement dissolution testing.
References
- 1. In Vitro Dissolution Profile of Two Commercially Available Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferrous Gluconate Tablets [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Characterization of a Novel Polysaccharide-Iron(III) Complex in Auricularia auricula Potentially Used as an Iron Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sucrosomial® iron absorption studied by in vitro and ex-vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Approach for Iron Deficiency Anaemia with Liposomal Iron: Concept to Clinic [scirp.org]
- 8. wbcil.com [wbcil.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. nveo.org [nveo.org]
Cross-Validation of Analytical Techniques for Iron Sorbitol Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the quantification of iron and sorbitol in iron sorbitol pharmaceutical formulations. The objective is to offer a framework for cross-validation, ensuring the accuracy, precision, and reliability of analytical data. The methodologies discussed include Atomic Absorption Spectroscopy (AAS), UV-Visible (UV-Vis) Spectrophotometry for iron quantification, and High-Performance Liquid Chromatography (HPLC) for both iron and sorbitol analysis.
Overview of Analytical Techniques
The accurate quantification of the active pharmaceutical ingredient (API) and excipients in a drug product is critical for ensuring its safety and efficacy. In the case of this compound, a complex of iron with sorbitol and citric acid, it is essential to have robust analytical methods to quantify both the iron content and the sorbitol moiety. This guide explores and compares three common analytical techniques.
-
Atomic Absorption Spectroscopy (AAS): A highly sensitive and specific technique for the determination of elemental iron. It measures the absorption of light by free atoms in the gaseous state.[1][2]
-
UV-Visible Spectrophotometry: A widely accessible method for the quantification of iron, typically after forming a colored complex with a chromogenic agent.[3][4][5][6]
-
High-Performance Liquid Chromatography (HPLC): A versatile separation technique that can be used for the quantification of both iron (as a complex) and sorbitol.[7][8][9][10][11][12][13]
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on established methods and can be adapted and validated for specific this compound formulations.
Iron Quantification by Atomic Absorption Spectroscopy (AAS)
Principle: The sample is atomized, and the amount of light absorbed by the ground-state iron atoms at a specific wavelength is proportional to the concentration of iron in the sample.
Instrumentation: Atomic Absorption Spectrophotometer with an iron hollow cathode lamp and an air-acetylene flame.
Reagents:
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Iron Standard Stock Solution (1000 µg/mL)
-
Deionized Water
Sample Preparation:
-
Accurately weigh a portion of the this compound sample.
-
Digest the sample with a mixture of concentrated HNO₃ and HCl (e.g., 1:3 v/v) to destroy the organic matrix and release the iron.[1]
-
Heat the mixture gently until the solution is clear.
-
Cool the digest and quantitatively transfer it to a suitable volumetric flask.
-
Dilute to the mark with deionized water to bring the iron concentration within the linear range of the instrument.
Procedure:
-
Set the wavelength to 248.3 nm for iron determination.
-
Prepare a series of calibration standards by diluting the iron standard stock solution to concentrations ranging from, for example, 2 to 8 µg/mL.[14]
-
Aspirate the blank (deionized water), calibration standards, and sample solutions into the flame.
-
Measure the absorbance of each solution.
-
Construct a calibration curve by plotting absorbance versus concentration of the standards.
-
Determine the concentration of iron in the sample solution from the calibration curve.
Iron Quantification by UV-Visible Spectrophotometry
Principle: Iron (II) reacts with a chromogenic agent, such as 1,10-phenanthroline (B135089), to form a stable, colored complex. The absorbance of this complex is measured at its wavelength of maximum absorbance (λmax), which is directly proportional to the iron concentration.
Instrumentation: UV-Visible Spectrophotometer.
Reagents:
-
Hydroxylamine (B1172632) Hydrochloride solution
-
1,10-Phenanthroline solution
-
Sodium Acetate (B1210297) buffer solution
-
Iron Standard Stock Solution (100 µg/mL)
-
Deionized Water
Sample Preparation:
-
Accurately weigh a portion of the this compound sample.
-
Dissolve the sample in deionized water.
-
To reduce any Fe(III) to Fe(II), add hydroxylamine hydrochloride solution.
-
Add 1,10-phenanthroline solution and sodium acetate buffer to form the colored complex and maintain the optimal pH.
-
Dilute the solution to a known volume with deionized water.
Procedure:
-
Determine the λmax of the iron-phenanthroline complex (typically around 511 nm).[6]
-
Prepare a series of calibration standards by diluting the iron standard stock solution.
-
To each standard and the sample solution, add the complexing reagents as described in the sample preparation.
-
Allow time for color development.
-
Measure the absorbance of the blank, standards, and sample at the λmax.
-
Construct a calibration curve and determine the iron concentration in the sample.
Sorbitol and Iron Quantification by High-Performance Liquid Chromatography (HPLC)
A. Sorbitol Quantification
Principle: Sorbitol is separated from other components of the formulation on a suitable HPLC column and detected by a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).
Instrumentation: HPLC system with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).
Column: A column suitable for sugar alcohol separation, such as an amino or a specialized ion-exclusion column.[12]
Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used for amino columns. For ion-exclusion columns, dilute acid (e.g., sulfuric acid) is often employed.
Sample Preparation:
-
Accurately weigh a portion of the this compound sample.
-
Dissolve the sample in the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.
Procedure:
-
Prepare a series of sorbitol calibration standards in the mobile phase.
-
Inject the standards and the sample solution into the HPLC system.
-
Record the chromatograms and measure the peak areas for sorbitol.
-
Construct a calibration curve and determine the sorbitol concentration in the sample.[10]
B. Iron Quantification (as a complex)
Principle: Iron is chelated with a suitable ligand to form a complex that can be detected by a UV-Vis detector. The complex is separated by reverse-phase HPLC.
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) Detector.
Column: A C18 or similar reversed-phase column.[7][8]
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
Chelating Agent: A ligand that forms a stable and detectable complex with iron, such as desferrioxamine (forming ferrioxamine).[7][8]
Sample Preparation:
-
Accurately weigh a portion of the this compound sample.
-
Dissolve the sample in an appropriate solvent.
-
Add the chelating agent solution and allow time for the complex to form.
-
Filter the solution through a 0.45 µm membrane filter.
Procedure:
-
Prepare calibration standards of the iron complex.
-
Inject the standards and the sample solution.
-
Monitor the chromatogram at the λmax of the iron complex.
-
Construct a calibration curve of peak area versus concentration to quantify the iron in the sample.
Comparison of Analytical Techniques
The choice of an analytical technique depends on various factors including the required sensitivity, specificity, available instrumentation, and the nature of the sample matrix. Below is a comparative summary of the validation parameters for the described techniques, based on reported data for similar pharmaceutical applications.
Table 1: Comparison of Validation Parameters for Iron Quantification
| Parameter | Atomic Absorption Spectroscopy (AAS) | UV-Visible Spectrophotometry | High-Performance Liquid Chromatography (HPLC) |
| Linearity (Correlation Coefficient, r²) | > 0.999[14] | > 0.999[6] | > 0.999[15][16] |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102%[6] | 91 - 102%[7] |
| Precision (% RSD) | < 2%[14] | < 2% | < 2% |
| Limit of Detection (LOD) | Low (µg/L range)[17] | Moderate (mg/L range)[4] | Low to Moderate (mg/L to µg/L range)[16] |
| Limit of Quantification (LOQ) | Low (µg/L range)[17] | Moderate (mg/L range)[4] | Low to Moderate (mg/L to µg/L range)[15][16] |
| Specificity | High for elemental iron | Prone to interference from other absorbing species | High, based on chromatographic separation |
Table 2: Validation Parameters for Sorbitol Quantification by HPLC
| Parameter | High-Performance Liquid Chromatography (HPLC) |
| Linearity (Correlation Coefficient, r²) | > 0.999[12] |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2%[9] |
| Limit of Quantification (LOQ) | ~1 mg/mL (with ELSD)[9] |
| Specificity | High, based on chromatographic separation |
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of the different analytical techniques for this compound quantification.
Caption: Workflow for cross-validation of analytical methods.
Logical Relationship for Method Selection
The selection of an appropriate analytical technique involves considering several key factors. The following diagram outlines the logical relationships in this decision-making process.
Caption: Decision tree for analytical method selection.
Conclusion
The cross-validation of analytical techniques is paramount for ensuring the quality and consistency of pharmaceutical products. For this compound quantification, AAS offers high sensitivity and specificity for elemental iron, making it an excellent reference method. UV-Vis spectrophotometry provides a simpler, more accessible alternative, though it may be more susceptible to matrix interferences. HPLC stands out for its versatility, with the potential for simultaneous quantification of both iron and sorbitol, and high specificity due to its separative power.
The selection of the most appropriate method or combination of methods should be based on a thorough evaluation of the validation data, considering the specific requirements of the analysis and the regulatory landscape. This guide provides a foundational framework for researchers and drug development professionals to design and implement a robust cross-validation strategy for this compound formulations.
References
- 1. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. ijpsonline.com [ijpsonline.com]
- 6. ijpab.com [ijpab.com]
- 7. Validated HPLC assay for iron determination in biological matrices based on ferrioxamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. customs.go.jp [customs.go.jp]
- 11. An isocratic HPLC method for the determination of sorbitol and glycerol in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reversed-Phase-HPLC Assay Method for Simultaneous Estimation of Sorbitol, Sodium Lactate, and Sodium Chlorides in Pharmaceutical Formulations and Drug Solution for Infusion [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. rjptonline.org [rjptonline.org]
- 15. ijsr.net [ijsr.net]
- 16. researchgate.net [researchgate.net]
- 17. chemistryjournals.net [chemistryjournals.net]
Comparative Toxicity Profiles of Parenteral Iron Formulations: A Research Guide
The administration of intravenous (IV) iron is a cornerstone for managing iron deficiency anemia in various clinical settings, particularly when oral iron is ineffective or poorly tolerated.[1] Modern parenteral iron formulations consist of an iron-oxyhydroxide core stabilized by a carbohydrate shell. This design is critical, as the carbohydrate moiety slows the release of iron, mitigating the toxicity associated with free or "labile" iron in the circulation.[2] Early formulations were linked to a higher incidence of adverse events, but newer preparations that bind iron more tightly have significantly improved the safety profile.[3]
The primary mechanism of toxicity stems from the release of labile, redox-active iron, which can catalyze the formation of highly damaging reactive oxygen species (ROS) through the Fenton and Haber-Weiss reactions.[4][5] This leads to oxidative stress, cellular damage, and inflammation.[6][7] Consequently, the toxicity profile of a given parenteral iron formulation is largely determined by the stability of its iron-carbohydrate complex and the subsequent rate of labile iron release.[2] This guide provides a comparative analysis of the toxicological profiles of various parenteral iron formulations, supported by experimental data and detailed methodologies for key assessment assays.
Mechanisms of Parenteral Iron-Induced Toxicity
1. Oxidative Stress: The central driver of iron-related toxicity is its ability to participate in redox cycling. Labile iron, particularly ferrous iron (Fe²⁺), can react with hydrogen peroxide (H₂O₂) in the Fenton reaction to produce the highly reactive hydroxyl radical (•OH).[5] This radical can indiscriminately damage cellular components, including lipids (lipid peroxidation), proteins, and DNA.[3][4] Newer formulations with more stable carbohydrate shells are designed to minimize the release of this labile iron, thereby reducing the potential for oxidative stress.[2]
2. Inflammatory Response: Oxidative stress is intrinsically linked to inflammation. ROS generated by excess labile iron can activate pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. This leads to the upregulation and release of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[8] Furthermore, inflammation itself can modulate iron homeostasis through the hormone hepcidin (B1576463). IL-6, for instance, stimulates hepcidin production, which in turn blocks iron export from cells, potentially trapping iron within macrophages and exacerbating local inflammatory responses.[8][9][10]
Comparative Toxicity Data
The following tables summarize quantitative data from various studies comparing the toxicity and safety profiles of different parenteral iron formulations.
Table 1: Comparison of Adverse Events in Clinical and Observational Studies
| Comparison | Formulations Compared | Key Finding | Odds Ratio (OR) / Risk Ratio (RR) | Significance (p-value) | Reference |
| Serious Adverse Events | Low Molecular Weight Iron Dextran (B179266) (ID) vs. Iron Sucrose (B13894) (IS) | ID showed a significantly higher risk of serious adverse events per patient. | OR = 7.594 | p = 0.034 | [11] |
| Serious Adverse Events | Low Molecular Weight Iron Dextran (ID) vs. Sodium Ferric Gluconate (SFGC) | ID showed a significantly higher risk of serious adverse events per exposure. | OR = 5.670 | p = 0.0147 | [11] |
| General Adverse Events | Ferric Carboxymaltose (FCM) vs. Iron Sucrose (IS) | FCM had a lower incidence of adverse events. | RR = 0.53 | p = 0.003 | [12] |
| General Adverse Events | Iron Sucrose (IS) vs. LMW Iron Dextran (LMWD) & Ferric Gluconate | IS had significantly higher odds of adverse events. | OR = 5.7 | Not specified, but significant | [13] |
| Hypersensitivity Reactions | Ferric Derisomaltose (FDI) vs. Ferric Carboxymaltose (FCM) | FDI was associated with a lower incidence of serious or severe hypersensitivity reactions. | N/A (Incidence: 0.8% for FDI, 1.7% for FCM) | Not specified | [2] |
Table 2: Comparison of In Vitro Cytotoxicity and Oxidative Stress Markers
| Assay | Formulations Compared | Key Finding | Relative Toxicity/Activity | Reference |
| Cell Death (Lethal Injury) in Proximal Tubule Cells | Iron Sucrose (Fe sucr), Ferric Gluconate (Fe gluc), Iron Dextran (Fe dext), Iron Oligosaccharide (Fe OS) | Marked differences in cytotoxicity were observed despite similar levels of lipid peroxidation. | Fe sucr >> Fe gluc > Fe dext ≈ Fe OS | [6][14] |
| Redox-Active Iron (in buffer) | Ferric Gluconate, Iron Dextran, Iron Sucrose | Ferric gluconate generated the highest amount of redox-active iron. | Ferric Gluconate > Iron Dextran > Iron Sucrose | [15] |
| Redox-Active Iron (in human serum) | Iron Dextran, Iron Sucrose, Ferric Gluconate | In serum, iron dextran generated the most redox-active iron, while it was nearly absent with ferric gluconate. | Iron Dextran > Iron Sucrose > Ferric Gluconate | [15] |
| Intracellular ROS Generation (HepG2 cells) | Ferric Gluconate, Iron Dextran, Iron Sucrose | All formulations increased ROS production, with ferric gluconate showing the highest increase. | Ferric Gluconate > Iron Dextran ≈ Iron Sucrose | [15] |
Table 3: Comparison of In Vivo Oxidative Stress Markers in Hemodialysis Patients (100 mg IV Injection)
| Marker | Iron Sucrose (IS) | Iron Dextran (ID) | Key Finding | Significance (p-value) | Reference |
| Change in Plasma Iron | +314% | +90% | IS led to a significantly greater increase in plasma iron. | p < 0.001 | [16] |
| Change in Non-Transferrin Bound Iron (NTBI) | +86% | +45% | IS led to a significantly greater increase in NTBI. | p < 0.05 | [16] |
| Change in Ascorbyl Free Radical (AFR) | +29% | -1.8% (No change) | Oxidative stress (AFR) increased significantly only after IS injection. | p < 0.01 | [16] |
| Change in Protein Carbonyls | Increased | No change | Protein oxidation increased only after IS injection. | p < 0.05 | [16] |
Visualized Pathways and Workflows
The following diagrams illustrate the key molecular pathways involved in iron toxicity and a standard workflow for its experimental assessment.
Caption: Iron-Induced Oxidative Stress Pathway.
References
- 1. The available intravenous iron formulations: History, efficacy, and toxicology. – ScienceOpen [scienceopen.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Safety of intravenous iron formulations: facts and folklore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Iron-Induced Oxidative Stress in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parenteral iron formulations: a comparative toxicologic analysis and mechanisms of cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chronic Inflammation and Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiology and Inflammation Driven Pathophysiology of Iron Homeostasis—Mechanistic Insights into Anemia of Inflammation and Its Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iron deficiency or anemia of inflammation? Differential diagnosis and mechanisms of anemia of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The comparative safety of various intravenous iron preparations in chronic kidney disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative efficacy and safety of intravenous ferric carboxymaltose and iron sucrose for iron deficiency anemia in obstetric and gynecologic patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Parenteral iron formulations: a comparative toxicologic analysis and mechanisms of cell injury. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. karger.com [karger.com]
Parenteral Iron Sorbitol Versus Oral Iron Formulations: A Comparative Guide on Efficacy in Replenishing Iron Stores
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of parenteral iron sorbitol and conventional oral iron therapies in the treatment of iron deficiency anemia (IDA). The following sections detail the comparative clinical efficacy, underlying mechanisms, and experimental considerations, supported by data from multiple clinical investigations.
Comparative Efficacy: Quantitative Data
The replenishment of iron stores and the subsequent hematopoietic response are critical measures of efficacy for any iron replacement therapy. Clinical studies consistently demonstrate that parenteral iron formulations, including this compound, lead to a more rapid correction of iron deficiency and anemia compared to oral iron supplements.[1][2][3] This is primarily attributed to the direct administration into the circulation, bypassing the limitations of gastrointestinal absorption that affect oral iron.[4][5]
Key parameters for evaluating efficacy include the rate of hemoglobin (Hb) increase and the restoration of iron stores, measured by serum ferritin levels.
Hemoglobin Response
Parenteral this compound generally elicits a faster and more significant increase in hemoglobin levels compared to oral iron.
| Study Population | Intervention | Duration | Mean Hemoglobin Increase (g/dL) | Reference |
| Pregnant Women | Intramuscular this compound | 4 weeks | 2.33 | [1] |
| Pregnant Women | Intravenous Iron Sucrose (B13894) (for comparison) | 4 weeks | 3.52 | [1] |
| Pregnant Women | Oral Iron | 28 days | 1.3 | [6] |
| Pregnant Women | Intravenous Iron Sucrose (for comparison) | 28 days | 1.9 | [6] |
| Children | Intramuscular this compound | 2 weeks | Significant increase to >10 g/dL | [2] |
| Children | Oral Sodium Iron Edetate | 8 weeks | Target of >10 g/dL achieved | [2] |
| Children | Oral Iron Polymaltose Complex | 12 weeks | Target of >10 g/dL achieved | [2] |
Note: Data for intravenous iron sucrose is included for a broader parenteral comparison, as it is frequently studied alongside this compound and oral iron.
Replenishment of Iron Stores (Serum Ferritin)
Serum ferritin is a direct indicator of the body's iron stores. Parenteral iron administration leads to a substantially faster and greater increase in serum ferritin levels.
| Study Population | Intervention | Duration | Mean Serum Ferritin Level (post-treatment) | Reference |
| General Adults | Oral Iron | 28 days | 43.61 ± 8.88 µg/L | [7] |
| General Adults | Intravenous Iron Sucrose (for comparison) | 28 days | 115.76 ± 15.30 µg/L | [7] |
| Pregnant Women | Oral Iron | 4 weeks | 13.96 ± 1.88 ng/mL | [6] |
| Pregnant Women | Intravenous Iron Sucrose (for comparison) | 4 weeks | 37.45 ± 5.73 ng/mL | [6] |
| Pregnant Women | Intramuscular this compound Citric Acid | 28 days | 20.12 ng/dL | [8] |
| Pregnant Women | Intravenous Iron Sucrose (for comparison) | 28 days | 20.33 ng/dL | [8] |
A significant advantage of parenteral iron is the shorter time required to achieve target hemoglobin levels. One study noted that the mean time to reach a target Hb of ≥11 gm/dl was 6.37 weeks for intravenous iron sucrose, compared to 9.04 weeks for intramuscular this compound.[1] While oral iron can eventually replenish stores, the process is considerably slower, often taking a minimum of 3 months.[5][9]
Experimental Protocols and Methodologies
The assessment of efficacy in the cited studies relies on standardized laboratory methodologies for measuring key indicators of iron status.
Measurement of Iron Status Indicators
-
Hemoglobin (Hb): Hemoglobin concentration is typically measured from whole blood samples using automated hematology analyzers. These instruments use spectrophotometry to determine the hemoglobin content of red blood cells. An optimal response to iron therapy is often defined as an increase in hemoglobin by 2 g/dL within 3-4 weeks.[5]
-
Serum Ferritin (SF): Serum ferritin, an indicator of iron stores, is measured from serum samples.[10] The most common methods are immunoassays, such as enzyme-linked immunosorbent assay (ELISA) or chemiluminescence immunoassay (CLIA), which are performed on automated clinical analyzers.[11] The diagnosis of iron deficiency is often complicated by inflammation, as ferritin is an acute-phase reactant.[10][11]
-
Serum Iron: This measures the amount of circulating iron bound to transferrin. The common laboratory method is a three-step colorimetric assay using a reagent like FerroZine. First, Fe3+ is liberated from transferrin. It is then reduced to Fe2+ by an agent like ascorbate. Finally, the Fe2+ reacts with the colorimetric agent, and the intensity of the resulting color is proportional to the iron concentration.[12]
-
Total Iron-Binding Capacity (TIBC) and Transferrin Saturation (TSAT): TIBC measures the blood's capacity to bind iron with transferrin. TSAT is calculated as the ratio of serum iron to TIBC and reflects the extent to which transferrin is saturated with iron.[10]
Typical Clinical Trial Design
A randomized controlled trial (RCT) is the gold standard for comparing these treatments. The workflow generally involves screening patients for iron deficiency anemia based on Hb and ferritin levels, randomizing them into treatment arms (e.g., oral iron vs. parenteral this compound), administering the treatment according to a defined protocol, and monitoring hematological parameters and adverse events at specified intervals (e.g., 2, 4, 8, and 12 weeks).[2]
Visualizing the Processes
Experimental Workflow for a Comparative Clinical Trial
Caption: Workflow of a Randomized Controlled Trial.
Iron Absorption and Metabolism Pathways
References
- 1. A Study to Compare the Efficacy and Safety of Intravenous Iron Sucrose and Intramuscular this compound Therapy for Anemia During Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study of efficacy, tolerability and compliance of oral iron preparations (iron edetae, iron polymatose complex) and intramuscular this compound in iron deficiency anaemia in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intravenous Iron Sucrose versus Oral Iron in the Treatment of Pregnancy with Iron Deficiency Anaemia: A Systematic Review | Semantic Scholar [semanticscholar.org]
- 4. The Pharmacokinetics and Pharmacodynamics of Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral iron supplementation: new formulations, old questions | Haematologica [haematologica.org]
- 6. A Randomised Controlled Trial to Compare Intravenous Iron Sucrose and Oral Iron in Treatment of Iron Deficiency Anemia in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral versus intravenous iron therapy in iron deficiency anemia: An observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of efficacy and safety of two parenteral iron preparations in pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signs that iron pills are working and how long it takes [medicalnewstoday.com]
- 10. Laboratory methodologies for indicators of iron status: strengths, limitations, and analytical challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Laboratory methodologies for indicators of iron status: strengths, limitations, and analytical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wwwn.cdc.gov [wwwn.cdc.gov]
A Comparative Analysis of Urinary Iron Excretion Across Different Intravenous Iron Complexes
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the renal elimination of various intravenous iron formulations, supported by experimental data and detailed methodologies.
Intravenous (IV) iron complexes are essential in the management of iron deficiency anemia, particularly in patients who are intolerant to or unresponsive to oral iron supplementation. These formulations are complex drugs, each with a unique physicochemical structure that influences its pharmacokinetic and pharmacodynamic profile, including the route and extent of excretion. Understanding the urinary excretion of these iron complexes is crucial for assessing their safety and efficacy, as excessive renal elimination of iron could potentially lead to renal toxicity. This guide provides a comparative analysis of the urinary excretion of several commonly used intravenous iron complexes, supported by available experimental data.
Quantitative Comparison of Urinary Iron Excretion
The following table summarizes the available quantitative data on the urinary excretion of different intravenous iron complexes. It is important to note that direct head-to-head comparative studies for all available formulations are limited, and the data presented here are compiled from various studies, which may have different methodologies.
| Iron Complex | Mean Urinary Iron Excretion (% of Administered Dose) | Study Population | Notes |
| Ferric Carboxymaltose (FCM) | Measurable | Iron-depleted anemic patients | In a direct comparison, urinary iron excretion was detectable in all patients receiving FCM.[1] |
| Ferric Bepectate (FBP) | Not measurable | Iron-depleted anemic patients | In the same comparative study, urinary iron excretion was not measurable in patients receiving FBP.[1] |
| Iron Sucrose (B13894) | < 5% | Healthy volunteers and patients with anemia | The sucrose component is primarily eliminated through urine (about 75% in 24 hours), while iron excretion is minimal.[2] |
| Ferric Gluconate | 2.3% - 2.4% | Iron-deficient subjects | The proportion of ferric gluconate excreted in the urine was calculated to be in this range after IV infusions.[3] |
| Iron Dextran (B179266) | Minimal/Negligible | Animal studies and general statements | The dextran component of the complex is degraded and excreted in the urine, while the iron itself is not actively excreted via this route.[4] |
| Iron Isomaltoside | 0.9% - 1.1% | Patients with inflammatory bowel disease | This range was observed after administration of 100-200 mg doses.[3] |
Experimental Protocols
The methodologies for assessing urinary iron excretion are critical for the interpretation of comparative data. Below are detailed protocols derived from studies investigating the renal elimination of intravenous iron complexes.
Protocol 1: Comparative Study of Ferric Bepectate (FBP) and Ferric Carboxymaltose (FCM)
-
Objective: To compare the pharmacokinetics and urinary iron excretion of FBP and FCM.
-
Study Population: Iron-depleted anemic patients who had undergone cardiac surgery.
-
Procedure:
-
Dosing: Patients received a single intravenous dose of either FBP (200, 500, or 1500 mg) or FCM (500 mg).
-
Urine Collection: Urine samples were collected at the following intervals post-dosing: 0-8 hours, 8-24 hours, 24-48 hours, and 48-72 hours.
-
Sample Analysis: The concentration of iron in the urine samples was analyzed by a GLP- and ISO17025-accredited laboratory using inductively coupled plasma atomic emission spectrometry.
-
-
Key Findings: Urinary iron excretion was measurable in all patients who received FCM, whereas it was not measurable in those who received FBP, suggesting a key difference in their renal handling.[1]
Protocol 2: General Protocol for 24-Hour Urinary Iron Collection and Analysis
This protocol provides a general framework for the collection and analysis of urinary iron, which can be adapted for studies involving various IV iron complexes.
-
Objective: To quantify the amount of iron excreted in the urine over a 24-hour period following the administration of an intravenous iron complex.
-
Procedure:
-
Baseline Collection: A 24-hour urine collection should be performed prior to the administration of the IV iron to establish a baseline excretion rate.
-
IV Iron Administration: The specific iron complex is administered intravenously at the prescribed dose and infusion rate.
-
Post-Infusion Collection: Immediately following the infusion, a timed 24-hour urine collection is initiated. It is crucial for the patient to collect all urine voided during this period in a provided container.
-
Sample Handling and Storage: The collected urine should be well-mixed, and the total volume recorded. An aliquot is then taken for analysis. Samples should be stored under appropriate conditions (e.g., refrigerated or frozen) to prevent degradation.
-
Analytical Method: The iron concentration in the urine aliquot is determined using a validated analytical method, such as:
-
Atomic Absorption Spectrometry (AAS): A common and reliable method for quantifying trace metals in biological fluids.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive method capable of detecting very low concentrations of iron.
-
Colorimetric Methods: These methods involve a chemical reaction that produces a colored compound, the intensity of which is proportional to the iron concentration.
-
-
Signaling Pathways and Experimental Workflows
To visualize the processes involved in the administration and subsequent urinary excretion of intravenous iron complexes, the following diagrams are provided.
Caption: Experimental workflow for a comparative study on urinary iron excretion.
Caption: Simplified pathway of IV iron metabolism and urinary excretion.
Conclusion
The urinary excretion of iron from intravenous iron complexes is generally low, indicating that the majority of the administered iron is utilized for erythropoiesis or stored in the body. However, there are notable differences among the various formulations. Ferric carboxymaltose appears to have a higher propensity for urinary iron excretion compared to ferric bepectate. Iron sucrose and ferric gluconate exhibit low levels of renal elimination, while iron dextran shows minimal iron excretion through this pathway.
These differences in urinary excretion are likely attributable to the varying stability and molecular weight of the iron-carbohydrate complexes. Less stable complexes may release a larger proportion of labile iron into the plasma, which could then be filtered by the kidneys. Researchers and drug development professionals should consider these differences when designing new iron formulations or conducting clinical trials. Further head-to-head comparative studies with standardized methodologies are warranted to provide a more definitive ranking of intravenous iron complexes based on their urinary excretion profiles.
References
- 1. Iron utilization after iron dextran administration for iron deficiency in patients with dialysis-associated anemia: a prospective analysis and comparison of two agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
- 3. researchgate.net [researchgate.net]
- 4. Iron Dextran - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Hemoglobin and Serum Ferritin as Biomarkers for Iron Sorbitol Efficacy: A Comparative Guide
This guide provides a comprehensive comparison of iron sorbitol with alternative iron therapies, focusing on the validation of hemoglobin and serum ferritin as key biomarkers for efficacy. Tailored for researchers, scientists, and drug development professionals, this document outlines experimental data, detailed protocols, and visual workflows to support the objective evaluation of these treatments for iron deficiency anemia (IDA).
Introduction to Biomarkers in Iron Therapy
Hemoglobin and serum ferritin are the cornerstones of diagnosing and monitoring treatment for iron deficiency anemia.
-
Hemoglobin (Hb) is the iron-containing protein in red blood cells that transports oxygen. Its concentration is a direct measure of the oxygen-carrying capacity of the blood and a primary indicator of anemia. An optimal response to iron therapy is typically defined by a significant increase in hemoglobin levels.[1]
-
Serum Ferritin is a protein that stores iron and releases it in a controlled fashion. Its level in the blood reflects the body's total iron stores.[1] In the absence of inflammation, a low serum ferritin level is the most specific indicator of iron deficiency.
The validation of any iron therapeutic, such as this compound, relies heavily on its ability to produce a robust and sustained increase in both hemoglobin and serum ferritin levels, signifying both the correction of anemia and the replenishment of iron reserves.
Comparative Efficacy of this compound and Alternatives
The following tables summarize quantitative data from various studies comparing the efficacy of intramuscular (IM) this compound with other parenteral and oral iron preparations. The primary endpoints are the changes in hemoglobin and serum ferritin levels from baseline.
Table 1: this compound vs. Parenteral Iron Preparations
| Treatment Group | Baseline Hemoglobin (g/dL) | Hemoglobin Change from Baseline | Baseline Serum Ferritin (µg/L) | Serum Ferritin Change from Baseline | Study Population | Study Reference |
| This compound (IM) | 6.48 | +2.33 g/dL at 4 weeks | - | - | Pregnant Women | [2] |
| Iron Sucrose (B13894) (IV) | 6.49 | +3.52 g/dL at 4 weeks | - | - | Pregnant Women | [2] |
| This compound (ISr) | - | +0.83 g/dL at 2 weeks; +2.08 g/dL at 6 weeks | - | +13.84 µg/L at 2 weeks; +43.5 µg/L at 6 weeks | Pregnant Women | [3] |
| Iron Sucrose (IS) | - | +1.24 g/dL at 2 weeks; +2.87 g/dL at 6 weeks | - | +18.86 µg/L at 2 weeks; +65.22 µg/L at 6 weeks | Pregnant Women | [3] |
| Ferric Carboxymaltose (FCM) | - | +1.86 g/dL at 2 weeks; +4.02 g/dL at 6 weeks | - | +25.59 µg/L at 2 weeks; +87.71 µg/L at 6 weeks | Pregnant Women | [3] |
Table 2: this compound vs. Oral Iron Preparations
| Treatment Group | Baseline Hemoglobin (g/dL) | Hemoglobin Change from Baseline | Baseline Serum Ferritin (µg/L) | Serum Ferritin Change from Baseline | Study Population | Study Reference |
| This compound (IM) | <8 | +2.335 g/dL at 1 week | - | +6.31 µg/L at 1 week | Children | [4] |
| Oral Sodium Feredetate | <8 | +0.814 g/dL at 1 week | - | +0.47 µg/L at 1 week | Children | [4] |
| This compound (IM) | 8-11 | +1.34 g/dL at 36 weeks | - | +10.43 µg/L at 36 weeks | Pregnant Women | [2] |
| Oral Elemental Iron | 8-11 | +1.18 g/dL at 36 weeks | - | +9.76 µg/L at 36 weeks | Pregnant Women | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the administration of iron therapies and the measurement of key biomarkers.
3.1. Administration of Iron Formulations
-
Intramuscular (IM) this compound: In a comparative study, children with iron deficiency anemia received intramuscular this compound. The rise in hemoglobin to over 10 g/dL was the desired outcome, with a maximum treatment duration of 2 weeks.[4]
-
Intravenous (IV) Iron Sucrose: In a randomized controlled trial with pregnant women, 200 mg of iron sucrose was administered in 100 ml of 0.9% sodium chloride daily.[5][6]
-
Oral Ferrous Fumarate (B1241708): Pregnant women in a comparative study were given 200 mg of ferrous fumarate per day.[5][6]
-
Oral Sodium Feredetate (Iron Edetate): Children in a randomized controlled trial received oral sodium feredetate, with a planned treatment duration of up to 12 weeks to achieve a hemoglobin level above 10 g/dL.[4]
3.2. Measurement of Hemoglobin
-
Cyanmethemoglobin Method: This is the internationally recognized reference method for hemoglobin determination.[7]
-
Principle: Blood is diluted in a solution containing potassium ferricyanide (B76249) and potassium cyanide (Drabkin's solution). Hemoglobin is oxidized to methemoglobin, which then combines with potassium cyanide to form the stable pigment cyanmethemoglobin. The absorbance of this solution is measured spectrophotometrically at 540 nm and is directly proportional to the hemoglobin concentration.[8][9]
-
Procedure:
-
Pipette 5 ml of cyanmethemoglobin reagent into a tube.
-
Add 20 µl of the whole blood sample.
-
Mix well and let the tube stand for 10 minutes to allow for complete conversion.
-
Measure the absorbance at 540 nm against a reagent blank.
-
The hemoglobin concentration is calculated by comparing the absorbance to that of a known standard.[10]
-
-
Quality Control: The accuracy of the colorimeter and pipettes should be regularly checked against standards.[11] Commercially available stabilized hemoglobin controls should be used to monitor the precision and accuracy of the assay.[12][13]
-
-
Automated Hematology Analyzers: Modern clinical laboratories predominantly use automated hematology analyzers.
-
Principle: These instruments use various methods, most commonly a modification of the cyanmethemoglobin method or a sodium lauryl sulfate (B86663) (SLS) method, which is non-toxic. The analyzer automates the dilution, reagent addition, and spectrophotometric reading.[14]
-
Procedure: The whole blood sample is aspirated by the instrument, which then automatically performs the analysis and provides a direct readout of the hemoglobin concentration.
-
Quality Control: Daily quality control is performed using commercially available control materials with known values to ensure the accuracy and precision of the instrument.[13]
-
3.3. Measurement of Serum Ferritin
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Principle: This is a solid-phase sandwich immunoassay. Wells of a microplate are coated with a monoclonal antibody specific for ferritin. When the patient's serum is added, ferritin binds to this antibody. A second, enzyme-conjugated anti-ferritin antibody is then added, which binds to the captured ferritin, forming a "sandwich". After a washing step to remove unbound components, a substrate for the enzyme is added. The resulting color change is proportional to the amount of ferritin in the sample.[15]
-
Procedure (Example using a commercial kit):
-
Pipette 25 µl of standards, controls, and patient sera into the antibody-coated wells.
-
Add 100 µl of incubation buffer and incubate for 30 minutes at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µl of the enzyme conjugate to each well and incubate for another 30 minutes.
-
Wash the wells again three times.
-
Add 100 µl of TMB substrate and incubate for 15 minutes.
-
Add 50 µl of stop solution and read the absorbance at 450 nm.[15]
-
-
Sample Handling: Serum or plasma can be used. Samples should be stored at 2-8°C for up to two weeks or frozen at -20°C or colder for long-term storage. Repeated freeze-thaw cycles should be avoided.[16]
-
-
Chemiluminescence Immunoassay (CLIA):
-
Principle: This method is similar to ELISA but uses a chemiluminescent signal for detection, which often provides a wider dynamic range and higher sensitivity. The assay involves the formation of a sandwich complex with antibodies, and the final detection step involves a chemical reaction that produces light. The intensity of the light is proportional to the ferritin concentration.[17][18]
-
Procedure (Automated Analyzer): The patient sample, magnetic microparticles coated with anti-ferritin antibody, and an acridinium-ester-labeled anti-ferritin antibody are incubated together. The resulting immunocomplex is captured by a magnetic field, and a trigger solution is added to initiate the chemiluminescent reaction. The light emission is measured by the instrument.[17]
-
Calibration and Quality Control: The assay is standardized against a reference method, and commercial controls are used to monitor performance.[17]
-
Visualizing Pathways and Workflows
4.1. Iron Metabolism Signaling Pathway
The following diagram illustrates the key steps in iron absorption, transport, storage, and utilization, which are central to understanding the mechanism of action of iron therapies.
Caption: Overview of Iron Metabolism and Parenteral Iron Pathway.
4.2. Experimental Workflow for a Comparative Clinical Trial
This diagram outlines the typical workflow for a clinical trial comparing the efficacy of different iron preparations.
Caption: Workflow for a Comparative Iron Therapy Clinical Trial.
4.3. Logical Relationship of Biomarker Validation
This diagram illustrates the logical flow for validating hemoglobin and serum ferritin as biomarkers for the efficacy of an iron therapeutic.
Caption: Logical Flow for Biomarker Validation in Iron Therapy Trials.
References
- 1. scribd.com [scribd.com]
- 2. A Study to Compare the Efficacy and Safety of Intravenous Iron Sucrose and Intramuscular this compound Therapy for Anemia During Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrcog.org [ijrcog.org]
- 4. scispace.com [scispace.com]
- 5. Intravenous iron sucrose v/s oral ferrous fumarate for treatment of anemia in pregnancy. A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intravenous iron sucrose v/s oral ferrous fumarate for treatment of anemia in pregnancy. A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods and analyzers for hemoglobin measurement in clinical laboratories and field settings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. laboratorytests.org [laboratorytests.org]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. nutritionfoundationofindia.res.in [nutritionfoundationofindia.res.in]
- 12. Quality control in haemoglobinometry with special reference to the stability of haemiglobincyanide reference solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. content.veeabb.com [content.veeabb.com]
- 14. news-medical.net [news-medical.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. elkbiotech.com [elkbiotech.com]
- 17. jmitra.co.in [jmitra.co.in]
- 18. dna-nik.com [dna-nik.com]
Navigating the Immunological Landscape of Intravenous Iron Therapies: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the immunogenic potential of intravenous (IV) iron carbohydrate complexes is paramount for ensuring patient safety and therapeutic efficacy. This guide provides an objective comparison of the immunogenicity of commonly used IV iron formulations, supported by experimental data, detailed methodologies, and visual representations of key immunological pathways.
Intravenous iron preparations are critical for treating iron deficiency anemia in various clinical settings. These formulations are complex drugs, consisting of an iron-oxyhydroxide core surrounded by a carbohydrate shell. This carbohydrate ligand is a key determinant of the complex's stability, pharmacokinetic profile, and, crucially, its immunogenicity.[1][2] Hypersensitivity reactions (HSRs) to IV iron, ranging from mild skin reactions to life-threatening anaphylaxis, are a significant concern.[3] The underlying mechanisms are often not true IgE-mediated allergies but rather complement activation-related pseudo-allergies (CARPA).[3][4][5]
This guide delves into a comparative analysis of the immunogenic profiles of four major IV iron carbohydrate complexes: iron dextran (B179266), iron sucrose (B13894), ferric carboxymaltose, and ferumoxytol.
Comparative Immunogenicity: A Data-Driven Overview
The immunogenic potential of IV iron complexes is primarily associated with their propensity to activate the complement system and elicit hypersensitivity reactions. The data presented below, compiled from various in vitro, ex vivo, and clinical studies, highlights the differences among the formulations.
| Iron Carbohydrate Complex | Incidence of Serious Hypersensitivity Reactions (per million doses) | Complement Activation (in vitro/ex vivo) | Key Immunological Characteristics |
| Iron Dextran (Low Molecular Weight) | Higher risk compared to non-dextran formulations[6][7] | Significant complement activation[6][8] | Associated with dextran-induced antibodies (IgG-mediated, Type III hypersensitivity) in some cases.[3][9] The high molecular weight version, now largely withdrawn, had an even higher risk.[5] |
| Iron Sucrose | Low incidence (e.g., 0.002%)[10][11] | Minimal to moderate complement activation, particularly in hemodialysis patients[6][8][12] | Generally considered to have a low immunogenic potential.[9][13] No circulating antibodies against sucrose have been described.[5] |
| Ferric Carboxymaltose | Low incidence[13][14] | Can cause complement activation in vitro[8] | A non-dextran formulation with a very low immunogenic potential, not cross-reacting with dextran antibodies.[13][15] |
| Ferumoxytol | Low incidence, but reports of serious reactions exist[16][17] | No significant complement activation observed in some in vitro/ex vivo studies[6][8] | Contains a modified dextran shell, which is thought to confer low immunogenic potential, but hypersensitivity reactions have been reported.[15][16] |
Understanding the Mechanisms: Complement Activation
A primary driver of hypersensitivity reactions to IV iron is the activation of the complement system, a key component of the innate immune system. This can occur through the classical, lectin, or alternative pathways, leading to the generation of anaphylatoxins (C3a and C5a) and the formation of the membrane attack complex (C5b-9).[5][6] The anaphylatoxins can stimulate mast cells and basophils to release vasoactive mediators, causing the clinical symptoms of a hypersensitivity reaction.[3][18] This process is termed Complement Activation-Related Pseudo-Allergy (CARPA).[4]
Experimental Protocols for Immunogenicity Assessment
The following are summaries of key experimental methods used to evaluate the immunogenicity of iron carbohydrate complexes.
Ex Vivo Whole Blood Assay for Complement Activation
Objective: To measure the potential of an iron carbohydrate complex to activate the complement cascade in a near-physiological environment.
Methodology:
-
Freshly drawn human whole blood from healthy volunteers or specific patient populations (e.g., hemodialysis patients) is collected into tubes containing an anticoagulant that does not interfere with complement activation (e.g., lepirudin).
-
The iron carbohydrate complex is added to the whole blood at a clinically relevant concentration (e.g., 0.5 mg/mL of iron).[6]
-
The samples are incubated at 37°C for a specified period (e.g., 90 minutes).[6]
-
Following incubation, the plasma is separated by centrifugation.
-
Complement activation is quantified by measuring the levels of soluble C5b-9 (sC5b-9), the fluid-phase terminal complement complex, using an enzyme-linked immunosorbent assay (ELISA).[6]
-
Levels of other complement proteins such as C1q, mannose-binding lectin (MBL), and properdin (B1173348) can also be measured by ELISA to help identify the primary activation pathway.[6]
In Vitro Complement Activation Assay under Pathway-Specific Conditions
Objective: To determine which specific complement pathway (classical, lectin, or alternative) is activated by an iron carbohydrate complex.
Methodology:
-
Normal human serum is used as the source of complement proteins.
-
To assess the classical pathway , serum is diluted in a buffer containing calcium and magnesium ions.
-
To assess the lectin and alternative pathways , a buffer containing magnesium and EGTA (which chelates calcium, thereby blocking the classical pathway) is used.
-
To specifically assess the alternative pathway , a buffer that blocks both the classical and lectin pathways is utilized.
-
The iron carbohydrate complex is incubated with the prepared serum under each condition.
-
Complement activation is measured by quantifying the deposition of complement components (e.g., C3b, C5b-9) on a solid phase (e.g., ELISA plate) or the generation of soluble activation products.
Immunodiffusion Assay for Dextran Antigenicity
Objective: To assess the cross-reactivity of dextran-containing or dextran-derivative iron carbohydrate complexes with anti-dextran antibodies.
Methodology:
-
A gel matrix (e.g., agarose) is prepared in a petri dish or on a glass slide.
-
Wells are punched into the gel.
-
A monoclonal anti-dextran antibody is placed in a central well.[15]
-
Different iron carbohydrate complexes and control substances (e.g., isolated carbohydrate shells) are placed in the surrounding wells.[15]
-
The plate is incubated to allow for diffusion of the antibodies and antigens.
-
The formation of a precipitin line between the antibody and antigen wells indicates an immune reaction (cross-reactivity).[15]
Conclusion
The immunogenicity of intravenous iron carbohydrate complexes is a critical consideration in their clinical use and development. While newer, non-dextran formulations such as iron sucrose and ferric carboxymaltose generally exhibit a lower risk of immunogenic reactions compared to iron dextran, no formulation is entirely without risk. The primary mechanism for many hypersensitivity reactions is complement activation-related pseudo-allergy (CARPA), rather than a true IgE-mediated allergy.
For researchers and drug developers, a thorough understanding of the physicochemical properties of the carbohydrate shell and its interaction with the immune system is essential for designing safer and more effective next-generation intravenous iron therapies. The experimental protocols outlined in this guide provide a framework for the preclinical and clinical assessment of the immunogenic potential of novel and existing iron carbohydrate complexes. Continued research into the nuances of these interactions will further enhance the safety and efficacy of these vital medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hypersensitivity to Intravenous Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. karger.com [karger.com]
- 6. karger.com [karger.com]
- 7. Homepage | INFeD® (iron dextran injection) [infed.com]
- 8. Distinct in vitro Complement Activation by Various Intravenous Iron Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Efficacy and safety of intravenous iron sucrose in treating adults with iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iron sucrose - Wikipedia [en.wikipedia.org]
- 12. Administration of Intravenous Iron Formulations Induces Complement Activation in-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intravenous ferric carboxymaltose for the treatment of iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cphi-online.com [cphi-online.com]
- 15. researchgate.net [researchgate.net]
- 16. Ferumoxytol | Fe3O4 | CID 6432052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of IV ferumoxytol for adults with iron deficiency anemia previously unresponsive to or unable to tolerate oral iron - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Comparative Guide to the Validation of a Stability-Indicating Assay for Iron Sorbitol
The proposed assay is compared against alternative analytical techniques, highlighting the advantages of a stability-indicating HPLC method for ensuring the quality, efficacy, and safety of iron sorbitol drug products.
Introduction to Stability-Indicating Assays
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It also needs to be able to separate and quantify any degradation products that may form.[1][2] For a complex molecule like this compound, which is a parenteral iron preparation used for treating iron deficiency anemia, ensuring its stability is critical to its safety and efficacy.[3][4] Forced degradation studies are an integral part of developing and validating such methods, as they help to identify potential degradation pathways and demonstrate the specificity of the assay.[1][2]
Proposed Stability-Indicating HPLC Method for this compound
Due to the complex nature of this compound, a robust analytical method is required to separate the iron-sorbitol-citric acid complex from potential degradation products and formulation excipients. A reversed-phase HPLC method with UV detection is proposed, as this is a common and versatile technique in pharmaceutical analysis.[5][6] An alternative for the iron component could involve chelation with a suitable agent followed by HPLC analysis.[7][8][9]
2.1. Experimental Protocol: Proposed HPLC Method
The following protocol outlines a starting point for the development of a stability-indicating HPLC method for this compound. Optimization of these parameters would be necessary.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at a wavelength where the this compound complex has maximum absorbance, to be determined by UV spectral analysis.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Standard Solution: A known concentration of this compound reference standard is prepared in a suitable diluent (e.g., mobile phase or water).
-
Sample Solution: The this compound drug product is diluted to a similar concentration as the standard solution using the same diluent.
-
Method Validation
The proposed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[10][11][12][13] The key validation parameters are summarized in the table below.
Table 1: Validation Parameters for the Proposed HPLC Method
| Validation Parameter | Acceptance Criteria (based on ICH guidelines) |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[12] This is demonstrated through forced degradation studies. |
| Linearity | A linear relationship should be established across the range of the analytical procedure. A correlation coefficient (r²) of ≥ 0.999 is typically expected.[12] |
| Range | The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[10][12] |
| Accuracy | The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12] Typically, recovery should be within 98.0% to 102.0%.[10] |
| Precision | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It includes repeatability, intermediate precision, and reproducibility. The relative standard deviation (RSD) should typically be ≤ 2%.[10][12] |
| Detection Limit (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[12] |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12] |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10] |
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[1][2] The this compound sample would be subjected to various stress conditions to induce degradation.
4.1. Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: The sample is treated with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: The sample is treated with a dilute base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Degradation: The sample is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: The sample is exposed to dry heat (e.g., 80 °C).
-
Photolytic Degradation: The sample is exposed to UV and visible light.
The chromatograms of the stressed samples are then compared to that of an unstressed sample to demonstrate that the degradation products are well-separated from the main this compound peak.
Table 2: Hypothetical Forced Degradation Results for this compound
| Stress Condition | Observation | % Degradation (Hypothetical) |
| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | Significant degradation with the appearance of several new peaks. | 25% |
| Base Hydrolysis (0.1 N NaOH, 60°C, 24h) | Moderate degradation with the formation of a major degradation product. | 15% |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | Minor degradation observed. | 5% |
| Thermal Degradation (80°C, 48h) | Slight degradation with an increase in some minor impurity peaks. | 8% |
| Photolytic Degradation (ICH conditions) | No significant degradation observed. | < 2% |
Comparison with Alternative Analytical Methods
While HPLC is the preferred method for a stability-indicating assay, other techniques can be used for certain aspects of this compound analysis.
Table 3: Comparison of Analytical Methods for this compound
| Analytical Method | Principle | Advantages | Disadvantages |
| Proposed HPLC-UV | Separation based on polarity, detection by UV absorbance. | High specificity, sensitivity, and precision. Can separate and quantify degradation products.[5] | May require derivatization if the complex has poor chromophores. |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size. | Useful for determining the molecular weight distribution of the complex and detecting aggregation. | Not typically stability-indicating for small molecule degradation products. |
| Ion Chromatography | Separation of ions and polar molecules. | Can be used to quantify the citric acid and sorbitol components. | May not be suitable for the intact iron complex. |
| Spectrophotometry (e.g., with 1,10-phenanthroline) | Formation of a colored complex with iron, measured by absorbance.[14] | Simple and cost-effective for total iron determination. | Lacks specificity and cannot distinguish between the intact complex and degraded iron forms. Not stability-indicating. |
| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free atoms in the gaseous state. | Highly sensitive and specific for elemental iron content. | Does not provide information on the chemical form of the iron or the integrity of the complex. Not stability-indicating. |
Visualizations
6.1. Experimental Workflow
The following diagram illustrates the overall workflow for the validation of a stability-indicating assay for this compound.
Caption: Workflow for the validation of a stability-indicating assay.
6.2. Logical Relationship of Validation Parameters
The following diagram shows the logical relationship and hierarchy of the key validation parameters.
Caption: Interrelationship of analytical method validation parameters.
Conclusion
The validation of a stability-indicating assay is a critical step in the development and quality control of this compound drug products. While a specific, published HPLC method for this compound is not currently available, this guide provides a framework for developing and validating such a method based on established scientific principles and regulatory expectations. The proposed HPLC method, once validated, would offer a significant advantage over other analytical techniques by providing a comprehensive assessment of the product's stability, ensuring that it remains safe and effective throughout its shelf life.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Studies on a new intramuscular haematinic, iron-sorbitol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. Development and validation of an HPLC stability-indicating method for identification and assay of elemental iron(II) in pharmaceutical drug products using reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validated HPLC assay for iron determination in biological matrices based on ferrioxamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. ikev.org [ikev.org]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ijper.org [ijper.org]
Safety Operating Guide
Proper Disposal of Iron Sorbitol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like iron sorbitol is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.
This compound, a complex of iron, sorbitol, and citric acid, is not classified as a hazardous waste under the federal regulations of the United States Environmental Protection Agency (EPA). This determination is based on the absence of iron in the list of regulated metals for toxicity characteristics and the non-hazardous nature of sorbitol. However, it is imperative to manage its disposal as a non-hazardous pharmaceutical waste to prevent environmental contamination.
Waste Classification and Disposal Overview
The primary route for the disposal of non-hazardous pharmaceutical waste, including this compound, is through incineration.[1][2] Landfilling is strongly discouraged to avoid the potential for environmental leaching and unauthorized diversion of the drug.[3] Disposal via the sanitary sewer is also not a recommended practice.
| Parameter | Guideline | Source |
| Waste Classification | Non-Hazardous Pharmaceutical Waste | EPA |
| Primary Disposal Method | Incineration | [1][2] |
| Discouraged Disposal Methods | Landfilling, Sewer Disposal | [3] |
Procedural Steps for Proper Disposal
Adherence to a strict protocol is necessary to ensure the safe handling and disposal of this compound waste.
Experimental Protocol: Disposal of this compound
Objective: To safely and compliantly dispose of unused or expired this compound.
Materials:
-
Unused or expired this compound
-
Appropriately labeled non-hazardous pharmaceutical waste container (typically white with a blue lid or clearly marked for "incineration only")[2]
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves
Procedure:
-
Segregation: Ensure that this compound waste is segregated from all other waste streams at the point of generation. It must not be mixed with hazardous waste, sharps waste, or general laboratory trash.
-
Containerization: Place the unused or expired this compound, in its original vial or a securely sealed container, directly into the designated non-hazardous pharmaceutical waste container.
-
Labeling: Confirm that the waste container is clearly and accurately labeled as "Non-Hazardous Pharmaceutical Waste for Incineration."
-
Storage: Store the waste container in a secure, designated area, inaccessible to unauthorized personnel, pending pickup by a licensed medical waste disposal service.
-
Documentation: Maintain accurate records of the disposed of this compound in your laboratory's chemical inventory and waste disposal logs.
-
Waste Pickup: Arrange for the collection of the non-hazardous pharmaceutical waste by a certified medical waste management company that provides incineration services.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By adhering to these procedures, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, reinforcing a culture of safety and sustainability within their research and development operations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
